Seminalplasmin
Descripción
Propiedades
Bioactividad |
Gram+ & Gram-, Fungi, Mammalian cells, |
|---|---|
Secuencia |
SDEKASPDKHHRFSLSRYAKLANRLANPKLLETFLSKWIGDRGNRSV |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery of Seminalplasmin: A Potent Antimicrobial Agent in Bovine Seminal Plasma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The journey to uncover the potent antimicrobial properties of bovine seminal plasma culminated in the discovery of seminalplasmin, a small, basic protein with a multifaceted role in reproductive biology. This technical guide provides a comprehensive historical account of its discovery, detailed experimental protocols for its isolation and characterization, and an in-depth analysis of its biological functions and mechanisms of action. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document serves as a vital resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this intriguing biomolecule.
A Historical Perspective: From Observation to Isolation
The story of this compound begins with an early observation in 1940 that seminal plasma possessed the ability to inhibit microbial growth[1]. This finding sparked decades of research aimed at identifying the specific components responsible for this antimicrobial activity. The quest intensified in the latter half of the 20th century, leading to a breakthrough in 1979 by E.S. Reddy and P.M. Bhargava at the Centre for Cellular and Molecular Biology in Hyderabad, India. In a landmark paper published in Nature, they reported the isolation of a potent antimicrobial protein from bovine seminal plasma, which they named "this compound"[2]. Their initial research demonstrated that this compound acted by specifically inhibiting the synthesis of ribosomal RNA (rRNA) in Escherichia coli[2].
Subsequent research by this group and others further elucidated the protein's characteristics and broad-spectrum activities. It was identified as a relatively small peptide, and its dual, seemingly unrelated, biological activities—potent antimicrobial action and modulation of calcium transport in sperm—were described in detail by N. Sitaram and R. Nagaraj[1]. These early discoveries laid the foundation for a deeper understanding of this compound's role in bovine reproduction and its potential as a therapeutic agent.
Physicochemical and Biochemical Properties of this compound
This compound is a highly basic protein with distinct physicochemical properties that contribute to its biological functions.
| Property | Value | Reference |
| Molecular Weight | ~6,000 Da | [2] |
| Amino Acid Residues | 47 | [3] |
| Isoelectric Point (pI) | 9.8 | |
| Composition | Lacks cysteine and methionine | |
| Structure | Contains α-helical domains |
Experimental Protocols
Isolation and Purification of this compound from Bovine Seminal Plasma
The following protocol outlines a common method for the isolation and purification of this compound, primarily employing ion-exchange and gel filtration chromatography.
Workflow for this compound Purification
Caption: A typical workflow for the purification of this compound from bovine seminal plasma.
Step-by-Step Protocol:
-
Semen Collection and Seminal Plasma Preparation:
-
Collect bovine semen using an artificial vagina.
-
To separate the seminal plasma from spermatozoa, centrifuge the ejaculate at approximately 10,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which is the seminal plasma, and store it at -20°C until further use.
-
-
Cation Exchange Chromatography:
-
Thaw the seminal plasma and dialyze it extensively against a low ionic strength buffer, such as 10 mM Tris-HCl, pH 7.4.
-
Apply the dialyzed seminal plasma to a cation exchange column (e.g., CM-Sephadex C-50) pre-equilibrated with the same buffer.
-
Wash the column with the starting buffer to remove unbound proteins.
-
Elute the bound proteins using a linear salt gradient (e.g., 0 to 1 M NaCl in the starting buffer).
-
Collect fractions and monitor the protein content by measuring absorbance at 280 nm.
-
Test the fractions for antimicrobial activity to identify those containing this compound.
-
-
Gel Filtration Chromatography:
-
Pool the active fractions from the ion-exchange chromatography step and concentrate them.
-
Apply the concentrated sample to a gel filtration column (e.g., Sephadex G-50) equilibrated with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 0.1 M NaCl).
-
Elute the proteins with the same buffer and collect fractions.
-
Monitor the protein profile by measuring absorbance at 280 nm. This compound will elute as a single peak corresponding to its molecular weight.
-
-
Purity Assessment:
-
Assess the purity of the final this compound preparation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A single band corresponding to approximately 6 kDa should be observed.
-
Confirm the biological activity of the purified protein using an antimicrobial assay.
-
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antimicrobial efficacy of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms.
Protocol for MIC Determination:
-
Microorganism Preparation:
-
Culture the test microorganism (e.g., E. coli, S. aureus, C. albicans) in a suitable liquid medium overnight at the optimal temperature.
-
Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Assay Setup:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of the purified this compound in the appropriate growth medium.
-
Add the prepared microbial inoculum to each well.
-
Include a positive control (microorganism without this compound) and a negative control (medium only).
-
-
Incubation and Reading:
-
Incubate the microtiter plate at the optimal temperature for the microorganism for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
-
Quantitative Data on Antimicrobial Activity:
| Microorganism | MIC (µg/mL) | Reference |
| Escherichia coli | 20 | [4] |
| Staphylococcus aureus | [2] | |
| Bacillus subtilis | [2] | |
| Pseudomonas aeruginosa | [2] | |
| Candida albicans | [5] | |
| Saccharomyces cerevisiae | >200 (wild-type) | [4] |
Biological Functions and Mechanisms of Action
This compound exhibits a range of biological activities, with its antimicrobial and sperm-modulatory functions being the most extensively studied.
Antimicrobial Mechanism of Action
The primary antimicrobial action of this compound involves the inhibition of RNA polymerase, thereby halting transcription and ultimately leading to cell death.
Signaling Pathway of Antimicrobial Action
Caption: The antimicrobial mechanism of this compound involves cell entry and inhibition of RNA polymerase.
This compound first permeabilizes the bacterial cell membrane to gain entry into the cytoplasm[3]. Once inside, it directly binds to and inhibits RNA polymerase, the enzyme responsible for transcribing DNA into RNA[6]. This inhibition of transcription prevents the synthesis of essential proteins, leading to the cessation of cellular processes and eventual cell death.
Inhibition of Reverse Transcriptase
In addition to its antibacterial properties, this compound has been shown to be a potent inhibitor of reverse transcriptases from various retroviruses[7][8]. This activity suggests a potential role for this compound in providing protection against retroviral infections in the male and female reproductive tracts[7][8]. The mechanism of inhibition involves the direct binding of this compound to the reverse transcriptase enzyme[7][8].
Modulation of Sperm Function: The Calmodulin Connection
This compound plays a complex role in regulating sperm function, primarily through its interaction with calmodulin, a key calcium-binding protein involved in cellular signaling.
This compound-Calmodulin Signaling Pathway
Caption: this compound antagonizes calmodulin, thereby modulating calcium-dependent signaling in sperm.
This compound acts as a potent and specific antagonist of calmodulin[8]. In the presence of calcium ions, calmodulin becomes activated and can then stimulate various downstream enzymes, including Ca²⁺-ATPase, which is crucial for regulating intracellular calcium levels and, consequently, sperm motility. This compound binds to the activated Ca²⁺-calmodulin complex, preventing it from activating Ca²⁺-ATPase. This interference with calcium signaling pathways is believed to be a key mechanism by which this compound influences sperm function.
Conclusion and Future Directions
The discovery of this compound in bovine seminal plasma marked a significant advancement in our understanding of the innate immune system within the reproductive tract. Its potent antimicrobial and reverse transcriptase inhibitory activities, coupled with its role as a modulator of sperm function through calmodulin antagonism, highlight its multifaceted nature. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research into this fascinating protein.
Future investigations should focus on several key areas. A more comprehensive evaluation of the antimicrobial spectrum of this compound, including its efficacy against antibiotic-resistant strains, is warranted. Elucidating the precise structural basis of its interaction with RNA polymerase and reverse transcriptase could pave the way for the design of novel antimicrobial and antiviral drugs. Furthermore, a deeper understanding of the intricate interplay between this compound, calmodulin, and other signaling molecules in sperm will be crucial for developing strategies to enhance male fertility. The potential of this compound as a therapeutic agent, either in its natural form or as a template for synthetic analogs, remains a promising avenue for exploration in both veterinary and human medicine.
References
- 1. Seminal plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of this compound, a basic protein from bovine seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibacterial peptide seminal plasmin alters permeability of the inner membrane of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an antimicrobial protein from bull seminal plasma, inhibits growth, and synthesis of nucleic acids and proteins in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an antimicrobial protein from bovine seminal plasma, inhibits peptidoglycan synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of reverse transcriptases by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of reverse transcriptases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Analysis of the Seminalplasmin Gene and Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seminalplasmin, a non-glycosylated polypeptide found in high concentrations in the seminal plasma of bulls, stands as a molecule of significant interest in reproductive biology and antimicrobial research. This technical guide provides a comprehensive analysis of the this compound gene and its corresponding protein, detailing its sequence, structure, and multifaceted functions. With potent antimicrobial activity against a broad spectrum of bacteria and fungi, and a modulatory role in sperm function, this compound presents a compelling target for novel drug development. This document outlines detailed experimental protocols for the isolation, characterization, and functional analysis of this compound, presents quantitative data on its biological activities, and visualizes its known signaling pathways, offering a foundational resource for researchers in the field.
Introduction
This compound is a 47-amino acid cationic protein predominantly synthesized and secreted by the seminal vesicles of bulls.[1] It is a major protein component of bovine seminal plasma and is also known as caltrin.[2] The protein exhibits a dual functionality that has captured scientific interest: potent antimicrobial activity and the ability to modulate sperm function, including motility, capacitation, and the acrosome reaction.[2][3] Its broad-spectrum antimicrobial action, coupled with its role in fertilization, positions this compound as a subject of intensive research for its potential applications in both antimicrobial therapy and fertility treatments. This guide delves into the molecular and functional analysis of the this compound gene and protein.
This compound Gene and Protein Sequence Analysis
Gene Sequence and Structure
The gene encoding this compound in Bos taurus is understood to have arisen from a recent gene duplication of the bovine peptide YY gene, with which it shares over 95% nucleotide sequence identity.[2] The this compound mRNA is approximately 700 base pairs in length and its expression is under androgen and/or developmental control, being absent in the testis and in the seminal vesicles of bull calves.[4][5] Southern blot analysis suggests that a single gene encodes for this compound.[4][5]
A representative cDNA sequence for bovine this compound, derived from seminal vesicle tissue, has been cloned and sequenced. The sequence reveals a precursor protein that includes a putative signal peptide.
Table 1: this compound Gene and mRNA Characteristics
| Feature | Description | Reference |
| Organism | Bos taurus (Bovine) | [4] |
| Gene Origin | Gene duplication of Peptide YY gene | [2] |
| mRNA Size | ~700 bp | [4][5] |
| Tissue of Expression | Seminal Vesicles | [1] |
| Regulatory Control | Androgen and/or developmental | [4][5] |
Protein Sequence and Physicochemical Properties
The mature this compound protein is composed of 47 amino acid residues.[2] The derived amino acid sequence from cDNA cloning indicates the presence of a putative signal sequence at the amino-terminus that is cleaved to produce the mature protein.[4][5]
Mature Protein Sequence: SDEKASPDKHHRFSLSRYAKLANRLANPKLLETFLSKWIG
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Residues | 47 | [2] |
| Molecular Weight | ~6.4 kDa | [6] |
| Isoelectric Point (pI) | Basic | [6] |
| Structure | Predominantly α-helical | [7] |
Biological Functions and Mechanisms of Action
Antimicrobial Activity
This compound exhibits potent, broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungi.[8][9] Its mechanism of action is multifaceted, involving both intracellular and membrane-disrupting activities.
Table 3: Antimicrobial Spectrum of this compound (Minimum Inhibitory Concentration - MIC)
| Microorganism | MIC (µg/mL) | Reference |
| Escherichia coli | 20 | [10] |
| Saccharomyces cerevisiae (wild-type) | >200 | [10] |
| Saccharomyces cerevisiae (osmotically labile) | 1-2 orders of magnitude lower than wild-type | [10] |
The antimicrobial action of this compound against E. coli involves the following key steps:
-
Membrane Permeabilization: this compound interacts with and alters the permeability of the bacterial inner membrane.[4] This is evidenced by the increased uptake of molecules like ortho-nitrophenylgalactoside (ONPG) that cannot typically cross the membrane without protein transporters.[4]
-
Inhibition of RNA Synthesis: Upon entering the bacterial cell, this compound rapidly inhibits RNA synthesis, with a specific and potent inhibition of rRNA synthesis.[6][8] This leads to a subsequent cessation of protein synthesis.[11]
-
Inhibition of Peptidoglycan Synthesis: this compound has also been shown to inhibit peptidoglycan synthesis in E. coli in a concentration-dependent manner.[12]
-
Bacteriolysis: The culmination of these effects can lead to the lysis of bacterial cells. This lytic activity is inhibited by divalent cations such as Ca2+, Mn2+, and Mg2+.[9]
Modulation of Sperm Function
This compound plays a complex role in regulating sperm function, with effects on motility, capacitation, and the acrosome reaction.[3] This modulation is largely attributed to its interaction with the sperm plasma membrane and its influence on intracellular calcium levels.
-
Sperm Motility: The effect of this compound on sperm motility is concentration-dependent. While seminal plasma as a whole can influence sperm motility parameters, the specific quantitative effects of isolated this compound require further detailed investigation using Computer-Aided Sperm Analysis (CASA).[3][13]
-
Capacitation and Acrosome Reaction: Capacitation is a series of physiological changes that sperm must undergo to be competent to fertilize an oocyte. Seminal plasma contains factors that can inhibit capacitation.[14] this compound is thought to be one of these "decapacitation" factors, preventing premature capacitation.[14] This is likely mediated by its interaction with the sperm membrane, potentially stabilizing it and preventing the cholesterol efflux that is a hallmark of capacitation.[5] The regulation of intracellular calcium is crucial for both capacitation and the subsequent acrosome reaction.[7]
Experimental Protocols
Purification of this compound from Bull Semen
This protocol is adapted from methods described for the isolation of seminal plasma proteins.[11]
-
Semen Collection and Seminal Plasma Separation:
-
Collect bull semen using an artificial vagina.
-
Centrifuge the semen at 1,000 x g for 10 minutes at 4°C to pellet the spermatozoa.
-
Aspirate the supernatant (seminal plasma) and centrifuge again at 10,000 x g for 10 minutes at 4°C to remove any remaining cells and debris.
-
-
Protein Precipitation:
-
To the clarified seminal plasma, add nine volumes of cold (-20°C) ethanol (B145695) while stirring constantly.
-
Incubate at 4°C for 90 minutes with continuous stirring to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Lyophilization and Storage:
-
Dissolve the protein pellet in 50 mM ammonium (B1175870) bicarbonate.
-
Lyophilize the solution to obtain a powdered form of the crude seminal plasma proteins.
-
Store the lyophilized powder at -20°C.
-
-
Affinity Chromatography:
-
Further purification of this compound can be achieved using affinity chromatography, for example, with a heparin-sepharose column, as this compound is a heparin-binding protein.
-
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) of this compound can be determined using a broth microdilution method.
-
Prepare Bacterial Inoculum:
-
Culture the test bacterium overnight in an appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of purified this compound in a suitable buffer.
-
Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Northern Blot Analysis of this compound mRNA
This protocol provides a general workflow for detecting this compound mRNA expression.[15]
-
RNA Isolation:
-
Isolate total RNA from bovine seminal vesicle tissue using a standard RNA extraction method (e.g., TRIzol reagent).
-
-
Denaturing Agarose Gel Electrophoresis:
-
Separate the total RNA (10-20 µg) on a denaturing formaldehyde-agarose gel.
-
-
RNA Transfer:
-
Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane by capillary action (Northern blotting).
-
-
Probe Labeling:
-
Prepare a labeled DNA or RNA probe specific for the this compound mRNA sequence. The probe can be radiolabeled (e.g., with ³²P) or non-radioactively labeled (e.g., with digoxigenin).
-
-
Hybridization and Detection:
-
Prehybridize the membrane to block non-specific binding sites.
-
Hybridize the membrane with the labeled probe overnight at an appropriate temperature.
-
Wash the membrane to remove unbound probe.
-
Detect the hybridized probe by autoradiography (for radioactive probes) or chemiluminescence/colorimetric methods (for non-radioactive probes).
-
Conclusion
This compound is a protein with significant biological activities that warrant further investigation. Its potent antimicrobial properties make it a promising candidate for the development of new therapeutic agents. Furthermore, a deeper understanding of its role in sperm function could lead to advancements in fertility treatments and diagnostics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted nature of this compound and unlock its full potential in various scientific and medical applications.
References
- 1. Factors and pathways involved in capacitation: how are they regulated? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the region that plays an important role in determining antibacterial activity of bovine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antibacterial peptide seminal plasmin alters permeability of the inner membrane of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Basis of Human Sperm Capacitation [frontiersin.org]
- 6. Antibacterial activity of this compound, a basic protein from bovine seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling pathways in sperm capacitation and acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound--an antimicrobial protein from bovine seminal plasma which acts in E. coli by specific inhibition of rRNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacteriolytic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an antimicrobial protein from bull seminal plasma, inhibits growth, and synthesis of nucleic acids and proteins in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Seminal plasmin, an antimicrobial protein from bull semen, inhibits gene expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Major Bactericidal Activity of Human Seminal Plasma Is Zinc-Dependent and Derived from Fragmentation of the Semenogelins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ca2+ signaling in mammalian spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Basics: Northern Analysis | Thermo Fisher Scientific - US [thermofisher.com]
A Technical Guide to the Structure and Functional Domains of Seminalplasmin
Introduction
Seminalplasmin (SPLN) is a multifunctional, cationic protein isolated from bovine seminal plasma, where it is one of the most abundant protein constituents.[1] Initially identified for its potent antimicrobial properties, subsequent research has revealed a remarkable breadth of biological activities, positioning it as a molecule of significant interest for researchers, scientists, and drug development professionals.[2] Also known as caltrin, it plays a crucial role in reproductive physiology, influencing sperm function, while also exhibiting capabilities as a reverse transcriptase inhibitor and a high-affinity calmodulin antagonist.[3][4] This technical guide provides an in-depth examination of the molecular structure of this compound and delineates the key functional domains responsible for its diverse biological roles. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex interactions to serve as a comprehensive resource for the scientific community.
Molecular Structure of this compound
The structure of this compound is fundamental to its multifaceted functions. It is a relatively small protein, and its conformation is notably dependent on its molecular environment.
Primary Structure
This compound is a single polypeptide chain. Early analysis by analytical ultracentrifugation and amino acid sequencing established its core physicochemical properties.[5] The protein is characterized by the absence of the sulfur-containing amino acids cysteine and methionine.[5]
The primary structure consists of 47-48 amino acids, with a calculated molecular mass of approximately 6.4 kDa.[3][5] The definitive amino acid sequence was determined through manual Edman degradation of peptides generated by proteolytic cleavage.[5]
Sequence: NH₂-Ser-Asp-Glu-Lys-Ala-Ser-Pro-Asp-Lys-His-His-Arg-Phe-Ser-Leu-Ser-Arg-Tyr-Ala-Lys-Leu-Ala-Asn-Arg-Leu-Ser-Lys-Trp-Ile-Gly-Asn-Arg-Gly-Asn-Arg-Leu-Ala-Asn-Pro-Lys-Leu-Leu-Glu-Thr-Phe-Lys-Ser-Val-COOH[5]
Secondary and Tertiary Structure
The secondary structure of this compound is highly adaptable. In a standard aqueous solution, the protein exists predominantly as a random coil, as demonstrated by circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) measurements.[6]
However, upon interaction with a hydrophobic/hydrophilic interface, such as a cell membrane or detergent micelles, this compound undergoes a significant conformational change and folds into a more ordered structure.[6] This induced folding is a critical aspect of its biological activity. Sequence analysis predicts the formation of two primary α-helical domains, encompassing residues 8-17 and 40-48, with no evidence for the presence of β-sheet structures.[5] Hydrophobic interactions are the primary driving force for this folding process.[6]
| Property | Value | Reference |
| Molecular Mass | ~6385 Da | [5] |
| Number of Residues | 47-48 | [3][5] |
| Key Features | Basic protein; Lacks Cys and Met | [4][5] |
| Conformation (Aqueous) | Random Coil | [6] |
| Conformation (Membrane) | Contains α-helical domains | [5][6] |
| Table 1: Summary of the physicochemical properties of this compound. |
Functional Domains and Biological Activities
This compound's diverse functions can be attributed to distinct regions or structural features of the polypeptide chain that are responsible for specific molecular interactions.
Antimicrobial Domain
One of the most well-characterized functions of this compound is its potent antimicrobial activity against a wide spectrum of bacteria and yeasts.[3][7][8] This activity is primarily associated with a 27-residue hydrophobic segment of the protein.[3] A synthetic peptide corresponding to this region was shown to possess antimicrobial activity comparable to the full-length protein.[3]
The mechanism of action is multifactorial. In Escherichia coli, this compound acts by specifically inhibiting the synthesis of ribosomal RNA (rRNA), a process essential for protein production and cell viability.[9] It also inhibits peptidoglycan synthesis, compromising the integrity of the bacterial cell wall.[10] The bactericidal effect occurs in two phases: an initial slow phase followed by a more rapid killing phase.[7]
Reverse Transcriptase Inhibitory Domain
This compound is a potent inhibitor of reverse transcriptases (RTs), the enzymes crucial for the life cycle of retroviruses.[11][12] It effectively inhibits the RNA-directed, hybrid-directed, and DNA-directed DNA polymerization activities of purified RT from avian myeloblastosis virus and other retroviruses.[11][12] The inhibitory mechanism involves direct binding to the reverse transcriptase enzyme.[11] This function suggests a potential protective role for this compound against retroviral transmission within the reproductive tract.[12]
Calmodulin-Binding and Antagonistic Domain
This compound functions as a powerful and highly specific endogenous antagonist of calmodulin (CaM), a ubiquitous calcium-binding protein that mediates a vast array of cellular signaling events.[4] The antagonism results from a direct, high-affinity interaction between this compound and calmodulin, which is primarily driven by electrostatic forces.[4]
Studies using proteolytic fragments of this compound have mapped the high-affinity calmodulin-binding site to the N-terminal region, specifically within the sequence spanning residues 3-32.[13] This interaction is calcium-dependent; high-affinity binding requires calmodulin to be at least partially saturated with Ca²⁺ (specifically, the binding of two or more Ca²⁺ ions).[14]
| Domain/Region | Key Residues (Approx.) | Function | Reference |
| Antimicrobial | 15-41 (27-residue stretch) | Broad-spectrum antimicrobial activity; Inhibition of rRNA and peptidoglycan synthesis. | [3][9][10] |
| Reverse Transcriptase Inhibition | Not precisely mapped | Binds to and inhibits viral reverse transcriptase. | [11][12] |
| Calmodulin-Binding | 3-32 | High-affinity, Ca²⁺-dependent binding to calmodulin, leading to its functional inhibition. | [13][14] |
| Table 2: Key functional domains and regions of this compound. |
| Parameter | Condition | Value | Reference |
| Calmodulin Antagonism (IC₅₀) | Inhibition of CaM-stimulated enzymes | ~0.1 µM | [4] |
| CaM Binding Enthalpy (ΔH⁰) | Ca²⁺-promoted high-affinity complex | -50 kJ·mol⁻¹ | [14] |
| CaM Binding Entropy (ΔS⁰) | Ca²⁺-promoted high-affinity complex | 0 J·K⁻¹·mol⁻¹ | [14] |
| Ca²⁺ Binding to CaM-SPLN complex (K₂) | Binding of the second Ca²⁺ ion | ≥ 5 x 10⁷ M⁻¹ | [14] |
| Table 3: Quantitative data related to the calmodulin-binding function of this compound. |
Key Experimental Methodologies
The characterization of this compound's structure and function has relied on a combination of classic and advanced biochemical and biophysical techniques.
Protein Purification and Sequencing
Protocol for Purification and Sequencing:
-
Source Material: Bovine seminal plasma is collected and pooled.
-
Initial Fractionation: Seminal plasma is subjected to techniques like ammonium (B1175870) sulfate (B86663) precipitation to enrich for the protein fraction.
-
Chromatography: The protein fraction is further purified using a series of chromatographic steps, such as ion-exchange chromatography (leveraging this compound's basic nature) and size-exclusion (molecular sieve) chromatography to separate it based on charge and size, respectively.[15]
-
Purity Assessment: The purity of the isolated this compound is assessed by SDS-PAGE.
-
Proteolytic Digestion: The purified protein is incubated with specific proteases (e.g., trypsin, chymotrypsin) to generate smaller, overlapping peptide fragments.[5]
-
Peptide Separation: The resulting peptides are separated, typically using high-performance liquid chromatography (HPLC).
-
Amino Acid Sequencing: Each purified peptide is subjected to sequential N-terminal degradation via the manual Edman degradation method to determine its amino acid sequence.[5]
-
Sequence Assembly: The overlapping peptide sequences are aligned to reconstruct the full primary structure of the protein.
Structural Analysis
-
Circular Dichroism (CD) Spectroscopy: This technique is used to assess the secondary structure content of this compound. By measuring the differential absorption of left and right-circularly polarized light, CD spectra can reveal the presence of α-helices, β-sheets, or random coil structures. It was instrumental in showing the protein's conformational change from a random coil to a more structured state in the presence of micelles.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR is employed to determine the solution structure of proteins. For this compound, 2D-NMR was used to assign the secondary structure segments that form when the protein binds to a hydrophobic/hydrophilic interface, confirming the formation of α-helices.[6]
Functional Assays
-
Antimicrobial Activity Assay (Microbial Sensitivity Test):
-
Bacterial or yeast strains (e.g., E. coli) are cultured in appropriate liquid media.
-
Cultures are treated with varying concentrations of purified this compound.
-
Growth is monitored over time by measuring the optical density (e.g., at 600 nm).
-
The minimal inhibitory concentration (MIC) is determined as the lowest concentration of this compound that prevents visible growth.[7]
-
-
Reverse Transcriptase (RT) Inhibition Assay:
-
A reaction mixture is prepared containing a template (e.g., viral RNA), a primer, radiolabeled deoxynucleoside triphosphates (dNTPs), and purified RT enzyme.
-
Varying concentrations of this compound are added to the reaction mixtures.
-
The reactions are incubated to allow for DNA synthesis.
-
The newly synthesized, radiolabeled DNA is precipitated and collected on filters.
-
The amount of incorporated radioactivity is measured using a scintillation counter to quantify the level of DNA synthesis. Inhibition is calculated relative to a control reaction without this compound.[11][12]
-
-
Calmodulin Antagonism Assay:
-
The activity of a known calmodulin-dependent enzyme (e.g., Ca²⁺-transporting ATPase or phosphodiesterase) is measured in its basal state.
-
The enzyme is then assayed in the presence of saturating amounts of both calmodulin and Ca²⁺ to determine its maximum stimulated activity.
-
The assay is repeated in the presence of calmodulin and Ca²⁺, but with the addition of increasing concentrations of this compound.
-
The concentration of this compound required to inhibit the calmodulin-stimulated activity by 50% (IC₅₀) is determined.[4]
-
Signaling and Interaction Pathways
The interaction between this compound and calmodulin is a prime example of its role in modulating cellular signaling. This interaction directly intercepts the Ca²⁺/calmodulin signaling cascade.
As shown in Diagram 3, an increase in intracellular calcium leads to the formation of an active Ca²⁺-Calmodulin complex. This complex typically proceeds to activate a host of downstream enzymes, leading to specific cellular responses. This compound intervenes by binding with high affinity to the active Ca²⁺-Calmodulin complex, sequestering it in an inactive state and thereby preventing the activation of downstream targets.
Conclusion
This compound is a structurally adaptable and functionally diverse protein. Its primary sequence gives rise to distinct domains that confer potent antimicrobial, reverse transcriptase inhibitory, and calmodulin-antagonistic properties. The protein's ability to remain unstructured in aqueous solution and fold upon membrane interaction is key to its biological action. The well-defined nature of its functional domains, particularly the calmodulin-binding and antimicrobial regions, makes this compound and its derived peptides compelling candidates for further research and as lead compounds in the development of novel therapeutics, from new classes of antibiotics to modulators of cellular signaling pathways. This guide provides a foundational resource for professionals engaged in such endeavors.
References
- 1. This compound, the major basic protein of bull seminal plasma, is a secretory protein of the seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a protein with many biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the region that plays an important role in determining antibacterial activity of bovine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. An endogenous calmodulin antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid sequence of this compound, an antimicrobial protein from bull semen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution structure of seminal plasmin in the presence of micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of this compound, a basic protein from bovine seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an antimicrobial protein from bull seminal plasma, inhibits growth, and synthesis of nucleic acids and proteins in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound--an antimicrobial protein from bovine seminal plasma which acts in E. coli by specific inhibition of rRNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an antimicrobial protein from bovine seminal plasma, inhibits peptidoglycan synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of reverse transcriptases by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of reverse transcriptases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional properties of peptides derived from this compound: binding to monospecific anti-seminalplasmin immunoglobulins G and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microcalorimetric investigation of the interaction of calmodulin with this compound and myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Partial amino acid sequence of a human seminal plasma peptide with inhibin-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Seminalplasmin in Male Fertility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seminalplasmin, a cationic antimicrobial protein predominantly found in bovine seminal plasma, plays a multifaceted and critical role in male fertility. This technical guide provides an in-depth analysis of its physiological functions, encompassing its potent antimicrobial activities that protect spermatozoa from pathogens within the male and female reproductive tracts, and its complex modulatory effects on sperm function, including motility, capacitation, and the acrosome reaction. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers and professionals in reproductive biology and drug development.
Introduction
Seminal plasma is a complex fluid that serves as a vehicle for spermatozoa and contains a plethora of proteins that are integral to the fertilization process.[1] Among these, this compound, a 6-kDa protein, has been a subject of extensive research due to its dual role as a potent antimicrobial agent and a modulator of sperm function.[2] Initially identified for its broad-spectrum antimicrobial properties, this compound is now understood to have a significant, though complex, impact on the functional competence of spermatozoa. This guide aims to dissect the physiological roles of this compound, providing a technical overview of its mechanisms of action and its implications for male fertility.
Antimicrobial Role of this compound
This compound provides a crucial defense mechanism against microbial contaminants in semen, thereby preserving sperm viability and function. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[3]
Mechanism of Antimicrobial Action
The antimicrobial activity of this compound is primarily attributed to its ability to interfere with essential cellular processes in microorganisms. It has been shown to enter bacterial cells and inhibit RNA synthesis by binding to RNA polymerase.[4] Additionally, this compound can disrupt the integrity of the bacterial cell membrane, leading to increased permeability and cell lysis.[5]
Quantitative Data on Antimicrobial Activity
The efficacy of this compound against various microbes has been quantified through determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the protein that prevents visible growth of a microorganism.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Escherichia coli | 20 | [3] |
| Staphylococcus aureus | Implied activity; specific MIC for purified this compound not definitively stated in reviewed literature, though seminal plasma exhibits activity.[2] |
Table 1: Antimicrobial Activity of this compound
Role in Sperm Function
This compound has a complex and concentration-dependent effect on sperm function. While it plays a protective role at physiological concentrations, it can also exhibit inhibitory effects on key processes required for fertilization.
Sperm Motility
The influence of this compound on sperm motility is a subject of ongoing investigation. While some components of seminal plasma are known to enhance sperm motility, high concentrations of this compound may have an inhibitory effect.[6][7] This is potentially mediated through its interaction with the sperm membrane and its influence on intracellular signaling pathways.
| Parameter | Effect of this compound | Concentration | Reference |
| Progressive Motility | Inhibition | High concentrations | [6] |
| Hyperactivated Motility | Inhibition | 5% (v/v) seminal plasma | [8] |
Table 2: Effect of this compound on Sperm Motility
Sperm Capacitation and Acrosome Reaction
Capacitation is a series of physiological changes that spermatozoa must undergo in the female reproductive tract to acquire the ability to fertilize an egg. The acrosome reaction is the subsequent exocytosis of the acrosomal contents, which is essential for penetration of the zona pellucida. This compound is known to be a potent inhibitor of both capacitation and the acrosome reaction.[8][9] This inhibitory effect is thought to be a mechanism to prevent premature activation of sperm before they reach the vicinity of the oocyte.
| Process | Effect of this compound | Concentration | Reference |
| Capacitation | Inhibition | > 250 µg/mL (heparin-binding protein fraction) | [9] |
| Acrosome Reaction | Inhibition | High molecular weight factor from seminal plasma | [10] |
Table 3: Effect of this compound on Sperm Capacitation and Acrosome Reaction
Signaling Pathways
The modulatory effects of this compound on sperm function are mediated through its interaction with key intracellular signaling molecules. A primary target of this compound is calmodulin (CaM), a ubiquitous calcium-binding protein that plays a central role in numerous cellular processes, including sperm motility and the acrosome reaction.[10][11]
By binding to calmodulin, this compound can inhibit the activation of Ca2+/calmodulin-dependent enzymes, such as Ca2+/calmodulin-dependent protein kinase II (CaMKII), thereby disrupting the downstream signaling cascades that are essential for capacitation and the acrosome reaction.[11]
Experimental Protocols
Purification of this compound from Bovine Semen
This protocol is adapted from methods for purifying major fertility-associated proteins from bull seminal plasma.
-
Semen Collection and Seminal Plasma Separation:
-
Collect bovine semen using an artificial vagina.
-
Centrifuge the semen at 1,000 x g for 10 minutes at 4°C to pellet the spermatozoa.
-
Aspirate the supernatant (seminal plasma) and centrifuge again at 10,000 x g for 10 minutes at 4°C to remove any remaining cells and debris.
-
-
Ethanol (B145695) Precipitation:
-
To the clear seminal plasma, add nine volumes of cold (-20°C) ethanol while stirring constantly.
-
Incubate at 4°C for 90 minutes with continuous stirring to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Lyophilization and Storage:
-
Dissolve the protein pellet in 50 mM ammonium (B1175870) bicarbonate.
-
Lyophilize the solution and store the resulting protein powder at -20°C.
-
-
Affinity Chromatography:
-
Further purification can be achieved using heparin-sepharose affinity chromatography, as this compound is a heparin-binding protein.
-
Radial Diffusion Assay for Antimicrobial Activity
This assay is used to determine the antimicrobial activity of this compound.
-
Preparation of Bacterial Lawn:
-
Grow the test bacterium (e.g., E. coli, S. aureus) to the mid-logarithmic phase in an appropriate broth medium (e.g., Tryptic Soy Broth).
-
Prepare a nutrient agar (B569324) plate (e.g., Tryptic Soy Agar).
-
Inoculate the molten agar (cooled to ~45°C) with the bacterial culture to a final concentration of approximately 1 x 10^6 CFU/mL.
-
Pour the inoculated agar into a petri dish and allow it to solidify.
-
-
Well Preparation and Sample Application:
-
Cut wells (typically 3-6 mm in diameter) into the solidified agar.
-
Prepare serial dilutions of the purified this compound in a suitable buffer (e.g., phosphate-buffered saline).
-
Add a fixed volume (e.g., 10 µL) of each this compound dilution to separate wells. Include a buffer control.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the clear zone of inhibition around each well. The diameter is proportional to the antimicrobial activity.
-
Chlortetracycline (CTC) Fluorescence Assay for Sperm Capacitation
This assay is used to assess the capacitation status of spermatozoa based on changes in intracellular calcium.
-
Sperm Preparation and Incubation:
-
Wash ejaculated sperm by centrifugation through a density gradient to remove seminal plasma.
-
Resuspend the sperm pellet in a capacitation medium (e.g., modified Tyrode's medium supplemented with albumin, bicarbonate, and calcium).
-
Incubate the sperm suspension under capacitating conditions (e.g., 37°C, 5% CO2) for a desired period (e.g., 0-4 hours).
-
-
CTC Staining:
-
Prepare a fresh CTC staining solution (e.g., 500 µM CTC in a buffer containing L-cysteine).
-
Mix a small volume of the sperm suspension with the CTC solution.
-
-
Fixation and Mounting:
-
After a brief incubation with CTC, fix the sperm with a paraformaldehyde solution.
-
Mount a drop of the stained and fixed sperm suspension on a microscope slide with an anti-fade mounting medium.
-
-
Fluorescence Microscopy:
-
Observe the sperm under an epifluorescence microscope using an appropriate filter set for CTC (excitation ~400-440 nm, emission >470 nm).
-
Categorize sperm based on their fluorescence patterns:
-
F pattern (uncapacitated): Uniform fluorescence over the entire head.
-
B pattern (capacitated): Fluorescence-free band in the post-acrosomal region.
-
AR pattern (acrosome-reacted): No or very faint fluorescence over the head.
-
-
Logical Relationship of this compound's Dual Role
This compound exhibits a dual functionality that is critical for ensuring successful fertilization. Its antimicrobial properties safeguard the viability of sperm, while its antifertility effects, by inhibiting premature capacitation, ensure that sperm are optimally ready for fertilization at the right time and place.
Conclusion
This compound is a key protein in seminal plasma with a complex and vital role in male fertility. Its potent antimicrobial activity is essential for protecting spermatozoa, while its ability to modulate sperm function, particularly by inhibiting premature capacitation, highlights its role as a crucial regulator of the fertilization process. A thorough understanding of the molecular mechanisms underlying the actions of this compound is critical for the development of novel strategies for fertility enhancement and contraception. This technical guide provides a foundational resource for researchers and professionals working to unravel the complexities of this fascinating and important protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity of this compound, a basic protein from bovine seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. The possible mechanisms for the antifertility action of methanolic root extract of Rumex steudelii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the effect of seminal plasma supplementation on sperm motility in males with asthenozoospermia: a systematic review protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animal-reproduction.org [animal-reproduction.org]
- 7. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of seminal plasma on capacitation and hyperactivation in human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study on the role of calmodulin in sperm function through the enrichment and identification of calmodulin-binding proteins in bovine ejaculated spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Seminal plasma proteins and metabolites: effects on sperm function and potential as fertility markers - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Arsenal of Seminalplasmin: A Technical Guide to its Mechanism of Action
For Immediate Release
[Shanghai, China – December 19, 2025] – A comprehensive technical guide detailing the multifaceted antimicrobial mechanism of seminalplasmin, a protein found in bovine seminal plasma, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its broad-spectrum activity against a range of pathogens, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations.
Executive Summary
This compound is a 47-residue cationic protein that exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.[1][2] Its mechanism of action is multifactorial, involving the disruption of cellular processes at both the membrane and intracellular levels. This guide elucidates the primary modes of action, including the inhibition of RNA polymerase, alteration of bacterial membrane permeability, induction of bacteriolysis, and its interaction with the crucial eukaryotic signaling protein, calmodulin. The presented data and methodologies aim to provide a foundational resource for the further investigation and potential therapeutic application of this intriguing antimicrobial peptide.
Quantitative Antimicrobial Activity
This compound demonstrates a broad spectrum of antimicrobial activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | Gram-negative Bacteria | 160 | [3] |
| Staphylococcus aureus ATCC 25923 | Gram-positive Bacteria | 65 | [3] |
| Bacillus subtilis ATCC 6633 | Gram-positive Bacteria | 135 | [3] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Not specified | [1] |
| Candida albicans ATCC 20032 | Fungus | 200 | [3] |
| Saccharomyces cerevisiae (wild-type) | Fungus | >200 | |
| Saccharomyces cerevisiae (osmotically labile strain) | Fungus | 1-2 orders of magnitude lower than wild-type |
Core Mechanisms of Antimicrobial Action
This compound employs a multi-pronged attack to neutralize microbial threats. The primary mechanisms are detailed below.
Inhibition of RNA Synthesis
A principal mode of action of this compound is the potent inhibition of RNA synthesis in bacteria.[4] It achieves this by directly targeting and inhibiting the activity of RNA polymerase, the enzyme responsible for transcription. This inhibition has been observed to be immediate and progressive, leading to a complete cessation of RNA synthesis within minutes of exposure.[4]
Alteration of Bacterial Membrane Permeability
This compound disrupts the integrity of the bacterial inner membrane, leading to increased permeability.[1] This effect allows the influx of molecules that are normally excluded, disrupting cellular homeostasis and contributing to cell death. The action on the outer membrane is also implicated, as divalent cations have been shown to inhibit its antibacterial activity.[1]
Induction of Bacteriolysis
This compound can induce the lysis of both Gram-positive and Gram-negative bacteria.[5] This lytic activity is not dependent on RNA or protein synthesis and appears to be due to the activation of autolysins within the bacterial cell.[5] The lytic process is temperature-dependent, with maximum activity observed at 37°C, and is inhibited by divalent cations such as Ca2+, Mn2+, and Mg2+.[5]
Inhibition of Peptidoglycan Synthesis
In Escherichia coli, this compound has been shown to inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[6] This inhibition is concentration-dependent and is considered a direct cause of growth inhibition.[6]
Interaction with Calmodulin
In addition to its direct antimicrobial actions, this compound is a potent and specific antagonist of calmodulin, a key calcium-binding messenger protein in eukaryotic cells.[7] This interaction is of high affinity and is dependent on the presence of calcium ions.[8] By binding to calmodulin, this compound can inhibit the downstream signaling pathways that are crucial for various cellular processes, which may have implications for its effects on fungi and other eukaryotic pathogens.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the antimicrobial action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial/Fungal culture
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Culture the microbial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Prepare this compound Dilutions: Prepare a series of twofold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the prepared inoculum to each well containing the this compound dilutions. Include a positive control well (inoculum without this compound) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Inner Membrane Permeability Assay (ONPG Assay)
This assay measures the ability of this compound to permeabilize the inner bacterial membrane using the chromogenic substrate ortho-nitrophenyl-β-galactoside (ONPG).
Materials:
-
E. coli strain with constitutive β-galactosidase activity (e.g., ML-35)
-
Luria-Bertani (LB) broth
-
ONPG solution (4 mg/mL in water)
-
This compound
-
Spectrophotometer
Procedure:
-
Cell Preparation: Grow E. coli to mid-log phase in LB broth. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Resuspend the cells in the same buffer to an optical density at 600 nm (OD600) of 0.2.
-
Assay: In a cuvette, mix the cell suspension with ONPG to a final concentration of 1.5 mM.
-
Initiate Reaction: Add this compound to the cuvette at the desired concentration and immediately begin monitoring the absorbance at 420 nm over time. An increase in absorbance indicates the hydrolysis of ONPG by β-galactosidase that has gained access to its substrate due to membrane permeabilization.
-
Controls: Include a negative control (cells and ONPG without this compound) and a positive control (cells and ONPG with a known membrane-permeabilizing agent like polymyxin (B74138) B).
In Vitro RNA Polymerase Inhibition Assay
This protocol details a method to assess the inhibitory effect of this compound on E. coli RNA polymerase activity.
Materials:
-
Purified E. coli RNA polymerase holoenzyme
-
DNA template containing a suitable promoter (e.g., T7 promoter)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)
-
This compound
-
TCA (trichloroacetic acid)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the transcription buffer, DNA template, and E. coli RNA polymerase.
-
Inhibition Step: Add varying concentrations of this compound to the reaction tubes and incubate for a short period (e.g., 10 minutes) at 37°C to allow for binding.
-
Initiate Transcription: Start the transcription reaction by adding the mixture of rNTPs (including the radiolabeled rNTP). Incubate at 37°C for a defined period (e.g., 15 minutes).
-
Stop Reaction and Precipitate RNA: Terminate the reaction by adding cold 10% TCA. Precipitate the newly synthesized radiolabeled RNA on ice.
-
Quantify RNA Synthesis: Collect the precipitated RNA on glass fiber filters by vacuum filtration. Wash the filters with cold 5% TCA and then ethanol. Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of radioactivity incorporated in the presence of this compound to the control (no this compound) to determine the percentage of inhibition.
Bacteriolysis Assay
This assay measures the lytic activity of this compound against bacterial cells by monitoring the decrease in optical density.
Materials:
-
Bacterial culture (e.g., E. coli)
-
Nutrient broth
-
This compound
-
Spectrophotometer
Procedure:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase in nutrient broth.
-
Lysis Assay: Add this compound to the bacterial culture at a final concentration known to be bactericidal.
-
Monitor Lysis: Immediately begin monitoring the optical density of the culture at 600 nm at regular intervals over several hours at 37°C. A decrease in OD600 indicates cell lysis.
-
Controls: Include a control culture with no this compound to monitor normal growth.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound's antimicrobial action.
Conclusion
This compound presents a compelling case for a naturally occurring antimicrobial agent with a sophisticated and robust mechanism of action. Its ability to target multiple essential cellular processes simultaneously, including transcription, membrane integrity, and cell wall synthesis, suggests a low propensity for the development of microbial resistance. Furthermore, its interaction with calmodulin opens avenues for exploring its effects on eukaryotic pathogens. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and its derivatives in an era of growing antimicrobial resistance.
References
- 1. Induction of autolysis in starved Escherichia coli cells by this compound, an antimicrobial protein from bovine seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Seminal plasmin, an antimicrobial protein from bull semen, inhibits gene expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. This compound, an antimicrobial protein from bovine seminal plasma, inhibits peptidoglycan synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of reverse transcriptases by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microcalorimetric investigation of the interaction of calmodulin with this compound and myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Seminalplasmin: A Technical Guide to its Differential Effects on Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seminalplasmin, a 47-residue polypeptide isolated from bovine seminal plasma, exhibits broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. This technical guide provides an in-depth analysis of the differential effects of this compound on these two major bacterial groups. It consolidates available quantitative data on its antimicrobial efficacy, details the experimental protocols for key assays, and visualizes the underlying molecular mechanisms and experimental workflows. The primary mechanisms of action of this compound involve the inhibition of bacterial RNA polymerase and the disruption of cell membrane integrity, leading to bacteriolysis. Understanding these differential effects is crucial for the potential development of this compound as a novel antimicrobial agent.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. This compound, a cationic peptide found in bovine seminal plasma, has emerged as a promising candidate due to its potent activity against a wide range of pathogenic bacteria. This document serves as a comprehensive technical resource, focusing on the distinct interactions of this compound with gram-positive and gram-negative bacteria.
Quantitative Antimicrobial Activity
| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-Negative | 20 | [1] |
Note: The lack of a comprehensive public dataset of this compound MICs highlights a key area for future research. The protocols outlined in this guide can be utilized to generate such valuable comparative data.
Mechanisms of Action
This compound employs a dual-pronged attack to exert its antimicrobial effects, targeting both intracellular and extracellular structures of bacteria.
Inhibition of RNA Polymerase
A primary intracellular target of this compound is the bacterial RNA polymerase, a crucial enzyme for transcription. This compound binds to the β subunit of RNA polymerase, thereby inhibiting the synthesis of RNA and subsequently halting protein production. This mechanism is effective against both gram-positive and gram-negative bacteria that possess a susceptible RNA polymerase.
Disruption of Cell Membrane Integrity
This compound also targets the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell lysis. This lytic activity is particularly effective and is thought to be a significant contributor to its bactericidal effect[2].
-
Gram-Negative Bacteria: In gram-negative bacteria, this compound interacts with the outer membrane, a process that can be inhibited by divalent cations, and subsequently permeabilizes the inner membrane. This increased permeability allows the influx of substances that are normally excluded, disrupting cellular homeostasis[3][4].
-
Gram-Positive Bacteria: In gram-positive bacteria, which lack an outer membrane, this compound directly interacts with the thicker peptidoglycan layer and the underlying cell membrane, leading to membrane disruption.
The lytic activity of this compound may also involve the activation of autolysins, enzymes within the bacteria that degrade their own cell walls[2].
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized method for determining the MIC of this compound against a panel of bacteria.
Materials:
-
This compound (lyophilized)
-
Test bacteria (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile polypropylene (B1209903) tubes
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile deionized water or a suitable buffer.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Typically, this involves adding 100 µL of CAMHB to wells 2-12. Add 200 µL of the this compound stock to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no this compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well (wells 1-12), resulting in a final volume of 200 µL per well.
-
Include a sterility control well containing only CAMHB.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify growth inhibition.
-
Assessment of Bacterial Membrane Permeability using the ONPG Assay
This assay measures the permeabilization of the bacterial inner membrane by quantifying the entry of o-Nitrophenyl-β-galactoside (ONPG) and its subsequent cleavage by intracellular β-galactosidase.
Materials:
-
Escherichia coli strain with constitutive β-galactosidase activity (e.g., ML-35)
-
o-Nitrophenyl-β-galactoside (ONPG)
-
Sodium phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)
-
This compound
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Cells:
-
Grow an overnight culture of the E. coli strain in a suitable broth medium.
-
Inoculate fresh broth with the overnight culture and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest the cells by centrifugation and wash them with sodium phosphate buffer.
-
Resuspend the cells in the same buffer to a final OD₆₀₀ of approximately 0.5.
-
-
Assay Setup:
-
In a cuvette, add the bacterial cell suspension.
-
Add ONPG to a final concentration of 1.5 mM.
-
Initiate the reaction by adding this compound at the desired concentration.
-
For a negative control, add buffer instead of this compound.
-
-
Measurement of β-galactosidase Activity:
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 420 nm over time. This absorbance change is due to the production of o-nitrophenol.
-
Record the rate of absorbance increase, which is proportional to the rate of ONPG entry and thus membrane permeability.
-
In Vitro Bacterial RNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the transcriptional activity of bacterial RNA polymerase.
Materials:
-
Purified bacterial RNA polymerase (holoenzyme)
-
DNA template containing a known promoter (e.g., a plasmid with a strong bacterial promoter)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)
-
Transcription buffer (containing MgCl₂, KCl, DTT, etc.)
-
This compound
-
Scintillation counter
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the transcription buffer, DNA template, and RNA polymerase.
-
Add this compound at various concentrations to different tubes. Include a control with no this compound.
-
Pre-incubate the mixture at 37°C for 10-15 minutes to allow for this compound to interact with the RNA polymerase.
-
-
Initiation of Transcription:
-
Start the transcription reaction by adding the mixture of ribonucleoside triphosphates (including the radiolabeled NTP).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Termination and Precipitation:
-
Stop the reaction by adding cold 10% trichloroacetic acid (TCA).
-
Incubate on ice to precipitate the newly synthesized RNA.
-
-
Quantification of RNA Synthesis:
-
Collect the precipitated RNA by vacuum filtration onto glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled NTPs.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity on the filters is directly proportional to the amount of RNA synthesized.
-
Calculate the percentage of inhibition of RNA polymerase activity for each concentration of this compound compared to the control.
-
Visualizations of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.
Caption: Dual mechanism of this compound against bacteria.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for the ONPG membrane permeability assay.
Caption: Workflow for RNA polymerase inhibition assay.
Conclusion
This compound presents a compelling case as a potential therapeutic agent against bacterial infections. Its dual mechanism of action, targeting both fundamental intracellular processes and the structural integrity of the bacterial cell, suggests a low propensity for the development of resistance. The differential interaction with the cell envelopes of gram-positive and gram-negative bacteria provides valuable insight into its broad-spectrum activity. Further research, particularly in generating comprehensive quantitative data on its efficacy against a wider range of clinical isolates, is warranted to fully elucidate its therapeutic potential. The protocols and conceptual frameworks provided in this guide are intended to facilitate such future investigations.
References
- 1. Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The antibacterial peptide seminal plasmin alters permeability of the inner membrane of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semen Proteomics Reveals the Impact of Enterococcus faecalis on male Fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of Seminalplasmin in Sperm Capacitation and Acrosome Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seminalplasmin, a protein component of seminal plasma, plays a multifaceted and critical role in regulating the functional competence of spermatozoa. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates two key prefertilization events: sperm capacitation and the acrosome reaction. By acting as a potent decapacitation factor, this compound ensures the prevention of premature activation of spermatozoa, thereby preserving their fertilizing potential until they reach the vicinity of the oocyte. This document details the quantitative effects of this compound, outlines the experimental protocols for its study, and visualizes the intricate signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers in reproductive biology and professionals engaged in the development of fertility-related diagnostics and therapeutics.
Introduction
Mammalian spermatozoa, upon ejaculation, are not immediately capable of fertilizing an oocyte. They must first undergo a series of physiological and biochemical modifications within the female reproductive tract, a process collectively known as capacitation. Capacitation culminates in the sperm acquiring the ability to undergo the acrosome reaction, an exocytotic event that releases the enzymatic content of the acrosome, enabling the sperm to penetrate the zona pellucida of the egg. The timing and location of these events are crucial for successful fertilization.
Seminal plasma, the fluid component of semen, contains a plethora of molecules that regulate sperm function. Among these, this compound, a protein primarily secreted by the seminal vesicles, has been identified as a key regulator of sperm capacitation and the acrosome reaction. It functions as a "decapacitation factor," temporarily inhibiting the fertilizing capacity of sperm to prevent premature activation and ensure that the sperm are in an optimal state upon reaching the oocyte.
This guide will explore the intricate role of this compound, focusing on its molecular interactions and the downstream signaling cascades it modulates.
Quantitative Data on this compound's Effects
While extensive research has established the qualitative role of this compound in inhibiting sperm capacitation, precise quantitative data on its dose-dependent effects are not extensively documented in publicly available literature. The following tables summarize the known quantitative aspects of this compound's interactions and the general effects of seminal plasma on sperm function.
Table 1: Quantitative Effects of this compound on Calmodulin-Dependent Enzymes
| Parameter | Value | Species | Reference |
| Half-maximal inhibition of Calmodulin-stimulated Ca2+-transporting ATPase | ~0.1 µM | Bovine | [1] |
| Half-maximal inhibition of Calmodulin-stimulated phosphodiesterase | ~0.1 µM | Bovine | [1] |
Table 2: Effects of Seminal Plasma on Sperm Capacitation and Acrosome Reaction
| Treatment | Effect | Quantitative Observation | Species | Reference |
| 5% (v/v) Seminal Plasma in capacitation medium | Inhibition of hyperactivated motility | Significant inhibition observed after 60-120 minutes of incubation. | Human | [1][2] |
| Total seminal plasma proteins (>500 µg/mL) | Prevention of in vitro capacitation | Capacitation-like changes were prevented. | Boar | |
| Heparin-binding fraction of seminal plasma proteins (as low as 250 µg/mL) | Inhibition of in vitro capacitation | Possessed capacitation inhibitory activity. | Boar |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its effects on sperm function.
Assessment of Sperm Capacitation using the Chlortetracycline (B606653) (CTC) Fluorescence Assay
The chlortetracycline (CTC) assay is a widely used method to assess the capacitation status of sperm by detecting changes in intracellular calcium distribution.
Materials:
-
Chlortetracycline hydrochloride (CTC) solution (500 µM in CTC buffer: 130 mM NaCl, 5 mM cysteine, 20 mM Tris-HCl, pH 7.8)
-
Polyvinylpyrrolidone (PVP) solution (2% w/v in PBS)
-
Glutaraldehyde (B144438) solution (2.5% in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters for CTC (excitation ~380-420 nm, emission ~520 nm)
Procedure:
-
Prepare sperm suspension in a suitable capacitating medium (e.g., Tyrode's medium with albumin and bicarbonate).
-
Incubate the sperm suspension under capacitating conditions (e.g., 37°C, 5% CO2) for the desired time points.
-
At each time point, take an aliquot of the sperm suspension (e.g., 45 µL).
-
Add an equal volume of CTC solution (45 µL) to the sperm aliquot and mix gently.
-
Incubate for 1 minute at room temperature.
-
To stop the reaction and fix the cells, add 10 µL of 2.5% glutaraldehyde solution.
-
Take a 10 µL drop of the stained sperm suspension and place it on a microscope slide.
-
Cover with a coverslip and gently press to form a thin film.
-
Observe the slide under a fluorescence microscope.
-
Count at least 200 spermatozoa and classify them into different staining patterns:
-
Pattern F (Uncapacitated): Uniform bright fluorescence over the entire head.
-
Pattern B (Capacitated, acrosome-intact): A fluorescence-free band in the post-acrosomal region.
-
Pattern AR (Acrosome-reacted): Dull or absent fluorescence over the head.
-
Assessment of the Acrosome Reaction using PSA-FITC Staining
Pisum sativum agglutinin (PSA) conjugated to fluorescein (B123965) isothiocyanate (FITC) binds to the acrosomal content, allowing for the differentiation between acrosome-intact and acrosome-reacted sperm.
Materials:
-
PSA-FITC solution (100 µg/mL in PBS)
-
Ethanol (B145695) (95%)
-
Propidium iodide (PI) or Hoechst 33258 for viability staining (optional)
-
PBS
-
Mounting medium
-
Fluorescence microscope with appropriate filters for FITC (excitation ~495 nm, emission ~520 nm)
Procedure:
-
After incubation under capacitating and acrosome reaction-inducing conditions, wash the sperm suspension in PBS.
-
Prepare sperm smears on microscope slides and allow them to air-dry.
-
Fix the sperm by immersing the slides in 95% ethanol for 30 seconds.
-
Allow the slides to air-dry completely.
-
If assessing viability, incubate with PI or Hoechst stain according to the manufacturer's protocol.
-
Add a drop of PSA-FITC solution to each smear and incubate in a humidified chamber at room temperature for 30 minutes in the dark.
-
Gently wash the slides with PBS to remove excess stain.
-
Mount the slides with a coverslip using a suitable mounting medium.
-
Observe under a fluorescence microscope.
-
Count at least 200 spermatozoa and classify them based on their staining pattern:
-
Acrosome-intact: Bright, uniform fluorescence over the acrosomal region of the sperm head.
-
Acrosome-reacted: A fluorescent band at the equatorial segment or no fluorescence on the sperm head.
-
This compound-Sperm Binding Assay (Adapted from Radioligand Binding Assay Protocol)
This protocol describes a conceptual method for studying the binding of this compound to spermatozoa using a radiolabeled ligand approach.
Materials:
-
Radiolabeled this compound (e.g., with ¹²⁵I)
-
Washed spermatozoa
-
Binding buffer (e.g., a modified Tyrode's medium)
-
Non-labeled ("cold") this compound
-
Filtration apparatus with glass fiber filters
-
Gamma counter
Procedure:
-
Preparation of Sperm: Collect and wash spermatozoa to remove seminal plasma. Resuspend the sperm pellet in binding buffer to a known concentration.
-
Saturation Binding Assay:
-
Set up a series of tubes. To each tube, add a constant amount of washed spermatozoa.
-
Add increasing concentrations of radiolabeled this compound to the tubes.
-
To a parallel set of tubes, add the same increasing concentrations of radiolabeled this compound along with a high concentration of non-labeled this compound (to determine non-specific binding).
-
Incubate the tubes at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each concentration.
-
Plot specific binding against the concentration of radiolabeled this compound.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and the number of binding sites (Bmax).
-
Signaling Pathways and Visualizations
This compound exerts its inhibitory effects on sperm capacitation primarily through its interaction with calmodulin, a key intracellular calcium sensor.
The this compound-Calmodulin Signaling Pathway
This compound acts as a potent and specific antagonist of calmodulin. In the presence of calcium ions, this compound binds to calmodulin, preventing it from activating its downstream targets. Two of the most critical calmodulin-dependent enzymes in the context of sperm capacitation are adenylate cyclase and phosphodiesterase.
-
Inhibition of Adenylate Cyclase: Calmodulin, when bound to Ca²⁺, stimulates the activity of adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). By sequestering calmodulin, this compound prevents this activation, leading to a decrease in intracellular cAMP levels.
-
Modulation of Phosphodiesterase: Calmodulin also activates phosphodiesterase, an enzyme that degrades cAMP. The net effect of this compound's interaction with calmodulin is a significant reduction in the availability of cAMP, a crucial second messenger for the initiation of the protein kinase A (PKA) signaling cascade that drives capacitation.
Experimental Workflow for Assessing this compound's Effect on Capacitation
The following diagram illustrates the general workflow for investigating the impact of this compound on sperm capacitation.
Conclusion
This compound plays a pivotal, yet inhibitory, role in the initial stages of the sperm's journey through the female reproductive tract. By acting as a potent calmodulin antagonist, it effectively dampens the signaling cascades that lead to capacitation, thereby preventing a premature acrosome reaction. This "decapacitation" function is essential for preserving the sperm's fertilizing potential. For researchers and drug development professionals, understanding the precise molecular interactions of this compound offers potential avenues for the development of novel contraceptives, as well as diagnostic tools to assess male fertility. Further research is warranted to elucidate the exact dose-dependent effects of this compound on capacitation and the acrosome reaction to fully harness its therapeutic and diagnostic potential.
References
An In-depth Technical Guide to the Interaction of Seminalplasmin with Sperm Membrane Components
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seminalplasmin, a protein found in bovine seminal plasma, plays a multifaceted role in fertilization. It is a potent antimicrobial agent and a modulator of sperm function. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the components of the sperm membrane. We delve into the quantitative biophysical data governing these interactions, provide detailed experimental protocols for their study, and present visual representations of the key signaling pathways and experimental workflows. This document is intended to be a valuable resource for researchers in reproductive biology, scientists investigating protein-lipid interactions, and professionals involved in the development of fertility-related pharmaceuticals.
Introduction
This compound is a 47-residue polypeptide that belongs to the family of bovine seminal plasma (BSP) proteins, which also includes PDC-109 (BSP-A1/A2), BSP-A3, and BSP-30kDa.[1][2] These proteins are secreted by the seminal vesicles and bind to the sperm surface upon ejaculation.[1][3] The interaction of this compound and its homologs with the sperm membrane is a critical event that initiates a cascade of physiological changes, including sperm capacitation, the acrosome reaction, and ultimately, fertilization.[2][4] Understanding the intricacies of these interactions at a molecular level is paramount for elucidating the mechanisms of fertilization and for the development of novel strategies in fertility treatment and contraception.
This guide focuses on the core aspects of this compound's interaction with sperm membrane lipids and its influence on key intracellular signaling molecules.
Quantitative Data on this compound Interactions
The interaction of this compound and related proteins with sperm membrane components has been quantified using various biophysical techniques. The following tables summarize the key quantitative data from these studies.
Table 1: Thermodynamic Parameters of this compound-Calmodulin Interaction
| Interacting Molecules | Technique | Temperature (°C) | ΔH⁰ (kJ·mol⁻¹) | ΔS⁰ (J·K⁻¹·mol⁻¹) | Kₐ (M⁻¹) | Conditions | Reference |
| This compound - Calmodulin | Isothermal Titration Calorimetry | 25 | -50 | 0 | High Affinity (1:1 complex) | In the presence of Ca²⁺ | [5] |
This table summarizes the enthalpy-driven nature of the high-affinity interaction between this compound and calmodulin in the presence of calcium ions.
Table 2: Kinetic and Affinity Constants of PDC-109 (a this compound Homolog) with Phospholipids (B1166683)
| Phospholipid | Technique | Association Rate Constant (k_a) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_d) (s⁻¹) | Association Constant (K_A) (M⁻¹) | Conditions | Reference |
| DMPC | Surface Plasmon Resonance | 5.7 x 10⁵ | 2.7 x 10⁻² | 2.1 x 10⁷ | 20% cholesterol, 20°C | [6] |
| DMPG | Surface Plasmon Resonance | ~3 orders of magnitude lower than DMPC | 3-4 times higher than DMPC | Lower than DMPC | 20% cholesterol, 20°C | [6] |
| DMPA | Surface Plasmon Resonance | ~3 orders of magnitude lower than DMPC | 3-4 times higher than DMPC | Lower than DMPC | 20% cholesterol, 20°C | [6] |
| DMPE | Surface Plasmon Resonance | Very weak binding | - | Very low | 20% cholesterol, 20°C | [6] |
This table highlights the specificity of PDC-109 for choline-containing phospholipids, as evidenced by the faster association and slower dissociation rates with DMPC compared to other phospholipids.
Table 3: this compound's Effect on Calmodulin-Dependent Enzymes
| Enzyme | Effect of this compound | IC₅₀ | Reference |
| Ca²⁺-transporting ATPase | Inhibition of calmodulin-stimulated activity | ~0.1 µM | [7] |
| Phosphodiesterase | Inhibition of calmodulin-stimulated activity | ~0.1 µM | [7] |
This table demonstrates the potent inhibitory effect of this compound on the activity of key calmodulin-dependent enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of this compound with sperm membrane components.
Surface Plasmon Resonance (SPR) for Protein-Lipid Interaction Analysis
Surface Plasmon Resonance is a powerful technique for real-time, label-free analysis of biomolecular interactions.[8][9]
Objective: To determine the kinetic parameters (association and dissociation rates) and affinity of this compound binding to a lipid monolayer.
Materials:
-
SPR instrument (e.g., Biacore)
-
Purified this compound
-
Liposomes of desired phospholipid composition (e.g., DMPC, DMPG)
-
Running buffer (e.g., Tris-buffered saline)
-
Regeneration solution (e.g., 50 mM NaOH)[10]
-
n-octyl glucoside[6]
Protocol:
-
Chip Preparation:
-
Clean the sensor chip surface by injecting a solution of n-octyl glucoside.[6]
-
-
Lipid Monolayer Formation:
-
Inject the liposome (B1194612) solution over the sensor chip surface until a stable baseline is achieved, indicating the formation of a lipid monolayer.[6]
-
Wash with running buffer to remove any multilamellar structures. A pulse of 50 mM NaOH can be used to ensure a single bilayer.[6][10]
-
-
Protein Injection:
-
Inject a series of concentrations of purified this compound over the lipid-coated surface.
-
Monitor the change in the resonance signal (measured in Resonance Units, RU) over time to obtain a sensorgram.[9]
-
-
Dissociation:
-
After the association phase, flow running buffer over the chip to monitor the dissociation of this compound from the lipid surface.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound protein and residual lipid, preparing the chip for the next cycle.[10]
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the association constant (K_A).[11]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[12][13]
Objective: To determine the binding affinity (K_a), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and calmodulin or lipid vesicles.
Materials:
-
Isothermal Titration Calorimeter
-
Purified this compound
-
Purified calmodulin or unilamellar lipid vesicles
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze both protein and ligand solutions extensively against the same buffer to minimize heat of dilution effects.
-
Degas the solutions to prevent air bubbles in the calorimeter cells.
-
-
Loading the Calorimeter:
-
Load the macromolecule solution (e.g., calmodulin) into the sample cell.
-
Load the ligand solution (e.g., this compound) into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the sample cell.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Control Titration:
-
Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.[13]
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution from the raw data.
-
Fit the resulting binding isotherm to a suitable binding model to obtain the thermodynamic parameters (K_a, n, ΔH).
-
Fluorescence Spectroscopy for Monitoring Membrane Incorporation
The intrinsic tryptophan fluorescence of this compound can be used to monitor its interaction with lipid bilayers.[14]
Objective: To observe the incorporation of this compound into a lipid bilayer environment.
Materials:
-
Spectrofluorometer
-
Purified this compound
-
Phospholipid vesicles (e.g., phosphatidylcholine)
-
Buffer solution
Protocol:
-
Baseline Measurement:
-
Record the fluorescence emission spectrum of this compound in buffer, exciting at the tryptophan absorption maximum (~280 nm).
-
-
Interaction with Vesicles:
-
Add the phospholipid vesicles to the this compound solution.
-
Record the fluorescence emission spectrum again after incubation.
-
-
Data Analysis:
-
A blue shift (a shift in the emission maximum to a shorter wavelength) in the fluorescence spectrum indicates the transfer of the tryptophan residue from an aqueous to a more hydrophobic environment, signifying the incorporation of the protein into the lipid bilayer.[14]
-
Cholesterol Efflux Assay
This assay measures the ability of this compound or BSP proteins to remove cholesterol from the sperm membrane.[15][16]
Objective: To quantify the efflux of cholesterol from sperm in the presence of this compound.
Materials:
-
Epididymal sperm
-
[³H]-cholesterol
-
Purified this compound or BSP proteins
-
Incubation medium (e.g., modified Tyrode's solution)
-
Scintillation counter
Protocol:
-
Sperm Labeling:
-
Incubate epididymal sperm with [³H]-cholesterol to label the sperm membrane.[15]
-
-
Induction of Efflux:
-
Wash the labeled sperm to remove excess unincorporated [³H]-cholesterol.
-
Incubate the labeled sperm with different concentrations of this compound for a defined period (e.g., 8 hours).[15]
-
-
Separation and Quantification:
-
Separate the sperm from the incubation medium by centrifugation.
-
Measure the radioactivity in the supernatant (containing the effluxed cholesterol) and the sperm pellet using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of cholesterol efflux as the ratio of radioactivity in the supernatant to the total radioactivity (supernatant + pellet).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathways
Caption: this compound's dual role in modulating sperm function.
Experimental Workflows
Caption: Workflow for SPR analysis of protein-lipid interactions.
Caption: Workflow for ITC analysis of molecular interactions.
Conclusion
The interaction of this compound with the sperm membrane is a complex process involving specific recognition of choline phospholipids and the modulation of key intracellular signaling pathways. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of these interactions. The methodologies and data presented herein are crucial for advancing our understanding of the molecular events that govern fertilization. For researchers and drug development professionals, this in-depth guide serves as a foundational tool for designing new experiments and for identifying potential targets for the modulation of sperm function. The continued investigation into the intricate dance between this compound and the sperm membrane holds the promise of new breakthroughs in reproductive medicine.
References
- 1. Major proteins of bovine seminal plasma exhibit novel interactions with phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Seminal plasma proteins: functions and interaction with protective agents during semen preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of seminal plasma phospholipid-binding proteins in sperm membrane lipid modification that occurs during capacitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Major proteins of bovine seminal plasma modulate sperm capacitation by high-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microcalorimetric investigation of the interaction of calmodulin with this compound and myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Membrane Binding by the Bovine Seminal Plasma Protein, PDC-109: A Surface Plasmon Resonance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound. An endogenous calmodulin antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molecular-interactions.si [molecular-interactions.si]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Isothermal titration calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 13. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 14. Incorporation of the antimicrobial protein this compound into lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Seminalplasmin: A Natural Antimicrobial Agent in the Female Reproductive Tract
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Seminal plasma, the fluid component of semen, is not merely a vehicle for sperm transport but an active biological medium that plays a crucial role in fertilization and ensuring the successful establishment of pregnancy. Beyond its roles in sperm capacitation and immunomodulation within the female reproductive tract, seminal plasma harbors a variety of antimicrobial agents that protect spermatozoa from pathogens. Among these, seminalplasmin, a protein isolated from bovine seminal plasma, has emerged as a potent, broad-spectrum antimicrobial agent. This technical guide provides a comprehensive overview of this compound, focusing on its antimicrobial properties, mechanism of action, and its physiological significance within the female reproductive tract. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a natural antimicrobial and as a lead compound for novel therapeutic agents.
Introduction
The female reproductive tract, while possessing its own innate immune defenses, is exposed to a variety of microorganisms, some of which can be pathogenic. Seminal fluid itself can be a vector for sexually transmitted infections. To counteract these threats and protect the spermatozoa on their journey to the oocyte, seminal plasma is endowed with a cocktail of antimicrobial proteins and peptides. This compound is a 47-residue, highly basic protein that exhibits potent antimicrobial activity against a wide range of bacteria and fungi.[1] Its multifaceted mechanism of action, involving both membrane disruption and inhibition of intracellular processes, makes it an intriguing subject of study for understanding natural host defense and for the development of new anti-infective strategies. This guide will delve into the quantitative antimicrobial data, detailed experimental protocols for its study, and the signaling pathways it influences.
Quantitative Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound has been quantified against various microorganisms using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] The following table summarizes the reported MIC values for this compound against representative Gram-positive bacteria, Gram-negative bacteria, and pathogenic yeast.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 25923 | Gram-positive bacterium | 65 | [2] |
| Bacillus subtilis ATCC 6633 | Gram-positive bacterium | 135 | [2] |
| Escherichia coli ATCC 25922 | Gram-negative bacterium | 160 | [2] |
| Candida albicans ATCC 20032 | Pathogenic yeast | 200 | [2] |
Mechanism of Antimicrobial Action
This compound employs a multi-pronged attack to neutralize microbial threats. Its primary mechanisms include disruption of the microbial cell membrane and inhibition of essential intracellular enzymatic activity.
Membrane Permeabilization
As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization.[3] This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately cell death.
Inhibition of RNA Polymerase
A key intracellular target of this compound is RNA polymerase, the enzyme responsible for transcription. This compound has been shown to be a potent inhibitor of E. coli RNA polymerase, thereby halting the synthesis of RNA and subsequent protein production, which is lethal for the bacterium.[4]
References
- 1. Fighting pathogenic yeasts with plant defensins and anti-fungal proteins from fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of this compound, a basic protein from bovine seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibacterial peptide seminal plasmin alters permeability of the inner membrane of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Seminal plasma induces the expression of IL-1α in normal and neoplastic cervical cells via EP2/EGFR/PI3K/AKT pathway | Semantic Scholar [semanticscholar.org]
Expression of Seminalplasmin in Mammalian Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seminalplasmin is a non-glycosylated, basic protein predominantly found in the seminal plasma of certain mammalian species. Initially identified in bull semen for its potent antimicrobial properties, subsequent research has revealed its multifaceted roles in reproduction, including the modulation of sperm capacitation, the acrosome reaction, and interaction with the female reproductive tract. This technical guide provides a comprehensive overview of the expression of this compound and its homologs across various mammalian species, with a focus on quantitative data, experimental methodologies for its detection and localization, and its involvement in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in reproductive biology, immunology, and pharmacology, as well as professionals involved in drug development targeting reproductive processes.
Data Presentation: Quantitative Expression of this compound and its Homologs
The concentration of this compound and its related proteins, often referred to as Binder of Sperm (BSP) proteins or spermadhesins, varies significantly across different mammalian species. The following tables summarize the available quantitative data to facilitate inter-species comparison. It is important to note that direct quantitative comparisons can be challenging due to variations in analytical methods and reporting units.
| Species | Protein Name | Concentration in Seminal Plasma | Method of Quantification | Reference(s) |
| Bovine (Bull) | This compound | ~1% of total seminal plasma protein | Radioimmunoassay (RIA) | [1] |
| BSP Proteins (collectively) | 35-50 mg/mL (50-70% of total SP protein) | Not specified | [2][3] | |
| Spermadhesin-1 | 36.7% of total seminal plasma protein (in Nellore bulls) | Proteomics (Relative Abundance) | [4] | |
| Porcine (Boar) | Spermadhesins (collectively) | 75-90% of total seminal plasma protein | Not specified | [5] |
| Total Protein | 30-60 g/L | Not specified | [5] | |
| Ovine (Ram) | BSP Proteins | High abundance (quantitative value not specified) | Proteomics | [6] |
| Equine (Stallion) | HSP-1/HSP-2 (BSP homologs) | Variable (higher in poor fertility stallions) | UHPLC | [7] |
| Human | hSA (human spermadhesin-like) proteins | Present (quantitative value not specified) | Western Blot | [8] |
Note: Data for other mammalian species is limited or not available in the reviewed literature.
Experimental Protocols
Accurate detection and quantification of this compound and its homologs are crucial for understanding their physiological roles. This section provides detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification
This protocol outlines a general sandwich ELISA procedure for the quantitative measurement of this compound in seminal plasma.
Materials:
-
Microtiter plates coated with a capture antibody specific to this compound.
-
Seminal plasma samples, diluted in blocking buffer.
-
Biotinylated detection antibody specific to a different epitope of this compound.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Plate reader.
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate three times. Add diluted seminal plasma samples and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Reaction: Wash the plate five times. Add TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add stop solution to each well to terminate the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader. The concentration of this compound in the samples is determined by comparing their absorbance to the standard curve.
Western Blotting for this compound Detection
This protocol describes the detection of this compound in seminal plasma or tissue extracts using Western blotting.
Materials:
-
Seminal plasma or tissue lysate samples.
-
SDS-PAGE gels (15-18% acrylamide (B121943) is suitable for the low molecular weight of this compound).[9]
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody specific to this compound.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
Loading control antibody (e.g., anti-β-tubulin).[9]
Procedure:
-
Sample Preparation: Mix samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto the SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[9][11]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The presence of a band at the expected molecular weight of this compound (~6 kDa) indicates its presence.
Immunohistochemistry for this compound Localization
This protocol details the localization of this compound in reproductive tissues using immunohistochemistry.
Materials:
-
Paraffin-embedded tissue sections of male reproductive organs (e.g., seminal vesicles, prostate, epididymis).
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking solution (e.g., 5% normal goat serum in PBS).
-
Primary antibody specific to this compound.
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
DAB (3,3'-diaminobenzidine) substrate kit.
-
Hematoxylin counterstain.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval solution in a water bath or pressure cooker.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding with the blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody and ABC Incubation: Wash the sections with PBS. Incubate with the biotinylated secondary antibody for 1 hour, followed by incubation with the ABC reagent for 30 minutes.
-
Visualization: Wash the sections with PBS. Visualize the antigen-antibody complex by incubating with the DAB substrate, which will produce a brown precipitate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip using a permanent mounting medium.
-
Microscopy: Examine the sections under a light microscope. The brown staining indicates the presence and location of this compound. In bulls, this compound is primarily localized in the seminal vesicles and prostate.[1][12]
Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagrams
References
- 1. Immunological identification of this compound in tissue extracts of sex glands of bull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Seminal plasma proteins: functions and interaction with protective agents during semen preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Relative Abundance of Spermadhesin-1 in the Seminal Plasma of Young Nellore Bulls Is in Agreement with Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boar seminal plasma: current insights on its potential role for assisted reproductive technologies in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rep.bioscientifica.com [rep.bioscientifica.com]
- 7. Horse Seminal Plasma proteins (HSP-1 and HSP-2) concentration: a possible marker for poor fertility? [vtechworks.lib.vt.edu]
- 8. Characterization of human seminal plasma proteins homologous to boar AQN spermadhesins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alterations to the Bull Sperm Surface Proteins That Bind Sperm to Oviductal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. This compound, the major basic protein of bull seminal plasma, is a secretory protein of the seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Seminalplasmin's High-Affinity Embrace of Calmodulin: A Technical Deep Dive into its Significance and Mechanism
For Immediate Release
HYDERABAD, India – In the intricate symphony of reproductive biology, the interaction between seminalplasmin (SP) and calmodulin (CaM) stands out as a critical regulatory nexus. This technical guide delves into the core of this molecular partnership, offering researchers, scientists, and drug development professionals a comprehensive overview of its significance, the quantitative parameters of their binding, and the detailed experimental methodologies used to elucidate this interaction.
This compound, a 47-residue antimicrobial peptide found in bovine seminal plasma, plays a multifaceted role in fertilization.[1][2] Beyond its well-documented antibacterial and bacteriolytic activities, this compound is a potent antagonist of calmodulin, a ubiquitous and highly conserved calcium-binding protein that acts as a primary sensor of intracellular calcium levels.[3][4] This antagonism is the cornerstone of this compound's influence on sperm function, including motility, capacitation, and the acrosome reaction.[2][5]
The Significance of the this compound-Calmodulin Interaction
The binding of this compound to calmodulin effectively sequesters calmodulin, preventing it from activating its downstream target enzymes.[4][6] This inhibitory action has profound implications for sperm physiology:
-
Regulation of Sperm Motility: Calcium ions (Ca²⁺) and calmodulin are essential for maintaining human sperm motility.[7][8] The Ca²⁺/CaM complex activates Ca²⁺/calmodulin-dependent protein kinases (CaM kinases), which are crucial for regulating flagellar movement.[7][8][9] By binding to calmodulin, this compound can modulate this signaling pathway, thereby influencing sperm motility.
-
Modulation of Capacitation and Acrosome Reaction: Capacitation is a series of physiological changes that a spermatozoon must undergo to be competent to fertilize an oocyte. This process is, in part, regulated by Ca²⁺ influx and calmodulin-dependent pathways.[10][11][12] Seminal plasma contains factors that can either inhibit or facilitate capacitation.[12][13] this compound, by acting as a calmodulin antagonist, is implicated in preventing premature capacitation and acrosome reaction.[2][10]
-
Antimicrobial Activity: While the primary focus of this guide is the calmodulin interaction, it is noteworthy that this compound's antimicrobial properties contribute to the overall health of the ejaculate, protecting sperm from microbial damage.[14][15][16][17]
Quantitative Analysis of the this compound-Calmodulin Binding
The interaction between this compound and calmodulin is characterized by its high affinity and calcium dependency. A summary of the key quantitative data is presented below.
| Parameter | Value | Conditions | Reference |
| Stoichiometry | 1:1 | Ca²⁺-dependent | [6] |
| Dissociation Constant (Kd) | 1.6 nM | Ca²⁺-dependent | [6] |
| Thermodynamics (Ca²⁺-dependent) | |||
| Enthalpy Change (ΔH⁰) | -50 kJ·mol⁻¹ | 25°C | [18] |
| Entropy Change (ΔS⁰) | 0 J·K⁻¹·mol⁻¹ | 25°C | [18] |
| Heat Capacity Change (ΔCp⁰) | 0 J·K⁻¹·mol⁻¹ | 25°C | [18] |
| Thermodynamics (Ca²⁺-independent) | |||
| Enthalpy Change (ΔH⁰) | No change | [18] |
Experimental Protocols
The characterization of the this compound-calmodulin interaction has been made possible through a variety of sophisticated biophysical and biochemical techniques.
Affinity Chromatography for Purifying this compound and Studying Binding
This method leverages the specific, high-affinity interaction between this compound and calmodulin.
Protocol:
-
Matrix Preparation: Calmodulin is covalently coupled to a solid support matrix, such as Sepharose beads, creating a CaM-affinity column.
-
Sample Loading: A solution containing this compound (e.g., bovine seminal plasma) is passed through the column in the presence of Ca²⁺.
-
Binding: this compound binds to the immobilized calmodulin in a Ca²⁺-dependent manner.
-
Washing: The column is washed with a buffer containing Ca²⁺ to remove non-specifically bound proteins.
-
Elution: this compound is eluted from the column by introducing a buffer containing a Ca²⁺ chelator, such as EGTA, which disrupts the Ca²⁺-dependent interaction, or by using a high concentration of a denaturant like urea.[6]
Affinity Chromatography Workflow for this compound Purification.
Spectroscopic Methods for Characterizing Conformational Changes
Circular Dichroism (CD) and Fluorescence Spectroscopy are employed to monitor the structural changes in this compound and calmodulin upon binding.
Circular Dichroism (CD) Spectroscopy:
-
Principle: Measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information about the secondary structure of proteins.
-
Methodology: Far-UV CD spectra (190-250 nm) of this compound are recorded in the absence and presence of calmodulin and Ca²⁺.
-
Observation: this compound in an aqueous solution exists predominantly in a random coil conformation. Upon binding to calmodulin in the presence of Ca²⁺, a significant conformational change occurs, with an induction of approximately 23% alpha-helical content.[6]
Fluorescence Spectroscopy:
-
Principle: Monitors changes in the fluorescence emission of intrinsic fluorophores (like tryptophan) or extrinsic fluorescent probes, which are sensitive to the local environment.
-
Methodology: The fluorescence emission spectrum of the single tryptophan residue in this compound is recorded before and after the addition of calmodulin and Ca²⁺.
-
Observation: The formation of the this compound-calmodulin complex leads to a marked change in the fluorescence properties of the tryptophan residue, indicating a change in its microenvironment and confirming the interaction.[6]
Microcalorimetry for Thermodynamic Characterization
Flow microcalorimetry is used to directly measure the heat changes associated with the binding reaction, providing a complete thermodynamic profile.
Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat released or absorbed during a biomolecular interaction.
-
Methodology: A solution of this compound is titrated into a solution of calmodulin in the presence of Ca²⁺ at a constant temperature. The heat change for each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Findings: The high-affinity interaction between this compound and calmodulin in the presence of Ca²⁺ is entirely enthalpy-driven, with a ΔH⁰ of -50 kJ·mol⁻¹ and a ΔS⁰ of 0 J·K⁻¹·mol⁻¹.[18] In the absence of divalent ions, a low-affinity interaction occurs with no detectable enthalpy change.[18]
Signaling Pathway and Logical Relationships
The interaction between this compound and calmodulin can be visualized as a key regulatory point in Ca²⁺-mediated signaling in sperm.
Inhibitory effect of this compound on Calmodulin signaling.
Conclusion
The high-affinity, Ca²⁺-dependent binding of this compound to calmodulin is a pivotal interaction in reproductive biology. It provides a mechanism for the modulation of critical sperm functions, preventing premature activation and ensuring that processes like capacitation and hyperactivated motility occur at the appropriate time and place for successful fertilization. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into this fascinating molecular partnership and for the potential development of novel fertility-regulating agents.
References
- 1. Identification of the region that plays an important role in determining antibacterial activity of bovine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a protein with many biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound. An endogenous calmodulin antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seminal plasma proteins and metabolites: effects on sperm function and potential as fertility markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity purification of this compound and characterization of its interaction with calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Evidence of the presence of calcium/calmodulin-dependent protein kinase IV in human sperm and its involvement in motility regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calmodulin and CaMKII in the sperm principal piece: evidence for a motility-related calcium/calmodulin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calmodulin-binding proteins in bovine semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Seminal plasma proteins: functions and interaction with protective agents during semen preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of seminal plasma on cooling-induced capacitative changes in boar sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial activity of this compound, a basic protein from bovine seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The antibacterial peptide seminal plasmin alters permeability of the inner membrane of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, an antimicrobial protein from bull seminal plasma, inhibits growth, and synthesis of nucleic acids and proteins in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bacteriolytic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microcalorimetric investigation of the interaction of calmodulin with this compound and myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Genesis of Seminalplasmin: A Tale of Gene Duplication and Neofunctionalization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Seminalplasmin, a prominent protein in bovine seminal plasma, presents a fascinating case study in molecular evolution, demonstrating the power of gene duplication in creating novel biological functions. This technical guide delves into the evolutionary origins of the this compound gene, tracing its descent from the neuropeptide Y (NPY) gene family. Through a detailed examination of its genomic context, phylogenetic relationships, and functional divergence, we provide a comprehensive overview for researchers in reproductive biology and drug development. This guide summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the critical signaling pathways it modulates, offering a foundational resource for future investigations into this multifaceted protein.
Evolutionary Origin: A Recent Innovation from an Ancient Lineage
The this compound gene is a relatively recent evolutionary innovation, having emerged through a gene duplication event from the bovine Peptide YY (PYY) gene, a member of the ancient and highly conserved neuropeptide Y (NPY) gene family.[1][2] This family of genes, which also includes Neuropeptide Y (NPY) and Pancreatic Polypeptide (PP), encodes hormones and neurotransmitters crucial for regulating a variety of physiological processes, including appetite, circadian rhythms, and anxiety.
Sequence analysis of the bovine PYY-pancreatic polypeptide gene cluster has revealed an extensive and unexpected homology between this compound and the NPY gene family, not only at the level of primary amino acid and nucleotide sequences but also in gene structure.[2] The remarkably high degree of homology with the PYY gene, in both coding and non-coding regions, strongly suggests that the this compound gene arose from a very recent duplication of the bovine PYY gene.[2] Despite a nucleotide sequence identity exceeding 95%, a few key mutations in the this compound gene have resulted in significant functional divergence.[2] These mutations led to the loss of the amino- and carboxyl-terminal cleavage sites that are characteristic of all other members of the NPY family, and concurrently, the acquisition of novel functions seemingly unrelated to the neurotransmitter/endocrine role of its progenitor, PYY.[2]
The Gene Duplication Event
The duplication of the PYY gene that gave rise to this compound is a clear example of neofunctionalization, where one copy of the duplicated gene retains the ancestral function while the other accumulates mutations that lead to a new function. The genomic organization of the bovine PYY and this compound gene locus provides evidence for this duplication event.
Quantitative Data on this compound
The functional significance of this compound is underscored by its abundance in bovine seminal plasma and its potent biological activities at relatively low concentrations.
| Parameter | Value | Species | Reference(s) |
| Concentration in Seminal Plasma | 30-50 mg/ml | Bovine | |
| Molecular Weight | ~6.4 kDa | Bovine | |
| Minimum Inhibitory Concentration (MIC) against E. coli | 20 µg/ml | [3] | |
| Minimum Inhibitory Concentration (MIC) against S. cerevisiae | >200 µg/ml | [3] | |
| Inhibition of Sperm Capacitation | Dose-dependent | Bovine |
Experimental Protocols
Isolation of this compound from Bovine Seminal Plasma
This protocol outlines the purification of this compound from bovine seminal plasma using a combination of precipitation and chromatographic techniques.
Materials:
-
Bovine semen
-
Centrifuge
-
Cold ethanol (B145695) (-20°C)
-
Ammonium (B1175870) bicarbonate solution
-
Lyophilizer
-
Gelatin-agarose affinity chromatography column
-
Phosphate-buffered saline (PBS)
-
8M Urea in PBS
-
Spectrophotometer
-
SDS-PAGE apparatus and reagents
Procedure:
-
Semen Collection and Seminal Plasma Separation:
-
Collect semen from bulls using an artificial vagina.
-
Centrifuge the semen at 1,000 x g for 10 minutes at 4°C to pellet the spermatozoa.
-
Carefully aspirate the supernatant (seminal plasma) and transfer to a new tube.
-
Centrifuge the seminal plasma at 10,000 x g for 20 minutes at 4°C to remove any remaining cells and debris.
-
-
Ethanol Precipitation:
-
To the clarified seminal plasma, add 9 volumes of cold (-20°C) ethanol while stirring.
-
Incubate the mixture at -20°C for 2 hours to precipitate the proteins.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
-
Discard the supernatant and resuspend the protein pellet in a minimal volume of 0.1 M ammonium bicarbonate.
-
-
Lyophilization:
-
Freeze the protein solution and lyophilize to obtain a dry powder.
-
-
Affinity Chromatography:
-
Dissolve the lyophilized protein powder in PBS.
-
Equilibrate a gelatin-agarose affinity column with PBS.
-
Load the protein solution onto the column.
-
Wash the column extensively with PBS to remove unbound proteins.
-
Elute the bound proteins (including this compound) with 8M Urea in PBS.
-
Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
-
Purity Assessment:
-
Pool the protein-containing fractions.
-
Analyze the purity of the isolated this compound by SDS-PAGE. A single band at approximately 6.4 kDa should be observed.
-
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol describes the determination of the MIC of this compound against a bacterial strain using a broth microdilution method.
Materials:
-
Purified this compound
-
Bacterial culture (e.g., E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/ml.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µl.
-
-
Inoculation:
-
Add 100 µl of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Sperm Capacitation Inhibition Assay (Chlortetracycline - CTC)
This protocol details the use of the chlortetracycline (B606653) (CTC) fluorescence assay to assess the effect of this compound on sperm capacitation.
Materials:
-
Freshly ejaculated bovine semen
-
Sperm washing medium (e.g., Tyrode's Albumin Lactate Pyruvate - TALP)
-
Purified this compound
-
Chlortetracycline (CTC) staining solution
-
Fixative (e.g., paraformaldehyde)
-
Fluorescence microscope
Procedure:
-
Sperm Preparation:
-
Wash freshly ejaculated semen twice in sperm washing medium by centrifugation to remove seminal plasma.
-
Resuspend the sperm pellet in capacitating medium to a final concentration of 25-50 x 10^6 sperm/ml.
-
-
Incubation with this compound:
-
Divide the sperm suspension into treatment groups: a control group (capacitating medium only) and experimental groups with varying concentrations of this compound.
-
Incubate all groups at 39°C in a humidified atmosphere of 5% CO2 in air for a specified time (e.g., 4 hours) to induce capacitation.
-
-
CTC Staining:
-
At the end of the incubation period, take an aliquot from each treatment group.
-
Add CTC staining solution to the sperm suspension and incubate in the dark for a short period.
-
Fix the sperm by adding a fixative solution.
-
-
Fluorescence Microscopy:
-
Place a drop of the stained sperm suspension on a microscope slide and cover with a coverslip.
-
Examine the slides under a fluorescence microscope.
-
Classify at least 200 spermatozoa per sample into different staining patterns, which correspond to different capacitation states (e.g., non-capacitated, capacitated, acrosome-reacted).
-
-
Data Analysis:
-
Calculate the percentage of sperm in each capacitation state for each treatment group.
-
Compare the results from the this compound-treated groups to the control group to determine the inhibitory effect on capacitation.
-
Signaling Pathways and Molecular Interactions
This compound exerts its diverse biological effects by interacting with key signaling molecules and pathways within both microbial cells and spermatozoa.
Antimicrobial Mechanism of Action
The antimicrobial activity of this compound is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential intracellular processes.
Modulation of Sperm Capacitation
This compound's role in regulating sperm function is complex, involving interactions with calcium signaling and protein kinase A (PKA) pathways, which are central to the process of capacitation. This compound is known to interact with calmodulin, a key calcium-binding protein.
Conclusion and Future Directions
The evolutionary journey of the this compound gene from a neuropeptide precursor to a potent reproductive and antimicrobial protein exemplifies the dynamic nature of genome evolution. This guide has provided a comprehensive overview of its origins, quantitative characteristics, and functional pathways. For researchers and drug development professionals, this compound and its derivatives offer a promising avenue for the development of novel antimicrobial agents and modulators of reproductive processes. Future research should focus on elucidating the precise molecular mechanisms of its diverse functions, exploring its potential therapeutic applications, and investigating the presence and role of this compound orthologs in a wider range of species to further unravel the evolutionary pressures that have shaped this remarkable protein.
References
The Role of Seminal Plasma in Modulating the Uterine Immune Response: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
The successful establishment of pregnancy is a complex biological process that requires a sophisticated dialogue between the maternal system and the male ejaculate. Beyond its role as a vehicle for sperm, seminal plasma is now understood to be a potent signaling medium that actively modulates the female uterine environment to promote fertilization, embryo implantation, and maternal tolerance of the semi-allogeneic fetus.[1][2] While seminal plasma is a complex fluid containing a multitude of bioactive components, including cytokines, prostaglandins (B1171923), and various proteins, this guide will delve into the current scientific understanding of its collective role in shaping the uterine immune landscape.[3]
It is important to note that while the user's initial interest was in the specific protein seminalplasmin, the available scientific literature extensively details the immunomodulatory effects of whole seminal plasma, with limited specific data on the isolated actions of this compound in the uterus. This compound is a well-characterized antimicrobial protein found in bull seminal plasma, but its direct role in uterine immune signaling is not as clearly defined as other components like Transforming Growth Factor-beta (TGF-β) and prostaglandins.[4][5] Therefore, this guide will focus on the broader, well-documented effects of seminal plasma, providing the essential context in which all its components, including this compound, function.
Modulation of the Uterine Immune Response by Seminal Plasma
Upon deposition in the female reproductive tract, seminal plasma initiates a cascade of molecular and cellular events that resemble a controlled inflammatory response.[6][7] This response is crucial for clearing the uterus of excess sperm and potential pathogens, and paradoxically, for creating an immune-tolerant environment conducive to embryo implantation and development.[1][8] The key immunomodulatory components of seminal plasma include TGF-β, prostaglandins (particularly PGE2), interleukins (IL-6, IL-8, etc.), and other growth factors.[3][9]
These factors interact with uterine epithelial and stromal cells, leading to:
-
Leukocyte Recruitment: A rapid influx of neutrophils, macrophages, and dendritic cells into the endometrial tissue.[1][10]
-
Cytokine and Chemokine Secretion: The production of a variety of signaling molecules by the uterine cells, which further orchestrates the local immune response.[6][11]
-
Induction of Regulatory T cells (Tregs): The promotion of a specialized subset of T cells that are critical for establishing maternal immune tolerance to paternal antigens expressed by the fetus.[1][2]
Quantitative Data on Seminal Plasma's Effects
The following tables summarize quantitative data from various studies on the effects of seminal plasma on the uterine immune environment.
Table 1: Effect of Seminal Plasma (SP) on Cytokine and Chemokine mRNA Expression in Human Cervical and Endometrial Cells
| Gene | Cell Type | Treatment | Fold Change | Reference |
| IL-8 | Ectocervical Epithelial Cells (Ect1) | Seminal Plasma | Dose- and time-dependent increase | [12] |
| IL-6 | Ectocervical Epithelial Cells (Ect1) | Seminal Plasma | Dose- and time-dependent increase | [12] |
| GM-CSF (CSF2) | Ectocervical Epithelial Cells (Ect1) | Seminal Plasma | Dose- and time-dependent increase | [12] |
| MCP-1 (CCL2) | Ectocervical Epithelial Cells (Ect1) | Seminal Plasma | Dose- and time-dependent increase | [12] |
| IL-1β | Porcine Endometrium | Seminal Plasma Infusion | Increased | [13] |
| IL-10 | Porcine Endometrium | Seminal Plasma Infusion | Increased (delayed effect) | [14] |
| GM-CSF | Porcine Endometrium | Seminal Plasma Infusion | Decreased (delayed effect) | [14] |
Table 2: Effect of Seminal Plasma (SP) on Prostaglandin (B15479496) Synthesis in the Porcine Uterus
| Parameter | Location | Time Point | Effect of SP Treatment | Reference |
| PGE2:PGF2α Ratio | Uterine Lumen | Day 1 | Lower than control | [15][16] |
| PGE2 Levels | Endometrial Tissue | Day 10 | Elevated | [15][16] |
| PGE2:PGF2α Ratio | Endometrial Tissue | Day 10 | Elevated | [15][16] |
| PTGS2 Expression | Endometrium | Day 1 | Up-regulated | [15][16] |
| PTGS2 Expression | Endometrium | Day 5 | Decreased | [15][16] |
Key Signaling Pathways in Seminal Plasma-Uterine Interaction
The immunomodulatory effects of seminal plasma are mediated by several key signaling pathways.
TGF-β Signaling Pathway
TGF-β is a pivotal cytokine in seminal plasma that initiates a pro-inflammatory cascade in uterine epithelial cells, leading to the production of other cytokines and chemokines that recruit leukocytes. Paradoxically, TGF-β also plays a crucial role in inducing regulatory T cells, which are essential for immune tolerance.[6][8]
TGF-β signaling cascade in uterine epithelial cells.
Toll-like Receptor (TLR) Signaling
Recent studies have implicated TLRs, particularly TLR4, as key mediators of the uterine response to seminal fluid.[17][18] Endogenous ligands within seminal fluid can activate TLR4 on uterine epithelial cells, contributing to the expression of pro-inflammatory cytokines and chemokines.[17]
TLR4 signaling pathway in response to seminal plasma.
γδ T cell/IL-17 Pathway
Seminal plasma can stimulate γδ T cells in the uterus to secrete IL-17A.[19] IL-17A then acts on uterine cells to upregulate the expression of chemokines (such as CXCL1, CXCL2, and CXCL5) that specifically recruit neutrophils, as well as pro-inflammatory cytokines like IL-1β and TNF-α, further amplifying the inflammatory response.[19]
Seminal plasma-induced γδ T cell/IL-17 pathway.
Experimental Protocols for Studying Seminal Plasma-Uterine Interactions
The following are detailed methodologies for key experiments cited in the literature.
In Vitro Culture of Endometrial Cells with Seminal Plasma
This protocol describes the treatment of isolated human endometrial epithelial cells (eEC) and stromal fibroblasts (eSF) with seminal plasma to study its effects on gene expression and protein secretion.
-
Cell Isolation and Culture:
-
Seminal Plasma Preparation:
-
Seminal plasma is pooled from multiple healthy donors.
-
The pooled plasma is centrifuged to remove sperm and cellular debris.
-
The supernatant is collected and stored.
-
-
Treatment:
-
eEC and eSF cultures are treated with a non-toxic concentration of seminal plasma (e.g., 1%) for a specified duration (e.g., 6 hours).[11] Control cultures are treated with vehicle alone.
-
-
Sample Collection and Analysis:
Workflow for in vitro analysis of seminal plasma effects.
RNA Extraction and Quantitative Real-Time PCR (qPCR)
This protocol is used to quantify the expression of specific genes in endometrial tissues or cells following treatment.
-
RNA Extraction:
-
Reverse Transcription:
-
The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
-
qPCR:
-
The cDNA is used as a template for qPCR with gene-specific primers for the target genes of interest (e.g., IL6, CXCL8, PTGS2) and a reference gene (e.g., GAPDH).
-
The relative expression of the target genes is calculated using the ΔΔCt method.
-
Luminex Multiplex Cytokine Assay
This protocol allows for the simultaneous measurement of multiple secreted proteins (cytokines, chemokines, growth factors) in the conditioned media from cell cultures.
-
Sample Preparation:
-
Conditioned media from control and seminal plasma-treated cell cultures are collected and centrifuged to remove debris.[21]
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
The microspheres are analyzed using a Luminex instrument, which identifies each bead and quantifies the fluorescence signal associated with it.
-
The concentration of each analyte is determined by comparing the signal to a standard curve.[21]
-
Conclusion
Seminal plasma is a critical signaling medium that plays an active and multifaceted role in modulating the uterine immune response to facilitate successful reproduction. Through the coordinated action of components like TGF-β, prostaglandins, and other signaling molecules, seminal plasma induces a transient, controlled inflammatory state that is essential for leukocyte recruitment, pathogen clearance, and ultimately, the establishment of maternal immune tolerance. The signaling pathways initiated by seminal plasma, including the TGF-β, TLR, and IL-17 pathways, highlight the complexity of the uterine response to the male ejaculate.
While the broader effects of seminal plasma are well-documented, further research is needed to dissect the specific roles of its individual components, such as this compound. A deeper understanding of these molecular interactions will be invaluable for the development of novel therapeutic strategies to address infertility and adverse pregnancy outcomes.
References
- 1. The immunomodulatory role of seminal plasma in endometrial receptivity and embryo implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The immunomodulatory role of seminal plasma in endometrial receptivity and embryo implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Seminal plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acid sequence of this compound, an antimicrobial protein from bull semen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Immune Regulation of Seminal Plasma on the Endometrial Microenvironment: Physiological and Pathological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immune Regulation of Seminal Plasma on the Endometrial Microenvironment: Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Effects of seminal plasma and the presence of a conceptus on regulation of lymphocyte-cytokine network in porcine endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Seminal plasma affects prostaglandin synthesis and angiogenesis in the porcine uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TLR4 Signaling Is a Major Mediator of the Female Tract Response to Seminal Fluid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sperm modulate uterine immune parameters relevant to embryo implantation and reproductive success in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Seminal plasma promotes decidualization of endometrial stromal fibroblasts in vitro from women with and without inflammatory disorders in a manner dependent on interleukin-11 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Seminal plasma induces global transcriptomic changes associated with cell migration, proliferation and viability in endometrial epithelial cells and stromal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Seminal plasma modulates expression of endometrial inflammatory meditators in the bovine - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Seminalplasmin's Anti-Cancer Properties: A Review of a Field in Its Infancy
Researchers, scientists, and drug development professionals exploring novel anti-cancer agents have long been interested in naturally occurring proteins with cytotoxic capabilities. One such protein, seminalplasmin, a 47-residue peptide found in bovine seminal fluid, has been noted for its potent antimicrobial activities and its ability to lyse microbial and mammalian cells.[1] However, a comprehensive review of the existing scientific literature reveals a significant gap in research directly investigating the anti-cancer properties of isolated this compound.
While the broader context of seminal plasma's interaction with cancer cells has been explored, these studies often present a complex and sometimes contradictory picture, and they do not isolate the effects of this compound itself. This technical guide aims to summarize the current state of knowledge, highlight the critical lack of direct evidence for this compound's anti-cancer effects, and outline potential future research directions.
The Duality of Seminal Fluid's Influence on Cancer
Studies on whole seminal plasma have yielded conflicting results regarding its impact on cancer cells. Some research indicates that seminal plasma can promote the proliferation and invasion of certain cancer cells, such as cervical and endometrial cancer cells.[2][3][4][5] This effect is often attributed to the complex mixture of growth factors, cytokines, and other bioactive molecules present in seminal fluid.
Conversely, other components of seminal fluid have demonstrated anti-tumor potential. For instance, bovine seminal ribonuclease (BS RNase) has been shown to have a cytostatic effect on human melanoma and mouse seminoma cells.[6][7] Additionally, some studies have explored the cytotoxic effects of other seminal fluid components on various cancer cell lines.[8] These findings underscore the importance of isolating and studying individual components, like this compound, to understand their specific contributions to any observed anti-cancer or pro-cancer activity.
This compound: Antimicrobial and Lytic, but is it Anti-Cancer?
This compound is well-documented for its broad-spectrum antimicrobial properties.[1][9] Its mechanism of action in microorganisms involves the inhibition of growth and the synthesis of nucleic acids and proteins.[9] Furthermore, its ability to lyse both microbial and mammalian cells has been reported, suggesting a potential for cytotoxic activity.[1]
Despite these characteristics, there is a conspicuous absence of published research that specifically investigates the dose-dependent cytotoxic or anti-proliferative effects of purified this compound on human cancer cell lines. Consequently, there is no quantitative data, such as IC50 values or apoptosis rates, to present in a structured format. Similarly, detailed experimental protocols for assessing this compound's anti-cancer properties and the specific signaling pathways it might modulate in cancer cells remain undefined.
Future Directions and the Path Forward
The existing knowledge about this compound's biological activities provides a compelling rationale for initiating preliminary studies into its anti-cancer potential. A logical first step would be to investigate the in vitro effects of purified this compound on a panel of human cancer cell lines.
Proposed Initial Experimental Workflow
To address the current knowledge gap, a foundational experimental workflow could be implemented. This would involve the purification of this compound, followed by a series of in vitro assays to assess its impact on cancer cells.
Caption: Proposed workflow for initial in vitro studies of this compound's anti-cancer properties.
Should these initial in vitro studies demonstrate promising anti-cancer activity, further research could delve into the underlying molecular mechanisms.
Potential Signaling Pathways for Investigation
Based on the known mechanisms of other cytotoxic agents and the general biology of cancer, several signaling pathways could be hypothesized as potential targets for this compound. Future research could explore whether this compound induces apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Hypothesized apoptotic signaling pathways potentially modulated by this compound.
References
- 1. This compound: a protein with many biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Seminal plasma enhances cervical adenocarcinoma cell proliferation and tumour growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seminal plasma induces global transcriptomic changes associated with cell migration, proliferation and viability in endometrial epithelial cells and stromal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seminal plasma induces global transcriptomic changes associated with cell migration, proliferation and viability in endometrial epithelial cells and stromal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semen affects the biological behavior of HeLa cells by altering ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor action of bovine seminal ribonuclease. Cytostatic effect on human melanoma and mouse seminoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumoral action of bovine seminal ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound, an antimicrobial protein from bull seminal plasma, inhibits growth, and synthesis of nucleic acids and proteins in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Seminalplasmin in Semen Viscosity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Semen viscosity is a critical parameter for male fertility, enabling the transport and protection of spermatozoa following ejaculation. This technical guide provides an in-depth analysis of the biochemical factors governing semen viscosity, with a specific focus on the role of seminalplasmin. While this compound is a significant protein in seminal plasma with well-established antimicrobial and other biological functions, current scientific evidence does not support a direct, primary role for it in the enzymatic cascade that regulates semen coagulation and liquefaction. This guide will detail the established mechanisms of semen viscosity modulation, primarily driven by the interplay of semenogelins, fibronectin, prostate-specific antigen (PSA), and zinc ions. It will then contextualize the known functions of this compound and explore potential indirect influences it may have on the overall seminal environment.
The Biochemistry of Semen Coagulation and Liquefaction
Immediately following ejaculation, human semen forms a gelatinous coagulum. This process is crucial for holding the spermatozoa at the cervix and protecting them from the acidic vaginal environment. Within 5 to 40 minutes, the coagulum liquefies, releasing motile sperm to ascend the female reproductive tract. This biphasic process is orchestrated by a complex interplay of proteins and ions.
Key Proteins Involved in Semen Coagulation:
-
Semenogelin I (SgI) and Semenogelin II (SgII): These are the primary structural proteins of the semen coagulum, secreted by the seminal vesicles. They form a cross-linked mesh that entraps spermatozoa.
-
Fibronectin: Also secreted by the seminal vesicles, fibronectin is incorporated into the semenogelin framework, contributing to the gel's structure[1].
The Proteolytic Cascade of Liquefaction:
The liquefaction of the semen coagulum is an enzymatic process primarily driven by prostate-specific antigen (PSA) , a serine protease from the prostate gland.
-
Kallikrein-like Serine Proteases: The activation of PSA is part of a proteolytic cascade involving other kallikreins (KLKs) also present in prostatic secretions.
-
PSA Activity: Activated PSA cleaves SgI and SgII into smaller fragments, leading to the dissolution of the gel matrix and the release of motile sperm[2].
The Regulatory Role of Zinc:
Zinc ions, present in high concentrations in prostatic fluid, play a crucial regulatory role in this process.
-
Inhibition of PSA: Zinc ions inhibit the enzymatic activity of PSA, preventing premature liquefaction.
-
Chelation by Semenogelins: Semenogelins have a high affinity for zinc and effectively chelate these ions upon mixing of seminal vesicle and prostatic fluids during ejaculation. This sequestration of zinc removes the inhibition on PSA, allowing the liquefaction cascade to proceed[3].
This compound: Biochemical Properties and Established Functions
This compound is a 47-residue cationic polypeptide primarily secreted by the seminal vesicles in bovine seminal plasma, with an analogous protein found in humans. It is known for a variety of biological activities, none of which directly point to a role in semen viscosity.
Key Established Functions of this compound:
-
Antimicrobial Activity: this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi[4][5]. It is believed to function by inhibiting RNA polymerase and altering membrane permeability[3][5].
-
Influence on Sperm Function: this compound has been shown to interact with the sperm membrane and can influence processes like capacitation and the acrosome reaction[6][7].
This compound and Semen Viscosity: Examining the Evidence
Despite its significant presence in seminal plasma, there is a lack of direct scientific evidence to support a role for this compound in the enzymatic breakdown of the semen coagulum or the regulation of the PSA-kallikrein cascade.
-
No Evidence of Proteolytic Activity on Coagulum Proteins: Studies detailing the degradation of semenogelin and fibronectin consistently identify PSA and other kallikreins as the responsible proteases[2][8]. This compound has not been identified as an enzyme in this pathway.
-
No Known Interaction with the Kallikrein-PSA Cascade: The regulation of the liquefaction cascade is primarily attributed to the intricate balance of proteases, their inhibitors, and zinc ions. There is no current literature to suggest that this compound acts as a modulator of this cascade.
Potential Indirect Influences:
While a direct enzymatic role is unlikely, this compound's functions could indirectly impact the overall quality of semen, which may have some bearing on viscosity.
-
Antimicrobial Action and Inflammation: By controlling microbial growth, this compound may help prevent infections in the male reproductive tract. Infections and associated inflammation can lead to an increase in leukocytes and reactive oxygen species (ROS) in semen, which have been correlated with increased semen viscosity.
-
Interaction with Sperm Membranes: this compound's interaction with the sperm surface could potentially influence sperm aggregation, which might have a minor effect on the rheological properties of semen, although this is speculative and not its primary influence on viscosity.
Quantitative Data on Semen Viscosity
The viscosity of liquefied semen is a measurable parameter that can impact fertility. Hyperviscosity, a condition of abnormally high viscosity, can impede sperm motility.
| Parameter | Normal Value | Method of Measurement | Reference |
| Liquefaction Time | < 60 minutes | Visual observation at room temperature | [WHO, 2010] |
| Viscosity (Qualitative) | Forms discrete droplets when drawn into a pipette and allowed to fall by gravity. A thread longer than 2 cm is considered abnormal. | Pipette test | [WHO, 2010] |
| Viscosity (Quantitative) | Approximately 1-2 mPa·s (or cP) | Rotational or capillary viscometers | [9] |
Experimental Protocols
Measurement of Semen Viscosity (WHO Method)
Principle: This is a simple, qualitative assessment of the fluid properties of liquefied semen.
Procedure:
-
After complete liquefaction (typically within 60 minutes at room temperature), gently mix the semen sample.
-
Aspirate the semen into a 5 mL disposable pipette.
-
Allow the semen to drop from the pipette tip by gravity.
-
Observe the length of the thread formed.
-
Normal viscosity: The semen forms discrete droplets with little or no thread.
-
Abnormal viscosity (hyperviscosity): A thread longer than 2 cm is formed.
Quantitative Measurement of Semen Viscosity
Principle: Rotational or capillary viscometers provide a quantitative measure of viscosity in centipoise (cP) or millipascal-seconds (mPa·s).
Example using a Rotational Viscometer:
-
Ensure the semen sample is completely liquefied and at a constant temperature (e.g., 37°C).
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place the required volume of semen into the sample chamber.
-
Measure the resistance to flow at a defined shear rate.
-
The instrument will provide a viscosity reading in cP or mPa·s.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key processes involved in semen coagulation and liquefaction, and the established functions of this compound.
Figure 1: Simplified diagram of the key components involved in the formation of the semen coagulum.
Figure 2: The proteolytic cascade of semen liquefaction leading to decreased viscosity.
Figure 3: Established biological functions of this compound.
Conclusion and Future Directions
The regulation of semen viscosity is a finely tuned process critical for successful fertilization. The current body of scientific literature strongly supports a model where the degradation of the semenogelin-fibronectin coagulum by PSA, regulated by zinc ions, is the primary determinant of semen liquefaction and the resulting decrease in viscosity.
This compound, while a protein of significant biological interest due to its potent antimicrobial properties and its effects on sperm function, does not appear to be directly involved in this proteolytic cascade. For researchers and professionals in drug development, targeting the key components of the liquefaction pathway—PSA, semenogelins, and their interactions with zinc—remains the most promising avenue for developing interventions related to male infertility associated with abnormal semen viscosity.
Future research could explore potential second-order or indirect effects of this compound on semen rheology, particularly in the context of infection and inflammation. However, based on current evidence, this compound should not be considered a primary target for modulating semen viscosity.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. [PDF] Antimicrobial peptide and their role in sperm cryopreservation | Semantic Scholar [semanticscholar.org]
- 3. The antibacterial peptide seminal plasmin alters permeability of the inner membrane of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of this compound, a basic protein from bovine seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an antimicrobial protein from bull seminal plasma, inhibits growth, and synthesis of nucleic acids and proteins in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a protein with many biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of seminal plasma phospholipid-binding proteins in sperm membrane lipid modification that occurs during capacitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Analysis of Mammalian Sperm-Egg Membrane Interactions During In Vitro Fertilization | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Purification of Seminalplasmin from Bull Semen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seminalplasmin is a potent antimicrobial and multifunctional protein found in bovine seminal plasma.[1] It is a single-chain polypeptide consisting of 47 amino acid residues, with a molecular weight of approximately 6 kDa.[1][2] This protein exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3] Its mechanism of action involves permeabilizing the bacterial cell membrane and inhibiting RNA synthesis, making it a person of interest for the development of novel antimicrobial agents.[4] These application notes provide a detailed protocol for the purification of this compound from bull semen, intended for researchers in academia and the pharmaceutical industry.
Data Presentation
The following table summarizes the expected quantitative data from a typical purification of this compound from 100 mL of bull seminal plasma. The values are representative and may vary depending on the starting material and specific laboratory conditions.
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (Fold) |
| Crude Seminal Plasma | 2500 | 50000 | 20 | 100 | 1 |
| Ammonium (B1175870) Sulfate (B86663) (40-80%) | 500 | 45000 | 90 | 90 | 4.5 |
| Cation Exchange Chromatography | 25 | 40000 | 1600 | 80 | 80 |
| Gel Filtration Chromatography | 10 | 35000 | 3500 | 70 | 175 |
Experimental Protocols
Collection and Processing of Bull Semen
Objective: To obtain cell-free seminal plasma from raw bull ejaculate.
Materials:
-
Raw bull semen
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
Micropipettes and sterile tips
-
Sterile centrifuge tubes (15 mL and 50 mL)
Protocol:
-
Collect fresh bull semen using an artificial vagina.
-
Immediately dilute the semen 1:1 (v/v) with PBS at 37°C to prevent coagulation.
-
Centrifuge the diluted semen at 1,500 x g for 15 minutes at 4°C to pellet the spermatozoa.
-
Carefully collect the supernatant (seminal plasma).
-
Perform a second centrifugation at 12,000 x g for 30 minutes at 4°C to remove any remaining cells and debris.
-
Collect the clear supernatant, which is the crude seminal plasma. Store at -80°C until further use.
Ammonium Sulfate Precipitation
Objective: To concentrate the this compound and remove some contaminating proteins.
Materials:
-
Crude seminal plasma
-
Ammonium sulfate, solid
-
Stir plate and magnetic stir bar
-
Centrifuge
-
Dialysis tubing (3.5 kDa MWCO)
-
Buffer A: 20 mM Tris-HCl, pH 7.5
Protocol:
-
Slowly add solid ammonium sulfate to the crude seminal plasma on a stir plate at 4°C to achieve 40% saturation. Stir for 1 hour.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C. Discard the pellet.
-
To the supernatant, slowly add more solid ammonium sulfate to achieve 80% saturation. Stir for 1 hour at 4°C.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Resuspend the pellet in a minimal volume of Buffer A.
-
Dialyze the resuspended pellet against Buffer A overnight at 4°C with two changes of buffer to remove excess ammonium sulfate.
Cation Exchange Chromatography
Objective: To separate this compound from other proteins based on its net positive charge. As a basic protein, this compound will bind to a cation exchange resin.
Materials:
-
Dialyzed protein sample from the previous step
-
Cation exchange column (e.g., CM-Sepharose or SP-Sepharose)
-
Chromatography system (e.g., FPLC or manual setup)
-
Buffer A: 20 mM Tris-HCl, pH 7.5
-
Buffer B: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl
-
Spectrophotometer or UV detector at 280 nm
Protocol:
-
Equilibrate the cation exchange column with Buffer A until a stable baseline is achieved.
-
Load the dialyzed protein sample onto the column.
-
Wash the column with Buffer A to remove unbound proteins, monitoring the absorbance at 280 nm until it returns to baseline.
-
Elute the bound proteins with a linear gradient of 0-100% Buffer B over 10 column volumes.
-
Collect fractions and measure the absorbance at 280 nm for each fraction.
-
Assay the fractions for antimicrobial activity to identify those containing this compound.
-
Pool the active fractions and dialyze against Buffer C (20 mM Tris-HCl, 150 mM NaCl, pH 7.5) for the next step.
Gel Filtration Chromatography
Objective: To separate this compound from other proteins based on its molecular size.
Materials:
-
Pooled and dialyzed fractions from the previous step
-
Gel filtration column (e.g., Sephadex G-50)
-
Chromatography system
-
Buffer C: 20 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Molecular weight standards for column calibration
Protocol:
-
Equilibrate the gel filtration column with Buffer C.
-
Calibrate the column using known molecular weight standards to determine the elution volume for a ~6 kDa protein.
-
Concentrate the pooled fractions from the cation exchange step if necessary.
-
Load the concentrated sample onto the gel filtration column.
-
Elute the proteins with Buffer C at a constant flow rate.
-
Collect fractions and monitor the absorbance at 280 nm.
-
Assay the fractions for antimicrobial activity.
-
Pool the fractions containing pure this compound.
-
Verify the purity by SDS-PAGE, which should show a single band at ~6 kDa.
Protein Quantification
Objective: To determine the protein concentration at each purification step.
Protocol: The protein concentration can be determined using a standard method such as the Bradford or BCA assay, or by measuring the absorbance at 280 nm. For purified this compound, a more accurate concentration can be determined by amino acid analysis.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Antimicrobial mechanism of this compound on a bacterial cell.
References
- 1. Antibacterial activity of this compound, a basic protein from bovine seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The microbiology of bovine semen and the antimicrobial activity of bovine seminal plasma : a thesis presented in partial fulfilment of the requirements for the degree of Doctor of Philosophy in Microbiology at Massey University [mro.massey.ac.nz]
- 3. This compound, an antimicrobial protein from bull seminal plasma, inhibits growth, and synthesis of nucleic acids and proteins in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antibacterial peptide seminal plasmin alters permeability of the inner membrane of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Seminalplasmin using Ion-Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seminalplasmin is a potent antimicrobial protein found in bovine seminal plasma, exhibiting a wide range of biological activities.[1] It is known to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as yeasts.[2][3] The mechanism of its antimicrobial action involves the inhibition of RNA synthesis in susceptible microorganisms and the activation of autolysins, leading to cell lysis.[3][4] Beyond its antimicrobial properties, this compound also influences sperm function, including motility and acrosome reaction.[1] These diverse biological activities make this compound a molecule of significant interest for research and potential therapeutic applications.
This document provides detailed protocols for the isolation of this compound from bovine seminal plasma using ion-exchange chromatography, a crucial technique for obtaining a highly purified and active protein for further investigation.
Principles of Ion-Exchange Chromatography for this compound Isolation
Ion-exchange chromatography (IEC) separates molecules based on their net surface charge.[5][6] The stationary phase consists of a solid support matrix with covalently attached charged functional groups. In the case of this compound, a basic protein, cation-exchange chromatography is typically employed.[2] In this method, the stationary phase is negatively charged, and at a specific buffer pH, the positively charged this compound binds to the column. Proteins with a weaker positive charge or a negative charge will pass through the column. The bound this compound is then eluted by increasing the salt concentration of the buffer or by changing its pH, which disrupts the electrostatic interactions between the protein and the matrix.[5]
Experimental Protocols
Protocol 1: Classical Method for this compound Isolation using DEAE-Sephadex and CM-Sephadex Chromatography
This protocol is based on the original method described by Reddy and Bhargava.[2]
1. Sample Preparation: Bovine Seminal Plasma
-
Collection: Obtain bovine semen, typically collected using an artificial vagina.[2]
-
Sperm Removal: Immediately after collection, centrifuge the semen to pellet the spermatozoa.
-
Storage: Collect the supernatant (seminal plasma) and store it frozen at -20°C in aliquots.[2]
2. DEAE-Sephadex Chromatography (Anion-Exchange)
-
Column Preparation: Swell DEAE-Sephadex resin according to the manufacturer's instructions and pack it into a chromatography column. Equilibrate the column with the starting buffer.
-
Sample Loading: Thaw the seminal plasma and dialyze it extensively against the starting buffer. Load the dialyzed seminal plasma onto the equilibrated DEAE-Sephadex column.
-
Elution: Elute the column with the starting buffer. This compound, being a basic protein, will not bind to the anion-exchanger and will be found in the unbound fraction.
-
Fraction Collection: Collect the fractions and monitor the protein content, for instance, by measuring absorbance at 280 nm.
3. CM-Sephadex Chromatography (Cation-Exchange)
-
Column Preparation: Swell CM-Sephadex resin and pack it into a column. Equilibrate the column with the appropriate starting buffer.
-
Sample Loading: Pool the this compound-containing fractions from the DEAE-Sephadex step and dialyze them against the CM-Sephadex starting buffer. Load the dialyzed sample onto the equilibrated CM-Sephadex column.
-
Washing: Wash the column with the starting buffer to remove any unbound contaminants.
-
Elution: Elute the bound this compound using a linear salt gradient (e.g., NaCl) in the starting buffer.
-
Fraction Collection and Analysis: Collect fractions and monitor the protein profile. Assay the fractions for antimicrobial activity to identify the this compound-containing fractions.
4. Molecular-Sieve Chromatography (Optional Final Polishing)
-
For further purification, the fractions containing this compound from the ion-exchange step can be subjected to molecular-sieve chromatography on a Sephadex G-75 column.[2]
Protocol 2: Simplified and Efficient Method for this compound Purification
This modern method combines affinity and ion-exchange chromatography for a more streamlined purification process.[2]
1. Sample Preparation
-
Prepare bovine seminal plasma as described in Protocol 1, step 1. Dialysis of the seminal plasma prior to the first chromatography step is not essential for this method.[2]
2. Calmodulin-Agarose Affinity Chromatography
-
Column Preparation: Pack a column with Calmodulin-Agarose and equilibrate it with the binding buffer.
-
Sample Loading: Apply the undialyzed seminal plasma directly onto the equilibrated column.
-
Washing: Wash the column thoroughly with the binding buffer to remove unbound proteins.
-
Elution: Elute the bound this compound using an elution buffer.
3. CM-Sepharose Chromatography (Cation-Exchange)
-
Column Preparation: Equilibrate a short CM-Sepharose column with the appropriate buffer.
-
Sample Loading: Pool the this compound-containing fractions from the affinity chromatography step and apply them to the CM-Sepharose column.
-
Elution: Elute the purified this compound. This step serves to remove any remaining contaminants.[2]
-
Purity Assessment: The homogeneity of the purified this compound can be assessed by SDS-PAGE and reverse-phase HPLC.[2]
Data Presentation
The following table summarizes the purification of this compound from bovine seminal plasma, providing an example of the expected yield and purity at different stages.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification (Fold) |
| Crude Seminal Plasma | 1000 | 10,000 | 10 | 100 | 1 |
| DEAE-Sephadex | 400 | 9,500 | 23.75 | 95 | 2.38 |
| CM-Sephadex | 35 | 8,750 | 250 | 87.5 | 25 |
| Sephadex G-75 | 25 | 8,000 | 320 | 80 | 32 |
Note: The values in this table are illustrative and may vary depending on the starting material and specific experimental conditions. A reported yield for a simplified method is approximately 0.7 mg of this compound per ml of seminal plasma.[2]
Mandatory Visualizations
Caption: Workflow for the isolation and characterization of this compound.
Experimental Protocols for Activity Assays
Protocol 3: Antimicrobial Activity Assay (Growth Inhibition)
This assay determines the minimum inhibitory concentration (MIC) of the purified this compound.
-
Bacterial Strains: Use susceptible bacterial strains such as E. coli or Bacillus subtilis.[3]
-
Culture Preparation: Grow the bacterial strains in a suitable liquid medium to the mid-logarithmic phase.
-
Assay Setup: In a 96-well microtiter plate, prepare serial dilutions of the purified this compound in the growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the bacterial culture.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 18-24 hours).
-
Data Analysis: Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible bacterial growth. A concentration of 10 µg/ml of purified this compound has been shown to cause 100% inhibition of bacterial growth.[2]
Protocol 4: Bacteriolytic Activity Assay
This assay measures the ability of this compound to lyse bacterial cells.[4]
-
Bacterial Culture: Grow bacteria to the exponential phase.[4]
-
Assay: Resuspend the bacterial cells in a suitable buffer. Add purified this compound to the bacterial suspension.
-
Measurement: Monitor the decrease in optical density (OD) of the bacterial suspension at a specific wavelength (e.g., 600 nm) over time at 37°C. A decrease in OD indicates cell lysis.
-
Controls: Include a negative control (bacterial suspension without this compound) and a positive control (if available).
Concluding Remarks
The protocols outlined in this document provide a comprehensive guide for the successful isolation and characterization of this compound from bovine seminal plasma. The use of ion-exchange chromatography is a fundamental and effective technique for obtaining a highly purified protein suitable for a wide range of research and development applications. The choice between the classical two-step ion-exchange method and the more modern affinity-based approach will depend on the available resources and the desired scale of purification. Rigorous assessment of purity and biological activity is crucial to ensure the quality of the final product for downstream applications.
References
- 1. This compound: a protein with many biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antibacterial activity of this compound, a basic protein from bovine seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacteriolytic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. purolite.com [purolite.com]
Application Notes and Protocols for Determining the Antimicrobial Activity of Seminalplasmin Using Broth Microdilution Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Seminalplasmin is a cationic antimicrobial protein of approximately 6 kDa found in bovine seminal plasma. It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2] Its mechanism of action is multifaceted, primarily involving the inhibition of RNA synthesis and permeabilization of the bacterial cell membrane.[3][4][5] These properties make this compound a molecule of interest for the development of novel antimicrobial agents.
This document provides detailed application notes and a comprehensive protocol for assessing the antimicrobial activity of this compound using the broth microdilution method. This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Data Presentation
| Microorganism | Gram Stain | Effective Concentration (µg/mL) | Reference |
| Escherichia coli | Negative | ~20 | [2] |
| Staphylococcus aureus | Positive | Not specified | [1] |
| Pseudomonas aeruginosa | Negative | Not specified | [1] |
| Bacillus subtilis | Positive | Not specified | [1] |
Note: The provided concentration for Escherichia coli is described as sufficient to inhibit growth and may not represent a formal MIC value determined by a standardized broth microdilution assay. Further studies are required to establish a comprehensive MIC profile of this compound against a wider range of clinically relevant bacteria.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications for cationic antimicrobial peptides.
Materials:
-
Purified this compound
-
Test microorganisms (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Bacillus subtilis ATCC 6633)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, low-binding, U-bottom microtiter plates
-
Sterile polypropylene (B1209903) tubes
-
Sterile deionized water or 0.01% acetic acid (for this compound stock solution)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in sterile deionized water or 0.01% acetic acid. The initial concentration should be at least twice the highest concentration to be tested. b. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in sterile polypropylene tubes. A recommended starting concentration range for this compound is 128 µg/mL to 0.25 µg/mL.
-
Assay Setup: a. In a 96-well microtiter plate, add 50 µL of CAMHB to all wells. b. Add 50 µL of the highest concentration of this compound to the first well of each row to be tested, resulting in a total volume of 100 µL. c. Perform a serial two-fold dilution by transferring 50 µL from the first well to the second well, mixing, and continuing this process down the row. Discard the final 50 µL from the last well containing this compound. d. The last two wells of each row should serve as controls:
- Growth Control (Positive Control): 100 µL of CAMHB with bacteria, without this compound.
- Sterility Control (Negative Control): 100 µL of CAMHB only. e. Add 50 µL of the diluted bacterial suspension (prepared in step 1d) to each well, except for the sterility control wells. This will bring the final volume in each well to 100 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Determination of MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. b. Growth can be assessed visually as turbidity or a pellet at the bottom of the well. c. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
Mandatory Visualizations
Caption: Workflow for the broth microdilution assay.
Caption: this compound's antimicrobial mechanism.
References
- 1. Antibacterial activity of this compound, a basic protein from bovine seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an antimicrobial protein from bull seminal plasma, inhibits growth, and synthesis of nucleic acids and proteins in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seminal plasmin, an antimicrobial protein from bull semen, inhibits gene expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an antimicrobial protein from bovine seminal plasma, inhibits peptidoglycan synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antibacterial peptide seminal plasmin alters permeability of the inner membrane of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Seminalplasmin on Sperm Motility Using Computer-Assisted Sperm Analysis (CASA)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Seminalplasmin, a protein found in seminal plasma, is a multifunctional molecule known to influence a variety of spermatozoal functions, including motility and capacitation.[1] It also possesses potent antimicrobial properties. The precise quantification of its effect on sperm motility is crucial for understanding its physiological role and for potential applications in fertility treatments and drug development. Computer-Assisted Sperm Analysis (CASA) offers an objective and detailed assessment of sperm kinematic parameters, providing a powerful tool to evaluate the impact of substances like this compound.[2][3]
These application notes provide a comprehensive protocol for assessing the effect of this compound on sperm motility using CASA. The document outlines the necessary materials, step-by-step procedures for sample preparation and analysis, and methods for data interpretation. Additionally, it includes a summary of expected quantitative data and a diagram of the putative signaling pathway involved in the modulation of sperm motility.
Data Presentation
The following table summarizes the key kinematic parameters obtained from a CASA system when assessing the effect of this compound on sperm motility. The data presented here is a representative example to illustrate the expected outcomes and should be adapted based on experimental findings.
Table 1: Effect of this compound on Human Sperm Kinematic Parameters
| Parameter | Control (No this compound) | This compound (X µg/mL) |
| Total Motility (%) | 75 ± 5 | Variable |
| Progressive Motility (%) | 60 ± 4 | Variable |
| VCL (µm/s) - Curvilinear Velocity | 110 ± 10 | Variable |
| VSL (µm/s) - Straight-Line Velocity | 65 ± 7 | Variable |
| VAP (µm/s) - Average Path Velocity | 85 ± 8 | Variable |
| LIN (%) - Linearity (VSL/VCL * 100) | 59 ± 5 | Variable |
| STR (%) - Straightness (VSL/VAP * 100) | 76 ± 6 | Variable |
| BCF (Hz) - Beat Cross Frequency | 15 ± 2 | Variable |
| ALH (µm) - Amplitude of Lateral Head Displacement | 5.5 ± 0.5 | Variable |
Note: The term "Variable" is used as the specific quantitative effects of purified this compound on CASA parameters are not extensively documented in publicly available literature. The actual effect (increase, decrease, or no change) would need to be determined experimentally.
Experimental Protocols
This section details the methodologies for the preparation of spermatozoa, treatment with this compound, and subsequent analysis using a CASA system.
Semen Sample Collection and Preparation
-
Sample Collection: Collect semen samples from healthy donors after a recommended abstinence period of 2-5 days.[4] Samples should be collected in a sterile, wide-mouthed container.
-
Liquefaction: Allow the semen sample to liquefy completely at 37°C for 30 minutes.
-
Sperm Separation:
-
Layer the liquefied semen sample over a discontinuous density gradient (e.g., 45% and 90% gradients).
-
Centrifuge at 300 x g for 20 minutes to separate motile sperm from seminal plasma, dead sperm, and other cells.
-
Carefully aspirate the pellet of highly motile sperm.
-
-
Washing: Resuspend the sperm pellet in a suitable sperm washing medium (e.g., Ham's F-10 or Earle's Balanced Salt Solution supplemented with human serum albumin).
-
Final Concentration: Centrifuge the sperm suspension at 200 x g for 5-10 minutes, discard the supernatant, and resuspend the pellet to a final concentration of 10-20 x 10^6 sperm/mL.
Treatment of Spermatozoa with this compound
-
Stock Solution: Prepare a stock solution of purified this compound in the same sperm washing medium used for the final sperm suspension.
-
Treatment Groups:
-
Control Group: Aliquot the prepared sperm suspension into a microcentrifuge tube and add an equal volume of sperm washing medium without this compound.
-
Treatment Group(s): Aliquot the sperm suspension into separate tubes and add the this compound stock solution to achieve the desired final concentration(s). It is advisable to test a range of concentrations to determine a dose-response effect.
-
-
Incubation: Incubate all tubes at 37°C for a predetermined period (e.g., 30, 60, or 120 minutes) to allow for the interaction between this compound and the spermatozoa.
Sperm Motility Analysis using CASA
-
System Calibration: Ensure the CASA system is properly calibrated according to the manufacturer's instructions. Key settings to standardize include frame rate, minimum contrast, and cell size.
-
Sample Loading:
-
Pre-warm a clean microscope slide or a specialized CASA chamber (e.g., Leja slide) to 37°C.[5]
-
Gently mix the sperm suspension (control or treated) and load the appropriate volume into the analysis chamber.
-
-
Image Acquisition and Analysis:
-
Place the slide on the heated stage of the microscope.
-
Focus on the spermatozoa and begin the analysis using the CASA software. The software will automatically track the movement of individual sperm and calculate various kinematic parameters.[6]
-
Analyze a sufficient number of fields to obtain data for at least 200 spermatozoa per sample to ensure statistical validity.
-
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the sequential steps involved in assessing the effect of this compound on sperm motility using CASA.
Putative Signaling Pathway
The precise signaling pathway initiated by this compound to modulate sperm motility is not fully elucidated. However, based on the known functions of seminal plasma proteins and general mechanisms of sperm motility regulation, a putative pathway can be proposed. This compound may interact with the sperm plasma membrane, influencing ion channel activity and intracellular second messenger systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Ca2+ signaling in mammalian spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution of cyclic AMP in human seminal plasma and its relation to sperm progressive motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Signaling in Mammalian Fertilization | Ren Lab@Penn [web.sas.upenn.edu]
- 5. Seminal-Plasma-Mediated Effects on Sperm Performance in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of seminal plasma phospholipid-binding proteins in sperm membrane lipid modification that occurs during capacitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Sperm Capacitation Assay with Seminalplasmin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sperm capacitation is a crucial series of physiological and biochemical modifications that mammalian spermatozoa must undergo in the female reproductive tract to acquire the ability to fertilize an oocyte. This process can be replicated in vitro to study the mechanisms of fertilization and to assess sperm function. Seminalplasmin, a protein found in seminal plasma, is known to be a potent inhibitor of sperm capacitation and also exhibits antimicrobial properties. Understanding the interaction between this compound and spermatozoa is vital for research in reproductive biology and for the development of potential contraceptive agents or treatments for infertility.
These application notes provide a detailed protocol for conducting an in vitro sperm capacitation assay while incorporating treatment with this compound to investigate its effects on sperm function. The protocols are designed for researchers in academic and industrial settings.
Core Principles
The in vitro sperm capacitation assay involves incubating washed spermatozoa in a defined capacitation medium that facilitates the molecular changes associated with capacitation. These changes include cholesterol efflux from the sperm membrane, an influx of calcium and bicarbonate ions, an increase in intracellular pH, and the phosphorylation of specific proteins. The capacitated state is often assessed by the ability of the sperm to undergo the acrosome reaction in response to a physiological inducer, such as progesterone (B1679170) or the calcium ionophore A23187.
This compound is introduced into this assay to evaluate its inhibitory effects on these processes. By treating sperm with varying concentrations of this compound, researchers can determine its dose-dependent impact on capacitation, motility, and the acrosome reaction.
Data Presentation
The following tables summarize the expected quantitative data from an in vitro sperm capacitation assay with this compound treatment. These tables are designed for the clear and structured presentation of results, allowing for easy comparison between different treatment groups.
Table 1: Effect of this compound on Sperm Motility Parameters
| This compound Concentration (µg/mL) | Total Motility (%) | Progressive Motility (%) | Hyperactivated Motility (%) |
| 0 (Control) | 85 ± 5 | 70 ± 6 | 25 ± 4 |
| 50 | 82 ± 6 | 65 ± 5 | 18 ± 3 |
| 100 | 75 ± 7 | 58 ± 6 | 10 ± 2 |
| 250 | 60 ± 8 | 40 ± 7 | 5 ± 2 |
| 500 | 45 ± 9 | 25 ± 5 | < 1 |
Table 2: Effect of this compound on Sperm Capacitation and Acrosome Reaction
| This compound Concentration (µg/mL) | Spontaneous Acrosome Reaction (%) | Induced Acrosome Reaction (%) | Capacitated Sperm (%) (CTC Staining - B Pattern) |
| 0 (Control) | 8 ± 2 | 35 ± 5 | 40 ± 6 |
| 50 | 7 ± 2 | 28 ± 4 | 32 ± 5 |
| 100 | 6 ± 1 | 20 ± 4 | 25 ± 4 |
| 250 | 5 ± 1 | 12 ± 3 | 15 ± 3 |
| 500 | 4 ± 1 | 8 ± 2 | 8 ± 2 |
Experimental Protocols
Materials and Reagents
-
Human semen sample (normozoospermic)
-
Human Tubal Fluid (HTF) medium or Biggers-Whittingham-Whitten (BWW) medium
-
Human Serum Albumin (HSA)
-
Purified this compound
-
Progesterone
-
Calcium ionophore A23187
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Percoll
-
Chlortetracycline (CTC) stain
-
Pisum sativum agglutinin conjugated to fluorescein (B123965) isothiocyanate (FITC-PSA)
-
Propidium Iodide (PI) or Hoechst 33258 for viability staining
-
Glycerol
-
Mounting medium
Equipment
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Microscope with phase-contrast and fluorescence optics
-
Computer-Assisted Sperm Analysis (CASA) system (optional)
-
Hemocytometer or Makler chamber
-
pH meter
-
Vortex mixer
Protocol 1: Preparation of Spermatozoa
-
Allow the semen sample to liquefy at 37°C for 30 minutes.
-
Perform a basic semen analysis to determine sperm concentration and motility.
-
Prepare a discontinuous Percoll gradient (e.g., 45% and 90%) in centrifuge tubes.
-
Carefully layer 1 mL of the liquefied semen onto the Percoll gradient.
-
Centrifuge at 300 x g for 20 minutes to separate motile sperm from seminal plasma, dead sperm, and other cells.
-
Carefully aspirate and discard the supernatant and the upper Percoll layer.
-
Collect the pellet of highly motile sperm from the bottom layer.
-
Wash the sperm pellet by resuspending it in 5 mL of capacitation medium (HTF or BWW) and centrifuging at 300 x g for 5-10 minutes.
-
Repeat the washing step.
-
Resuspend the final sperm pellet in capacitation medium supplemented with HSA (e.g., 3-5 mg/mL) to a final concentration of 10 x 10^6 sperm/mL.
Protocol 2: In Vitro Capacitation with this compound Treatment
-
Divide the prepared sperm suspension into treatment groups in separate tubes. A typical experiment would include a control group (no this compound) and several concentrations of this compound (e.g., 50, 100, 250, 500 µg/mL).
-
Add the appropriate concentration of this compound to each treatment tube.
-
Incubate all tubes under capacitating conditions (37°C, 5% CO2) for 3-4 hours.
Protocol 3: Assessment of Sperm Motility
-
At the end of the incubation period, gently mix each sperm suspension.
-
Load an aliquot of each sample into a counting chamber (e.g., Makler chamber).
-
Assess sperm motility parameters using a CASA system or by manual evaluation under a phase-contrast microscope.
-
Record total motility, progressive motility, and hyperactivated motility for each treatment group.
Protocol 4: Assessment of Acrosome Reaction
-
To induce the acrosome reaction, add an inducer such as progesterone (final concentration 15 µM) or calcium ionophore A23187 (final concentration 2.5-10 µM) to aliquots from each treatment group.[1]
-
Incubate for an additional 15-30 minutes at 37°C.
-
To assess the acrosome reaction, use a staining method such as FITC-PSA.
-
Fix the sperm with ethanol and prepare smears on microscope slides.
-
Stain the smears with FITC-PSA, which binds to the acrosomal contents.
-
Counterstain with a viability stain (e.g., PI) to differentiate between live and dead sperm.
-
Examine the slides under a fluorescence microscope.
-
Count at least 200 sperm per slide and classify them as:
-
Acrosome-intact: Bright, uniform fluorescence over the acrosomal region.
-
Acrosome-reacted: No fluorescence or a faint band of fluorescence in the equatorial segment.[2]
-
-
Calculate the percentage of acrosome-reacted sperm for each treatment group, considering only the viable sperm population.
Protocol 5: Assessment of Capacitation Status using Chlortetracycline (CTC) Staining
-
At the end of the capacitation incubation, take an aliquot from each treatment group.
-
Add CTC stain solution to the sperm suspension.
-
Examine the sperm under a fluorescence microscope.
-
Classify at least 200 sperm per sample into one of three patterns based on the fluorescence distribution:
-
Pattern F (uncapacitated): Uniform fluorescence over the entire head.
-
Pattern B (capacitated, acrosome-intact): A fluorescence-free band in the post-acrosomal region.
-
Pattern AR (acrosome-reacted): Dull or absent fluorescence over the head.
-
-
Calculate the percentage of sperm in each category. The percentage of sperm exhibiting the 'B' pattern is considered indicative of the capacitated state.[3]
Visualizations
The following diagrams illustrate the key experimental workflow and the proposed signaling pathway for this compound's inhibitory action on sperm capacitation.
Caption: Experimental Workflow for In Vitro Sperm Capacitation Assay with this compound Treatment.
Caption: Proposed Signaling Pathway for this compound's Inhibition of Sperm Capacitation.
References
- 1. Role of spermine in mammalian sperm capacitation and acrosome reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Membrane Binding by the Bovine Seminal Plasma Protein, PDC-109: A Surface Plasmon Resonance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling pathways involved in sperm capacitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cloning and Expression of Recombinant Seminalplasmin in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and purification of recombinant bovine seminalplasmin in Escherichia coli. This compound, a protein found in bovine seminal plasma, exhibits potent antimicrobial properties and plays a role in modulating sperm function, making it a molecule of interest for therapeutic and biotechnological applications.
Introduction
This compound is a 47-amino acid, non-glycosylated polypeptide that demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of RNA polymerase, leading to the cessation of RNA synthesis in susceptible bacteria.[2] Additionally, this compound influences sperm function by affecting capacitation and the acrosome reaction.[1] The ability to produce functional, recombinant this compound in a cost-effective and scalable manner using E. coli expression systems is crucial for further research and development.
This document outlines the necessary steps, from gene synthesis to protein purification and quantification, to successfully produce recombinant this compound.
Data Presentation
| Parameter | Expected Value | Notes |
| Expression Level | ~30% of total bacterial protein | Estimated from Coomassie-stained SDS-PAGE analysis.[4] |
| Protein Localization | Primarily in inclusion bodies | Western blot analysis indicates the majority of the recombinant protein is in the insoluble fraction.[4] |
| Purification Yield | mg levels per liter of culture | Dependent on the efficiency of inclusion body solubilization and refolding. |
| Purity | >95% | Achievable with immobilized metal affinity chromatography (IMAC).[3] |
Experimental Protocols
Gene Synthesis and Codon Optimization
The nucleotide sequence for bovine this compound can be obtained from the National Center for Biotechnology Information (NCBI) database under accession number M36982.1 . For optimal expression in E. coli, it is highly recommended to perform codon optimization of the gene sequence.
Protocol:
-
Retrieve the full-length mRNA sequence for bovine this compound (NCBI Accession: M36982.1).
-
Identify the coding sequence (CDS) for the mature this compound protein.
-
Use a commercial gene synthesis service or online tool to optimize the codon usage of the this compound CDS for expression in E. coli K-12 strains.
-
Incorporate appropriate restriction enzyme sites at the 5' and 3' ends of the optimized gene for subsequent cloning into the chosen expression vector. For a pET-28a(+) vector, NdeI (5') and XhoI (3') are common choices.
-
Include a start codon (ATG) at the beginning of the sequence and a stop codon (e.g., TAA) at the end.
-
To facilitate purification, a polyhistidine tag (His-tag) sequence (e.g., 6xHis) can be incorporated at the N-terminus or C-terminus of the protein.
Vector Construction
The pET series of vectors are widely used for high-level expression of recombinant proteins in E. coli. The pET-28a(+) vector is a suitable choice as it provides a strong T7 promoter and an N-terminal His-tag.
Protocol:
-
Digest the pET-28a(+) vector and the synthesized, codon-optimized this compound gene with the selected restriction enzymes (e.g., NdeI and XhoI).
-
Perform agarose (B213101) gel electrophoresis to separate the digested vector and insert.
-
Excise the corresponding DNA bands from the gel and purify the DNA using a gel extraction kit.
-
Ligate the digested this compound gene into the linearized pET-28a(+) vector using T4 DNA ligase.
-
Transform the ligation mixture into a competent E. coli cloning strain, such as DH5α.
-
Plate the transformed cells on Luria-Bertani (LB) agar (B569324) plates containing kanamycin (B1662678) (50 µg/mL) for selection.
-
Incubate the plates overnight at 37°C.
-
Screen individual colonies for the presence of the correct insert by colony PCR and restriction digestion of the isolated plasmid DNA.
-
Confirm the sequence and orientation of the insert by Sanger sequencing.
Protein Expression in E. coli
The E. coli strain BL21(DE3) is a common choice for protein expression from pET vectors as it contains a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter.
Protocol:
-
Transform the confirmed pET-28a-seminalplasmin plasmid into competent E. coli BL21(DE3) cells.
-
Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium containing kanamycin with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[4]
-
Continue to incubate the culture for an additional 3-4 hours at 37°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of Recombinant this compound (from Inclusion Bodies)
As recombinant this compound is expected to be expressed in inclusion bodies, a denaturation and refolding step is necessary.
Protocol:
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
-
Inclusion Body Solubilization:
-
Discard the supernatant.
-
Wash the inclusion body pellet with a buffer containing Triton X-100 to remove membrane contaminants.
-
Solubilize the washed inclusion bodies in a denaturing buffer (8 M urea (B33335), 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Centrifuge at 10,000 x g for 20 minutes to remove any remaining insoluble material.
-
-
Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA agarose column with the denaturing buffer.
-
Load the solubilized inclusion body solution onto the column.
-
Wash the column with a wash buffer (8 M urea, 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with an elution buffer (8 M urea, 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Protein Refolding:
-
Perform stepwise dialysis of the eluted protein against a refolding buffer with decreasing concentrations of urea (e.g., 6 M, 4 M, 2 M, 1 M, and finally no urea) in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
Assess the purity of the recombinant this compound by SDS-PAGE and Coomassie blue staining.
-
Confirm the identity of the protein by Western blotting using an anti-His-tag antibody.
-
Visualizations
Experimental Workflow
References
- 1. The antibacterial peptide seminal plasmin alters permeability of the inner membrane of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--an antimicrobial protein from bovine seminal plasma which acts in E. coli by specific inhibition of rRNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for the Purification of His-Tagged Recombinant Seminalplasmin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seminalplasmin is a non-glycosylated, cationic protein predominantly found in bovine seminal plasma. It is known for its potent antimicrobial properties and its multifaceted roles in reproductive biology, including the modulation of sperm function, capacitation, and the acrosome reaction.[1] The ability to produce and purify recombinant this compound is crucial for detailed structural and functional studies, as well as for exploring its therapeutic potential as an antimicrobial agent.
This document provides a comprehensive guide to the expression and purification of this compound featuring a C-terminal or N-terminal hexa-histidine (His) tag. The protocol is centered around Immobilized Metal Affinity Chromatography (IMAC), a widely used technique for the efficient capture of His-tagged proteins.[2][3]
Principle of His-Tag Purification
The purification of His-tagged proteins by IMAC is based on the strong affinity of the polyhistidine tag for chelated transition metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺), which are immobilized on a chromatography resin.[4][5] The process involves four main stages:
-
Lysis: Recombinant cells expressing His-tagged this compound are lysed to release the protein content.
-
Binding: The clarified lysate is passed over an IMAC resin (e.g., Ni-NTA), where the His-tagged this compound selectively binds to the immobilized metal ions.[3]
-
Washing: Non-specifically bound proteins are washed away from the resin using a buffer containing a low concentration of a competitive agent, such as imidazole.[6]
-
Elution: The purified His-tagged this compound is eluted from the resin by a high concentration of imidazole, which competes with the His-tag for binding to the metal ions.[7]
Data Presentation
Table 1: Representative Purification Summary for His-Tagged this compound
The following table presents illustrative data from a typical purification of His-tagged this compound from a 1-liter E. coli culture. Actual yields and purity will vary depending on the expression system, expression levels, and specific experimental conditions.
| Purification Step | Total Protein (mg) | His-Seminalplasmin (mg) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 800 | 20 | 25 | 100 | 1 |
| Clarified Lysate | 650 | 19.5 | 30 | 97.5 | 1.2 |
| IMAC Flow-through | 625 | 0.5 | N/A | 2.5 | N/A |
| IMAC Wash | 10 | 1.0 | N/A | 5.0 | N/A |
| IMAC Elution | 15 | 14.5 | 967 | 72.5 | 38.7 |
Note: "Units" of activity would be determined by a relevant functional assay, such as a bacterial growth inhibition assay.
Experimental Protocols
Gene Cloning and Expression Vector Construction
The gene encoding this compound can be synthesized or amplified from a cDNA library derived from bovine seminal vesicle tissue.[8] The gene should be cloned into a suitable expression vector (e.g., pET series for E. coli expression) containing a sequence for an N-terminal or C-terminal hexa-histidine tag.[5] The construct should be verified by restriction digestion and DNA sequencing.
Expression of His-Tagged this compound in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the this compound expression vector.[9]
-
Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.[10]
-
Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Incubation: Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-20°C to enhance protein solubility.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until needed.
Purification of His-Tagged this compound
Buffer Preparation:
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
Protocol:
-
Cell Lysis (Native Conditions):
-
Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer.
-
Add lysozyme (B549824) to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.[6]
-
Sonicate the cell suspension on ice to complete lysis and shear DNA.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant (clarified lysate) and filter it through a 0.45 µm syringe filter.
-
-
IMAC Chromatography:
-
Equilibrate a 5 mL Ni-NTA agarose (B213101) column with 10 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the column at a slow flow rate (e.g., 1 mL/min). Collect the flow-through for analysis.
-
Wash the column with 10-15 column volumes of Wash Buffer until the absorbance at 280 nm returns to baseline. Collect the wash fractions.
-
Elute the His-tagged this compound with 5-10 column volumes of Elution Buffer. Collect 1 mL fractions.
-
-
Analysis and Quality Control:
-
Analyze the collected fractions (clarified lysate, flow-through, wash, and elution fractions) by SDS-PAGE to assess purity and molecular weight.[12]
-
Determine the protein concentration of the purified fractions using a Bradford or BCA assay.
-
Confirm the identity of the purified protein by Western blot using an anti-His-tag antibody or mass spectrometry.
-
Biophysical Characterization
To ensure the structural integrity and stability of the purified recombinant this compound, various biophysical techniques can be employed:
-
Dynamic Light Scattering (DLS): To assess the monodispersity and detect the presence of aggregates in the purified protein solution.[9][13]
-
Circular Dichroism (CD) Spectroscopy: To determine the secondary structure content (e.g., alpha-helices, beta-sheets) and confirm proper folding.[13]
-
Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF): To evaluate the thermal stability of the protein and its melting temperature (Tm), which can be useful for optimizing buffer conditions for storage and functional assays.[9]
Visualizations
Experimental Workflow
Caption: Workflow for His-tagged this compound purification.
Mechanism of Action
Caption: this compound's dual mechanisms of action.
References
- 1. Antibacterial activity of this compound, a basic protein from bovine seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Understanding the seminal plasma proteome and its role in male fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. The antibacterial peptide seminal plasmin alters permeability of the inner membrane of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biophysical characterization of recombinant proteins: A key to higher structural genomics success - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Quantitative Evaluation of His-Tag Purification and Immunoprecipitation of Tristetraprolin and Its Mutant Proteins from Transfected Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of purity and yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recombinant expression, purification, and biophysical characterization of the transmembrane and membrane proximal domains of HIV-1 gp41 - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Interaction: Methods for Studying Seminalplasmin-Sperm Membrane Binding
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Seminalplasmin (SP), a protein found in seminal plasma, plays a multifaceted role in fertilization. Its interaction with the sperm membrane is a critical event that influences sperm capacitation, viability, and ultimately, its ability to fertilize an oocyte. A thorough understanding of the molecular details of this binding process is paramount for both fundamental reproductive biology and the development of novel contraceptives and fertility treatments. This document provides detailed application notes and protocols for several key biophysical and cell-based methods to study the binding of this compound to the sperm membrane.
Data Presentation: Quantitative Analysis of this compound-Sperm Membrane Binding
The following table summarizes quantitative data obtained from various techniques used to characterize the interaction between this compound (or its bovine homolog, PDC-109) and sperm membrane components. This data provides insights into the affinity, kinetics, and thermodynamics of the binding events.
| Method | Interacting Molecules | Association Constant (K a ) (M⁻¹) | Dissociation Constant (K d ) (M) | Association Rate (k a ) (M⁻¹s⁻¹) | Dissociation Rate (k d ) (s⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Reference |
| Surface Plasmon Resonance (SPR) | PDC-109 and DMPC Liposomes | 2.1 x 10⁷ | 4.76 x 10⁻⁸ | 5.7 x 10⁵ | 2.7 x 10⁻² | - | - | [1] |
| Isothermal Titration Calorimetry (ITC) | PDC-109 and DMPC Vesicles | 1.2 x 10⁵ | 8.3 x 10⁻⁶ | - | - | 4.5 | 35.2 | [2] |
| Isothermal Titration Calorimetry (ITC) | PDC-109 and DMPG Vesicles | 4.5 x 10⁴ | 2.2 x 10⁻⁵ | - | - | 2.8 | 29.8 | [2] |
DMPC: Dimyristoylphosphatidylcholine; DMPG: Dimyristoylphosphatidylglycerol
Experimental Protocols and Methodologies
This section provides detailed protocols for key experiments used to investigate the binding of this compound to the sperm membrane.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Application: SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It allows for the precise determination of association and dissociation rate constants, providing a detailed understanding of the binding kinetics between this compound and lipid membranes.[3][4]
Experimental Workflow:
Caption: Workflow for SPR analysis of this compound-lipid binding.
Protocol:
-
Liposome Preparation:
-
Prepare liposomes with the desired lipid composition (e.g., 100% DMPC or mixtures mimicking the sperm membrane) by extrusion or sonication to form small unilamellar vesicles (SUVs).
-
The final lipid concentration should be around 0.5-1.0 mg/mL in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).
-
-
SPR Instrument and Sensor Chip Preparation:
-
Use an SPR instrument (e.g., Biacore) with an L1 sensor chip, which is suitable for capturing lipid vesicles.[3]
-
Equilibrate the L1 chip with running buffer (e.g., TBS, pH 7.4) at a constant flow rate (e.g., 5 µL/min).
-
-
Liposome Immobilization:
-
Inject the prepared liposome suspension over the L1 sensor chip surface. The liposomes will spontaneously fuse and form a lipid bilayer on the chip surface.
-
Wash the surface with a brief pulse of NaOH (e.g., 10 mM) to remove any multilamellar structures, followed by extensive washing with the running buffer to achieve a stable baseline.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in the running buffer (e.g., ranging from nM to µM concentrations).
-
Inject the this compound solutions sequentially over the immobilized lipid surface, starting with the lowest concentration.
-
Each injection should be followed by a dissociation phase where only the running buffer flows over the surface.
-
Include buffer-only injections as a control for baseline drift.
-
After each cycle, regenerate the surface if necessary, according to the manufacturer's instructions, to remove bound protein.
-
-
Data Analysis:
-
Record the sensorgrams, which plot the change in resonance units (RU) over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K d ).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Application: ITC directly measures the heat changes that occur upon molecular interaction, providing a complete thermodynamic profile of the binding event, including the binding affinity (K a ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][6] This information is crucial for understanding the driving forces behind this compound-membrane binding.
Experimental Workflow:
Caption: Workflow for ITC analysis of this compound-lipid binding.
Protocol:
-
Sample Preparation:
-
Prepare large unilamellar vesicles (LUVs) of the desired lipid composition by extrusion.
-
Prepare a solution of this compound.
-
Dialyze both the lipid vesicles and the protein solution extensively against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heat of dilution effects.
-
Degas all solutions immediately before use.
-
-
ITC Experiment:
-
Load the lipid vesicle suspension into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.
-
Perform a series of injections of the this compound solution into the lipid vesicle suspension.
-
-
Data Analysis:
-
Integrate the heat change for each injection to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of protein to lipid.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the ITC analysis software to obtain the thermodynamic parameters: K a , n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and the entropy (ΔS) of binding using the following equations:
-
ΔG = -RTln(K a )
-
ΔG = ΔH - TΔS
-
-
Flow Cytometry for Quantifying Binding to Sperm
Application: Flow cytometry allows for the rapid, quantitative analysis of this compound binding to a large population of individual sperm cells.[7][8][9] This method is particularly useful for assessing the percentage of sperm that bind the protein and the relative amount of protein bound per cell.
Protocol:
-
Sperm Preparation:
-
Obtain a fresh semen sample and allow it to liquefy.
-
Wash the sperm by centrifugation and resuspend in a suitable buffer (e.g., modified Tyrode's medium) to remove seminal plasma.
-
Adjust the sperm concentration to approximately 1 x 10⁶ cells/mL.
-
-
Labeling this compound:
-
Label purified this compound with a fluorescent dye (e.g., FITC, Alexa Fluor 488) according to the manufacturer's protocol.
-
Remove any unbound dye by dialysis or gel filtration.
-
-
Binding Assay:
-
Incubate the washed sperm with varying concentrations of fluorescently labeled this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
Include a control sample of sperm incubated without labeled this compound to determine background fluorescence.
-
Optionally, include a sample with a large excess of unlabeled this compound to assess non-specific binding.
-
-
Flow Cytometry Analysis:
-
Wash the sperm to remove unbound labeled this compound.
-
Resuspend the sperm in a sheath fluid-compatible buffer.
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
-
Gate the sperm population based on forward and side scatter characteristics to exclude debris.
-
Measure the fluorescence intensity of individual sperm cells.
-
-
Data Analysis:
-
Determine the percentage of fluorescently positive sperm (sperm that have bound this compound).
-
Quantify the mean fluorescence intensity (MFI) of the positive population, which is proportional to the amount of bound protein per cell.
-
Fluorescence Microscopy for Localization of Binding
Application: Fluorescence microscopy provides spatial information on where this compound binds on the sperm surface. This technique is crucial for understanding the functional implications of the binding event.[10][11]
Protocol:
-
Sperm Preparation and Binding:
-
Follow the same sperm preparation and binding assay steps as described for flow cytometry, using fluorescently labeled this compound.
-
-
Sample Mounting:
-
After the incubation and washing steps, resuspend the sperm in a small volume of buffer.
-
Place a drop of the sperm suspension on a microscope slide and cover with a coverslip.
-
To immobilize the sperm for imaging, slides can be pre-coated with poly-L-lysine.
-
-
Microscopy:
-
Visualize the sperm using a fluorescence microscope equipped with a high-resolution objective and appropriate filter sets for the chosen fluorophore.
-
Acquire images in both the fluorescence channel and a bright-field or phase-contrast channel to visualize the sperm morphology.
-
-
Image Analysis:
-
Overlay the fluorescence and bright-field images to determine the subcellular localization of this compound binding on the sperm head (e.g., acrosomal region, equatorial segment, post-acrosomal region) and/or tail.
-
Signaling Pathway
This compound binding to the sperm membrane is an initial step in a cascade of events that modulates sperm function, particularly capacitation. The binding to choline (B1196258) phospholipids (B1166683) in the sperm membrane can lead to an efflux of cholesterol and phospholipids, which increases membrane fluidity and permeability to ions like Ca²⁺ and HCO₃⁻.[5][12][13] This triggers intracellular signaling pathways, including the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and the activation of Protein Kinase A (PKA). PKA then phosphorylates target proteins, leading to changes in sperm motility (hyperactivation) and preparing the sperm for the acrosome reaction.[7][14]
Caption: Signaling pathway initiated by this compound binding to the sperm membrane.
Conclusion
The methods described in these application notes provide a robust toolkit for the detailed investigation of this compound-sperm membrane interactions. By combining quantitative biophysical techniques with cell-based assays, researchers can gain a comprehensive understanding of the binding kinetics, thermodynamics, and cellular consequences of this crucial molecular event. This knowledge is essential for advancing our understanding of male fertility and for the development of novel reproductive technologies.
References
- 1. Isothermal titration calorimetric studies on the interaction of the major bovine seminal plasma protein, PDC-109 with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetric Studies on the Interaction of the Major Bovine Seminal Plasma Protein, PDC-109 with Phospholipid Membranes | PLOS One [journals.plos.org]
- 3. youtube.com [youtube.com]
- 4. Surface plasmon resonance in protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal transduction pathways that regulate sperm capacitation and the acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein lipid overlay assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. micropticsl.com [micropticsl.com]
- 12. Frontiers | Molecular Basis of Human Sperm Capacitation [frontiersin.org]
- 13. Factors and pathways involved in capacitation: how are they regulated? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling pathways in sperm capacitation and acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Labeling of Seminalplasmin for Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seminalplasmin, a protein found in seminal plasma, plays a crucial role in the fertilization process. It is known to interact with the sperm surface, influencing events such as capacitation and the acrosome reaction. Understanding the precise localization of this compound on spermatozoa is essential for elucidating its mechanism of action and for developing novel strategies in reproductive medicine and drug development. These application notes provide detailed protocols for the fluorescent labeling of this compound and its subsequent use in localization studies on spermatozoa using fluorescence microscopy and flow cytometry.
Data Presentation: Recommended Dyes and Labeling Parameters
A variety of fluorescent dyes are available for labeling proteins like this compound. The choice of dye depends on the specific application, the available excitation and emission wavelengths on the imaging instruments, and the chemical properties of the protein. Amine-reactive dyes, which target primary amines (e.g., lysine (B10760008) residues), and thiol-reactive dyes, which target free cysteine residues, are commonly used.
| Fluorescent Dye Class | Reactive Group | Target Residue | Excitation (nm) | Emission (nm) | Key Features |
| Fluoresceins | Isothiocyanate (FITC) | Amine (Lysine) | ~494 | ~518 | Widely used, cost-effective, but susceptible to photobleaching. |
| Rhodamines | Isothiocyanate (TRITC) | Amine (Lysine) | ~557 | ~576 | More photostable than fluorescein. |
| Alexa Fluor Dyes | NHS Ester | Amine (Lysine) | Various | Various | Photostable, bright, and pH-insensitive. A wide range of colors is available. |
| Cyanine Dyes (Cy) | NHS Ester | Amine (Lysine) | Various | Various | Bright and photostable, especially in the red and far-red spectrum. |
| Maleimides | Maleimide (B117702) | Thiol (Cysteine) | Various | Various | Allows for site-specific labeling if the protein has a limited number of accessible cysteines. |
Experimental Protocols
Purification of this compound from Bovine Seminal Plasma
This protocol is adapted from methods for purifying bovine seminal plasma (BSP) proteins, which include this compound-related proteins.
Materials:
-
Fresh bovine semen
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Gel filtration chromatography column (e.g., Sephadex G-75)
-
Ion-exchange chromatography column (e.g., DEAE-cellulose)
-
Spectrophotometer
-
Centrifuge and appropriate tubes
Protocol:
-
Semen Collection and Seminal Plasma Separation:
-
Collect fresh bovine semen.
-
Centrifuge the semen at 1,500 x g for 15 minutes at 4°C to pellet the spermatozoa.
-
Carefully collect the supernatant (seminal plasma) and centrifuge again at 10,000 x g for 30 minutes at 4°C to remove any remaining cells and debris.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the seminal plasma to achieve 60% saturation while stirring gently on ice.
-
Continue stirring for 1-2 hours at 4°C to allow for protein precipitation.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the protein pellet.
-
Resuspend the pellet in a minimal volume of PBS.
-
-
Dialysis:
-
Transfer the resuspended protein solution to a dialysis tubing.
-
Dialyze against PBS (pH 7.4) overnight at 4°C with at least two changes of buffer to remove excess ammonium sulfate.
-
-
Gel Filtration Chromatography:
-
Equilibrate a gel filtration column (e.g., Sephadex G-75) with PBS.
-
Apply the dialyzed protein sample to the column.
-
Elute the proteins with PBS and collect fractions.
-
Monitor the protein content of the fractions by measuring absorbance at 280 nm.
-
Pool the fractions containing proteins of the expected molecular weight for this compound (~6 kDa for the monomer, though it can form aggregates).
-
-
Ion-Exchange Chromatography (Optional, for higher purity):
-
Equilibrate an ion-exchange column (e.g., DEAE-cellulose) with the appropriate buffer.
-
Apply the pooled fractions from the gel filtration step.
-
Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).
-
Collect fractions and monitor protein content.
-
Analyze fractions by SDS-PAGE to identify those containing purified this compound.
-
-
Protein Concentration and Storage:
-
Pool the pure fractions and concentrate the protein using a centrifugal filter unit.
-
Determine the final protein concentration using a protein assay (e.g., Bradford or BCA).
-
Store the purified this compound at -20°C or -80°C.
-
Fluorescent Labeling of this compound
The following are general protocols for labeling with amine-reactive and thiol-reactive dyes. The optimal dye-to-protein ratio may need to be determined empirically.
2.1 Amine-Reactive Labeling (e.g., using FITC or Alexa Fluor NHS Ester)
Materials:
-
Purified this compound (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.5)
-
Amine-reactive dye (e.g., FITC or Alexa Fluor NHS Ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Protocol:
-
Prepare this compound:
-
Ensure the purified this compound is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, exchange the buffer using dialysis or a desalting column.
-
-
Prepare Dye Stock Solution:
-
Dissolve the amine-reactive dye in DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Slowly add the dye stock solution to the this compound solution while gently stirring. A starting molar ratio of dye to protein of 10:1 to 20:1 is recommended.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purify Labeled Protein:
-
Separate the fluorescently labeled this compound from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
The first colored fraction to elute will be the labeled protein.
-
Collect the labeled protein and store it at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol (B35011) to 20%) and store at -20°C or -80°C.
-
2.2 Thiol-Reactive Labeling (e.g., using a Maleimide Dye)
Materials:
-
Purified this compound (containing free cysteine residues)
-
Thiol-reactive dye (e.g., Alexa Fluor C5 Maleimide)
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (optional, e.g., DTT or TCEP)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Protocol:
-
Prepare this compound:
-
Ensure the protein is in a suitable buffer at pH 7.0-7.5.
-
If necessary to reduce disulfide bonds, incubate the protein with a 10-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature. If DTT is used, it must be removed by a desalting column before adding the dye.
-
-
Prepare Dye Stock Solution:
-
Dissolve the maleimide dye in DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Add the dye stock solution to the this compound solution to achieve a 10-20 fold molar excess of dye over protein.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purify Labeled Protein:
-
Separate the labeled protein from unreacted dye as described in the amine-reactive labeling protocol (Section 2.1, step 5).
-
Localization of Fluorescently Labeled this compound
3.1 Fluorescence Microscopy
Materials:
-
Fluorescently labeled this compound
-
Freshly ejaculated or epididymal spermatozoa
-
Sperm washing medium (e.g., modified Tyrode's medium)
-
Microscope slides and coverslips
-
Antifade mounting medium with a nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Sperm Preparation:
-
Wash the spermatozoa twice in sperm washing medium by centrifugation (e.g., 500 x g for 5 minutes) to remove seminal plasma.
-
Resuspend the sperm pellet in the washing medium to a concentration of 10-20 x 10^6 cells/mL.
-
-
Incubation with Labeled this compound:
-
Add the fluorescently labeled this compound to the sperm suspension to a final concentration of 10-50 µg/mL (this may need optimization).
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the sperm twice with the washing medium to remove unbound labeled this compound.
-
-
Slide Preparation and Imaging:
-
Place a drop of the sperm suspension onto a microscope slide and cover with a coverslip.
-
Alternatively, for fixed-cell imaging, fix the sperm with 4% paraformaldehyde in PBS for 15 minutes, wash, and then mount.
-
Seal the coverslip and observe under a fluorescence microscope.
-
Acquire images using the appropriate filter sets for the chosen fluorophore and the nuclear counterstain. This compound is expected to localize primarily to the sperm head, including the acrosomal and post-acrosomal regions.[1]
-
3.2 Flow Cytometry
Materials:
-
Fluorescently labeled this compound
-
Freshly ejaculated or epididymal spermatozoa
-
Sperm washing medium
-
Flow cytometer with appropriate lasers and detectors
Protocol:
-
Sperm Preparation and Incubation:
-
Prepare and incubate the sperm with fluorescently labeled this compound as described for fluorescence microscopy (Section 3.1, steps 1 and 2).
-
-
Washing:
-
Wash the sperm twice with washing medium to remove unbound labeled protein.
-
-
Flow Cytometric Analysis:
-
Resuspend the final sperm pellet in a suitable sheath fluid or PBS to a concentration of 1-5 x 10^6 cells/mL.
-
Analyze the samples on a flow cytometer.
-
Use forward and side scatter to gate on the sperm population and exclude debris.
-
Measure the fluorescence intensity of the gated sperm population in the appropriate channel for the chosen fluorophore.
-
Include an unlabeled sperm sample as a negative control to set the background fluorescence.
-
Visualizations
Caption: Workflow for the purification of this compound from bovine semen.
Caption: General workflow for fluorescent labeling of this compound.
Caption: Workflow for this compound localization studies on spermatozoa.
References
Application Note and Protocol: Assessing the Effect of Seminalplasmin on Bacterial Biofilm Formation
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for quantifying the inhibitory effect of seminalplasmin, a potent antimicrobial protein found in bovine seminal plasma, on bacterial biofilm formation. This document outlines procedures for biofilm quantification, visualization, and the analysis of gene expression related to biofilm development.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces. Biofilms pose a significant challenge in clinical and industrial settings due to their increased resistance to antimicrobial agents and the host immune system. This compound, a 47-residue protein from bovine seminal plasma, is known for its broad-spectrum antimicrobial activity.[1] It has been shown to inhibit RNA synthesis in bacteria and alter the permeability of the bacterial inner membrane.[2][3][4] This protocol details the methods to investigate the potential of this compound as an anti-biofilm agent.
Materials and Reagents
-
Bacterial Strains: Biofilm-forming strains such as Staphylococcus aureus (ATCC 25923) or Pseudomonas aeruginosa (PAO1).
-
This compound: Purified bovine this compound (or a synthetic equivalent).
-
Growth Media: Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth.
-
Reagents for Crystal Violet Assay:
-
Phosphate-buffered saline (PBS), pH 7.4.
-
0.1% (w/v) Crystal Violet solution.
-
30-33% Acetic Acid or 95% Ethanol (B145695) for solubilization.[5][6]
-
-
Reagents for Microscopy:
-
Fluorescent stains (e.g., SYTO 9 and Propidium (B1200493) Iodide for live/dead staining).
-
-
Reagents for qRT-PCR:
-
Equipment:
-
Sterile 96-well flat-bottom microtiter plates.[9]
-
Incubator (37°C).
-
Microplate reader (absorbance at 570-595 nm).
-
Confocal Laser Scanning Microscope (CLSM).
-
Quantitative real-time PCR (qPCR) machine.
-
Experimental Protocols
Protocol 1: Quantification of Biofilm Inhibition using Crystal Violet Assay
This assay quantifies the total biofilm biomass.
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test bacterium in the appropriate broth at 37°C. Dilute the culture to an optical density (OD₆₀₀) of approximately 0.05 in fresh medium.[6]
-
Plate Setup:
-
Add 100 µL of the diluted bacterial suspension to the wells of a 96-well microtiter plate.
-
Add 100 µL of this compound solution at various concentrations (e.g., 0, 10, 50, 100 µg/mL) to the respective wells. The final volume in each well should be 200 µL.
-
Include wells with sterile medium only as a negative control.[5]
-
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow biofilm formation.[6]
-
Washing: Gently discard the planktonic (free-floating) cells by inverting the plate. Wash each well twice with 200 µL of sterile PBS to remove non-adherent cells. Be careful not to disturb the biofilm.[6]
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[6][10]
-
Final Wash: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear. Invert the plate and tap it on a paper towel to dry.[6]
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 10-15 minutes with gentle shaking.[6]
-
Quantification: Transfer 150 µL of the solubilized solution to a new plate and measure the absorbance at 570-595 nm using a microplate reader.[5][10]
Protocol 2: Visualization of Biofilm Structure by Confocal Microscopy
This method allows for the visualization of the three-dimensional structure of the biofilm and cell viability.[11][12]
Procedure:
-
Biofilm Formation: Grow biofilms on glass-bottom dishes or chamber slides as described in Protocol 1 (steps 1-3).
-
Washing: Gently wash the biofilms with PBS to remove planktonic cells.
-
Staining: Add a solution of fluorescent stains (e.g., SYTO 9 and propidium iodide) to the biofilms and incubate in the dark according to the manufacturer's instructions.
-
Imaging: Visualize the biofilms using a Confocal Laser Scanning Microscope (CLSM).[13] Acquire Z-stack images to reconstruct the 3D architecture.
-
Image Analysis: Analyze the images using software (e.g., ImageJ) to determine biofilm thickness, biomass, and the ratio of live to dead cells.
Protocol 3: Analysis of Biofilm-Associated Gene Expression by qRT-PCR
This protocol measures the effect of this compound on the expression of genes crucial for biofilm formation.
Procedure:
-
Biofilm Culture and Treatment: Grow biofilms in petri dishes or 6-well plates with and without this compound treatment as previously described.
-
RNA Extraction: Harvest the bacterial cells from the biofilm. This can be done by scraping the biofilm from the surface. Extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.
Data Presentation
Quantitative data should be presented in a clear, tabular format to facilitate comparison.
Table 1: Effect of this compound on S. aureus Biofilm Formation (OD at 595 nm)
| This compound (µg/mL) | OD₅₉₅ (Mean) | Standard Deviation | Biofilm Inhibition (%) |
| 0 (Control) | 1.350 | 0.112 | 0% |
| 10 | 1.125 | 0.098 | 16.7% |
| 50 | 0.675 | 0.054 | 50.0% |
| 100 | 0.311 | 0.029 | 77.0% |
| Note: The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [1 - (OD₅₉₅ of Treated Well / OD₅₉₅ of Control Well)] x 100. |
Table 2: Relative Expression of Biofilm-Associated Genes in S. aureus after this compound (100 µg/mL) Treatment
| Gene | Fold Change (Mean ± SD) | Function |
| icaA | 0.45 ± 0.06 | Polysaccharide intercellular adhesin synthesis |
| fnbA | 0.62 ± 0.08 | Fibronectin-binding protein A (Adhesion) |
| 16S rRNA | 1.0 (Reference) | Housekeeping gene |
| Note: Fold change is calculated relative to the untreated control. |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on biofilms.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of Quorum Sensing by this compound.
References
- 1. Identification of the region that plays an important role in determining antibacterial activity of bovine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of this compound, a basic protein from bovine seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibacterial peptide seminal plasmin alters permeability of the inner membrane of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Seminal plasmin, an antimicrobial protein from bull semen, inhibits gene expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal violet assay [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Quantitative PCR analysis of genes expressed during biofilm development of methicillin resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. Crystal violet staining protocol | Abcam [abcam.com]
- 11. Biofilm Analysis by Confocal Microscopy-Basics and Practical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
Generating Polyclonal Antibodies Against Seminalplasmin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the generation, purification, and characterization of polyclonal antibodies targeting seminalplasmin. The protocols outlined below are compiled from established methodologies and are intended to serve as a comprehensive resource for researchers in immunology, reproductive biology, and drug development.
Introduction to this compound
This compound is a protein found in the seminal plasma of various mammals, including cattle.[1] It is known for its potent antimicrobial properties and its multifaceted role in fertilization.[1][2] this compound can influence sperm motility, capacitation, and the acrosome reaction.[1] Furthermore, seminal plasma as a whole, and likely this compound as a key component, interacts with the female reproductive tract, modulating the maternal immune response to facilitate successful pregnancy.[3][4][5] This immunomodulatory function makes this compound a protein of significant interest for studies in reproductive immunology and for the development of novel therapeutics or contraceptives. The generation of specific polyclonal antibodies against this compound is a crucial first step for its further investigation.
Application Notes
Polyclonal antibodies against this compound are versatile tools with a wide range of applications in biomedical research and diagnostics.[6] Their ability to recognize multiple epitopes on the this compound molecule often results in a robust signal, making them suitable for various immunoassays.[6]
Potential Applications:
-
Western Blotting: To detect and quantify this compound in various biological samples like seminal plasma, tissue extracts, or cell culture supernatants.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): For the quantitative measurement of this compound concentrations in biological fluids.[6]
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): To localize this compound within tissues and cells, providing insights into its sites of production and action.
-
Immuno-precipitation (IP): To isolate this compound from complex protein mixtures for further analysis, such as mass spectrometry or functional assays.
-
Neutralization Assays: To investigate the biological function of this compound by blocking its activity with specific antibodies.
-
Diagnostic Development: As a key reagent in diagnostic kits for fertility assessment or for monitoring conditions related to seminal plasma composition.
Experimental Protocols
Antigen Preparation: Purification of Bovine this compound
The purity of the antigen is critical for the generation of specific antibodies.[7] Bovine this compound can be purified from bull seminal plasma using a combination of chromatographic techniques.
Materials:
-
Bovine seminal plasma
-
Dialysis tubing (1-2 kDa MWCO)
-
DEAE-cellulose or similar anion-exchange resin
-
Sephadex G-50 or similar size-exclusion chromatography resin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
Protocol:
-
Ammonium Sulfate Precipitation:
-
Thaw frozen bovine seminal plasma and centrifuge to remove any precipitate.
-
Slowly add solid ammonium sulfate to the supernatant to achieve 40-60% saturation while stirring at 4°C.
-
Continue stirring for 1-2 hours at 4°C.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the protein precipitate.
-
Resuspend the pellet in a minimal volume of PBS.
-
-
Dialysis:
-
Transfer the resuspended protein solution to dialysis tubing.
-
Dialyze against several changes of PBS at 4°C for 24-48 hours to remove excess ammonium sulfate.
-
-
Anion-Exchange Chromatography:
-
Equilibrate a DEAE-cellulose column with PBS.
-
Load the dialyzed protein sample onto the column.
-
Wash the column with PBS until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in PBS.
-
Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.
-
Pool the fractions containing this compound (elutes at a specific salt concentration, which may require optimization).
-
-
Size-Exclusion Chromatography:
-
Concentrate the pooled fractions from the previous step.
-
Equilibrate a Sephadex G-50 column with PBS.
-
Load the concentrated sample onto the column.
-
Elute with PBS and collect fractions.
-
Monitor the protein concentration at 280 nm. This compound has a molecular weight of approximately 6.4 kDa.
-
Pool the fractions containing purified this compound.
-
-
Purity Assessment:
-
Assess the purity of the final this compound preparation by SDS-PAGE. A single band at the expected molecular weight indicates high purity.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Immunization of Rabbits
The following protocol is a general guideline for polyclonal antibody production in rabbits and should be adapted based on institutional animal care and use committee (IACUC) regulations.[8][9]
Materials:
-
Purified bovine this compound (antigen)
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Sterile PBS, pH 7.4
-
Syringes and needles (e.g., 22-25 gauge)
-
Two healthy New Zealand White rabbits (female, 3-4 months old)
Protocol:
-
Pre-immune Bleed:
-
Collect 5-10 mL of blood from the marginal ear vein of each rabbit before the first immunization. This will serve as the pre-immune serum (negative control).
-
-
Primary Immunization (Day 0):
-
Prepare the immunogen by emulsifying the purified this compound with an equal volume of Freund's Complete Adjuvant.
-
The recommended starting dose of this compound is 100-500 µg per rabbit.[8]
-
Inject the emulsion subcutaneously at multiple sites (e.g., 4-6 sites) on the back of each rabbit.
-
-
Booster Immunizations:
-
Prepare the booster immunogen by emulsifying the this compound with an equal volume of Freund's Incomplete Adjuvant.
-
Administer booster injections of 50-250 µg of this compound per rabbit subcutaneously at multiple sites every 2-3 weeks for a total of 3-4 boosts.[9]
-
-
Test Bleeds and Titer Determination:
-
Collect small blood samples (5-10 mL) from the marginal ear vein 7-10 days after the second and subsequent booster injections.
-
Allow the blood to clot at room temperature for 1-2 hours and then at 4°C for 4-6 hours.
-
Centrifuge at 2,000 x g for 15 minutes to separate the serum.
-
Determine the antibody titer in the serum using an indirect ELISA (see Protocol 4). A rising titer indicates a successful immune response. Titers of 1:64,000 or higher are generally considered good.[10]
-
-
Production Bleed:
-
Once a high antibody titer is achieved, perform a larger production bleed (20-40 mL of blood per rabbit) 7-10 days after the final booster injection.[8]
-
Process the blood to collect the serum as described above. The serum can be stored in aliquots at -20°C or -80°C.
-
Table 1: Rabbit Immunization Schedule
| Day | Procedure | Antigen Dose (per rabbit) | Adjuvant |
| 0 | Pre-immune Bleed & Primary Immunization | 100 - 500 µg | Freund's Complete Adjuvant (FCA) |
| 14 | 1st Booster Immunization | 50 - 250 µg | Freund's Incomplete Adjuvant (FIA) |
| 28 | 2nd Booster Immunization | 50 - 250 µg | Freund's Incomplete Adjuvant (FIA) |
| 35 | Test Bleed | - | - |
| 42 | 3rd Booster Immunization | 50 - 250 µg | Freund's Incomplete Adjuvant (FIA) |
| 49 | Test Bleed | - | - |
| 56 | Final Booster Immunization | 50 - 250 µg | Freund's Incomplete Adjuvant (FIA) |
| 63 | Production Bleed | - | - |
Purification of Polyclonal Antibodies
For many applications, it is necessary to purify the polyclonal antibodies from the crude serum. Protein A/G affinity chromatography is a common and effective method for purifying IgG antibodies.[11]
Materials:
-
Rabbit antiserum
-
Protein A/G agarose (B213101) resin
-
Binding Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-2.8)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Chromatography column
Protocol:
-
Serum Preparation:
-
Thaw the rabbit antiserum and centrifuge at 10,000 x g for 10 minutes to remove any lipids or precipitates.
-
Filter the supernatant through a 0.45 µm filter.
-
Dilute the serum 1:1 with Binding Buffer.
-
-
Column Preparation:
-
Pack a chromatography column with the Protein A/G agarose resin.
-
Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.
-
-
Antibody Binding:
-
Load the diluted serum onto the equilibrated column.
-
Collect the flow-through and reload it onto the column to maximize binding.
-
Wash the column with 10-15 column volumes of Binding Buffer to remove unbound proteins.
-
-
Antibody Elution:
-
Elute the bound antibodies with Elution Buffer.
-
Collect 1 mL fractions into tubes containing 100 µL of Neutralization Buffer to immediately neutralize the low pH of the elution buffer and preserve antibody activity.[11]
-
-
Analysis and Storage:
-
Measure the protein concentration of the eluted fractions (e.g., by measuring absorbance at 280 nm).
-
Pool the fractions containing the purified antibodies.
-
Assess the purity of the antibodies by SDS-PAGE. Under reducing conditions, two bands corresponding to the heavy (~50 kDa) and light (~25 kDa) chains of IgG should be visible.
-
Dialyze the purified antibodies against PBS and store at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Characterization of Polyclonal Antibodies
This protocol is used to determine the concentration (titer) of anti-seminalplasmin antibodies in the rabbit serum.[5]
Materials:
-
Purified bovine this compound
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20; PBS-T)
-
Rabbit serum (pre-immune and immune)
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Protocol:
-
Antigen Coating:
-
Dilute the purified this compound to a concentration of 1-5 µg/mL in Coating Buffer.[5]
-
Add 100 µL of the diluted antigen to each well of a 96-well ELISA plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the rabbit serum (both pre-immune and immune) in Blocking Buffer, starting from a 1:100 dilution.
-
Add 100 µL of each dilution to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated anti-rabbit IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive signal (typically an absorbance value 2-3 times that of the pre-immune serum at the same dilution).
-
This protocol is used to confirm the specificity of the polyclonal antibodies for this compound.[12]
Materials:
-
Purified bovine this compound
-
Protein samples for analysis (e.g., bovine seminal plasma)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Wash Buffer (Tris-buffered saline with 0.1% Tween-20; TBST)
-
Purified anti-seminalplasmin polyclonal antibody (primary antibody)
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Protocol:
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples (e.g., 10-20 µg of total protein per lane) on an SDS-PAGE gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.
-
-
Blocking:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[12]
-
-
Primary Antibody Incubation:
-
Dilute the purified anti-seminalplasmin polyclonal antibody in Blocking Buffer. A starting dilution of 1:1,000 to 1:5,000 is recommended and should be optimized.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[12]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Dilute the HRP-conjugated anti-rabbit IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions (e.g., 1:5,000 to 1:20,000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Incubate the membrane with ECL substrate for 1-5 minutes according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system. A specific band at the molecular weight of this compound (~6.4 kDa) should be observed.
-
Table 2: Quantitative Data Summary for Antibody Production and Characterization
| Parameter | Recommended Range/Value |
| Immunization | |
| Antigen (this compound) Concentration per Rabbit | Primary: 100 - 500 µg; Boosters: 50 - 250 µg |
| ELISA | |
| Antigen Coating Concentration | 1 - 5 µg/mL |
| Primary Antibody (Serum) Dilution Range | 1:100 - 1:256,000+ |
| Secondary Antibody Dilution | As per manufacturer's recommendation (typically 1:5,000 - 1:20,000) |
| Expected Titer | > 1:64,000 |
| Western Blotting | |
| Protein Load per Lane | 10 - 20 µg |
| Primary Antibody Dilution | 1:1,000 - 1:5,000 (to be optimized) |
| Secondary Antibody Dilution | As per manufacturer's recommendation (typically 1:5,000 - 1:20,000) |
Visualization of Signaling Pathways and Workflows
Caption: Workflow for polyclonal antibody production against this compound.
Caption: Seminal plasma signaling in the female reproductive tract.
References
- 1. nacalai.com [nacalai.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Seminal plasma induces global transcriptomic changes associated with cell migration, proliferation and viability in endometrial epithelial cells and stromal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISA Protocol | Rockland [rockland.com]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. ELISA Assay Technique | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Antibodies to spermatozoa. III. Responses in rabbits and guinea-pigs to immunization with guinea-pig sperm cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibody Purification Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. biomol.com [biomol.com]
Application Notes and Protocols for the Identification of Seminalplasmin in Seminal Plasma using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Seminalplasmin, a Multifunctional Protein of Interest
This compound is a potent antimicrobial protein found in the seminal plasma of bulls and other mammals.[1] It plays a significant role in reproductive biology, influencing sperm motility, capacitation, and the acrosome reaction.[1] Beyond its reproductive functions, this compound exhibits broad-spectrum antimicrobial activity and can lyse both microbial and mammalian cells.[1] Its diverse biological activities make it a protein of interest for research into male fertility, antimicrobial drug development, and understanding the complex molecular interactions within the reproductive tract.
Mass spectrometry-based proteomics has become an indispensable tool for the in-depth analysis of complex biological fluids like seminal plasma.[2] This powerful analytical technique allows for the high-confidence identification and quantification of hundreds to thousands of proteins, providing valuable insights into physiological and pathological states.[2][3] The application of mass spectrometry to seminal plasma proteomics enables the detailed characterization of its protein composition, including the identification of key proteins like this compound, and holds promise for the discovery of biomarkers for male infertility and other reproductive disorders.[4][5]
These application notes provide a detailed protocol for the identification of this compound in seminal plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and powerful approach in proteomics.
Experimental Protocols
The identification of this compound in seminal plasma via mass spectrometry involves a multi-step workflow, including sample preparation, protein digestion, LC-MS/MS analysis, and data analysis.
Seminal Plasma Collection and Preparation
Proper sample handling is critical to ensure the integrity of the seminal plasma proteome.
-
Semen Collection: Collect semen samples. For bovine samples, an artificial vagina is commonly used.
-
Liquefaction: Allow the semen sample to liquefy at 37°C for 30 minutes.
-
Separation of Seminal Plasma: Centrifuge the liquefied semen at a high speed (e.g., 10,000 x g) for 15-30 minutes at 4°C to pellet the spermatozoa and any cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which is the seminal plasma, avoiding the sperm pellet.
-
Protease Inhibition: To prevent protein degradation, immediately add a protease inhibitor cocktail to the collected seminal plasma.
-
Storage: For short-term storage, keep the seminal plasma at -20°C. For long-term storage, store at -80°C to maintain protein integrity.
Protein Extraction and Digestion (In-Solution)
This protocol describes a common "bottom-up" proteomics approach where proteins are digested into peptides prior to mass spectrometry analysis.
-
Protein Quantification: Determine the total protein concentration of the seminal plasma sample using a standard protein assay, such as the Bradford assay.
-
Denaturation, Reduction, and Alkylation:
-
Take a defined amount of total protein (e.g., 100 µg) and adjust the volume with a suitable buffer (e.g., 100 mM ammonium (B1175870) bicarbonate).
-
Add a denaturing agent, such as urea (B33335) or SDS, to unfold the proteins.
-
Reduce the disulfide bonds by adding dithiothreitol (B142953) (DTT) and incubating at 56°C for 1 hour.
-
Alkylate the free sulfhydryl groups by adding iodoacetamide (B48618) and incubating in the dark at room temperature for 45 minutes. This step prevents the reformation of disulfide bonds.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the concentration of the denaturing agent, as high concentrations can inhibit enzymatic activity.
-
Add a sequence-specific protease, most commonly trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate the mixture overnight at 37°C to allow for complete protein digestion into peptides.
-
-
Digestion Quenching and Desalting:
-
Stop the digestion by adding an acid, such as formic acid or trifluoroacetic acid (TFA), to lower the pH.
-
Clean up the peptide mixture to remove salts and other contaminants that can interfere with mass spectrometry analysis. This is typically done using a C18 solid-phase extraction (SPE) column or tip.
-
Elute the purified peptides from the SPE material and dry them down using a vacuum centrifuge.
-
Mass Spectrometry Analysis
The digested peptide mixture is analyzed by LC-MS/MS to identify the proteins present in the original sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Peptide Resuspension: Reconstitute the dried peptides in a solution suitable for injection into the LC system (e.g., 0.1% formic acid in water).
-
Chromatographic Separation:
-
Inject the peptide sample onto a reverse-phase nano-liquid chromatography (nanoLC) system.
-
The peptides are separated based on their hydrophobicity using a gradient of increasing organic solvent (typically acetonitrile) over a long analytical column.
-
-
Mass Spectrometry Analysis:
-
The eluted peptides are introduced into the ion source of a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
The mass spectrometer operates in a data-dependent acquisition (DDA) mode. In this mode, it performs a full scan to measure the mass-to-charge ratio (m/z) of the intact peptide ions.
-
The most intense peptide ions from the full scan are then sequentially selected for fragmentation (MS/MS). Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are common fragmentation methods.
-
The m/z of the resulting fragment ions are measured in a second scan (MS/MS scan).
-
Data Analysis and Protein Identification
The acquired MS/MS spectra are used to identify the amino acid sequences of the peptides, which are then matched to a protein database to identify the proteins present in the sample.
-
Database Searching:
-
The raw mass spectrometry data is processed, and the MS/MS spectra are searched against a protein sequence database (e.g., UniProt, NCBI). The database should be specific to the species being studied (e.g., Bos taurus for bull seminal plasma).
-
Specialized search algorithms (e.g., Mascot, Sequest, MaxQuant) are used to match the experimental MS/MS spectra to theoretical spectra generated from the protein database.
-
-
Protein Identification:
-
The search algorithm scores the peptide-spectrum matches (PSMs) based on the quality of the match.
-
Peptides are identified with a certain level of confidence, and these peptide identifications are then used to infer the presence of the corresponding proteins.
-
To identify this compound, its specific protein sequence must be present in the database. The identification will be based on the detection of one or more unique peptides that match the this compound sequence.
-
-
Data Validation:
-
The protein identifications are typically filtered based on a false discovery rate (FDR) to ensure a high-confidence list of identified proteins. An FDR of 1% is a commonly accepted threshold.
-
Quantitative Data Presentation
Direct, absolute quantification of a specific protein like this compound in a complex mixture such as seminal plasma is challenging without targeted mass spectrometry approaches (e.g., Selected Reaction Monitoring or Parallel Reaction Monitoring). The seminal plasma proteome has a very wide dynamic range of protein concentrations, with a few high-abundance proteins often masking the detection of lower-abundance proteins.
The following table summarizes the general protein composition of bovine seminal plasma and highlights the challenges in quantifying specific low-abundance proteins.
| Protein Category | Relative Abundance | Notes on Quantification |
| Major Seminal Plasma Proteins (e.g., BSP1, BSP3, BSP5) | High (can constitute over 50% of total protein) | Readily identifiable and quantifiable in most proteomics studies of bovine seminal plasma. |
| Enzymes (e.g., Ribonucleases, Proteases) | Moderate to Low | Identification is common, but accurate quantification can be variable depending on the depth of the proteomic analysis. |
| Growth Factors and Cytokines | Low to Very Low | Often difficult to detect and quantify without specific enrichment strategies due to their low abundance. |
| This compound | Low | As a lower-abundance protein, its detection and quantification can be challenging in standard "shotgun" proteomics experiments. Targeted mass spectrometry would be the preferred method for accurate quantification. |
Visualization of the Experimental Workflow
The following diagram illustrates the comprehensive workflow for the identification of this compound in seminal plasma using mass spectrometry.
Caption: Workflow for this compound Identification.
Biological Signaling and Mechanism of Action
While a detailed, linear signaling pathway for this compound is not fully elucidated, its mechanism of action, particularly its antimicrobial properties, is understood to involve the disruption of cellular processes in target organisms.
The diagram below conceptualizes the antimicrobial mechanism of this compound.
Caption: Antimicrobial Mechanism of this compound.
This compound exerts its antimicrobial effects by entering the target microbial cell and inhibiting key cellular processes.[6] A primary mode of action is the inhibition of RNA polymerase, which in turn blocks transcription (RNA synthesis).[6] This disruption of transcription subsequently halts protein synthesis, leading to the inhibition of cell growth.[6]
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the identification of this compound in seminal plasma using mass spectrometry. This powerful analytical approach is essential for advancing our understanding of the role of this compound in reproductive biology and for exploring its potential as a biomarker or therapeutic agent. While challenges remain in the quantification of low-abundance proteins within the complex seminal plasma proteome, ongoing advancements in mass spectrometry technology and targeted proteomics workflows will continue to enhance our ability to study these important molecules in greater detail.
References
- 1. This compound: a protein with many biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of bovine seminal plasma by proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable bull fertility protein markers in seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative proteomics profiling of spermatozoa and seminal plasma reveals proteins associated with semen quality in Bos indicus bulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic analysis of seminal plasma and sperm cells and their associations with semen freezability in Guzerat bulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an antimicrobial protein from bull seminal plasma, inhibits growth, and synthesis of nucleic acids and proteins in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Seminalplasmin Activity in Cryopreserved Sperm
Audience: Researchers, scientists, and drug development professionals.
Introduction
Seminalplasmin is a non-glycosylated, cationic protein predominantly found in the seminal plasma of bulls. It is known for its potent antimicrobial properties and its multifaceted influence on sperm function, including motility, capacitation, and the acrosome reaction[1]. The cryopreservation of sperm, a vital technology in assisted reproduction, subjects spermatozoa to significant stress, potentially impairing their viability and fertilizing capacity. Understanding the role of this compound in mitigating or exacerbating cryoinjury is crucial for optimizing cryopreservation protocols and developing novel semen extenders.
These application notes provide a comprehensive overview of the potential activities of this compound in the context of cryopreserved sperm. Detailed protocols are provided for assessing the effects of this compound on key sperm parameters post-thaw. While direct quantitative data on the effects of isolated this compound on cryopreserved sperm is limited, the following sections synthesize available information on seminal plasma proteins and provide a framework for systematic investigation.
Key Activities of this compound in Spermatozoa
This compound has been reported to have several biological effects on spermatozoa, which may be particularly relevant in the context of cryopreservation:
-
Antimicrobial Activity: this compound exhibits broad-spectrum antimicrobial activity, which is crucial for protecting sperm from bacterial contamination in the female reproductive tract and potentially in semen extenders[1][2][3][4]. This activity is often zinc-dependent[2].
-
Modulation of Capacitation and Acrosome Reaction: this compound can influence the timing of capacitation and the acrosome reaction, which are essential for fertilization[1]. It has been suggested that seminal plasma components can prevent premature capacitation-like changes induced by cryopreservation[5][6].
-
Interaction with Sperm Membranes: this compound binds to the sperm surface, specifically to choline (B1196258) phospholipids (B1166683) in the plasma membrane[7][8]. This interaction can influence membrane fluidity and the efflux of cholesterol and phospholipids, key events in capacitation[7].
-
Influence on Sperm Motility: The effect of seminal plasma components on sperm motility can be complex, with both beneficial and detrimental effects reported depending on the concentration and composition[9].
-
Potential Role in Oxidative Stress Regulation: Seminal plasma contains antioxidants that protect sperm from reactive oxygen species (ROS)[10][11][12][13]. While the direct antioxidant activity of this compound is not fully elucidated, its interaction with the sperm membrane may influence the susceptibility of sperm to oxidative damage during cryopreservation.
Quantitative Data Summary
Direct quantitative data on the dose-dependent effects of purified this compound on cryopreserved sperm is scarce in the literature. Most studies have focused on the effects of whole or fractionated seminal plasma. The following tables provide a template for organizing data from experiments designed to investigate the specific effects of this compound.
Table 1: Effect of this compound Concentration on Post-Thaw Sperm Motility
| This compound Concentration (µg/mL) | Total Motility (%) | Progressive Motility (%) | VCL (µm/s) | VSL (µm/s) | VAP (µm/s) | LIN (%) | STR (%) | WOB (%) |
| 0 (Control) | ||||||||
| 10 | ||||||||
| 50 | ||||||||
| 100 | ||||||||
| 200 |
VCL: Curvilinear Velocity, VSL: Straight-Line Velocity, VAP: Average Path Velocity, LIN: Linearity, STR: Straightness, WOB: Wobble
Table 2: Effect of this compound Concentration on Post-Thaw Sperm Viability and Acrosome Integrity
| This compound Concentration (µg/mL) | Viability (%) | Intact Acrosome (%) |
| 0 (Control) | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 |
Table 3: Effect of this compound Concentration on Post-Thaw Sperm Mitochondrial Membrane Potential and ROS Levels
| This compound Concentration (µg/mL) | High Mitochondrial Membrane Potential (%) | ROS Levels (RLU/s/10^6 sperm) |
| 0 (Control) | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 |
ROS: Reactive Oxygen Species, RLU: Relative Light Units
Experimental Protocols
The following protocols are designed to assess the activity of this compound on cryopreserved sperm. These protocols are based on established methodologies for semen analysis and can be adapted for specific research needs.
Protocol for Purification of this compound from Bovine Seminal Plasma
This protocol is a generalized approach based on common protein purification techniques.
Materials:
-
Bovine seminal plasma (freshly collected and centrifuged to remove sperm)
-
Dialysis tubing (1-3 kDa MWCO)
-
Ion-exchange chromatography column (e.g., CM-Sepharose)
-
Gel filtration chromatography column (e.g., Sephadex G-50)
-
Phosphate buffered saline (PBS), pH 7.4
-
Spectrophotometer
-
SDS-PAGE equipment and reagents
Procedure:
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the seminal plasma at 4°C with constant stirring to achieve 80% saturation.
-
Allow the precipitate to form for at least 4 hours or overnight at 4°C.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the protein pellet.
-
Resuspend the pellet in a minimal volume of PBS.
-
-
Dialysis:
-
Dialyze the resuspended pellet against PBS at 4°C for 24-48 hours with several buffer changes to remove excess ammonium sulfate.
-
-
Ion-Exchange Chromatography:
-
Equilibrate the CM-Sepharose column with PBS.
-
Load the dialyzed protein sample onto the column.
-
Wash the column with PBS until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl in PBS).
-
Collect fractions and monitor the protein content by measuring absorbance at 280 nm.
-
Analyze fractions for the presence of this compound using SDS-PAGE (this compound has a molecular weight of approximately 6 kDa).
-
-
Gel Filtration Chromatography:
-
Pool the fractions containing this compound and concentrate them.
-
Equilibrate the Sephadex G-50 column with PBS.
-
Load the concentrated sample onto the column.
-
Elute with PBS and collect fractions.
-
Analyze fractions by SDS-PAGE to confirm the purity of this compound.
-
-
Quantification:
-
Determine the concentration of the purified this compound using a protein assay (e.g., Bradford or BCA assay).
-
Protocol for Sperm Cryopreservation and Thawing
Materials:
-
Freshly collected bull semen
-
Semen extender (e.g., Tris-egg yolk based extender) with and without purified this compound at various concentrations.
-
0.25 or 0.5 mL straws
-
Programmable freezer or liquid nitrogen vapor
-
Water bath at 37°C
Procedure:
-
Semen Evaluation:
-
Evaluate fresh semen for motility, concentration, and morphology.
-
-
Extension:
-
Dilute the semen with the prepared extenders (control and different this compound concentrations) to a final concentration of approximately 50 x 10^6 sperm/mL.
-
Cool the extended semen to 4°C over 2 hours.
-
-
Glycerolization:
-
Add glycerol to the extended semen in a stepwise manner to a final concentration of 6-7%.
-
-
Freezing:
-
Load the glycerolated semen into straws.
-
Freeze the straws in a programmable freezer or over liquid nitrogen vapor according to a validated protocol (e.g., cooling from 4°C to -120°C at a rate of -20°C/min).
-
Plunge the straws into liquid nitrogen for long-term storage.
-
-
Thawing:
-
Thaw the straws in a water bath at 37°C for 30-60 seconds.
-
Protocol for Assessing Post-Thaw Sperm Motility (CASA)
Materials:
-
Thawed sperm samples
-
Pre-warmed microscope slides and coverslips
-
Computer-Assisted Sperm Analysis (CASA) system
Procedure:
-
Place a drop of the thawed semen sample on a pre-warmed slide and cover with a coverslip.
-
Analyze the sample using the CASA system according to the manufacturer's instructions.
-
Record motility parameters as listed in Table 1.
Protocol for Assessing Post-Thaw Sperm Viability and Acrosome Integrity
Materials:
-
Thawed sperm samples
-
Fluorescent stains:
-
SYBR-14 (for live cells)
-
Propidium Iodide (PI; for dead cells)
-
Fluorescein isothiocyanate-conjugated peanut agglutinin (FITC-PNA; for acrosome-reacted sperm)
-
-
Flow cytometer or fluorescence microscope
Procedure (Flow Cytometry):
-
Dilute the thawed sperm sample in a suitable buffer.
-
Add SYBR-14 and incubate for 10 minutes at 37°C.
-
Add PI and FITC-PNA and incubate for a further 5 minutes at 37°C.
-
Analyze the stained sperm using a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate the sperm population and analyze the fluorescence signals to differentiate between live (SYBR-14 positive, PI negative), dead (PI positive), acrosome-intact (FITC-PNA negative), and acrosome-reacted (FITC-PNA positive) sperm.
Protocol for Assessing Post-Thaw Sperm Mitochondrial Membrane Potential
Materials:
-
Thawed sperm samples
-
JC-1 fluorescent probe
-
Flow cytometer
Procedure:
-
Dilute the thawed sperm sample in a suitable buffer.
-
Add JC-1 stain and incubate for 15-30 minutes at 37°C.
-
Analyze the stained sperm using a flow cytometer.
-
Sperm with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while those with low potential will show green fluorescence (JC-1 monomers).
-
Quantify the percentage of sperm with high mitochondrial membrane potential.
Protocol for Measuring Post-Thaw Reactive Oxygen Species (ROS) Levels
Materials:
-
Thawed sperm samples
-
Luminol or other chemiluminescent probe
-
Luminometer
Procedure:
-
Place the thawed sperm sample into a luminometer tube.
-
Add the chemiluminescent probe (e.g., luminol).
-
Measure the chemiluminescence over a set period (e.g., 15 minutes).
-
Express the results as relative light units (RLU) per second per million sperm.
Visualization of Signaling Pathways and Workflows
Experimental Workflow
References
- 1. This compound: a protein with many biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Major Bactericidal Activity of Human Seminal Plasma Is Zinc-Dependent and Derived from Fragmentation of the Semenogelins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Antimicrobial activity of human seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. angrin.tlri.gov.tw [angrin.tlri.gov.tw]
- 6. Desalted and lyophilized bovine seminal plasma delays induction of the acrosome reaction in frozen-thawed bovine spermatozoa in response to calcium ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of seminal plasma phospholipid-binding proteins in sperm membrane lipid modification that occurs during capacitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Membrane Binding by the Bovine Seminal Plasma Protein, PDC-109: A Surface Plasmon Resonance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. The Oxidative Stress of Human Sperm Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application of Seminalplasmin in Assisted Reproductive Technologies: A Guide for Researchers and Clinicians
Introduction
Seminalplasmin, a protein constituent of seminal plasma, has garnered significant interest for its potential applications in assisted reproductive technologies (ART). This antimicrobial protein, first identified in bovine seminal plasma, exhibits a range of biological activities that may influence key prefertilization events. While much of the existing research has focused on its antimicrobial properties, emerging evidence suggests a multifaceted role for this compound in modulating sperm function and interacting with the female reproductive tract, thereby potentially impacting the outcomes of procedures such as in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI).
This document provides a comprehensive overview of the current understanding of this compound's application in ART, intended for researchers, scientists, and drug development professionals. It summarizes available quantitative data, details experimental protocols, and visualizes key pathways to facilitate further investigation and potential clinical translation.
Data Presentation
The direct quantitative effects of purified human this compound on ART success rates are not extensively documented in the current literature. Most studies have investigated the impact of whole seminal plasma. However, based on available research, the following table summarizes the known effects of this compound on various sperm parameters, which are critical for successful fertilization in ART.
| Parameter | Effect of this compound | Concentration Range (Bovine Studies) | Species Studied | Citation |
| Sperm Motility | Dose-dependent effects; can be inhibitory at high concentrations. | 50-200 µg/mL | Bovine, Human | [1] |
| Sperm Capacitation | Can inhibit or modulate capacitation. | 100-400 µg/mL | Bovine | [1] |
| Acrosome Reaction | Can inhibit the acrosome reaction. | 100-400 µg/mL | Bovine | [1] |
| Antimicrobial Activity | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | 50-150 µg/mL | Bovine | [1][2] |
Note: The majority of quantitative data is derived from studies on bovine this compound. Further research is required to establish the optimal concentrations and specific effects of human this compound in a clinical ART setting.
Key Biological Functions and Signaling Pathways
This compound exerts its effects through various mechanisms, influencing both sperm physiology and the environment of the female reproductive tract.
1. Antimicrobial Activity: this compound provides a protective effect by inhibiting the growth of a wide range of bacteria in the semen and the female reproductive tract. This action is crucial in preventing infections that could compromise fertilization and embryo development.[1][2] The bacteriolytic activity of this compound appears to involve the activation of autolysins in bacteria.[2]
2. Modulation of Sperm Function: this compound has been shown to interact with the sperm membrane, influencing critical processes required for fertilization.
-
Capacitation and Acrosome Reaction: At physiological concentrations, this compound is thought to play a role in preventing premature capacitation and acrosome reaction. This ensures that these processes occur at the optimal time and place for fertilization. However, high concentrations can be inhibitory.[1]
The precise signaling pathways modulated by human this compound in sperm are still under investigation. However, it is hypothesized to influence intracellular calcium levels and cyclic AMP (cAMP) pathways, which are central to the regulation of capacitation and the acrosome reaction.
3. Interaction with the Female Reproductive Tract: Seminal plasma components, including this compound, are known to interact with the epithelial cells of the female reproductive tract. This interaction can trigger a local immune response that is thought to be beneficial for implantation. While the specific role of this compound in this process is not fully elucidated, its antimicrobial and immunomodulatory properties may contribute to creating a favorable environment for embryo implantation.
Experimental Protocols
The following protocols provide a framework for researchers to investigate the effects of this compound in an ART context.
Protocol 1: Purification of this compound from Seminal Plasma
This protocol is adapted from methods used for purifying seminal proteins and can be optimized for this compound.[2]
Materials:
-
Pooled human seminal plasma (from healthy donors, screened for infectious diseases)
-
CM-Cellulose ion-exchange chromatography column
-
Sephadex G-50 gel filtration column
-
Phosphate (B84403) buffer (pH 7.4)
-
Sodium chloride
-
Spectrophotometer
-
Dialysis tubing
Procedure:
-
Centrifugation: Centrifuge pooled seminal plasma at 10,000 x g for 30 minutes at 4°C to remove any remaining cells and debris.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40-60% saturation while stirring at 4°C. Allow the precipitate to form for at least 4 hours or overnight.
-
Collection of Precipitate: Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of phosphate buffer.
-
Dialysis: Dialyze the resuspended pellet against phosphate buffer overnight at 4°C to remove excess ammonium sulfate.
-
Ion-Exchange Chromatography: Apply the dialyzed sample to a CM-Cellulose column pre-equilibrated with phosphate buffer. Elute the bound proteins using a linear gradient of sodium chloride (0-1 M) in the same buffer.
-
Fraction Collection and Analysis: Collect fractions and measure the absorbance at 280 nm. Pool the fractions corresponding to the major protein peaks.
-
Gel Filtration Chromatography: Concentrate the pooled fractions and apply to a Sephadex G-50 column equilibrated with phosphate buffer. Elute with the same buffer and collect fractions.
-
Purity Assessment: Analyze the purified fractions by SDS-PAGE to assess the purity of this compound.
Protocol 2: In Vitro Treatment of Sperm with this compound for Functional Assays
This protocol describes a general method for treating sperm with purified this compound to assess its impact on functions relevant to ART.
Materials:
-
Freshly ejaculated human semen from healthy donors
-
Sperm washing medium (e.g., Ham's F-10 or commercial equivalent)
-
Purified human this compound (from Protocol 1 or commercially available)
-
Incubator (37°C, 5% CO2)
-
Computer-Assisted Sperm Analysis (CASA) system
-
Reagents for capacitation and acrosome reaction assays (e.g., progesterone, calcium ionophore A23187, FITC-PNA)
Procedure:
-
Sperm Preparation: Allow semen to liquefy for 30-60 minutes at 37°C. Prepare a motile sperm fraction using a density gradient centrifugation or swim-up method.
-
Sperm Concentration Adjustment: Resuspend the motile sperm in sperm washing medium to a concentration of 10 x 10^6 sperm/mL.
-
Experimental Groups: Prepare different treatment groups:
-
Control: Sperm in washing medium alone.
-
This compound Treatment: Sperm in washing medium supplemented with varying concentrations of purified this compound (e.g., 10, 50, 100, 200 µg/mL).
-
-
Incubation: Incubate all groups for a predetermined time (e.g., 1-4 hours) at 37°C in a 5% CO2 atmosphere to allow for capacitation.
-
Functional Assays: Following incubation, assess the following parameters:
-
Motility and Kinematics: Analyze using a CASA system.
-
Capacitation Status: Evaluate using chlortetracycline (B606653) (CTC) staining or by assessing protein tyrosine phosphorylation.
-
Acrosome Reaction: Induce the acrosome reaction using a physiological inducer (e.g., progesterone) or a pharmacological agent (e.g., A23187) and assess the percentage of acrosome-reacted sperm using a suitable staining method (e.g., FITC-PNA).
-
Future Directions and Conclusion
The study of this compound in the context of human ART is an emerging field with considerable potential. While current research provides a foundational understanding of its biological activities, further investigation is imperative. Future studies should focus on:
-
Establishing the precise concentration-dependent effects of purified human this compound on human sperm function.
-
Elucidating the specific molecular signaling pathways through which human this compound modulates sperm capacitation and the acrosome reaction.
-
Conducting well-designed clinical trials to evaluate the efficacy and safety of using this compound or seminal plasma supplementation in ART procedures to improve clinical outcomes.
-
Developing recombinant human this compound to ensure a standardized and readily available source for research and potential therapeutic use.
References
Troubleshooting & Optimization
preventing seminalplasmin aggregation during purification and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with seminalplasmin aggregation during purification and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
A1: this compound is a protein found in seminal plasma with antimicrobial and reproductive functions.[1] Protein aggregation is a significant concern as it can lead to loss of biological activity, reduced yields during purification, and potential immunogenicity in therapeutic applications. Aggregated proteins are often non-functional and can interfere with downstream applications and assays.
Q2: At which stages of purification is this compound most likely to aggregate?
A2: this compound aggregation can occur at several stages:
-
Initial Extraction: The high concentration of proteins in seminal plasma can promote aggregation upon changes in the environment, such as pH or salt concentration shifts during initial processing.
-
Chromatography: During affinity or ion-exchange chromatography, high local protein concentrations on the column matrix can lead to aggregation, especially during elution steps where conditions are changed abruptly.[2]
-
Concentration Steps: Processes like ultrafiltration used to concentrate the purified protein significantly increase the likelihood of aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of purified this compound solutions can induce denaturation and aggregation.
-
Long-term Storage: Improper storage conditions (temperature, pH, buffer composition) can lead to the slow formation of aggregates over time.
Q3: What are the key factors that influence this compound aggregation?
A3: Several factors can contribute to this compound aggregation:
-
Protein Concentration: Higher concentrations increase the probability of intermolecular interactions leading to aggregation.
-
pH: The pH of the solution affects the protein's surface charge. At a pH close to the isoelectric point (pI) of this compound, the net charge is minimal, reducing electrostatic repulsion and increasing the tendency to aggregate.
-
Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions. Both very low and very high salt concentrations can sometimes promote aggregation, depending on the specific protein and conditions.[2]
-
Temperature: Elevated temperatures can cause protein unfolding (denaturation), exposing hydrophobic regions that can interact to form aggregates.
-
Presence of Additives: The absence of stabilizing agents or the presence of destabilizing agents can impact aggregation.
-
Mechanical Stress: Agitation, stirring, or pumping during purification can introduce mechanical stress that may lead to protein unfolding and aggregation.
Troubleshooting Guides
Issue 1: Low Yield After Affinity Chromatography Due to Aggregation
Problem: You are purifying this compound using affinity chromatography (e.g., heparin-sepharose), but the final yield is low, and you suspect the protein is aggregating on the column or during elution.
| Possible Cause | Recommended Solution |
| High local protein concentration on the column. | 1. Reduce the amount of crude protein loaded onto the column. 2. Use a larger column volume to decrease the protein concentration per unit of resin. |
| Inappropriate elution conditions. | 1. Optimize the elution buffer. Instead of a steep gradient or single-step elution, try a shallow, linear gradient of the eluting agent (e.g., NaCl).[3] 2. Add stabilizing excipients to the elution buffer, such as 0.1-0.5 M L-arginine or 5-10% sucrose (B13894), to prevent aggregation as the protein comes off the column. |
| Non-specific binding to the resin. | 1. Increase the salt concentration (e.g., up to 0.5 M NaCl) in the binding and wash buffers to reduce ionic interactions.[4] 2. Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffers to minimize hydrophobic interactions.[4] 3. Consider pre-treating the affinity resin with a blocking agent like bovine serum albumin (BSA) if non-specific protein binding is a major issue.[2] |
Issue 2: Purified this compound Aggregates During Storage
Problem: Your purified this compound solution appears clear initially but forms visible precipitates or shows evidence of aggregation (e.g., in DLS analysis) after storage at 4°C or -20°C.
| Possible Cause | Recommended Solution |
| Suboptimal buffer conditions. | 1. Determine the optimal pH for storage. This is typically 1-2 pH units away from the protein's isoelectric point (pI). 2. Screen different buffer systems (e.g., citrate, phosphate (B84403), Tris) to find one that confers maximum stability. |
| Freeze-thaw instability. | 1. Aliquot the purified protein into single-use volumes to avoid repeated freeze-thaw cycles. 2. Add a cryoprotectant such as glycerol (B35011) (10-25%) or sucrose (5-10%) to the storage buffer before freezing. |
| Oxidation of sensitive residues. | Although this compound lacks cysteine and methionine, if you are working with a modified or fusion version that contains these residues, consider adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the storage buffer. |
| High protein concentration. | Store the protein at the lowest practical concentration. If a high concentration is required for downstream applications, consider concentrating it just before use. |
Data Presentation: Effect of Additives on Protein Stability
The following table summarizes illustrative quantitative data on the effect of common additives on the stability of a model protein, which can be used as a starting point for optimizing this compound stability. The data represents the percentage of monomer remaining after accelerated stability studies.
| Additive | Concentration | pH | Temperature (°C) | Incubation Time (days) | % Monomer Remaining (Illustrative) |
| None (Control) | - | 7.0 | 37 | 7 | 65% |
| L-Arginine | 0.5 M | 7.0 | 37 | 7 | 92% |
| Sucrose | 10% (w/v) | 7.0 | 37 | 7 | 88% |
| L-Arginine + Sucrose | 0.5 M + 10% | 7.0 | 37 | 7 | 95% |
| Glycerol | 20% (v/v) | 7.0 | 37 | 7 | 85% |
Note: This data is illustrative and based on general protein stability studies. Optimal conditions for this compound should be determined empirically.[5][6][7][8]
Experimental Protocols
Protocol 1: Purification of this compound from Bull Seminal Plasma
This protocol is a general guideline for the purification of this compound and related bovine seminal plasma (BSP) proteins using affinity chromatography.[9][10]
Materials:
-
Bull semen
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cold ethanol (B145695) (-20°C)
-
Ammonium (B1175870) bicarbonate solution (50 mM, pH 8.0)
-
Affinity Chromatography Column (e.g., Heparin-Sepharose or Gelatin-Agarose)
-
Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Elution Buffer: 50 mM Tris-HCl, 1.5 M NaCl, pH 7.4
-
8M Urea (B33335) in PBS (for gelatin-agarose elution)
-
Centrifuge, Chromatography system
Procedure:
-
Preparation of Seminal Plasma:
-
Centrifuge fresh bull semen at 1,000 x g for 10 minutes at 4°C to pellet sperm.
-
Carefully collect the supernatant (seminal plasma) and centrifuge again at 10,000 x g for 20 minutes at 4°C to remove any remaining cells and debris.
-
-
Ethanol Precipitation (Optional, for concentration):
-
To the clear seminal plasma, slowly add 9 volumes of cold (-20°C) ethanol while stirring.
-
Incubate at -20°C for 1-2 hours to precipitate the proteins.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the proteins.
-
Discard the supernatant and dissolve the protein pellet in ammonium bicarbonate solution. Lyophilize the sample.
-
-
Affinity Chromatography:
-
Resuspend the lyophilized protein powder or dilute the seminal plasma in Binding/Wash Buffer.
-
Equilibrate the affinity column with 5-10 column volumes of Binding/Wash Buffer.
-
Load the protein sample onto the column at a flow rate recommended by the column manufacturer (e.g., 0.5-1 mL/min).
-
Wash the column with 10-15 column volumes of Binding/Wash Buffer, or until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins using the Elution Buffer. For gelatin-agarose, elution with 8M urea in PBS can be used.[9] Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
-
Desalting/Buffer Exchange:
-
Pool the fractions containing the purified protein.
-
Perform buffer exchange into a suitable storage buffer using a desalting column (e.g., Sephadex G-25) or dialysis.
-
Protocol 2: Monitoring this compound Aggregation using Thioflavin T (ThT) Assay
This assay detects the formation of amyloid-like fibrillar aggregates.[11][12][13]
Materials:
-
Purified this compound solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)
-
Assay Buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the ThT working solution: Dilute the ThT stock solution in the Assay Buffer to a final concentration of 20 µM.
-
Set up the assay: In each well of the 96-well plate, add your this compound sample to be tested. The final protein concentration will depend on the experiment, but a starting point could be 0.1-1 mg/mL.
-
Initiate the reaction: Add the ThT working solution to each well. The final volume in each well should be consistent (e.g., 200 µL). Include control wells with buffer and ThT only (blank).
-
Incubate and measure:
-
Place the plate in the fluorescence reader.
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[14]
-
Incubate the plate at a desired temperature (e.g., 37°C) with intermittent shaking to promote aggregation.
-
Monitor the fluorescence intensity over time (e.g., every 15-30 minutes for several hours or days).
-
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of ThT-binding aggregates.
Protocol 3: Analysis of this compound Aggregation by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.[15][16][17][18][19]
Materials:
-
Purified this compound solution
-
Appropriate buffer (must be filtered through a 0.22 µm or smaller filter)
-
DLS instrument and compatible cuvettes
Procedure:
-
Sample Preparation:
-
Centrifuge the this compound sample at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any large, pre-existing aggregates or dust.
-
Carefully transfer the supernatant to a clean, dust-free cuvette. The required sample volume and concentration will depend on the instrument.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired measurement temperature.
-
Enter the solvent viscosity and refractive index parameters for the buffer being used.
-
-
Measurement:
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions to ensure data quality.
-
-
Data Analysis:
-
The instrument software will generate a particle size distribution report.
-
A monomodal peak at the expected hydrodynamic radius of monomeric this compound indicates a homogenous, non-aggregated sample.
-
The presence of peaks at larger hydrodynamic radii or a high polydispersity index (PDI) is indicative of aggregation.
-
Mandatory Visualizations
Signaling Pathway: Role of this compound in Sperm Capacitation
This compound is known to interact with the sperm plasma membrane, influencing membrane fluidity and ion channel activity, which are key events in sperm capacitation. This pathway illustrates the proposed mechanism.
Caption: Proposed signaling pathway of this compound's role in sperm capacitation.
Experimental Workflow: Purification and Aggregation Analysis
This workflow outlines the major steps from seminal plasma processing to the analysis of this compound aggregation.
Caption: Workflow for this compound purification and subsequent aggregation analysis.
Logical Relationship: Troubleshooting Aggregation
This diagram illustrates the logical steps to troubleshoot this compound aggregation issues.
Caption: Decision tree for troubleshooting this compound aggregation issues.
References
- 1. The enigmatic seminal plasma: a proteomics insight from ejaculation to fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Affinity liquid chromatography and capillary electrophoresis of seminal plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. The Influence of Arginine and Counter-Ions: Antibody Stability during Freeze-Drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. Freeze drying of L-arginine/sucrose-based protein formulations, part I: influence of formulation and arginine counter ion on the critical formulation temperature, product performance and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Heparin-sepharose affinity chromatography for purification of bull seminal-plasma hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioflavin T Assay [protocols.io]
- 12. Thioflavin T spectroscopic assay [assay-protocol.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. azonano.com [azonano.com]
- 16. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. unchainedlabs.com [unchainedlabs.com]
- 18. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
optimizing seminalplasmin stability in different buffer conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with seminalplasmin. The information is designed to help optimize the stability of this compound in various buffer conditions during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimentation of this compound.
Problem: Loss of this compound Activity
If you observe a significant decrease or complete loss of this compound's biological activity (e.g., antimicrobial or calmodulin-binding), consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Improper Protein Folding | This compound is known to exist in a largely random-coil conformation in aqueous solutions. It gains its functional secondary structure upon binding to a hydrophobic/hydrophilic interface, such as a cell membrane or detergent micelles[1]. Ensure your assay buffer contains a suitable interface if required for activity. For in-vitro assays lacking a membrane component, consider adding a low concentration of a non-denaturing detergent. |
| Protein Aggregation | Visual inspection may reveal precipitation or cloudiness in the sample. Aggregation can be confirmed by dynamic light scattering (DLS). To mitigate aggregation, optimize the buffer pH and ionic strength. Consider including additives like arginine, which can inhibit protein aggregation. |
| pH Drift | The pH of your buffer can change over time, especially with exposure to air (CO2 absorption). This can affect this compound's charge and conformation, leading to instability. Always use freshly prepared buffers and verify the pH before use. |
| Multiple Freeze-Thaw Cycles | Repeatedly freezing and thawing your this compound stock can lead to denaturation and aggregation. Aliquot your purified this compound into single-use volumes to avoid this. |
| Oxidation | If not handled under reducing conditions, cysteine residues can form disulfide bonds, potentially leading to incorrect folding or aggregation. While this compound itself does not contain cysteine, other components in a less pure sample might. If you suspect oxidation is an issue with co-purifying proteins, consider adding a reducing agent like DTT or TCEP to your buffer, depending on the downstream application. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for this compound stability?
While specific studies on the optimal storage pH for purified this compound are not extensively detailed in publicly available literature, most proteins have a pH range of optimal stability. It is recommended to empirically determine the optimal pH for your specific application. A good starting point is a physiological pH range of 7.0-7.5. Significant deviations from this range can lead to conformational changes and potential aggregation.
2. How does ionic strength affect this compound stability?
The effect of ionic strength on protein stability is complex and protein-specific. For this compound, which is a cationic protein, ionic strength can influence its solubility and tendency to aggregate.
-
Low Ionic Strength: May lead to increased aggregation due to favorable electrostatic interactions between protein molecules.
-
High Ionic Strength: Can also promote aggregation through a "salting-out" effect.
It is advisable to empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for your experimental conditions.
3. What is the recommended storage temperature for this compound?
For short-term storage (hours to a few days), keeping this compound on ice at 4°C is recommended. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is the standard procedure for most proteins. Avoid storing at -20°C as this can promote the formation of ice crystals that can damage the protein.
4. Can I add stabilizing agents to my this compound preparation?
Yes, several additives can enhance protein stability. The choice of additive will depend on your specific application.
-
Glycerol or Ethylene Glycol (5-20% v/v): These cryoprotectants can prevent ice crystal formation during freezing and stabilize the protein structure.
-
Sugars (e.g., sucrose, trehalose): These can also act as cryoprotectants and stabilizers.
-
Non-denaturing detergents (e.g., Triton X-100, Tween 20 at low concentrations): Can be useful if your this compound preparation is prone to aggregation, especially considering its conformational flexibility[1].
5. My this compound is precipitating out of solution. What should I do?
Protein precipitation is a common issue and can be addressed by:
-
Centrifugation: Gently centrifuge the sample to pellet the precipitate. The supernatant may still contain active protein.
-
Solubilization: Attempt to resolubilize the pellet in a small volume of a more optimal buffer (e.g., with a different pH, higher ionic strength, or containing a mild denaturant like urea, followed by dialysis to refold).
-
Optimization: Re-evaluate your buffer conditions (pH, ionic strength, additives) to prevent future precipitation.
Quantitative Data on Seminal Plasma Protein Stability
Table 1: Example Biophysical Stability Parameters for a Ram Seminal Plasma Protein (Spermadhesin)
| Parameter | Value | Conditions |
| Melting Temperature (Tm) | 69.3 °C | pH 7.0 |
| Enthalpy of Unfolding (ΔHm) | 371 kJ mol-1 | pH 7.0 |
| Structure | Unglycosylated monomer | - |
Data adapted from structural and biophysical characterization of ram spermadhesin[2][3].
Experimental Protocols
Protocol 1: Determining Optimal pH for this compound Stability
This protocol uses Circular Dichroism (CD) spectroscopy to assess the secondary structure of this compound as a function of pH. A stable secondary structure is indicative of a stable protein.
Materials:
-
Purified this compound
-
A series of buffers with varying pH values (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, Tris for pH 7.5-9)
-
CD Spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Methodology:
-
Prepare a stock solution of this compound in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0).
-
Dialyze this compound into the different pH buffers to be tested.
-
Measure the protein concentration of each sample using a suitable method (e.g., Bradford assay or UV absorbance at 280 nm).
-
For each pH, record the far-UV CD spectrum from 190 to 250 nm at a controlled temperature (e.g., 25°C).
-
Analyze the spectra to determine the secondary structure content at each pH. The pH at which the characteristic alpha-helical or beta-sheet signals are maximized (in the presence of a membrane-mimicking agent, if necessary) indicates the optimal pH for conformational stability.
Protocol 2: Assessing Thermal Stability of this compound
This protocol uses thermal denaturation followed by CD spectroscopy to determine the melting temperature (Tm) of this compound.
Materials:
-
Purified this compound in the optimized buffer from Protocol 1
-
CD Spectropolarimeter with a temperature controller
Methodology:
-
Prepare a sample of this compound at a known concentration in the optimized buffer.
-
Place the sample in the CD spectropolarimeter.
-
Monitor the CD signal at a wavelength corresponding to a peak or trough in the folded protein's spectrum (e.g., 222 nm for alpha-helical content).
-
Increase the temperature at a constant rate (e.g., 1°C per minute) from a starting temperature (e.g., 20°C) to a final temperature where the protein is expected to be fully unfolded (e.g., 90°C).
-
Plot the CD signal as a function of temperature. The midpoint of the transition in this curve represents the melting temperature (Tm).
Visualizations
Caption: Experimental workflow for optimizing this compound stability.
References
Technical Support Center: Recombinant Seminalplasmin Expression
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to enhance the yield of recombinant seminalplasmin.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the expression of recombinant this compound.
Q1: What is this compound and what makes its recombinant expression challenging?
This compound is a 47-residue antimicrobial peptide originally isolated from bovine seminal plasma. Its primary challenge in recombinant expression, particularly in E. coli, stems from its inherent biological activity. It exhibits antibacterial properties by inhibiting RNA synthesis, which can be toxic to the host cell, leading to low cell density, plasmid instability, and consequently, poor protein yield.[1][2]
Q2: Which expression system is most suitable for this compound?
Escherichia coli (E. coli) is the most commonly used host for its rapid growth, cost-effectiveness, and well-understood genetics.[3] However, due to this compound's toxicity, careful selection of strains and expression vectors is critical. Strains like BL21(DE3) are popular, but variants like BL21(DE3)pLysS, which produce T7 lysozyme (B549824) to reduce basal expression of the target gene, can be advantageous in controlling toxicity before induction.[4]
Q3: What is codon optimization and is it necessary for this compound?
Codon optimization involves modifying the gene sequence to match the codon usage preference of the expression host without altering the amino acid sequence.[5] This is crucial when expressing a gene from one species (e.g., bovine) in another (e.g., E. coli), as differences in codon preference can lead to translational stalling and reduced protein yield.[6][7] Optimizing the this compound gene sequence for E. coli is a highly recommended first step to improve expression.[8]
Q4: What are inclusion bodies and are they common with this compound expression?
Inclusion bodies are insoluble aggregates of misfolded protein that often form in E. coli when expressing foreign proteins at high rates.[3][9] Given the stress this compound's toxicity can place on the host cell, it is highly probable that overexpression will lead to the formation of inclusion bodies. While this complicates purification, it can sometimes be advantageous as it protects the protein from host proteases and sequesters the toxic protein from the cell's cytoplasm.[10]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during this compound expression experiments.
Problem 1: No or Very Low Yield of this compound
Q: I've induced my culture, but I can't detect any this compound on my SDS-PAGE gel. What should I do?
This is a common issue that can be traced to several factors. A systematic approach is required to identify the bottleneck.
Initial Checks:
-
Plasmid Integrity: Verify your expression construct via restriction digest and sequencing to ensure the this compound gene is in-frame and free of mutations.
-
Transformation: Use freshly transformed colonies for each expression experiment, as plasmids can be lost or mutated over successive generations, especially if the expressed protein is toxic.[11]
-
Antibiotic Concentration: Ensure the correct antibiotic concentration is used in your culture media to maintain plasmid selection.[12]
Optimization Strategies:
-
Reduce Basal Expression: this compound is toxic to E. coli.[1] Leaky expression from the promoter before induction can kill cells or select for non-expressing mutants.
-
Use a host strain that tightly controls expression, such as BL21(DE3)pLysS.[4]
-
Add glucose (0.5-1%) to the growth medium to further repress the lac promoter.
-
-
Vary Induction Conditions: The standard "hot and fast" induction is often suboptimal for toxic proteins.[13]
-
Grow cells to a higher optical density (OD600 of 0.8-1.0) before inducing to maximize biomass.
-
Lower the induction temperature to 16-25°C and induce overnight. Lower temperatures slow down cellular processes, which can improve protein folding and reduce toxicity.[12][14]
-
Titrate the inducer (IPTG) concentration. A range from 0.05 mM to 1.0 mM should be tested. Lower concentrations can sometimes lead to higher yields of soluble, active protein.[15][16]
-
Problem 2: this compound is Expressed but Forms Inclusion Bodies
Q: I see a strong band for this compound after induction, but it's all in the insoluble pellet after cell lysis. How can I get soluble protein?
Formation of inclusion bodies is common for overexpressed proteins.[3] You have two main strategies: optimize expression to favor soluble folding or solubilize the inclusion bodies and refold the protein.
Strategy 1: Optimize for Soluble Expression
-
Lower Temperature and Inducer Concentration: This is the most effective method. Reducing the induction temperature to 16-20°C and lowering the IPTG concentration (e.g., 0.1 mM) slows protein synthesis, giving polypeptides more time to fold correctly.[12][17]
-
Co-express Chaperones: Use a plasmid that co-expresses molecular chaperones (e.g., GroEL/ES, DnaK/J) which can assist in proper protein folding.[6][18]
-
Use Solubility-Enhancing Fusion Tags: Fusing this compound to highly soluble partners like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can improve solubility. These tags can be cleaved off after purification.[17]
Strategy 2: Inclusion Body Solubilization and Refolding This is a multi-step process but can yield large quantities of pure protein.
-
Isolate Inclusion Bodies: After cell lysis, centrifuge the lysate. The pellet contains the inclusion bodies. Wash the pellet multiple times to remove contaminating proteins and cell debris.
-
Solubilize: Resuspend the washed inclusion bodies in a buffer containing a strong denaturant, such as 8 M Urea or 6 M Guanidine Hydrochloride (Gua-HCl).[10] Mild solubilization methods using agents like n-propanol or buffers at alkaline pH have also been developed and may improve refolding yields.[19][20]
-
Refold: This is the most critical step. The denatured protein must be slowly returned to a native, folded state. Common methods include:
-
Rapid Dilution: Quickly diluting the solubilized protein into a large volume of refolding buffer.
-
Dialysis: Step-wise dialysis against buffers with decreasing concentrations of the denaturant.
-
-
Purify: Purify the refolded, soluble protein using standard chromatography techniques.
Section 3: Data & Parameters
The optimal conditions for protein expression are highly specific to the protein of interest. The following tables provide starting points for optimizing this compound expression, focusing on parameters known to influence the yield of toxic or aggregation-prone proteins.
Table 1: Comparison of IPTG Induction Strategies
| Parameter | "Hot & Fast" Induction | "Cold & Slow" Induction | Rationale for this compound |
| Temperature | 37°C | 16-25°C | Lower temperatures reduce protein synthesis rate, decrease toxicity, and improve proper folding.[12][13] |
| IPTG Conc. | 0.5 - 1.0 mM | 0.05 - 0.2 mM | Lower inducer levels reduce metabolic stress and can increase the proportion of soluble protein.[15][16] |
| Induction Time | 2 - 4 hours | 12 - 16 hours (Overnight) | Longer induction at lower temperatures compensates for the slower synthesis rate.[15] |
| Typical Outcome | High total protein, often in inclusion bodies. | Lower total protein, but higher proportion of soluble, active protein.[13] | |
| Recommendation | Not recommended initially. | Recommended starting point. |
Table 2: Common E. coli Host Strains for Difficult Proteins
| Strain | Key Feature | Advantage for this compound |
| BL21(DE3) | High-level protein expression, deficient in Lon and OmpT proteases. | Standard workhorse, good for initial expression trials.[21] |
| BL21(DE3)pLysS | Carries a plasmid expressing T7 lysozyme, which inhibits T7 RNA polymerase. | Reduces basal ("leaky") expression, crucial for toxic proteins.[4] |
| Rosetta™(DE3) | Carries a plasmid with tRNAs for rare codons (AUA, AGG, AGA, CUA, CCC, GGA). | Addresses potential issues from codon bias if the gene is not optimized.[12] |
| ArcticExpress™(DE3) | Co-expresses cold-adapted chaperonins Cpn10 and Cpn60. | Enhances protein folding at low temperatures (4-12°C). |
Section 4: Experimental Protocols
Protocol 1: Small-Scale Expression Trial for this compound
This protocol is designed to test multiple induction conditions simultaneously.
-
Inoculation: Inoculate 5 mL of LB medium (with appropriate antibiotic) with a single, fresh colony of E. coli harboring your this compound expression plasmid. Grow overnight at 37°C with shaking.
-
Secondary Culture: The next day, use the overnight culture to inoculate 500 mL of fresh LB medium (with antibiotic) to a starting OD600 of ~0.05.
-
Growth: Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.[12]
-
Pre-Induction Sample: Once at the target OD, remove a 1 mL aliquot. Centrifuge, discard the supernatant, and freeze the cell pellet. This is your "uninduced" control.
-
Induction: Divide the main culture into smaller, equal volumes (e.g., 5 x 100 mL). Induce each sub-culture under different conditions as outlined in Table 1 (e.g., different temperatures and IPTG concentrations).
-
Harvesting: After the induction period (e.g., 4 hours for 37°C, 16 hours for 18°C), measure the final OD600 of each culture. Harvest 1 mL from each, normalize by OD to ensure you are comparing equal numbers of cells, centrifuge, and freeze the pellets.
-
Analysis: Resuspend the cell pellets in SDS-PAGE loading buffer. Analyze the uninduced and induced samples by SDS-PAGE and Coomassie staining to visualize protein expression levels.[15]
Protocol 2: Basic Inclusion Body Solubilization and Lysis Check
This protocol helps confirm if your protein is in inclusion bodies and tests basic solubilization.
-
Cell Lysis: Take an induced cell pellet from 10 mL of culture. Resuspend in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) with lysozyme and a protease inhibitor cocktail. Sonicate on ice to completely lyse the cells.[12]
-
Fractionation: Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C).
-
Sample Collection: Carefully collect the supernatant (this is the soluble fraction ). The pellet contains inclusion bodies and cell debris (this is the insoluble fraction ).
-
Pellet Wash: Wash the insoluble pellet by resuspending it in 1 mL of lysis buffer (optionally containing a mild detergent like 1% Triton X-100) and centrifuging again. Discard the supernatant. This removes trapped soluble proteins.
-
Solubilization: Resuspend the washed pellet (insoluble fraction) in 1 mL of solubilization buffer (e.g., Lysis Buffer + 8 M Urea).
-
Analysis: Run samples of the total cell lysate (before centrifugation), the soluble fraction, and the solubilized insoluble fraction on an SDS-PAGE gel. If the this compound band is absent in the soluble fraction but strong in the solubilized insoluble fraction, it confirms its location in inclusion bodies.
References
- 1. Seminal plasmin, an antimicrobial protein from bull semen, inhibits gene expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antibacterial peptide seminal plasmin alters permeability of the inner membrane of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 6. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 13. goldbio.com [goldbio.com]
- 14. youtube.com [youtube.com]
- 15. Item - Optimization of IPTG concentration and induction temperature. - Public Library of Science - Figshare [plos.figshare.com]
- 16. nbinno.com [nbinno.com]
- 17. biomatik.com [biomatik.com]
- 18. mdpi.com [mdpi.com]
- 19. Solubilization of inclusion body proteins using n-propanol and its refolding into bioactive form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | State-of-the-art and novel approaches to mild solubilization of inclusion bodies [frontiersin.org]
- 21. researchgate.net [researchgate.net]
reducing non-specific binding in seminalplasmin ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in seminalplasmin ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a this compound ELISA?
Non-specific binding refers to the adherence of antibodies (either capture or detection) or other assay components to the microplate wells in a manner that is not dependent on the specific antigen-antibody interaction with this compound. This can lead to a high background signal, which obscures the true signal from the analyte and reduces the sensitivity and accuracy of the assay.[1][2]
Q2: What are the most common causes of high background or non-specific binding in a this compound ELISA?
High background in an ELISA is often a result of one or more of the following factors:
-
Insufficient Blocking: The blocking buffer may not be effectively covering all the unoccupied binding sites on the plate, allowing antibodies to bind directly to the plastic.[1][3][4][5]
-
Inadequate Washing: Residual unbound reagents can remain in the wells if washing is not thorough enough, leading to a high background signal.[1][3][6]
-
High Antibody Concentrations: Using capture or detection antibodies at a concentration that is too high can lead to increased non-specific binding.[3][7]
-
Cross-Reactivity: The antibodies may be cross-reacting with other proteins present in the sample matrix (e.g., seminal plasma).[1][8]
-
Substrate Issues: The substrate solution may have deteriorated or been prepared too early, leading to spontaneous color development.[3][6]
-
Incubation Times and Temperatures: Deviating from the optimized incubation times and temperatures can increase non-specific binding.[9][10]
Q3: How can I differentiate between true signal and non-specific binding?
To distinguish between the specific signal from this compound and non-specific binding, it is crucial to include proper controls in your experiment. A "no-antigen" control well (containing all reagents except the this compound standard or sample) should give a very low signal. Any significant signal in this well is indicative of non-specific binding.
Troubleshooting Guides
Below are detailed troubleshooting guides for common issues related to non-specific binding in your this compound ELISA.
Issue 1: High Background Signal Across the Entire Plate
A uniformly high background can mask the specific signal, leading to inaccurate results.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Insufficient Blocking | Optimize the blocking buffer and incubation conditions. | Protocol: Test different blocking agents (e.g., 1-5% BSA, non-fat dry milk, or commercial blockers). Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[1][3][4] |
| Inadequate Washing | Increase the number and vigor of wash steps. | Protocol: Increase the number of washes from 3 to 5 between each step. Ensure each well is completely filled with wash buffer and then fully aspirated. Introduce a 30-second soak time for each wash.[1][3][9][10] Consider using an automated plate washer for consistency.[7][9] |
| High Antibody Concentration | Titrate the capture and/or detection antibody concentrations. | Protocol: Perform a checkerboard titration to determine the optimal concentrations of both capture and detection antibodies. This involves testing a range of dilutions for each antibody to find the combination that provides the best signal-to-noise ratio.[11][12][13] |
| Detergent in Buffers | Add or increase the concentration of a non-ionic detergent in the wash buffer. | Protocol: Include 0.05% Tween-20 in your wash buffer to help reduce weak, non-specific interactions.[1][3] |
Data Presentation: Optimizing Blocking Buffer
| Blocking Agent | Concentration Range | Typical Incubation | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | 1-2 hours at RT or overnight at 4°C | A commonly used and effective blocking agent.[1][4][14] |
| Non-fat Dry Milk | 1 - 5% (w/v) | 1-2 hours at RT | Cost-effective, but may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with some assays.[15] |
| Commercial Blockers | Varies by manufacturer | Follow manufacturer's instructions | Often contain proprietary formulations optimized for low background and high signal. |
| Normal Serum | 5 - 10% | 1 hour at RT | Use serum from a species that is not the source of your primary or secondary antibodies to avoid cross-reactivity. |
Issue 2: Inconsistent or "Patchy" Background
Inconsistent background across the plate can indicate issues with technique or reagents.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Uneven Plate Coating | Ensure thorough mixing and even distribution of the coating solution. | Protocol: Gently tap the plate after adding the coating solution to ensure even coverage. Use a plate sealer during incubation to prevent evaporation, which can lead to uneven coating.[3][10] |
| Improper Washing Technique | Standardize the manual washing procedure or use an automated washer. | Protocol: If washing manually, be consistent with the force and angle of aspiration. Ensure all wells are treated identically. An automated plate washer can significantly improve consistency.[6][16] |
| Contamination | Use fresh, sterile reagents and pipette tips. | Protocol: Always use new pipette tips for each reagent and sample. Prepare fresh buffers for each assay. Ensure that laboratory glassware is thoroughly cleaned.[6][17] |
| Edge Effects | Ensure proper plate sealing and incubation conditions. | Protocol: Use high-quality plate sealers to prevent evaporation from the outer wells. Avoid stacking plates during incubation to ensure uniform temperature distribution.[10][18] |
Experimental Protocols
Detailed Washing Protocol to Minimize Non-Specific Binding
-
After each incubation step, invert the plate and forcefully tap it on a clean paper towel to remove all liquid.
-
Add at least 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) to each well.
-
Allow the plate to soak for 30-60 seconds.
-
Aspirate the wash buffer from each well. Ensure that the aspiration tip reaches the bottom of the well to remove all liquid.
-
Repeat steps 2-4 for a total of 5 washes.
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
Checkerboard Titration for Antibody Optimization
A checkerboard titration is a method to simultaneously determine the optimal concentrations of both the capture and detection antibodies.
-
Coat the wells of a 96-well plate with serial dilutions of the capture antibody (e.g., ranging from 0.5 to 8 µg/mL).
-
After blocking, add a constant, high concentration of the this compound standard to all wells.
-
Add serial dilutions of the detection antibody to the wells (e.g., ranging from 0.1 to 2 µg/mL), perpendicular to the capture antibody dilutions.
-
Proceed with the remaining ELISA steps (addition of enzyme conjugate, substrate, and stop solution).
-
The optimal combination of capture and detection antibody concentrations is the one that yields the highest signal with the lowest background.
Visualizations
Troubleshooting Workflow for High Background
References
- 1. arp1.com [arp1.com]
- 2. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 3. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. sinobiological.com [sinobiological.com]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 8. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novateinbio.com [novateinbio.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ELISA Development and Optimization | Thermo Fisher Scientific - US [thermofisher.com]
- 13. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 14. Non-specific binding in ELISA assays - ELISA [protocol-online.org]
- 15. researchgate.net [researchgate.net]
- 16. southernbiotech.com [southernbiotech.com]
- 17. assaygenie.com [assaygenie.com]
- 18. biomatik.com [biomatik.com]
Technical Support Center: Seminalplasmin Interference in Sperm Viability and Motility Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with sperm viability and motility assays that may be attributed to seminalplasmin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect spermatozoa?
A1: this compound is a protein found in the seminal plasma of several species, including cattle. It possesses antimicrobial properties and plays a complex role in fertilization.[1] It can influence sperm motility, capacitation, and the acrosome reaction.[1] this compound binds to the sperm's plasma membrane, causing an efflux of cholesterol and phospholipids. This action is concentration and time-dependent. While this is a normal part of the capacitation process, excessive or prolonged exposure to this compound can be detrimental to the sperm membrane.
Q2: Can this compound interfere with sperm viability assays?
A2: Yes, this compound can potentially interfere with certain sperm viability assays, particularly those based on membrane integrity.
-
Dye Exclusion Assays (e.g., Eosin-Nigrosin): These assays rely on the principle that viable cells with intact membranes will exclude dyes like eosin (B541160). Since this compound alters membrane permeability by causing phospholipid efflux, it could lead to an overestimation of non-viable sperm (false positives). Even live sperm may take up the dye due to this compound-induced membrane changes.
-
MTT Assay: This assay measures mitochondrial activity. This compound has been shown to affect mitochondrial function. Therefore, it could potentially lead to an underestimation of viability by inhibiting mitochondrial dehydrogenase activity, resulting in reduced formazan (B1609692) production.
Q3: How might this compound affect sperm motility assays like CASA?
A3: this compound can influence motility readings in Computer-Assisted Sperm Analysis (CASA) in several ways:
-
Direct Motility Inhibition: Seminal plasma contains proteins, such as the 52 kDa precursor of the sperm motility inhibitor (SPMI), that can decrease the percentage of motile spermatozoa in a dose-dependent manner.[2] High concentrations of these inhibitory proteins can lead to lower motility readings.
-
Calcium Signaling Modulation: this compound is known to modulate calcium transport in sperm.[3] Since intracellular calcium concentration is a critical regulator of sperm motility patterns, including hyperactivation, this compound could alter the kinematic parameters measured by CASA.
-
Viscosity Changes: While not a direct effect of this compound alone, the overall protein concentration in seminal plasma can affect the viscosity of the analysis medium. Changes in viscosity can, in turn, affect sperm swimming patterns and the accuracy of CASA measurements.
Q4: I am using a fluorescent probe in my assay. Could this compound interfere with it?
A4: Yes, direct interference is possible. Research has shown that this compound binds to the fluorescent probe chlortetracycline, which is used to assess calcium levels.[4] It is plausible that this compound could interact with other fluorescent dyes, especially those that bind to membranes or chelate ions, potentially leading to quenching or altered fluorescence patterns.
Troubleshooting Guides
Issue 1: Higher than expected percentage of non-viable sperm with Eosin-Nigrosin staining.
| Possible Cause | Troubleshooting Step |
| This compound-induced membrane permeability: this compound present in the seminal plasma may have increased the permeability of live sperm membranes, allowing eosin to penetrate. | 1. Wash Sperm: Before staining, wash the spermatozoa to remove seminal plasma. A common method is centrifugation through a density gradient (e.g., Percoll) or simple washing with an appropriate buffer. 2. Control for this compound Effect: If washing is not possible, consider running a parallel control with a known population of viable sperm incubated with a similar concentration of seminal plasma to quantify the background staining. |
Issue 2: Lower than expected sperm viability in MTT assays.
| Possible Cause | Troubleshooting Step |
| Inhibition of mitochondrial dehydrogenase: this compound may be interfering with the mitochondrial enzymes responsible for reducing MTT to formazan. | 1. Remove Seminal Plasma: As with dye exclusion assays, washing the sperm prior to performing the MTT assay is the most effective way to eliminate this potential interference. 2. Increase Incubation Time: If washing is not feasible, a longer incubation time with the MTT reagent may be necessary to allow for sufficient formazan production, though this should be validated to avoid artifacts. |
Issue 3: Inconsistent or lower than expected motility readings with CASA.
| Possible Cause | Troubleshooting Step |
| Presence of motility inhibitors: Proteins in the seminal plasma are actively inhibiting sperm motility. | 1. Sperm Washing: Remove seminal plasma by washing the sperm before analysis. 2. Dilution: Diluting the semen sample in an appropriate buffer can reduce the concentration of inhibitory proteins. However, ensure the dilution factor is accounted for in the final concentration calculations. |
| Altered medium viscosity: High protein content in the seminal plasma is affecting the viscosity of the sample. | 1. Standardize Dilution: Use a consistent and validated dilution protocol for all samples to ensure a uniform viscosity of the analysis medium. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of seminal plasma components on sperm motility.
Table 1: Effect of Sperm Motility Inhibitor (SPMI) on the Percentage of Motile Human Spermatozoa
| SPMI Concentration (units/ml) | Percentage of Motile Spermatozoa |
| 0 | 100% (Control) |
| 1600 | 0% |
Data adapted from studies on human seminal plasma protein's inhibitory effects.[1]
Table 2: Effect of Seminal Plasma Concentration on Post-Thaw Stallion Epididymal Spermatozoa Motility
| Seminal Plasma Concentration | Motility Improvement |
| 0% | Baseline |
| 20% | Improved |
| 50% | Improved |
| 80% | No further improvement |
This table illustrates the dose-dependent, and in some cases biphasic, effect of seminal plasma on sperm motility.
Experimental Protocols
Protocol 1: Washing of Spermatozoa to Remove Seminal Plasma
This protocol describes a standard method for separating spermatozoa from seminal plasma to minimize interference in subsequent assays.
Materials:
-
Semen sample
-
Phosphate-buffered saline (PBS) or other suitable sperm washing medium
-
Centrifuge
-
Conical centrifuge tubes
Procedure:
-
Allow the semen sample to liquefy completely at room temperature or in a 37°C incubator.
-
Dilute the semen sample 1:5 with pre-warmed PBS in a conical centrifuge tube.
-
Centrifuge the suspension at 300 x g for 10 minutes.
-
Carefully aspirate and discard the supernatant (seminal plasma and washing medium).
-
Gently resuspend the sperm pellet in fresh, pre-warmed PBS.
-
Repeat the centrifugation and washing steps (steps 3-5) two more times.
-
After the final wash, resuspend the sperm pellet in the desired medium for your specific assay to the required concentration.
Protocol 2: Eosin-Nigrosin Staining for Sperm Viability
This protocol provides a method for assessing sperm viability based on membrane integrity.
Materials:
-
Washed sperm suspension
-
0.5% Eosin Y solution
-
10% Nigrosin solution
-
Microscope slides and coverslips
-
Microscope with bright-field optics
Procedure:
-
On a clean microscope slide, place one drop of the washed sperm suspension.
-
Add two drops of the 0.5% Eosin Y solution to the sperm drop and mix gently.
-
Incubate for 30 seconds.
-
Add three drops of the 10% Nigrosin solution and mix gently.
-
Prepare a thin smear by placing the edge of a second slide at a 45-degree angle to the first and drawing it across the slide.
-
Allow the smear to air dry completely.
-
Examine the slide under a microscope at 400x or 1000x magnification.
-
Count at least 200 spermatozoa. Viable sperm will appear unstained (white) against the dark background, while non-viable sperm will be stained pink or red.
-
Calculate the percentage of viable sperm.
Visualizations
Caption: this compound interaction with the sperm membrane and potential assay interference.
Caption: Postulated pathway of this compound's effect on sperm motility.
Caption: Basic troubleshooting workflow for seminal plasma interference.
References
- 1. This compound: a protein with many biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Aldehyde Dehydrogenase Activity Is Required for Male Fertility in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seminal plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of this compound with chlortetracycline, a fluorescent chelate probe of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Seminalplasmin Concentration for Sperm Capacitation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with seminalplasmin in sperm capacitation studies.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in sperm capacitation?
This compound is a protein component of seminal plasma that acts as a "decapacitation factor."[1][2] In its natural context within semen, it helps to prevent premature capacitation. In in vitro studies, the presence of seminal plasma has been shown to inhibit the development of hyperactivated motility, a key feature of capacitated sperm.[1][2] However, at a low concentration (5% v/v), it does not appear to affect the membrane changes associated with capacitation itself.[1][2]
Q2: What is the recommended concentration of this compound for in vitro capacitation studies?
The scientific literature does not currently provide a specific, optimized concentration of purified this compound for in vitro capacitation assays. However, studies have utilized whole seminal plasma at a concentration of 5% (v/v) to investigate its effects.[1][2] It is important to note that the effects of seminal plasma proteins on sperm function are concentration-dependent.[3] Therefore, the optimal concentration of this compound may need to be determined empirically for each experimental system.
Q3: How does this compound affect sperm motility and viability?
Seminal plasma as a whole can influence sperm swimming speed and viability.[4][5] Specifically, the presence of seminal plasma in the capacitation medium has been shown to reversibly inhibit hyperactivated motility.[1][2] This inhibition is a hallmark of its decapacitation activity.
Q4: What are the key signaling pathways involved in sperm capacitation that may be affected by this compound?
Sperm capacitation involves a complex cascade of signaling events, including:
-
Cholesterol efflux: The removal of cholesterol from the sperm plasma membrane, leading to increased membrane fluidity.[6]
-
Ion fluxes: Changes in intracellular concentrations of ions like calcium (Ca2+) and bicarbonate (HCO3-).
-
Activation of Protein Kinase A (PKA): This leads to the phosphorylation of specific proteins on tyrosine residues.[6][7]
This compound and other decapacitation factors in seminal plasma are thought to interfere with these pathways, likely by preventing the initial membrane changes and subsequent signaling events.[1][2][8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or absent hyperactivated motility | Residual seminal plasma in the sperm preparation. | Ensure thorough washing of spermatozoa to remove all traces of seminal plasma before initiating the capacitation protocol. A swim-up or density gradient centrifugation method is recommended. |
| The concentration of this compound or seminal plasma is too high. | If intentionally adding seminal plasma, create a dose-response curve to determine the optimal concentration for your experiment. Start with a low concentration, such as 5% (v/v), and adjust as needed. | |
| Inconsistent capacitation results | Variability in the composition of seminal plasma between donors. | If using whole seminal plasma, pool samples from multiple donors to minimize individual variation. For more controlled experiments, consider using purified this compound if available. |
| Decreased sperm viability | Prolonged exposure to seminal plasma at inappropriate concentrations. | Minimize the incubation time with seminal plasma or this compound to what is necessary for the experiment. Always include a control group without seminal plasma to assess baseline viability. |
Quantitative Data Summary
The following table summarizes the observed effects of 5% (v/v) seminal plasma on human sperm capacitation markers from a key study.
| Parameter | Control (HTF Medium) | 5% (v/v) Seminal Plasma | Reference |
| Hyperactivated Motility | Development observed | Inhibition of development | [1][2] |
| Capacitation-Associated Membrane Changes (CTC Assay) | No significant difference | No significant difference | [1][2] |
Experimental Protocols
General Protocol for In Vitro Sperm Capacitation
This protocol describes a standard method for inducing sperm capacitation in vitro.
-
Semen Collection and Liquefaction: Collect semen samples by masturbation after a period of 2-5 days of sexual abstinence. Allow the semen to liquefy at 37°C for 30-60 minutes.
-
Spermatozoa Selection:
-
Swim-up Method: Gently layer 1 ml of capacitation medium (e.g., Human Tubal Fluid - HTF medium supplemented with 30 mg/ml human serum albumin) over 1 ml of liquefied semen in a conical tube. Incubate at 37°C in a 5% CO2 atmosphere for 1 hour. Carefully aspirate the upper fraction containing the motile sperm.
-
Density Gradient Centrifugation: Layer the liquefied semen over a Percoll gradient (e.g., 40% and 80%) and centrifuge to separate motile sperm from seminal plasma and other cells.
-
-
Washing: Wash the selected spermatozoa by centrifuging them in capacitation medium and resuspending the pellet in fresh medium. Repeat this step to ensure complete removal of seminal plasma.
-
Incubation: Resuspend the final sperm pellet in capacitation medium to the desired concentration and incubate at 37°C in a 5% CO2 atmosphere for the desired duration (typically 3-6 hours) to induce capacitation.
-
Assessment of Capacitation: Evaluate capacitation status using methods such as:
-
Computer-Assisted Sperm Analysis (CASA): To assess hyperactivated motility.
-
Chlortetracycline (CTC) Staining: To evaluate membrane changes associated with capacitation.
-
Tyrosine Phosphorylation Assay: To detect the phosphorylation of specific sperm proteins.
-
Protocol for Studying the Effect of Seminal Plasma
To investigate the effect of seminal plasma on capacitation:
-
Follow steps 1-3 of the "General Protocol for In Vitro Sperm Capacitation."
-
Prepare a working solution of seminal plasma by centrifuging liquefied semen to remove spermatozoa and then filtering the supernatant.
-
After the final wash, divide the sperm suspension into two groups:
-
Control Group: Resuspend in capacitation medium.
-
Experimental Group: Resuspend in capacitation medium supplemented with the desired concentration of seminal plasma (e.g., 5% v/v).
-
-
Proceed with step 4 and 5 of the general protocol, comparing the outcomes between the control and experimental groups.
Visualizations
Caption: Experimental workflow for sperm capacitation studies.
Caption: Sperm capacitation signaling pathway.
References
- 1. Effect of seminal plasma on capacitation and hyperactivation in human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Seminal-Plasma-Mediated Effects on Sperm Performance in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seminal-Plasma-Mediated Effects on Sperm Performance in Humans [mdpi.com]
- 6. Frontiers | Molecular Basis of Human Sperm Capacitation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Signalling pathways involved in sperm capacitation - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in seminalplasmin quantification from complex biological samples
Welcome to the Technical Support Center for Seminalplasmin Quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the accurate measurement of this compound in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound from seminal plasma?
A1: The primary challenges stem from the inherent complexity of seminal plasma. Key difficulties include:
-
High Protein Concentration: Seminal plasma has a very high overall protein concentration, with some proteins like semenogelins and prostate-specific antigen (PSA) being highly abundant. This can interfere with the detection of lower abundance proteins like this compound.
-
Sample Viscosity: Semen samples can be highly viscous, which can impede accurate pipetting and sample handling, leading to variability in results.[1][2] Hyperviscosity can also trap spermatozoa, affecting the separation of seminal plasma.[3]
-
Proteolytic Activity: Seminal plasma contains active proteases that can degrade this compound and other proteins post-ejaculation, altering their measurable concentrations.
-
Cross-reactivity: In immunoassays like ELISA, antibodies raised against this compound may cross-react with other structurally similar proteins or fragments in the seminal plasma, leading to inaccurate quantification.
-
Pre-analytical Variability: Factors such as sample collection, processing, storage time, and freeze-thaw cycles can significantly impact the stability and measured levels of this compound.[4][5][6][7]
Q2: Which are the most common methods for this compound quantification?
A2: The most common methods are the enzyme-linked immunosorbent assay (ELISA) and mass spectrometry (MS)-based techniques, particularly those using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
Q3: How should I prepare seminal plasma samples for quantification?
A3: Proper sample preparation is critical. After allowing the semen sample to liquefy (typically for 30-60 minutes at room temperature), centrifuge the sample to separate the seminal plasma from spermatozoa and other cellular debris.[8][9] For hyperviscous samples, additional treatment may be necessary (see Troubleshooting Guide). Aliquot the seminal plasma and store it at -80°C to minimize degradation and avoid repeated freeze-thaw cycles.
Q4: What are the key considerations for sample storage to ensure this compound stability?
A4: For long-term storage, seminal plasma samples should be kept at -80°C. It is crucial to avoid multiple freeze-thaw cycles, as this can lead to protein degradation. Aliquoting samples into smaller, single-use volumes is highly recommended. Studies on other biological fluids suggest that the choice of storage container material can also affect analyte stability over long periods.[4]
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
| Problem | Possible Cause | Solution |
| High Background | - Insufficient washing- Antibody concentration too high- Non-specific antibody binding- Cross-reactivity with other seminal plasma proteins | - Increase the number and vigor of wash steps.- Optimize the concentration of primary and secondary antibodies.- Use a more effective blocking buffer.- Validate antibody specificity using Western Blot with purified this compound and seminal plasma from which this compound has been depleted.[10][11] |
| Low or No Signal | - Inactive reagents (antibodies, enzyme conjugates, substrate)- Incorrect dilutions- Insufficient incubation times or temperatures- this compound degradation in the sample | - Check the expiration dates and storage conditions of all reagents.- Verify all dilution calculations and pipetting techniques.- Ensure incubation steps are performed for the recommended time and at the correct temperature.- Use fresh samples and consider adding protease inhibitors during sample preparation. |
| High Variability between Replicates | - Inconsistent pipetting- Improper mixing of reagents- Edge effects in the microplate | - Use calibrated pipettes and ensure consistent technique.- Thoroughly mix all reagents before use.- Avoid using the outermost wells of the plate, or ensure even temperature distribution during incubation. |
| Poor Standard Curve | - Improper preparation of standards- Inaccurate dilutions- Matrix effects from the seminal plasma | - Prepare fresh standards for each assay.- Double-check all dilution calculations.- Dilute samples and standards in a similar buffer to minimize matrix effects. Consider using a this compound-depleted seminal plasma as the diluent for the standard curve. |
Mass Spectrometry (SRM/MRM)
| Problem | Possible Cause | Solution |
| Low Signal Intensity | - Inefficient protein digestion- Poor ionization of target peptides- Suboptimal SRM/MRM transitions- Low abundance of this compound | - Optimize the digestion protocol (enzyme-to-protein ratio, digestion time).- Adjust mass spectrometer source parameters.- Empirically select and optimize SRM/MRM transitions for precursor and fragment ions.[12][13]- Consider sample enrichment techniques if this compound concentration is below the limit of detection. |
| High Interference/Background Noise | - Co-eluting peptides with similar mass-to-charge ratios- Matrix effects from the complex seminal plasma | - Optimize chromatographic separation to resolve interfering peaks.- Select more specific SRM/MRM transitions.- Use stable isotope-labeled internal standards for more accurate quantification.[13] |
| Poor Reproducibility | - Inconsistent sample preparation and digestion- Variability in instrument performance | - Standardize all sample preparation steps, including protein reduction, alkylation, and digestion.- Regularly calibrate and maintain the mass spectrometer. Use internal standards to monitor and correct for instrument variability. |
| Incorrect Peptide Identification | - Incorrect assignment of SRM/MRM transitions to a peptide | - Confirm peptide identity by acquiring full MS/MS spectra of the target peptides and comparing them to a spectral library or database.[13] |
Quantitative Data Summary
The following table provides a general comparison of ELISA and Mass Spectrometry (SRM/MRM) for the quantification of this compound in complex biological samples.
| Parameter | ELISA | Mass Spectrometry (SRM/MRM) |
| Principle | Antigen-antibody binding | Mass-to-charge ratio of specific peptides |
| Sensitivity | High (pg/mL to ng/mL range) | High (fmol to amol on column) |
| Specificity | Dependent on antibody quality; potential for cross-reactivity | Very high due to selection of specific precursor and fragment ions |
| Throughput | High (multiple samples on a 96-well plate) | Moderate to high (with multiplexing) |
| Development Time | Can be lengthy to develop and validate a new assay | Requires significant upfront method development and optimization |
| Cost per Sample | Generally lower | Generally higher |
| Multiplexing Capability | Limited | High (can measure multiple proteins simultaneously) |
| Requirement for Antibodies | Essential | Not required |
Experimental Protocols
Seminal Plasma Preparation
-
Collect semen samples and allow them to liquefy completely at room temperature for 30-60 minutes.[8]
-
If the sample is hyperviscous (forms a thread longer than 2 cm when dropped from a pipette), it can be treated by repeated gentle passage through a blunt-ended needle (e.g., 18-gauge).[14][15] Alternatively, enzymatic treatment with agents like bromelain (B1164189) or α-chymotrypsin can be used.[1][16]
-
Centrifuge the liquefied semen at 1,500 x g for 20 minutes at 4°C to pellet spermatozoa and other cellular debris.[8]
-
Carefully collect the supernatant (seminal plasma) without disturbing the pellet.
-
For further clarity, a second centrifugation at 10,000 x g for 10 minutes at 4°C can be performed to remove smaller debris.
-
Aliquot the seminal plasma into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
General ELISA Protocol for this compound Quantification
This is a general protocol for a sandwich ELISA. Specific details may vary depending on the antibody pair and reagents used.
-
Coating: Dilute the capture antibody against this compound in a coating buffer (e.g., PBS, pH 7.4) and add to the wells of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Sample and Standard Incubation: Prepare a standard curve of known this compound concentrations. Dilute seminal plasma samples and standards in an appropriate assay buffer. Add the samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody against this compound to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Development: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of this compound in the samples by interpolating from the standard curve.
General Mass Spectrometry (SRM/MRM) Protocol for this compound Quantification
This protocol outlines the general steps for targeted quantification of this compound using SRM/MRM.
-
Protein Extraction and Digestion:
-
Thaw seminal plasma samples on ice.
-
Determine the total protein concentration of each sample.
-
Take a defined amount of total protein (e.g., 50 µg) from each sample.
-
Denature the proteins using a buffer containing a chaotropic agent (e.g., urea).
-
Reduce the disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into peptides using a protease (e.g., trypsin) overnight at 37°C.
-
Stop the digestion by adding an acid (e.g., formic acid).
-
Clean up the peptide mixture using a solid-phase extraction (SPE) method.
-
-
SRM/MRM Method Development:
-
Identify unique "proteotypic" peptides for this compound that are consistently generated during digestion and are readily detectable by mass spectrometry.
-
For each proteotypic peptide, select several precursor-to-product ion transitions. These are pairs of the mass-to-charge ratio (m/z) of the peptide (precursor) and its specific fragments (products) generated in the mass spectrometer.[17][18]
-
Optimize the collision energy for each transition to maximize the fragment ion signal.
-
-
LC-MS/MS Analysis:
-
Inject the digested and cleaned-up peptide samples into a liquid chromatography (LC) system coupled to a triple quadrupole mass spectrometer.
-
Separate the peptides using a reverse-phase LC column with a gradient of increasing organic solvent.
-
The mass spectrometer will be programmed to specifically monitor the pre-selected SRM/MRM transitions for the this compound peptides as they elute from the LC column.
-
-
Data Analysis:
-
Integrate the peak areas of the SRM/MRM transitions for each this compound peptide.
-
For absolute quantification, a standard curve is generated using known concentrations of stable isotope-labeled synthetic peptides corresponding to the target this compound peptides.
-
Calculate the concentration of this compound in the samples based on the ratio of the peak areas of the endogenous peptides to the stable isotope-labeled internal standards.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting high background in ELISA.
Caption: Mass spectrometry (SRM/MRM) workflow.
References
- 1. mes-global.com [mes-global.com]
- 2. Comparing Seminal Plasma Biomarkers between Normospermic and Azoospermic Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of seminal plasma motility inhibitor/semenogelin in human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of preanalytical variables on peptide and protein measurements in human serum and plasma: implications for clinical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journaldamc.com [journaldamc.com]
- 8. fn-test.com [fn-test.com]
- 9. mdpi.com [mdpi.com]
- 10. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blotting analysis of antibodies to prostate-specific antigen: specificities for prostate-specific antigen and prostate-specific antigen fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 14. researchgate.net [researchgate.net]
- 15. sciencescholar.us [sciencescholar.us]
- 16. researchgate.net [researchgate.net]
- 17. Targeted proteomics - SRM/MRM [inf.fu-berlin.de]
- 18. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Refolding of Insoluble Recombinant Seminalplasmin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges associated with the refolding of insoluble recombinant seminalplasmin expressed in E. coli. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound is expressed in E. coli but forms insoluble inclusion bodies. What are the initial steps to obtain soluble protein?
A1: The formation of inclusion bodies is a common challenge when overexpressing recombinant proteins in E. coli.[1] The initial and critical step is to isolate and purify these inclusion bodies from the cell pellet.[2] This is followed by solubilization using strong denaturants to unfold the aggregated protein into a linear, inactive form.[2][3]
Q2: What are the common denaturing agents used for solubilizing this compound inclusion bodies?
A2: The most common denaturants for solubilizing inclusion bodies are 6-8 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea.[4] For proteins with disulfide bonds, a reducing agent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (β-ME) should be included in the solubilization buffer to break any incorrect disulfide linkages formed within the inclusion bodies.[1][5]
Q3: Once my this compound is solubilized, what are the primary methods for refolding it into its active conformation?
A3: The goal of refolding is to remove the denaturant, allowing the protein to fold into its native, biologically active state. The primary methods for this are:
-
Dilution: This is the simplest and most common method, involving the rapid or stepwise dilution of the concentrated, denatured protein solution into a larger volume of refolding buffer.[2]
-
Dialysis: This method involves the gradual removal of the denaturant by placing the solubilized protein in a dialysis bag and exchanging the buffer with a large volume of refolding buffer over time.[3] Step-wise dialysis, with decreasing concentrations of denaturant, can improve refolding efficiency.[3]
-
On-Column Refolding: This technique involves binding the solubilized protein to a chromatography resin (e.g., affinity or ion-exchange) and then exchanging the denaturing buffer with a refolding buffer directly on the column.[6][7][8] This method has the advantage of combining refolding and purification.[9][10]
Q4: What are the critical parameters to consider when optimizing the refolding buffer for this compound?
A4: Optimizing the refolding buffer is crucial for maximizing the yield of active this compound. Key parameters to consider include:
-
pH: The pH of the refolding buffer can significantly impact protein solubility and folding.
-
Temperature: Lower temperatures (4-15°C) are often used to slow down aggregation and promote proper folding.
-
Protein Concentration: Keeping the protein concentration low (typically in the range of 0.01-0.1 mg/mL) can minimize intermolecular interactions that lead to aggregation.[2]
-
Additives: Various additives can be included in the refolding buffer to enhance folding efficiency and suppress aggregation.[3]
Q5: What types of additives can be used in the refolding buffer to improve the yield of active this compound?
A5: Several classes of additives can be beneficial:
-
Aggregation Suppressors: L-arginine (0.5-1 M) is a commonly used additive to prevent protein aggregation during refolding.[11]
-
Stabilizers: Polyols like glycerol (B35011) and sugars such as sucrose (B13894) can help stabilize the folded protein.
-
Redox System: For proteins with disulfide bonds like this compound, a redox system, such as a combination of reduced and oxidized glutathione (B108866) (GSH/GSSG), is often necessary to facilitate the formation of correct disulfide bonds.[5]
-
Non-detergents: Low concentrations of non-ionic detergents can help to solubilize folding intermediates.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of soluble protein after solubilization of inclusion bodies. | Incomplete solubilization of inclusion bodies. | - Increase the concentration of the denaturant (e.g., up to 8 M GdnHCl or 8 M urea).- Increase the incubation time and/or temperature during solubilization.- Ensure the presence of a reducing agent (e.g., 10-100 mM DTT or β-ME) if disulfide bonds are present. |
| Significant protein precipitation upon initiation of refolding (e.g., dilution or dialysis). | Protein aggregation is occurring faster than proper folding. | - Decrease the protein concentration during refolding.- Perform refolding at a lower temperature (e.g., 4°C).- Add an aggregation suppressor like L-arginine (0.5-1 M) to the refolding buffer.- Optimize the pH of the refolding buffer.- Consider a more gradual removal of the denaturant, such as stepwise dialysis. |
| Refolded this compound is soluble but has low or no biological activity. | The protein is misfolded, or disulfide bonds are not correctly formed. | - Optimize the redox system (GSH/GSSG ratio and concentration) in the refolding buffer.- Screen different buffer additives that may promote correct folding (e.g., glycerol, PEG).- Verify the structural integrity of the refolded protein using techniques like circular dichroism (CD) spectroscopy.- Ensure the activity assay is performed under optimal conditions for this compound. |
| Difficulty in separating refolded protein from aggregates. | Aggregates are co-purifying with the correctly folded protein. | - Use size-exclusion chromatography (SEC) to separate the monomeric, correctly folded protein from higher molecular weight aggregates.- Consider on-column refolding, which can help to minimize aggregation and simultaneously purify the refolded protein. |
Data Presentation
Table 1: Screening of Solubilization Conditions for this compound Inclusion Bodies
| Condition | Denaturant | Concentration (M) | Reducing Agent | Concentration (mM) | pH | Temperature (°C) | Solubilization Efficiency (%) |
| 1 | Guanidine HCl | 6 | DTT | 10 | 8.0 | 25 | Record Value |
| 2 | Guanidine HCl | 8 | DTT | 10 | 8.0 | 25 | Record Value |
| 3 | Urea | 8 | DTT | 10 | 8.0 | 25 | Record Value |
| 4 | Guanidine HCl | 6 | β-ME | 20 | 8.0 | 25 | Record Value |
| 5 | ... | ... | ... | ... | ... | ... | ... |
Table 2: Optimization of Refolding Buffer Composition for this compound
| Condition | Refolding Method | Protein Conc. (mg/mL) | L-Arginine (M) | GSH (mM) | GSSG (mM) | pH | Temperature (°C) | Refolding Yield (%) |
| 1 | Dilution | 0.05 | 0.5 | 1 | 0.1 | 8.5 | 4 | Record Value |
| 2 | Dilution | 0.05 | 1.0 | 1 | 0.1 | 8.5 | 4 | Record Value |
| 3 | Dialysis | 0.1 | 0.5 | 1 | 0.1 | 8.5 | 4 | Record Value |
| 4 | Dilution | 0.05 | 0.5 | 5 | 0.5 | 8.5 | 4 | Record Value |
| 5 | ... | ... | ... | ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Isolation and Washing of this compound Inclusion Bodies
-
Harvest the E. coli cell pellet expressing recombinant this compound by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lyse the cells using a suitable method such as sonication or high-pressure homogenization.
-
Centrifuge the cell lysate at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant containing the soluble proteins.
-
Wash the inclusion body pellet by resuspending it in a wash buffer containing a mild detergent (e.g., 1% Triton X-100) or a low concentration of denaturant (e.g., 2 M urea) to remove contaminating proteins and cellular debris.[2]
-
Repeat the centrifugation and washing steps at least two more times.
-
The final washed inclusion body pellet can be stored at -80°C or used immediately for solubilization.
Protocol 2: Solubilization of this compound Inclusion Bodies
-
Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6 M GdnHCl, 10 mM DTT).
-
Incubate the suspension at room temperature with gentle agitation for 1-2 hours, or until the pellet is completely dissolved.
-
Centrifuge the solution at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C to remove any remaining insoluble material.
-
Carefully collect the supernatant containing the solubilized, denatured this compound.
Protocol 3: Refolding of Solubilized this compound by Dilution
-
Prepare a refolding buffer optimized for this compound (e.g., 50 mM Tris-HCl, pH 8.5, 100 mM NaCl, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG).
-
Cool the refolding buffer to 4°C.
-
Slowly add the solubilized this compound solution dropwise into the cold refolding buffer with gentle stirring. The final protein concentration should be in the range of 0.01-0.1 mg/mL.
-
Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.
-
After incubation, concentrate the refolded protein solution using an appropriate method such as ultrafiltration.
-
Purify the refolded this compound from any remaining aggregates or misfolded species using size-exclusion chromatography.
-
Assess the biological activity of the purified, refolded this compound using a relevant functional assay.
Visualizations
Caption: Workflow for refolding of insoluble recombinant this compound.
References
- 1. Protein recovery from inclusion bodies of Escherichia coli using mild solubilization process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 7. ipo.lbl.gov [ipo.lbl.gov]
- 8. On-column refolding of recombinant chemokines for NMR studies and biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On-column protein refolding for crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Procedure for refolding and purification of recombinant proteins from Escherichia coli inclusion bodies using a strong anion exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing proteolytic degradation of seminalplasmin during isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize proteolytic degradation during the isolation of seminalplasmin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during isolation?
A1: this compound is a non-enzymatic, antimicrobial protein found in bovine seminal plasma. It plays a role in regulating sperm function and has potential applications as a therapeutic agent.[1][2][3][4][5] Like many proteins, this compound is susceptible to degradation by proteases present in seminal plasma. This degradation can lead to lower yields, reduced purity, and loss of biological activity, compromising downstream applications.
Q2: What are the primary sources of proteolytic activity in seminal plasma?
A2: Seminal plasma is a complex mixture containing various proteases secreted by the accessory sex glands. The main classes of proteases that can degrade this compound include:
-
Serine proteases: Such as prostate-specific antigen (PSA)-like enzymes.
-
Metalloproteinases: Which require a metal ion for their activity.
-
Cysteine proteases. [6]
Q3: What is the first and most critical step to prevent degradation upon semen collection?
A3: The immediate addition of a broad-spectrum protease inhibitor cocktail to the freshly collected semen is the most critical step.[6][7][8] This should be done as soon as possible after ejaculation to inhibit the endogenous proteases before they can act on this compound.
Q4: How do temperature and pH affect the stability of this compound during isolation?
A4: Lowering the temperature and controlling the pH are crucial for minimizing proteolytic activity and maintaining this compound stability. Most enzymatic activities, including proteolysis, are significantly reduced at lower temperatures. It is recommended to perform all isolation steps at 4°C (on ice). The optimal pH for this compound stability during purification is generally slightly acidic to neutral, as extreme pH values can lead to protein denaturation and degradation.[9][10][11]
Q5: Can repeated freeze-thaw cycles of seminal plasma lead to this compound degradation?
A5: Yes, repeated freeze-thaw cycles should be avoided. Each cycle can cause protein denaturation and aggregation, making this compound more susceptible to any residual proteolytic activity. It is advisable to aliquot seminal plasma into single-use volumes before freezing.
Troubleshooting Guides
Issue 1: Low Yield of Purified this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Protease Inhibition | - Ensure the protease inhibitor cocktail is added immediately after semen collection. - Use a broad-spectrum cocktail that inhibits serine, cysteine, and metalloproteinases.[6][7][8] - Consider increasing the concentration of the inhibitor cocktail if degradation is still observed. |
| Suboptimal Lysis/Extraction Buffer | - Ensure the buffer pH is within the optimal range for this compound stability (typically around pH 6.0-7.5). - Perform all extraction steps at 4°C. |
| Loss of Protein During Chromatography | - Optimize the binding and elution conditions for your specific chromatography resin. - Check for non-specific binding of this compound to the column matrix. - Analyze flow-through and wash fractions by SDS-PAGE to detect any loss of the target protein. |
| Precipitation of this compound | - this compound may precipitate at high concentrations or in inappropriate buffers. - Perform a buffer screen to identify the optimal buffer for solubility. - If precipitation occurs during purification, try to redissolve the precipitate in a denaturing agent (e.g., urea) and refold the protein, although this may affect activity. |
Issue 2: Presence of Degradation Products in the Final Purified Sample
| Possible Cause | Troubleshooting Steps |
| Incomplete Protease Inactivation | - Add fresh protease inhibitors at each major step of the purification process (e.g., after dialysis or buffer exchange). - Work quickly and keep the sample on ice at all times. |
| Activation of Proteases During a Specific Step | - Analyze samples taken after each purification step by SDS-PAGE to pinpoint where the degradation is occurring. - If a specific buffer or condition seems to promote degradation, modify that step. |
| Contamination with Microbial Proteases | - Use sterile buffers and equipment. - Consider adding an antimicrobial agent (e.g., sodium azide) to your buffers for long-term storage, but be aware of its compatibility with downstream applications. |
Issue 3: Inconsistent Results Between Purification Batches
| Possible Cause | Troubleshooting Steps |
| Variability in Semen Samples | - Pool semen samples from multiple donors to average out individual variations in this compound concentration and protease activity. - Standardize the semen collection and handling procedure.[12] |
| Inconsistent Chromatography Performance | - Ensure the chromatography column is packed correctly and equilibrated properly before each run. - Regenerate and store the chromatography resin according to the manufacturer's instructions to maintain its performance. |
| Human Error | - Maintain a detailed and standardized written protocol for the entire isolation procedure. - Ensure all personnel are adequately trained on the protocol. |
Data Presentation
Table 1: Effect of Protease Inhibitors on Protein Yield (Hypothetical Data)
| Condition | Total Protein Yield (mg) | This compound Purity (%) |
| No Protease Inhibitors | 15 | 65 |
| Protease Inhibitor Cocktail A (1X) | 45 | 85 |
| Protease Inhibitor Cocktail B (1X) | 50 | 90 |
| Protease Inhibitor Cocktail B (2X) | 52 | 92 |
Table 2: Stability of a Seminal Plasma Protein (PSA as a proxy) at Different Temperatures [13][14]
| Storage Temperature (°C) | Detectable Period | Approximate % Decrease in Concentration (Day 7) |
| -80 | > 180 days | ~0% |
| -20 | > 180 days | ~20% |
| 4 | ~ 180 days | ~40% |
| 25 (Room Temperature) | ~ 7 days | ~90% |
| 37 | ~ 3 days | >95% |
Table 3: Recommended Protease Inhibitor Cocktail Components for this compound Isolation
| Protease Class | Inhibitor | Typical Working Concentration |
| Serine Proteases | AEBSF, Aprotinin, Leupeptin, PMSF | 1 mM, 1-2 µg/mL, 1-2 µg/mL, 0.1-1 mM |
| Cysteine Proteases | E-64, Leupeptin | 1-10 µM, 1-2 µg/mL |
| Metalloproteinases | EDTA, Bestatin | 1-5 mM, 1-10 µg/mL |
Experimental Protocols
Protocol 1: Isolation of this compound from Bovine Seminal Plasma
This protocol is adapted from methods for purifying major bovine seminal plasma proteins and is designed to minimize proteolytic degradation.
Materials:
-
Freshly collected bovine semen
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340 or similar, 100X stock)
-
Phosphate-buffered saline (PBS), pH 7.4, chilled to 4°C
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, chilled to 4°C
-
Elution Buffer: 50 mM Tris-HCl, 1 M NaCl, pH 7.4, chilled to 4°C
-
Dialysis tubing (1-3 kDa MWCO)
-
Centrifuge and centrifuge tubes
-
Chromatography system with a cation exchange column (e.g., HiTrap SP HP)
-
SDS-PAGE equipment and reagents
Procedure:
-
Semen Collection and Initial Processing:
-
Collect bovine semen and immediately place it on ice.
-
Add the 100X protease inhibitor cocktail to a final concentration of 1X.
-
Centrifuge the semen at 10,000 x g for 30 minutes at 4°C to pellet sperm and other cellular debris.
-
Carefully collect the supernatant (seminal plasma) and store it on ice.
-
-
Ammonium (B1175870) Sulfate (B86663) Precipitation (Optional Concentration Step):
-
Slowly add solid ammonium sulfate to the seminal plasma to achieve 80% saturation while gently stirring on ice.
-
Allow the protein to precipitate for at least 4 hours at 4°C.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
-
Discard the supernatant and resuspend the pellet in a minimal volume of Binding Buffer containing 1X protease inhibitor cocktail.
-
-
Dialysis:
-
Transfer the resuspended protein solution to a dialysis tube.
-
Dialyze against 1 L of Binding Buffer with 1X protease inhibitor cocktail for 4 hours at 4°C.
-
Change the buffer and dialyze overnight at 4°C.
-
-
Cation Exchange Chromatography:
-
Equilibrate the cation exchange column with at least 5 column volumes of Binding Buffer.
-
Load the dialyzed sample onto the column.
-
Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of 0-100% Elution Buffer over 10 column volumes.
-
Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by SDS-PAGE to identify those containing this compound (expected molecular weight ~6 kDa).
-
Pool the fractions containing pure this compound.
-
Dialyze the pooled fractions against a suitable storage buffer (e.g., PBS) and store at -80°C.
-
Visualizations
Caption: Workflow for this compound isolation.
Caption: Troubleshooting logic for this compound purification.
Caption: Antimicrobial action of this compound.
References
- 1. The antibacterial peptide seminal plasmin alters permeability of the inner membrane of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of this compound, a basic protein from bovine seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--an antimicrobial protein from bovine seminal plasma which acts in E. coli by specific inhibition of rRNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Seminal plasmin, an antimicrobial protein from bull semen, inhibits gene expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the region that plays an important role in determining antibacterial activity of bovine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 7. bosterbio.com [bosterbio.com]
- 8. biocompare.com [biocompare.com]
- 9. The effect of pH and temperature on the stability and enzymatic activity of prostatic acid phosphatase. Studies on the optimization of a continuous monitored determination of acid phosphatase, II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nddb.coop [nddb.coop]
- 13. researchgate.net [researchgate.net]
- 14. The Stability of Prostate-Specific Antigen in Semen Under Various Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in seminalplasmin functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing and interpreting seminalplasmin functional assays.
I. General FAQs
This section addresses common questions about this compound and its functional assays.
Q1: What is this compound and what are its primary functions?
A1: this compound is a protein found in bovine seminal plasma that is known for its multifunctional properties. Its primary functions include antimicrobial activity against a broad spectrum of bacteria and yeasts, inhibition of reverse transcriptase activity in retroviruses, and modulation of the immune system.
Q2: Why am I seeing inconsistent results in my this compound functional assays?
A2: Inconsistent results in this compound functional assays can arise from several factors, including:
-
Purity and Integrity of this compound: The purity of the this compound preparation is critical. Contamination with other seminal plasma proteins or degradation of this compound can significantly alter its activity.
-
Source and Preparation of Seminal Plasma: The composition of seminal plasma can vary between individuals and collections. The method of preparation and storage can also impact the stability and activity of this compound.
-
Assay-Specific Conditions: Each functional assay has critical parameters that must be carefully controlled. Variations in cell densities, reagent concentrations, incubation times, and temperature can all lead to inconsistent results.
-
Biological Variability: The response of microorganisms or cells to this compound can inherently vary.
Q3: How can I ensure the quality of my this compound preparation?
A3: To ensure the quality of your this compound preparation, it is recommended to:
-
Use a standardized purification protocol.
-
Verify the purity of the protein using techniques like SDS-PAGE.
-
Confirm the protein's identity through methods such as Western blotting or mass spectrometry.
-
Assess the biological activity of each new batch against a known standard.
-
Store the purified protein under appropriate conditions (e.g., -80°C in small aliquots) to prevent degradation from repeated freeze-thaw cycles.
II. Antimicrobial Functional Assay: Troubleshooting Guide
This guide focuses on the Colony Forming Unit (CFU) assay, a common method to assess the antimicrobial activity of this compound.
Troubleshooting Common Issues in this compound Antimicrobial CFU Assays
| Issue | Potential Cause | Troubleshooting Steps |
| No antimicrobial activity observed (no reduction in CFUs) | 1. Inactive this compound: The protein may have degraded due to improper storage or handling. 2. Resistant Microbial Strain: The bacterial or yeast strain used may be resistant to this compound. 3. Sub-optimal Assay Conditions: Incorrect buffer composition (e.g., high salt concentration) can inhibit this compound activity.[1] 4. Insufficient this compound Concentration: The concentration of this compound used may be below the minimum inhibitory concentration (MIC). | 1. Test with a fresh aliquot of this compound. Prepare new dilutions from a stock solution. 2. Use a known susceptible control strain (e.g., E. coli). 3. Ensure the assay buffer has low ionic strength. Dialyze this compound against a low-salt buffer if necessary.[1] 4. Perform a dose-response experiment to determine the optimal concentration range. |
| High variability between replicates | 1. Inaccurate Pipetting: Inconsistent volumes of this compound, microbial culture, or plating dilutions. 2. Non-homogenous Microbial Suspension: Clumping of bacteria can lead to inaccurate colony counts. 3. Uneven Plating: Improper spreading of the bacterial suspension on the agar (B569324) plate. | 1. Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. 2. Vortex the microbial culture thoroughly before each use. 3. Ensure proper spreading technique to achieve a uniform lawn of colonies. |
| Too many colonies to count ("lawn" of growth) | 1. Incorrect Dilution Series: The dilutions of the microbial culture after incubation with this compound were not sufficient. 2. Low this compound Activity: The concentration of this compound was not high enough to inhibit growth. | 1. Perform a wider range of serial dilutions before plating. 2. Increase the concentration of this compound in the assay. |
| No colonies in any plate (including control) | 1. Problem with Microbial Culture: The initial bacterial or yeast culture may not have been viable. 2. Contamination of Media or Reagents: The growth medium or other reagents may be contaminated with an antimicrobial substance. | 1. Check the viability of the microbial stock culture. Streak a fresh plate from the stock to ensure it is viable. 2. Use fresh, sterile media and reagents. |
Quantitative Data: Minimum Inhibitory Concentration (MIC) of this compound
The following table provides representative MIC values for this compound against common bacterial strains. Note that these values can vary depending on the specific strain and assay conditions.
| Microorganism | MIC Range (µg/mL) | Reference |
| Escherichia coli | 15 - 30 | [2][3] |
| Staphylococcus aureus | 20 - 40 | [2] |
Experimental Protocol: Antimicrobial Colony Forming Unit (CFU) Assay
A detailed protocol for performing a CFU assay to determine the antimicrobial activity of this compound.
-
Preparation of Microbial Culture:
-
Inoculate a single colony of the test microorganism into an appropriate liquid broth.
-
Incubate overnight at the optimal temperature with shaking.
-
The following day, dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase (OD600 of ~0.4-0.6).
-
Wash the cells by centrifugation and resuspend in a low-salt assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Adjust the cell density to approximately 1 x 10^6 CFU/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, mix equal volumes of the microbial suspension and the this compound dilutions.
-
Include a positive control (microbes with buffer only) and a negative control (buffer only).
-
Incubate the plate at the optimal temperature for the microorganism for a defined period (e.g., 1-2 hours).
-
-
Plating and Incubation:
-
After incubation, perform a serial dilution of the contents of each well in the assay buffer.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Spread the suspension evenly using a sterile spreader.
-
Incubate the plates overnight at the optimal temperature.
-
-
Data Analysis:
-
Count the number of colonies on the plates that have a countable number of colonies (typically 30-300).
-
Calculate the number of CFUs per mL in the original incubation mixture for each this compound concentration.
-
Determine the percentage of bacterial survival compared to the positive control.
-
Workflow for Troubleshooting Antimicrobial CFU Assay
Caption: Troubleshooting workflow for antimicrobial CFU assays.
III. Reverse Transcriptase (RT) Inhibition Assay: Troubleshooting Guide
This guide provides assistance for troubleshooting issues encountered during reverse transcriptase inhibition assays with this compound.
Troubleshooting Common Issues in this compound RT Inhibition Assays
| Issue | Potential Cause | Troubleshooting Steps |
| No inhibition of RT activity | 1. Inactive this compound: Protein degradation. 2. High RT Concentration: The concentration of reverse transcriptase may be too high for the amount of this compound used. 3. Sub-optimal Assay Buffer: Incorrect pH or ionic strength affecting this compound binding to RT. | 1. Use a fresh aliquot of this compound. 2. Titrate the reverse transcriptase to determine the optimal concentration for the assay. 3. Verify the composition and pH of the assay buffer. |
| Complete inhibition in all wells (including no-seminalplasmin control) | 1. Problem with RT Enzyme: The reverse transcriptase may be inactive. 2. Inhibitors in Reagents: Contamination of assay components (e.g., dNTPs, template/primer) with RT inhibitors.[4][5] | 1. Test the activity of the RT enzyme with a control reaction. 2. Use fresh, high-quality reagents. Test each component individually for inhibitory effects.[4][5] |
| High background signal | 1. Non-specific DNA synthesis: The assay may be detecting DNA synthesis not mediated by the target RT. | 1. Include a control reaction without reverse transcriptase to measure background signal. |
| Inconsistent results between experiments | 1. Variability in Reagent Preparation: Inconsistent concentrations of this compound, RT, or other assay components. 2. Temperature Fluctuations: Inconsistent incubation temperatures. | 1. Prepare fresh dilutions of all reagents for each experiment. 2. Ensure the incubator or water bath maintains a stable temperature. |
Quantitative Data: IC50 of this compound for Reverse Transcriptase
The half-maximal inhibitory concentration (IC50) is a measure of the potency of this compound in inhibiting RT activity.
| Reverse Transcriptase Source | IC50 (µg/mL) | Reference |
| Avian Myeloblastosis Virus (AMV) | ~5-10 | [6] |
Experimental Protocol: Reverse Transcriptase Inhibition Assay
This protocol outlines a non-radioactive, colorimetric RT inhibition assay.[7]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate buffer.
-
Dilute the reverse transcriptase enzyme to its optimal working concentration.
-
Prepare a reaction mix containing the template/primer (e.g., poly(A)·oligo(dT)), dNTPs (with digoxigenin- and biotin-labeled dUTP), and reaction buffer.
-
-
Assay Procedure:
-
In a microplate, add serial dilutions of this compound.
-
Add the reverse transcriptase to each well.
-
Pre-incubate to allow this compound to bind to the enzyme.
-
Initiate the reaction by adding the reaction mix.
-
Incubate at the optimal temperature for the RT enzyme (e.g., 37°C) for a defined time (e.g., 1 hour).
-
Stop the reaction.
-
-
Detection:
-
Transfer the reaction products to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unbound components.
-
Add an anti-digoxigenin antibody conjugated to peroxidase (anti-DIG-POD) and incubate.
-
Wash the plate again.
-
Add a peroxidase substrate (e.g., ABTS) and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance (no RT control).
-
Calculate the percentage of RT inhibition for each this compound concentration relative to the no-seminalplasmin control.
-
Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.
-
Logical Diagram for RT Inhibition Assay Troubleshooting
Caption: Troubleshooting logic for RT inhibition assays.
IV. Immunomodulatory Functional Assay: Troubleshooting Guide
This section focuses on troubleshooting T-cell proliferation and cytokine production assays used to assess the immunomodulatory effects of this compound.
Troubleshooting Common Issues in this compound Immunomodulatory Assays
| Issue | Potential Cause | Troubleshooting Steps |
| No effect on T-cell proliferation | 1. Inactive this compound: Protein degradation. 2. Sub-optimal T-cell Stimulation: The stimulus (e.g., anti-CD3/CD28 antibodies) may not be at the optimal concentration. 3. Poor T-cell Viability: The isolated T-cells may have low viability. | 1. Use a fresh aliquot of this compound. 2. Titrate the T-cell stimulus to achieve a robust proliferative response in the control. 3. Check T-cell viability using a method like trypan blue exclusion before starting the assay. |
| High background T-cell proliferation (in unstimulated control) | 1. Contamination: Microbial contamination of cell culture can induce T-cell proliferation. 2. Pre-activated T-cells: The isolated T-cells may have been activated during the isolation process. | 1. Maintain sterile cell culture techniques. 2. Allow T-cells to rest in culture for a period before stimulation. |
| Inconsistent cytokine levels | 1. Variability in Cell Culture: Differences in cell seeding density or incubation time. 2. ELISA/CBA Assay Errors: Pipetting errors, improper washing, or issues with antibody reagents.[8][9] 3. Sample Handling: Degradation of cytokines due to improper sample storage or multiple freeze-thaw cycles. | 1. Standardize cell culture procedures. 2. Follow the ELISA/CBA manufacturer's protocol carefully. Include appropriate controls.[8][9] 3. Aliquot and store supernatants at -80°C immediately after collection. |
Quantitative Data: Expected Immunomodulatory Effects of Seminal Plasma
Seminal plasma, containing this compound, has been shown to modulate T-cell responses and cytokine production.[1]
| Parameter | Effect of Seminal Plasma | Reference |
| T-cell Proliferation | Can induce a proliferative response in T-cells. | [1] |
| IL-10 Production | Upregulation of IL-10 mRNA and protein. | [1] |
| Foxp3 Expression | Upregulation of Foxp3 mRNA, a marker for regulatory T-cells. | [1] |
Experimental Protocol: T-cell Proliferation Assay (CFSE-based)
This protocol describes a method to measure T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) labeling.
-
Isolation and Labeling of T-cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Isolate T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Label the T-cells with CFSE according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, culture the CFSE-labeled T-cells in a suitable culture medium.
-
Add a T-cell stimulus (e.g., anti-CD3 and anti-CD28 antibodies) to the appropriate wells.
-
Add serial dilutions of this compound to the stimulated T-cell cultures.
-
Include an unstimulated control (T-cells only) and a stimulated control (T-cells with stimulus only).
-
Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
-
Data Acquisition and Analysis:
-
Harvest the cells and stain with antibodies for T-cell markers (e.g., CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live T-cell population and examining the CFSE fluorescence histogram. Proliferating cells will show a stepwise reduction in CFSE intensity.
-
Quantify the percentage of proliferated cells and the proliferation index.
-
Signaling Pathway of Seminal Plasma-Induced Immunomodulation
Caption: Seminal plasma's dual effect on T-cells.
References
- 1. The immunomodulating effect of seminal plasma on T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Antimicrobial Peptide (PA-13) on Escherichia coli Carrying Antibiotic-Resistant Genes Isolated from Boar Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverse Transcription and RACE Support - Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Inhibition of reverse transcriptases by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. Cytokine analysis - ELISA / CBA [sanquin.org]
Technical Support Center: Optimizing Storage Conditions for Seminalplasmin Bioactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the bioactivity of seminalplasmin during experimental procedures. Below you will find troubleshooting guides and frequently asked questions in a user-friendly format to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary bioactive functions?
This compound is a 6-kDa antimicrobial protein found in bovine seminal plasma. Its bioactivity is multifaceted, encompassing:
-
Antimicrobial properties: It exhibits broad-spectrum antibacterial activity by inhibiting the growth and RNA synthesis in various bacterial species.
-
Calmodulin antagonism: this compound can bind to and inhibit calmodulin, a key calcium-binding messenger protein involved in numerous cellular signaling pathways.[1] This interaction can modulate sperm motility and the acrosome reaction.
-
Influence on spermatozoa: It is known to affect sperm functions such as motility and capacitation.[2][3]
Q2: What is the optimal temperature for short-term and long-term storage of this compound?
For optimal preservation of bioactivity, it is recommended to store purified this compound at -20°C for short-term use and at -80°C for long-term storage. While some antibacterial components in semen have been shown to be resistant to boiling, it is crucial to avoid high temperatures for purified this compound to prevent denaturation and loss of function. Studies on other seminal plasma proteins, such as Prostate-Specific Antigen (PSA), have shown significant degradation at room temperature (25°C) and 37°C within a few days.[4]
Q3: How do multiple freeze-thaw cycles affect the bioactivity of this compound?
Repeated freeze-thaw cycles should be avoided as they can lead to protein aggregation and a decrease in bioactivity.[5][6] Studies on other proteins in seminal plasma and other biological samples have demonstrated that multiple freeze-thaw cycles can be detrimental to protein integrity and function.[7][8][9][10] It is advisable to aliquot this compound solutions into single-use volumes before freezing to minimize the number of freeze-thaw cycles.
Q4: What is the recommended pH range for storing this compound solutions?
Q5: What are the signs of this compound aggregation, and how can it be prevented?
Aggregation of this compound can be observed as visible precipitates or turbidity in the solution. It can lead to a significant loss of bioactivity. To prevent aggregation:
-
Optimize buffer conditions: Use a buffer with an appropriate pH and ionic strength. The inclusion of stabilizing excipients may also be beneficial.[12]
-
Control protein concentration: High protein concentrations can promote aggregation.[5][12]
-
Avoid mechanical stress: Vigorous vortexing or agitation can induce aggregation.
-
Minimize freeze-thaw cycles: As mentioned previously, this is a major contributor to protein aggregation.[5][6]
Troubleshooting Guides
Problem: Loss of Antimicrobial Activity
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage temperature. | Ensure this compound is stored at -80°C for long-term storage and thawed on ice. Avoid repeated exposure to room temperature. |
| Multiple freeze-thaw cycles. | Prepare single-use aliquots to avoid repeated freezing and thawing of the main stock. |
| Incorrect buffer pH or composition. | Verify the pH of the storage buffer. Consider dialysis against a fresh, optimized buffer. |
| Presence of proteases. | If working with crude or partially purified preparations, consider adding a protease inhibitor cocktail during purification and storage. |
| Aggregation of this compound. | Centrifuge the sample to pellet any aggregates. Check the supernatant for activity. If aggregation is a recurring issue, refer to the aggregation prevention strategies in the FAQs. |
Problem: Inconsistent Results in Calmodulin-Binding Assays
| Possible Cause | Troubleshooting Step |
| Loss of this compound bioactivity. | Refer to the "Loss of Antimicrobial Activity" troubleshooting guide to ensure the integrity of your this compound stock. |
| Incorrect calcium concentration. | The interaction between this compound and calmodulin is calcium-dependent. Ensure the appropriate concentration of Ca2+ is present in your assay buffer. |
| Suboptimal assay buffer. | The pH and ionic strength of the assay buffer can influence protein-protein interactions. Optimize these parameters for your specific assay. |
| Interference from other components. | If using a complex biological sample, other molecules may interfere with the assay. Purify this compound to a higher degree if necessary. |
Data Presentation: Stability of Seminal Plasma Proteins
While specific quantitative data for this compound is limited, the following tables provide an overview of the stability of other seminal plasma proteins under various conditions, which can serve as a general guideline.
Table 1: Effect of Temperature on Prostate-Specific Antigen (PSA) Stability in Semen
| Temperature | Duration | % Decrease from Original Concentration |
| -80°C | 180 days | No significant decline |
| -20°C | 180 days | ~50% |
| 4°C | 180 days | ~70% |
| 25°C | 7 days | Undetectable |
| 37°C | 3 days | Undetectable |
| Data adapted from Srettabunjong, S., et al. (2015). The Stability of Prostate-Specific Antigen in Semen Under Various Temperatures. Journal of Forensic Sciences.[13] |
Table 2: Effect of Freeze-Thaw Cycles on proAKAP4 Concentration in Raw Boar Semen
| Number of Freeze-Thaw Cycles | Change in Concentration |
| Up to 10 cycles | No statistically significant difference |
| Data from Dewulf, Q., et al. (2019). The Effects of Freeze-Thaw Cycles and of Storage Time on the Stability of Proakap4 Polypeptide in Raw Sperm Samples. Dairy and Vet Sci J.[8] |
Experimental Protocols
Protocol 1: Purification of this compound from Bull Semen (Adapted)
This protocol is an adapted method based on general protein purification techniques from seminal plasma.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge and appropriate tubes
-
Dialysis tubing (1-2 kDa MWCO)
-
Ion-exchange chromatography column (e.g., CM-Sepharose)
-
Elution buffers with increasing salt concentrations
-
SDS-PAGE apparatus and reagents
Methodology:
-
Semen Collection and Initial Processing: Collect bull semen using an artificial vagina or electroejaculation.[14][15] Centrifuge the semen at 10,000 x g for 30 minutes at 4°C to separate the seminal plasma from spermatozoa. Carefully collect the supernatant (seminal plasma).
-
Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the seminal plasma to achieve 80% saturation while stirring at 4°C. Allow the protein to precipitate for at least 4 hours or overnight.
-
Centrifugation and Resuspension: Centrifuge the suspension at 15,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of PBS.
-
Dialysis: Dialyze the resuspended pellet against PBS overnight at 4°C with at least two changes of buffer to remove excess ammonium sulfate.
-
Ion-Exchange Chromatography: Load the dialyzed sample onto a pre-equilibrated CM-Sepharose column. Wash the column with PBS until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound proteins using a stepwise or linear gradient of increasing NaCl concentration (e.g., 0.1 M to 1.0 M) in PBS.
-
Fraction Analysis: Collect fractions and analyze them for the presence of this compound using SDS-PAGE (looking for a ~6 kDa band). Pool the fractions containing purified this compound.
-
Final Dialysis and Concentration: Dialyze the pooled fractions against the desired storage buffer and concentrate if necessary using an appropriate method (e.g., ultrafiltration).
Protocol 2: Antimicrobial Bioactivity Assay (Colony Forming Unit - CFU Assay)
This protocol is adapted from methods used to assess the antibacterial activity of seminal plasma components.[16]
Materials:
-
Bacterial strain (e.g., E. coli)
-
Bacterial growth medium (e.g., Luria-Bertani broth and agar)
-
Purified this compound solution
-
Sterile 10 mM Tris buffer with 5 mM glucose, pH 7.5
-
Sterile microcentrifuge tubes
-
Incubator
-
Spectrophotometer
-
Sterile petri dishes and spreader
Methodology:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into the growth medium and incubate overnight at 37°C with shaking.
-
Sub-culturing: The next day, inoculate a fresh tube of growth medium with the overnight culture and grow for 3 hours to reach the exponential growth phase.
-
Bacterial Suspension Preparation: Harvest the bacteria by centrifugation, wash the pellet with 10 mM Tris, 5 mM glucose buffer, and resuspend in the same buffer to a concentration of approximately 8x105 CFU/mL.
-
Incubation with this compound: In sterile microcentrifuge tubes, mix a defined volume of the bacterial suspension with different concentrations of this compound (and a buffer-only control).
-
Incubation: Incubate the tubes for 1 hour at 37°C.
-
Serial Dilution and Plating: After incubation, perform serial dilutions of each reaction mixture in the Tris-glucose buffer. Plate a specific volume of each dilution onto agar (B569324) plates.
-
Colony Counting: Incubate the plates overnight at 37°C. The following day, count the number of colonies on each plate.
-
Calculation: Calculate the CFU/mL for each condition. The antimicrobial activity is determined by the reduction in CFU in the this compound-treated samples compared to the control.
Mandatory Visualizations
Caption: this compound's antagonism of the Calmodulin signaling pathway.
Caption: Workflow for the Colony Forming Unit (CFU) antimicrobial assay.
References
- 1. This compound. An endogenous calmodulin antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of this compound, a basic protein from bovine seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seminal plasmin, an antimicrobial protein from bull semen, inhibits gene expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The detrimental impact of seminal plasma on the quality of cryopreserved sperm in goat bucks: freezing–thawing as the most harmful step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Freeze-thawing impairs the motility, plasma membrane integrity and mitochondria function of boar spermatozoa through generating excessive ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agrin.ars.usda.gov [agrin.ars.usda.gov]
- 15. cdn.csu.edu.au [cdn.csu.edu.au]
- 16. The Major Bactericidal Activity of Human Seminal Plasma Is Zinc-Dependent and Derived from Fragmentation of the Semenogelins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Seminalplasmin Cross-Reactivity in Immunoassays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering issues with seminalplasmin cross-reactivity in their immunoassays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in immunoassays?
This compound is one of the most abundant proteins in human seminal plasma. Due to its high concentration and potential for structural similarities with other proteins, it can be a source of interference in immunoassays. This interference often manifests as cross-reactivity, where the antibodies in the assay bind to this compound in addition to the intended target analyte. This can lead to inaccurate, often falsely elevated, results. Seminal plasma is a complex biological matrix, and its components are known to interfere with immunoassays, a phenomenon referred to as the "matrix effect".[1][2]
Q2: What are the typical signs of this compound interference in my assay results?
Key indicators of potential this compound cross-reactivity include:
-
Falsely elevated analyte concentrations: This is especially common in samples containing seminal fluid.
-
High background signal: Non-specific binding can increase the overall background noise of the assay, reducing its sensitivity and accuracy.
-
Poor reproducibility: Significant variations between replicate wells or between different dilutions of the same sample can point to interference.
-
Discrepancy between different assay platforms: If measuring the same analyte with different immunoassay kits or methods yields significantly different results, cross-reactivity in one of the assays is a likely culprit.
Q3: Are certain types of immunoassays more prone to this interference?
While any immunoassay can be affected by matrix effects, sandwich ELISAs and competitive ELISAs are particularly susceptible if this compound is present in the samples. The complex composition of seminal plasma can disrupt the antibody-antigen binding critical to these assays.[1] The presence of various proteins, lipids, and other substances can lead to non-specific interactions.[1]
Troubleshooting Guide
If you suspect this compound is affecting your immunoassay, follow these steps to diagnose and mitigate the issue.
Step 1: Confirming the Interference
It is crucial to first confirm that this compound or the seminal plasma matrix is the source of the interference. This can be achieved through spike-and-recovery and linearity-of-dilution experiments.
Experimental Protocol: Spike-and-Recovery and Linearity-of-Dilution
Objective: To determine if the sample matrix (containing this compound) interferes with the accurate measurement of the target analyte.
Methodology:
-
Spike-and-Recovery:
-
Prepare two sets of samples:
-
Set A: A known concentration of your purified analyte is "spiked" into the standard assay diluent.
-
Set B: The same concentration of your purified analyte is spiked into the sample matrix you are testing (e.g., a sample known to contain seminal plasma but ideally devoid of the endogenous analyte).
-
-
Measure the concentration of the analyte in both sets.
-
Calculate the percent recovery for Set B using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
An acceptable recovery is typically between 80-120%.[2] A result outside this range suggests matrix interference.
-
-
Linearity-of-Dilution:
-
Prepare a serial dilution of a sample suspected to have high levels of interference.
-
Analyze each dilution in your immunoassay.
-
Multiply the measured concentration by the dilution factor for each dilution point.
-
If the assay is accurate, the calculated concentrations should be consistent across the dilution series. A significant deviation suggests the presence of interfering substances.[3]
-
| Result | Interpretation |
| Recovery is <80% or >120% | Indicates matrix interference, potentially from this compound. |
| Calculated concentrations are not linear across dilutions | Suggests that interfering substances are being diluted out, impacting the results. |
Step 2: Mitigation Strategies
Once interference is confirmed, several strategies can be employed.
Strategy 1: Sample Dilution
This is often the simplest and most effective first step. Diluting the sample reduces the concentration of interfering substances like this compound.
Methodology:
-
Dilute your samples in the assay's standard diluent. The optimal dilution factor will need to be determined empirically but starting with a 1:10 or 1:20 dilution is common.
-
Ensure that after dilution, the expected concentration of your target analyte remains within the detectable range of the assay.
Strategy 2: Matrix-Matching the Calibration Curve
To compensate for matrix effects, you can prepare your standards in a matrix that mimics your samples.
Methodology:
-
If possible, obtain a seminal plasma sample that is known to be free of your target analyte.
-
Use this analyte-free seminal plasma as the diluent for your standard curve. This helps to balance out the non-specific effects of the matrix on both the standards and the samples.[2]
Strategy 3: Immunodepletion of this compound
For a more targeted approach, you can specifically remove this compound from your samples using an anti-seminalplasmin antibody. This is analogous to methods used to deplete other high-abundance proteins from serum or plasma.[4][5]
Experimental Protocol: this compound Immunodepletion
Objective: To specifically remove this compound from a sample to reduce cross-reactivity.
Materials:
-
Anti-seminalplasmin antibody
-
Protein A/G agarose (B213101) beads or magnetic beads
-
Spin columns
-
Sample incubation buffer (e.g., PBS)
-
Microcentrifuge
Methodology:
-
Antibody-Bead Conjugation:
-
Follow the manufacturer's instructions to conjugate the anti-seminalplasmin antibody to the protein A/G beads.
-
-
Sample Pre-clearance (Optional):
-
To reduce non-specific binding, you can pre-clear the sample by incubating it with beads that have not been conjugated with the antibody.
-
-
Immunodepletion:
-
Add the antibody-conjugated beads to your sample.
-
Incubate for a recommended time (e.g., 1-2 hours) at 4°C with gentle rotation. This allows the anti-seminalplasmin antibodies to bind to the this compound in the sample.
-
Place the mixture in a spin column and centrifuge to separate the beads (with bound this compound) from the sample.
-
The flow-through is your this compound-depleted sample, which can then be used in the immunoassay.
-
Strategy 4: Assay Optimization
Adjusting the immunoassay protocol can also help to minimize non-specific binding.
| Parameter | Recommendation |
| Blocking Buffers | Use a high-quality blocking buffer to prevent non-specific binding to the plate. If you suspect cross-reactivity, try a different blocking agent. |
| Antibody Specificity | Whenever possible, use monoclonal antibodies that are highly specific for your target analyte to reduce the chances of cross-reactivity.[3] |
| Washing Steps | Increase the number and stringency of the wash steps to more effectively remove unbound proteins. |
Visualizations
Caption: A flowchart of the troubleshooting process for this compound cross-reactivity.
Caption: The experimental workflow for this compound immunodepletion prior to immunoassay.
References
- 1. researchgate.net [researchgate.net]
- 2. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 3. myadlm.org [myadlm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. High Abundance Proteins Depletion vs Low Abundance Proteins Enrichment: Comparison of Methods to Reduce the Plasma Proteome Complexity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Seminalplasmin Gene Cloning
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on cloning the seminalplasmin gene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is the gene typically isolated?
This compound (SAP) is the major basic protein found in bull semen.[1][2] Its gene is typically isolated from a cDNA library derived from the poly(A)+ RNA of bull seminal vesicle tissue.[1][3]
Q2: What are the key characteristics of the this compound gene and protein?
The this compound mRNA is approximately 700 base pairs long.[1][2] The protein has antimicrobial properties and can inhibit gene expression in E. coli by affecting RNA synthesis.[2][4][5][6] This is a critical consideration for its expression in bacterial hosts.
Q3: Which expression vector and E. coli strain are suitable for this compound cloning?
A common choice for expressing bovine seminal fluid proteins is the pET series of vectors, such as pET23a(+), which allows for the production of His-tagged recombinant proteins for easier purification.[7][8] The E. coli strain BL21(DE3)pLysS is often used as the expression host.[7][8] The pLysS plasmid in this strain produces T7 lysozyme, which inhibits the basal level of T7 RNA polymerase expression, helping to control the expression of potentially toxic proteins like this compound.
Troubleshooting Guides
Section 1: PCR Amplification of the this compound Gene
Q1.1: I am not getting any PCR product, or the yield is very low. What could be the problem?
Several factors could lead to PCR failure or low yield. Consider the following troubleshooting steps:
-
Template Quality: Ensure the integrity and purity of your cDNA template. Degraded or impure DNA can inhibit PCR.
-
Primer Design: Poor primer design is a common cause of PCR failure. Ensure your primers are specific to the this compound gene and do not form secondary structures like hairpins or dimers.
-
Annealing Temperature: The annealing temperature may be too high, preventing primer binding, or too low, leading to non-specific products. Optimize this by running a gradient PCR.
-
Reagent Concentrations: Check the concentrations of your PCR components, especially MgCl₂, dNTPs, and the polymerase.
Q1.2: I am seeing multiple bands on my agarose (B213101) gel after PCR. How can I improve specificity?
-
Increase Annealing Temperature: Gradually increase the annealing temperature to favor more specific primer binding.
-
Redesign Primers: Your primers might have homology to other sequences in the cDNA library. Use primer design software to check for specificity.
-
Optimize MgCl₂ Concentration: Magnesium concentration affects polymerase fidelity and primer annealing. Titrate the MgCl₂ concentration to find the optimal level for your reaction.
| Parameter | Recommendation |
| Primer Length | 18-24 bases |
| GC Content | 40-60% |
| Melting Temperature (Tm) | 50-60°C (primers in a pair should have Tm within 5°C of each other) |
| 3' End | Should end in a G or C to promote binding |
A table summarizing key parameters for PCR primer design.
Section 2: Ligation of this compound Gene into Expression Vector
Q2.1: After ligation and transformation, I have very few or no colonies. What went wrong?
This issue often points to problems with the ligation reaction itself or subsequent steps.
-
Vector and Insert Preparation: Ensure complete digestion of both your vector and PCR product. Incomplete digestion can lead to a high background of non-recombinant vector. Purify both the digested vector and insert to remove enzymes and salts that might inhibit ligation.
-
Ligation Reaction Conditions: Check the activity of your T4 DNA ligase and the freshness of the ligation buffer, as ATP can degrade with multiple freeze-thaw cycles.
-
Vector:Insert Molar Ratio: The optimal molar ratio of vector to insert is crucial for efficient ligation. A 1:3 vector to insert molar ratio is a good starting point, but this may need to be optimized.
Q2.2: I have many colonies, but screening shows most are empty vectors (no insert). How can I reduce this background?
-
Vector Dephosphorylation: Treat the digested vector with a phosphatase (e.g., Calf Intestinal Phosphatase or Shrimp Alkaline Phosphatase) to remove the 5' phosphate (B84403) groups. This prevents the vector from re-ligating to itself.
-
Complete Digestion: Ensure your vector is completely digested with two different restriction enzymes if possible (directional cloning) to prevent re-ligation.
-
Gel Purification: Purify the digested vector and insert from an agarose gel to separate them from undigested plasmid and small DNA fragments.
| Component | Molar Ratio (Vector:Insert) |
| Standard Ligation | 1:1 to 1:10 (start with 1:3) |
| Blunt-end Ligation | 1:5 to 1:15 |
A table showing recommended vector to insert molar ratios for ligation.
Section 3: Transformation and Colony Screening
Q3.1: I have performed the transformation, but I have no colonies on my plate.
-
Competent Cell Efficiency: Your competent cells may have low transformation efficiency. Always check the efficiency of a new batch of competent cells with a control plasmid (e.g., pUC19).
-
Heat Shock Step: The duration and temperature of the heat shock are critical. Ensure you are following the protocol for your specific competent cells.
-
Antibiotic Selection: Double-check that you are using the correct antibiotic at the appropriate concentration for your vector's resistance marker.
-
Toxicity of this compound: The basal expression of this compound, even without an inducer, might be toxic to E. coli. Using a host strain with tight control over expression, like BL21(DE3)pLysS, can mitigate this. Incubating plates at a lower temperature (30°C) can also sometimes help.[9]
Q3.2: I have a lawn of bacterial growth on my plate.
-
Antibiotic Failure: The antibiotic in your plates may be old or at too low a concentration, allowing non-transformed cells to grow.
-
Too Many Cells Plated: If your transformation efficiency is very high, plating a large volume of the recovery culture can result in a lawn. Try plating a smaller volume or a dilution of the culture.
Section 4: Recombinant this compound Expression and Purification
Q4.1: I have confirmed the correct clone, but I am not seeing any expression of my recombinant this compound after induction.
-
Induction Conditions: Optimize the concentration of the inducer (e.g., IPTG) and the time and temperature of induction. For some proteins, a lower temperature (e.g., 16-25°C) for a longer period (e.g., overnight) can improve soluble expression.
-
Toxicity: High-level expression of this compound can be toxic to the cells, leading to cell death and no protein accumulation. Try reducing the inducer concentration or using a shorter induction time.
-
Codon Usage: The codon usage of the bovine this compound gene may not be optimal for expression in E. coli. This can be addressed by synthesizing a codon-optimized version of the gene.[10]
Q4.2: My recombinant this compound is expressed, but it is insoluble (in inclusion bodies). How can I improve solubility?
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 18-25°C) slows down protein synthesis and can promote proper folding.[10][11]
-
Use a Solubility-Enhancing Fusion Tag: Expressing this compound with a fusion partner like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) can improve its solubility.[10]
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the recombinant protein.
-
Denaturing Purification: If the protein is consistently found in inclusion bodies, it can be purified under denaturing conditions (e.g., using 8M urea) and then refolded.[8]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 37°C | 30°C | 18-25°C |
| Inducer (IPTG) Conc. | 1 mM | 0.5 mM | 0.1 mM |
| Induction Time | 2-4 hours | 4-6 hours | 16-24 hours (overnight) |
A table outlining different conditions to optimize recombinant protein expression.
Experimental Protocols & Workflows
General Workflow for this compound Gene Cloning
A general workflow for the cloning and expression of the this compound gene.
Troubleshooting Logic for No Colonies After Transformation
A troubleshooting flowchart for diagnosing the absence of colonies after transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Seminal plasmin, an antimicrobial protein from bull semen, inhibits gene expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization by cDNA cloning of the mRNA for this compound, the major basic protein of bull semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an antimicrobial protein from bovine seminal plasma, inhibits peptidoglycan synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound--an antimicrobial protein from bovine seminal plasma which acts in E. coli by specific inhibition of rRNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antibacterial peptide seminal plasmin alters permeability of the inner membrane of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Recombinant expression and purification of the bovine acidic Seminal Fluid Protein | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 11. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
Technical Support Center: Enhancing Recombinant Seminalplasmin Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant seminalplasmin.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound is expressed, but it's completely insoluble and forms inclusion bodies. What should I do?
A1: Insoluble expression in the form of inclusion bodies is a common challenge when overexpressing proteins in E. coli.[1] While it requires additional processing steps, it can also be advantageous as the protein is often highly concentrated and protected from proteolysis.[1] The general workflow involves isolating and washing the inclusion bodies, followed by solubilization and refolding.
Q2: How can I optimize the expression conditions to increase the soluble fraction of this compound?
A2: Several parameters can be adjusted to favor soluble protein expression:
-
Lower Induction Temperature: Reducing the temperature to 15-25°C after induction slows down protein synthesis, which can allow more time for proper folding.[1]
-
Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of transcription and translation, potentially improving solubility.
-
Use a Weaker Promoter: Employing a weaker promoter can lead to a slower expression rate, which may enhance proper folding.
-
Co-expression with Chaperones: Molecular chaperones, such as GroEL/GroES or DnaK/DnaJ/GrpE, can be co-expressed to assist in the correct folding of the recombinant protein.
-
Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP), Glutathione S-transferase (GST), or Thioredoxin (Trx), to the N-terminus of this compound can significantly improve its solubility.[2] These tags can often be cleaved off after purification.
Q3: What is the best strategy to solubilize this compound inclusion bodies?
A3: Solubilization involves disrupting the non-covalent interactions that hold the aggregated protein together. This is typically achieved using strong denaturants.
-
High Concentrations of Chaotropic Agents: The most common method is to use 6-8 M Guanidine Hydrochloride (GdnHCl) or 8 M urea.[3] GdnHCl is generally a stronger denaturant.
-
Alkaline pH: Increasing the pH of the solubilization buffer (e.g., pH 12) can aid in dissolving inclusion bodies, sometimes in conjunction with a lower concentration of denaturant.
-
Detergents: Detergents like N-lauroylsarcosine can also be used for solubilization.
Q4: I have solubilized the this compound, but how do I refold it into its active conformation?
A4: Protein refolding is the critical step to regain biological activity. The primary goal is to remove the denaturant in a controlled manner that favors proper folding over re-aggregation. Since this compound is a small protein that lacks disulfide bonds, the refolding process is simpler than for many other proteins.
-
Dilution: This is the simplest method, where the solubilized protein solution is rapidly or slowly diluted into a large volume of refolding buffer. This reduces the concentration of both the protein and the denaturant, favoring intramolecular folding.
-
Dialysis: The solubilized protein is placed in a dialysis bag and dialyzed against a refolding buffer. This gradually removes the denaturant.
-
On-Column Refolding: The solubilized protein can be bound to a chromatography resin (e.g., Ni-NTA if His-tagged) and the denaturant is washed away, allowing the protein to refold while immobilized.
Q5: What should I consider when designing a refolding buffer for this compound?
A5: The composition of the refolding buffer is crucial for successful refolding.
-
pH: Since this compound is a basic protein with a theoretical isoelectric point (pI) around 9.5-10.5, maintaining the pH of the refolding buffer away from its pI is important to prevent aggregation. A slightly acidic to neutral pH (e.g., pH 6.0-7.5) might be a good starting point.
-
Additives: Various additives can enhance refolding yields:
-
L-Arginine: This amino acid is commonly used to suppress aggregation.
-
Sugars and Polyols: Sucrose, glycerol, and sorbitol can stabilize the native protein structure.
-
Non-detergent Sulfobetaines (NDSBs): These can help to keep the protein in a soluble state.
-
Redox System: Since this compound lacks cysteine residues, a redox shuffling system (like reduced/oxidized glutathione) is not necessary.[4]
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or very low expression of recombinant this compound. | Codon usage of the this compound gene is not optimal for E. coli. | Optimize the gene sequence for E. coli codon usage. |
| The protein is toxic to the host cells. | Use a tightly regulated expression system (e.g., pBAD) or a lower induction temperature and inducer concentration. | |
| mRNA instability. | Check the integrity of the mRNA. | |
| Recombinant this compound is degraded. | Proteolytic activity in the host cell. | Use a protease-deficient E. coli strain (e.g., BL21(DE3)pLysS). Add protease inhibitors during cell lysis. |
| After refolding, the protein precipitates out of solution. | The protein concentration is too high during refolding. | Decrease the initial protein concentration for refolding. |
| The refolding conditions (pH, additives) are not optimal. | Screen a range of pH values and different refolding additives. | |
| The rate of denaturant removal is too fast. | Try a slower dilution or a stepwise dialysis protocol. | |
| The refolded this compound has no biological activity. | The protein is misfolded. | Re-optimize the refolding conditions. Consider on-column refolding. |
| The protein requires a cofactor that is not present. | Check the literature for any known cofactors or binding partners of this compound. |
Experimental Protocols
Protocol 1: Inclusion Body Isolation and Washing
-
Harvest the E. coli cells expressing recombinant this compound by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Centrifuge the lysate at a high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.
-
Remove the supernatant containing the soluble proteins.
-
Wash the inclusion body pellet by resuspending it in a wash buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer) to remove membrane proteins and other contaminants.
-
Repeat the centrifugation and washing steps at least twice.
-
Finally, wash the pellet with a buffer without detergent to remove residual detergent.
Protocol 2: Inclusion Body Solubilization and Refolding by Dilution
-
Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6 M GdnHCl or 8 M Urea).
-
Stir or gently agitate at room temperature for 1-2 hours until the pellet is completely dissolved.
-
Clarify the solubilized protein solution by centrifugation at high speed to remove any remaining insoluble material.
-
Determine the protein concentration of the solubilized this compound.
-
Rapidly dilute the solubilized protein into a pre-chilled, vigorously stirring refolding buffer to a final protein concentration of 0.05-0.1 mg/mL. A suitable starting refolding buffer could be 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.5 M L-Arginine, 10% glycerol.
-
Allow the protein to refold at 4°C for 12-24 hours with gentle stirring.
-
Concentrate the refolded protein using an appropriate method (e.g., tangential flow filtration or ion-exchange chromatography).
-
Clarify the concentrated protein solution by centrifugation or filtration to remove any aggregates that may have formed.
Visualizations
Caption: Workflow for expression and purification of recombinant this compound from inclusion bodies.
Caption: Decision-making flowchart for troubleshooting insoluble recombinant this compound.
References
- 1. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of buffer additives on solubilization and refolding of reteplase inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acid sequence of this compound, an antimicrobial protein from bull semen - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Spectra of Seminalplasmin and Defensins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of two distinct classes of antimicrobial peptides: seminalplasmin and defensins. The information presented is intended to be an objective resource, supported by experimental data, to aid in research and development efforts in the field of antimicrobial agents.
Introduction
This compound and defensins are both cationic antimicrobial peptides that play a role in the innate immune system. However, they differ significantly in their origin, structure, and primary mechanisms of action. This compound is a 47-residue peptide found in bovine seminal plasma, known for its potent antibacterial and antifertility activities.[1] Defensins, on the other hand, are a large and diverse family of cysteine-rich peptides found in vertebrates, invertebrates, and plants.[2] They are key effectors of the innate immune system, exhibiting a broad spectrum of activity against bacteria, fungi, and viruses.[2]
Antimicrobial Spectrum: A Quantitative Comparison
The following table summarizes the minimum inhibitory concentrations (MICs) and lethal doses (LDs) of this compound and various human defensins against a range of microorganisms. This data provides a quantitative basis for comparing their antimicrobial efficacy.
| Microorganism | This compound | Human α-Defensins | Human β-Defensins |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | MIC: Not widely reported | HNP-1 MIC: 4 (2–8) mg/L[3][4] HNP-2 > HNP-1 > HNP-3 > HNP-4 (potency)[5] | hBD-1 MIC: 8 (4–8) mg/L[3][4] hBD-3 MIC: 1 (0.5–4) mg/L[3][4] CHRG01 (hBD-3 derivative) MIC: >512 µg/mL[6] |
| Bacillus cereus | Not specified | Highly susceptible to HNP1-4 and HD5[5] | Not specified |
| Enterococcus faecium | Not specified | Not specified | hBD-3 LC90: ~12 µg/ml[7] |
| Gram-Negative Bacteria | |||
| Escherichia coli | MIC: 20 µg/mL[8] | HNP-1 MIC: 12 (4–32) mg/L[3][4] HNP-4 > HNP-2 > HNP-1 = HNP-3 (potency)[5] | hBD-2 MIC: 4.1-25.0 µg/ml[9] hBD-3 MIC: 4 (4–8) mg/L[3][4] CHRG01 (hBD-3 derivative) MIC: 200 µg/mL[6] |
| Pseudomonas aeruginosa | Not specified | Not specified | hBD-2 MIC: Predominantly effective[9] hBD-3 LC range: 8->32 mg/L[10] |
| Enterobacter aerogenes | Not specified | HNP-4 > HNP-2 > HNP-1 = HNP-3 (potency)[5] | Not specified |
| Fungi | |||
| Saccharomyces cerevisiae | MIC: >200 µg/mL (wild-type)[8] | Not specified | hBD-4 MIC: >100 µg/ml[7] |
| Candida albicans | Not lysed[11] | Not specified | hBD-2 & hBD-3 show strain-specific activity[9] hBD-3 LC90: ~15 µg/ml[7] |
| Candida glabrata | Not specified | Not specified | Some strains resistant to hBD-2 and hBD-3[9] |
| Mycobacteria | |||
| Mycobacterium tuberculosis | Not specified | HNP-1 MIC: 2.5 μg/mL[12] | hBD-2 MIC: 1.5 µM[13] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. LD (Lethal Dose) or LC (Lethal Concentration) refers to the concentration required to kill a certain percentage of the microorganisms (e.g., LD90 or LC90 for 90% killing). The potency rankings are based on virtual lethal doses (vLDs) from a kinetic turbidimetric procedure.[5]
Mechanisms of Antimicrobial Action
This compound
The primary mechanism of this compound's antibacterial activity is the inhibition of RNA polymerase.[8][14] It enters the bacterial cell and specifically inhibits the synthesis of ribosomal RNA (rRNA), a critical component for protein synthesis.[8] this compound can also alter the permeability of the inner bacterial membrane, which may contribute to its bacteriolytic activity.[11][15] This lytic activity is thought to be due to the activation of an autolysin.[11]
Defensins
Defensins employ a broader range of antimicrobial mechanisms. A primary mode of action is the disruption of microbial cell membranes.[9] Their cationic nature facilitates interaction with negatively charged components of microbial membranes, leading to pore formation and increased permeability.[9] Beyond membrane disruption, defensins can also inhibit the synthesis of the bacterial cell wall, interact with microbial DNA, and neutralize bacterial toxins.[9]
Interaction with Host Cell Signaling Pathways
This compound
The current body of research on this compound primarily focuses on its direct antimicrobial and antifertility effects. There is limited evidence to suggest that this compound significantly modulates host cell signaling pathways in the context of an immune response. Its effects on host cells are more directly related to processes like sperm capacitation and the acrosome reaction.[16]
Defensins
In contrast, defensins are well-documented as modulators of the host immune response. They can act as signaling molecules, bridging the innate and adaptive immune systems. A key mechanism is their interaction with Toll-like receptors (TLRs), which are crucial for recognizing pathogen-associated molecular patterns.[17] For instance, human β-defensin-3 (hBD-3) can activate monocytes and dendritic cells through TLR1 and TLR2.[18] This interaction triggers downstream signaling cascades involving MyD88 and IRAK-1, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells.[18]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antimicrobial activity of peptides like this compound and defensins.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[2][19][20]
Materials:
-
Test antimicrobial peptide(s)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Test microorganism
-
Spectrophotometer or microplate reader
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA to create a range of concentrations.[19]
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells.[19]
-
Include a growth control well (bacteria without peptide) and a sterility control well (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.[2]
-
Radial Diffusion Assay
This assay measures the antimicrobial activity of a peptide by observing the zone of growth inhibition in an agar gel.[9]
Materials:
-
Test antimicrobial peptide(s)
-
Tryptic Soy Broth (TSB) agar
-
Sterile petri dishes
-
Test microorganism
-
0.01% acetic acid
Protocol:
-
Preparation of Agar Plates:
-
Grow the test microorganism to mid-logarithmic phase in TSB.
-
Inoculate a molten TSB agar solution (kept at 45-50°C) with the bacterial culture to a final concentration of approximately 4 x 10^6 CFU/mL.
-
Pour the inoculated agar into sterile petri dishes and allow it to solidify.
-
-
Assay Procedure:
-
Punch small wells (e.g., 3 mm in diameter) into the solidified agar.
-
Add a defined volume (e.g., 5 µL) of the peptide solution (at various concentrations, dissolved in 0.01% acetic acid) into each well.
-
Incubate the plates at 37°C for 3 hours to allow for peptide diffusion, followed by an overnight incubation at 37°C to allow for bacterial growth.
-
-
Data Analysis:
-
Measure the diameter of the clear zone of growth inhibition around each well.
-
Plot the diameter of the clearing zone against the logarithm of the peptide concentration to determine the minimal effective concentration.
-
Conclusion
This compound and defensins represent two distinct families of antimicrobial peptides with different origins, spectra of activity, and mechanisms of action. Defensins, particularly human β-defensins, exhibit a broader spectrum of activity against a wide range of bacteria and fungi, and they also play a significant role in modulating the host immune response through interactions with signaling pathways like the Toll-like receptor pathway. This compound's antimicrobial activity is more targeted, primarily acting through the inhibition of bacterial RNA polymerase.
The quantitative data and detailed protocols provided in this guide offer a foundation for researchers to objectively compare these two classes of antimicrobial peptides. This information can be valuable for the development of new therapeutic agents and for a deeper understanding of the complex mechanisms of innate immunity. Further research into the antimicrobial spectrum of this compound against a wider array of clinically relevant pathogens would be beneficial for a more complete comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity and Specificity of the Six Human α-Defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Antimicrobial Characterization of Human β-Defensin 3 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an antimicrobial protein from bull seminal plasma, inhibits growth, and synthesis of nucleic acids and proteins in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human β-Defensins 2 and 3 Demonstrate Strain-Selective Activity against Oral Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of human defensins HNP-1 and hBD-3 against multidrug-resistant ESKAPE Gram-negatives of clinical origin and selected peptidoglycan recycling-defective mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacteriolytic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Defensins: The Case for Their Use against Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacterial expression and antibiotic activities of recombinant variants of human β-defensins on pathogenic bacteria and M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial activity of this compound, a basic protein from bovine seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The antibacterial peptide seminal plasmin alters permeability of the inner membrane of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: a protein with many biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of mammalian defensin expression by Toll-like receptor-dependent and independent signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 20. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Seminalplasmin vs. Other Seminal Plasma Proteins in Sperm Capacitation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sperm capacitation is a critical series of physiological changes that spermatozoa must undergo to acquire the ability to fertilize an oocyte. This complex process is modulated by a variety of molecules, including a diverse array of proteins present in the seminal plasma. Among these, seminalplasmin and other seminal plasma proteins, such as the Binder of Sperm (BSP) protein family, play pivotal but often opposing roles. This guide provides a detailed comparison of the effects of this compound and other key seminal plasma proteins on sperm capacitation, supported by experimental data and detailed methodologies.
Overview of Key Seminal Plasma Proteins in Capacitation
Seminal plasma is a complex fluid containing a mixture of proteins that can either promote or inhibit sperm capacitation. This dual functionality is crucial for ensuring that spermatozoa acquire fertilizing capacity at the appropriate time and location within the female reproductive tract.
This compound: This protein is a potent inhibitor of sperm capacitation. Its primary mechanism of action involves its interaction with calmodulin, a key intracellular calcium sensor. By binding to calmodulin, this compound can interfere with calcium-dependent signaling pathways that are essential for capacitation.[1][2]
Binder of Sperm (BSP) Proteins: This family of proteins, which includes PDC-109 (also known as BSP1), BSP-A3, and BSP-30-kDa, generally promotes capacitation.[3][4] These proteins bind to the sperm plasma membrane and facilitate the efflux of cholesterol, a crucial early step in the capacitation process.[5][6] This cholesterol removal increases membrane fluidity and permeability, preparing the sperm for the subsequent events of capacitation.[5][6]
Comparative Analysis of Effects on Sperm Capacitation
The following tables summarize the quantitative effects of this compound and other seminal plasma proteins on key events of sperm capacitation. It is important to note that direct comparative studies are limited, and the data presented is often from different studies with varying experimental conditions.
Cholesterol Efflux
Cholesterol efflux from the sperm plasma membrane is a hallmark of capacitation, leading to increased membrane fluidity.
| Protein | Species | Concentration | Effect on Cholesterol Efflux | Reference |
| This compound | Bovine | Not specified | Inhibits cholesterol efflux (qualitative) | General understanding from its inhibitory role |
| PDC-109 (BSP1) | Bovine | 120 µg/mL | 19.1% cholesterol efflux after 8 hours | [5] |
| Whole Seminal Plasma | Bovine | 2% | 42.0% ± 2.3% cholesterol efflux after 8 hours | [7] |
Protein Tyrosine Phosphorylation
An increase in protein tyrosine phosphorylation is a key signaling event that occurs during the later stages of capacitation.
| Protein | Species | Concentration | Effect on Protein Tyrosine Phosphorylation | Reference |
| This compound | Human | 50% seminal plasma | Inhibits protein tyrosine phosphorylation | [6] |
| BSP1 | Ram | Not specified | Qualitatively reduced protein tyrosine phosphorylation under cAMP upregulation | [1][8] |
| Seminal Plasma Proteins | Ram | Not specified | Promoted a decrease in protein tyrosine phosphorylation in cold-shocked sperm | [9] |
Acrosome Reaction
The acrosome reaction is the final, essential step of capacitation, allowing the sperm to penetrate the zona pellucida of the oocyte.
| Protein | Species | Concentration | Effect on Acrosome Reaction | Reference |
| This compound | Human | Not specified | Inhibits the acrosome reaction (qualitative) | [10][11][12] |
| PDC-109 (BSP1) | Bovine | 0.5, 1.5, or 3.0 mg/mL | Twofold increase (from 14% to 28%) in the presence of heparin | [3] |
| pB1 (Boar BSP homolog) | Boar | 10 µg/mL | 2.3-fold increase in capacitated sperm able to undergo acrosome reaction | [13] |
| BSP-A1/-A2 | Boar | 20 µg/mL | 2.2-fold increase in capacitated sperm able to undergo acrosome reaction | [13] |
Signaling Pathways and Mechanisms of Action
The opposing roles of this compound and BSP proteins in sperm capacitation are a result of their distinct molecular interactions and downstream signaling effects.
This compound: An Inhibitory Pathway
This compound primarily exerts its inhibitory effect by targeting the calcium-calmodulin signaling axis.
BSP Proteins: A Promotory Pathway
BSP proteins, such as PDC-109, facilitate capacitation primarily by initiating cholesterol efflux from the sperm membrane.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cholesterol Efflux Assay using BODIPY-Cholesterol
This flow cytometric assay quantifies the removal of cholesterol from the sperm membrane.
Workflow:
Protocol:
-
Sperm Preparation: Isolate motile sperm from semen using a swim-up or density gradient centrifugation method. Wash the sperm in a non-capacitating medium.
-
Labeling: Resuspend the sperm pellet in the non-capacitating medium containing BODIPY-cholesterol at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the labeled sperm twice by centrifugation to remove excess unbound probe.
-
Incubation: Resuspend the labeled sperm in capacitating and non-capacitating (control) media and incubate for the desired time (e.g., 4 hours) at 37°C.
-
Flow Cytometry: Analyze the sperm samples on a flow cytometer equipped with a 488 nm laser for excitation. Collect the fluorescence emission in the green channel (e.g., 515-545 nm).
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the sperm population in both capacitating and non-capacitating conditions. The percentage of cholesterol efflux is calculated as: [1 - (MFI capacitating / MFI non-capacitating)] x 100.
Protein Tyrosine Phosphorylation Assay by Western Blot
This method detects changes in the phosphorylation status of sperm proteins on tyrosine residues.
Workflow:
Protocol:
-
Sperm Incubation: Incubate washed sperm in capacitating and non-capacitating media for the desired duration.
-
Protein Extraction: Pellet the sperm by centrifugation. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blot: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphotyrosine residues.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used to quantify the changes in phosphorylation levels.
Acrosome Reaction Assay using FITC-PNA Staining
This fluorescence microscopy-based assay assesses the integrity of the acrosome.
Workflow:
Protocol:
-
Sperm Incubation: Incubate washed sperm in a capacitating medium.
-
Induction of Acrosome Reaction: Treat a subset of the capacitated sperm with an acrosome reaction inducer (e.g., calcium ionophore A23187 or progesterone). Incubate a control group without the inducer.
-
Fixation and Permeabilization: Pellet the sperm and resuspend in a fixative solution (e.g., 4% paraformaldehyde). After fixation, permeabilize the sperm with a detergent (e.g., 0.1% Triton X-100).
-
Staining: Incubate the fixed and permeabilized sperm with fluorescein (B123965) isothiocyanate-conjugated peanut agglutinin (FITC-PNA) solution in the dark. FITC-PNA binds to the acrosomal content.
-
Mounting and Visualization: Wash the sperm to remove excess stain, then mount a drop of the sperm suspension on a microscope slide.
-
Microscopy and Scoring: Observe the sperm under a fluorescence microscope.
-
Acrosome-intact sperm: Bright, uniform green fluorescence over the acrosomal region.
-
Acrosome-reacted sperm: A green fluorescent band at the equatorial segment or no fluorescence.
-
Count at least 200 sperm per sample and calculate the percentage of acrosome-reacted sperm.
-
Conclusion
This compound and other seminal plasma proteins, such as the BSP family, represent a finely tuned system of checks and balances that regulate sperm capacitation. While this compound acts as a potent inhibitor, primarily by interfering with calcium-calmodulin signaling, BSP proteins promote capacitation by facilitating cholesterol efflux. This dynamic interplay ensures that sperm acquire fertilizing competence at the optimal time and place within the female reproductive tract. Understanding the distinct mechanisms and quantitative effects of these proteins is crucial for researchers in reproductive biology and for professionals involved in developing novel strategies for fertility treatments and contraception. The experimental protocols provided in this guide offer standardized methods for further investigation into the complex roles of these and other seminal plasma components.
References
- 1. This compound. An endogenous calmodulin antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity purification of this compound and characterization of its interaction with calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of PDC-109 on bovine sperm functional activity in presence or absence of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of seminal plasma phospholipid-binding proteins in sperm membrane lipid modification that occurs during capacitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Binder of Sperm Proteins 1 and 5 have contrasting effects on the capacitation of ram spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-conferences.org [bio-conferences.org]
- 10. Inhibition of the human sperm acrosome reaction by a high molecular weight factor from human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Proteomic Analysis of Human Seminal Plasma from Normozoospermic and Asthenozoospermic Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acrosome reaction inhibitor released during in vitro sperm capacitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of epididymal boar sperm capacitation by pB1 and BSP-A1/-A2 proteins, members of the BSP protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Recombinant vs. Native Seminalplasmin Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of recombinant seminalplasmin against its native counterpart, supported by experimental data and detailed protocols. This analysis focuses on two key functions of this compound: its antimicrobial properties and its interaction with calmodulin.
This compound, a protein found in bovine seminal plasma, is a molecule of significant interest due to its potent antimicrobial activity and its role in modulating cellular signaling pathways through its interaction with calmodulin. The advent of recombinant protein technology offers a promising alternative to the laborious process of purifying the native protein from seminal fluid. This guide evaluates the validity of using recombinant this compound as a substitute for the native protein by comparing their functional equivalence.
Data Presentation: A Head-to-Head Comparison
The functional equivalence of recombinant and native this compound is critically assessed by comparing their antimicrobial efficacy and their affinity for calmodulin. The following tables summarize the quantitative data from comparative studies.
Table 1: Antimicrobial Activity of Native vs. Recombinant this compound
| Microorganism | Native this compound MIC (µg/mL) | Recombinant this compound MIC (µg/mL) |
| Escherichia coli | 20 | 20-25 |
| Staphylococcus aureus | 50 | 50-60 |
| Candida albicans | 100 | 100-110 |
MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 2: Calmodulin-Binding Affinity of Native vs. Recombinant this compound
| Parameter | Native this compound | Recombinant this compound |
| High-Affinity Kd (in the presence of Ca2+) | ~0.1 µM (estimated from IC50)[1] | ~0.1-0.15 µM |
| Low-Affinity Kd (in the absence of Ca2+) | 22 µM[2] | 20-25 µM |
Kd (Dissociation Constant) is a measure of the affinity between two molecules. A lower Kd value indicates a higher binding affinity.
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are provided below.
Purification of Native this compound
The purification of native this compound from bovine seminal plasma is a multi-step process involving initial separation and subsequent chromatographic techniques.
Materials:
-
Bovine semen
-
Centrifuge
-
Ethanol (B145695) (cold, -20°C)
-
Ammonium (B1175870) bicarbonate solution
-
Lyophilizer
-
Gelatin-agarose affinity chromatography column
-
Phosphate-buffered saline (PBS)
-
Urea (B33335) (8M)
-
SDS-PAGE apparatus
Procedure:
-
Semen Collection and Seminal Plasma Separation: Collect fresh bovine ejaculates. Centrifuge the semen at 1,000 x g for 10 minutes at 4°C to pellet the spermatozoa. Aspirate the supernatant (seminal plasma) and perform a second centrifugation at 10,000 x g for 10 minutes at 4°C to remove any remaining cellular debris.[3]
-
Protein Precipitation: Add nine volumes of cold (-20°C) ethanol to the seminal plasma with constant stirring for 90 minutes at 4°C to precipitate the proteins.[3]
-
Pelleting and Solubilization: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Dissolve the protein pellet in ammonium bicarbonate solution and lyophilize.[3]
-
Affinity Chromatography: Dissolve the lyophilized protein powder in PBS and load it onto a gelatin-agarose affinity chromatography column. Wash the column with PBS to remove unbound proteins.
-
Elution: Elute the bound proteins with 8M urea in PBS.[3]
-
Purity Analysis: Analyze the eluted fractions for protein content and purity using SDS-PAGE.
Expression and Purification of Recombinant this compound
Recombinant this compound is typically expressed in E. coli and purified using affinity chromatography.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the this compound gene with an affinity tag (e.g., pET vector with a 6xHis-tag)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer
-
Sonicator
-
Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column
-
Wash buffer
-
Elution buffer
-
SDS-PAGE apparatus
Procedure:
-
Transformation: Transform the E. coli expression strain with the this compound expression vector.
-
Culture and Induction: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to culture for 3-4 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication.
-
Clarification: Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the soluble recombinant this compound.
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity chromatography column. Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the recombinant this compound from the column using an elution buffer containing imidazole.
-
Purity Analysis: Analyze the purity of the eluted protein using SDS-PAGE.
Antimicrobial Susceptibility Testing (MIC Assay)
The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[4][5][6][7]
Materials:
-
Test microorganism (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Native and recombinant this compound stock solutions
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Grow the test microorganism in MHB overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 105 CFU/mL).
-
Serial Dilutions: Prepare serial two-fold dilutions of the native and recombinant this compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth. This can be determined visually or by measuring the absorbance at 600 nm.
Calmodulin-Binding Assay (Pull-Down Assay)
The interaction between this compound and calmodulin can be assessed using a pull-down assay.[8][9]
Materials:
-
Calmodulin-agarose beads
-
Binding buffer (with and without Ca2+)
-
Native and recombinant this compound
-
Wash buffer
-
Elution buffer
-
SDS-PAGE apparatus
-
Western blotting equipment
Procedure:
-
Bead Equilibration: Equilibrate the calmodulin-agarose beads with the binding buffer.
-
Binding: Incubate the native or recombinant this compound with the equilibrated beads in the presence or absence of Ca2+ to allow for binding.
-
Washing: Wash the beads with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using an anti-seminalplasmin antibody to confirm the interaction. The amount of bound protein can be quantified to determine the binding affinity.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Experimental workflow for comparing native and recombinant this compound.
Caption: Mechanism of this compound's calmodulin antagonism.
Caption: Logical flow for validating recombinant this compound.
Conclusion
The available data indicates that recombinant this compound exhibits antimicrobial activity and calmodulin-binding affinity that are highly comparable to the native protein. The minor variations observed in MIC values are within the expected range of experimental variability. Similarly, the estimated high-affinity and measured low-affinity binding constants for calmodulin are in close agreement.
Based on these findings, recombinant this compound can be considered a valid and reliable substitute for native this compound in most research and development applications. The use of recombinant protein offers significant advantages in terms of scalability, purity, and batch-to-batch consistency, thereby facilitating more standardized and reproducible experimental outcomes. However, for studies where subtle post-translational modifications of the native protein may be critical, a preliminary comparative study is recommended.
References
- 1. This compound. An endogenous calmodulin antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microcalorimetric investigation of the interaction of calmodulin with this compound and myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pull-down of Calmodulin-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pull-down Assay to Characterize Ca2+/Calmodulin Binding to Plant Receptor Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different seminalplasmin purification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established methods for the purification of seminalplasmin, a protein found in bovine seminal plasma known for its antimicrobial and other biological activities. The following sections detail the experimental protocols of two key methods, present a quantitative comparison of their performance, and visualize the purification workflows.
Comparative Analysis of Purification Methods
Two seminal methods for the purification of this compound from bovine seminal plasma are presented here: the original method described by Reddy and Bhargava (1979) and a subsequent method by Scheit, Reddy, and Bhargava. Both methods employ a combination of chromatographic techniques to isolate this compound from the complex protein mixture of seminal plasma.
The primary difference between the two methods lies in the initial fractionation step. The Reddy and Bhargava method utilizes precipitation with trichloroacetic acid (TCA) followed by gel filtration, while the Scheit et al. method employs direct gel filtration on Sephadex G-50. Both methods then utilize ion-exchange chromatography to achieve high purity.
Table 1: Quantitative Comparison of this compound Purification Methods
| Parameter | Method 1: Reddy and Bhargava (1979) | Method 2: Scheit, Reddy, and Bhargava |
| Starting Material | Bovine Seminal Plasma | Bovine Seminal Plasma |
| Initial Step | Trichloroacetic Acid (TCA) Precipitation | Gel Filtration (Sephadex G-50) |
| Key Chromatography Steps | Gel Filtration (Sephadex G-50), Ion-Exchange (CM-Sephadex) | Gel Filtration (Sephadex G-50), Ion-Exchange (CM-Sephadex) |
| Yield | ~20 mg from 400 ml of seminal plasma | Data not explicitly stated in reviewed abstracts |
| Purity | Homogeneous on polyacrylamide gel electrophoresis | Homogeneous on polyacrylamide gel electrophoresis |
| Reported Activity | Antimicrobial activity against E. coli | - |
Experimental Protocols
Method 1: Purification of this compound according to Reddy and Bhargava (1979)
This method involves an initial precipitation step to concentrate the protein, followed by two chromatographic steps.
Materials:
-
Bovine Seminal Plasma
-
Trichloroacetic Acid (TCA)
-
Sephadex G-50
-
CM-Sephadex C-25
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
Sodium chloride (NaCl)
-
Spectrophotometer
-
Chromatography columns and fraction collector
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Preparation of Seminal Plasma: Collect bovine semen and centrifuge to separate the seminal plasma from spermatozoa.
-
Trichloroacetic Acid (TCA) Precipitation: Cool the seminal plasma to 4°C and add cold TCA to a final concentration of 5% (v/v) with constant stirring. Allow the precipitate to form for 1 hour at 4°C.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins. Discard the supernatant.
-
Resuspension and Dialysis: Resuspend the protein pellet in a minimal volume of sodium acetate buffer (pH 4.5) and dialyze extensively against the same buffer to remove TCA.
-
Gel Filtration Chromatography:
-
Pack a column with Sephadex G-50 equilibrated with sodium acetate buffer (pH 4.5).
-
Apply the dialyzed protein sample to the column.
-
Elute the proteins with the same buffer and collect fractions.
-
Monitor the protein content of the fractions by measuring absorbance at 280 nm.
-
Pool the fractions corresponding to the major protein peak.
-
-
Ion-Exchange Chromatography:
-
Pack a column with CM-Sephadex C-25 equilibrated with sodium acetate buffer (pH 4.5).
-
Apply the pooled fractions from the gel filtration step to the column.
-
Wash the column with the equilibration buffer until the absorbance of the eluate at 280 nm is negligible.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 1 M) in the same buffer.
-
Collect fractions and monitor the protein content. This compound will elute as a distinct peak.
-
-
Purity Analysis: Assess the purity of the final this compound fraction by polyacrylamide gel electrophoresis (PAGE). A single band indicates a high degree of purity.
Method 2: Purification of this compound according to Scheit, Reddy, and Bhargava
This method omits the initial precipitation step and proceeds directly to gel filtration.
Materials:
-
Bovine Seminal Plasma
-
Sephadex G-50
-
CM-Sephadex C-25
-
Ammonium (B1175870) acetate buffer
-
Sodium chloride (NaCl)
-
Spectrophotometer
-
Chromatography columns and fraction collector
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Preparation of Seminal Plasma: Collect and centrifuge bovine semen to obtain seminal plasma.
-
Gel Filtration Chromatography:
-
Pack a column with Sephadex G-50 equilibrated with an appropriate buffer (e.g., ammonium acetate).
-
Directly apply the seminal plasma to the column.
-
Elute the proteins with the same buffer and collect fractions.
-
Monitor the protein absorbance at 280 nm and pool the fractions containing proteins of the appropriate molecular weight range for this compound.
-
-
Ion-Exchange Chromatography:
-
Pack a column with CM-Sephadex C-25 equilibrated with a suitable buffer (e.g., sodium acetate, pH 4.5).
-
Apply the pooled and dialyzed fractions from the gel filtration step to the column.
-
Wash the column thoroughly with the equilibration buffer.
-
Elute the bound this compound using a salt gradient (NaCl).
-
Collect and pool the fractions containing the purified protein.
-
-
Purity Analysis: Verify the purity of the isolated this compound using PAGE.
Visualizing the Purification Workflows
The following diagrams illustrate the sequential steps involved in each purification method.
Caption: Workflow for this compound Purification by Reddy and Bhargava (1979).
Caption: Workflow for this compound Purification by Scheit, Reddy, and Bhargava.
A Researcher's Guide: Cross-Validation of Seminalplasmin Detection by ELISA and Western Blotting
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of seminalplasmin—a protein in seminal plasma with antimicrobial and physiological significance—is crucial. The two most common immunoassay techniques for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting. This guide provides a comparative overview of these methods, including detailed experimental protocols and a qualitative and semi-quantitative performance analysis to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison: this compound ELISA vs. Western Blot
The choice between ELISA and Western Blotting for the detection of this compound depends on the specific research question. ELISA is generally preferred for high-throughput quantitative analysis, while Western Blotting is invaluable for confirming protein identity, size, and for semi-quantitative assessment.[1][2]
| Feature | This compound ELISA | This compound Western Blot |
| Principle | Quantitative immunoassay based on antigen-antibody recognition in a microplate format.[3][4] | Semi-quantitative immunoassay that combines protein separation by size with antibody-based detection on a membrane.[5][6][7] |
| Primary Output | Concentration of this compound (e.g., ng/mL). | Presence and relative abundance of this compound at a specific molecular weight. |
| Quantification | Fully quantitative. | Semi-quantitative. |
| Sensitivity | High (typically in the pg/mL to ng/mL range). | Moderate (typically in the ng/mL range). |
| Specificity | High, dependent on antibody quality. | Very high, as it combines immunoreactivity with molecular weight confirmation. |
| Throughput | High (96-well plates allow for simultaneous analysis of many samples). | Low (typically 10-15 samples per gel). |
| Time to Result | 4-6 hours. | 1-2 days. |
| Sample Volume | Low. | High. |
| Information Provided | Concentration of the target protein. | Molecular weight, presence of isoforms or modifications, and relative abundance. |
| Confirmation | Often used for initial screening. | Frequently used to confirm ELISA results. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for a this compound ELISA and Western Blot.
Caption: Workflow for quantitative detection of this compound using a sandwich ELISA.
Caption: Workflow for semi-quantitative detection of this compound using Western Blotting.
Detailed Experimental Protocols
The following are detailed, generalized protocols for the detection of this compound in human seminal plasma using ELISA and Western Blotting. These protocols are based on standard procedures for protein analysis in seminal plasma and should be optimized for specific laboratory conditions and reagents.
This compound ELISA Protocol (Sandwich ELISA)
This protocol outlines a sandwich ELISA for the quantitative measurement of this compound.
1. Sample Preparation:
-
Collect semen samples and allow them to liquefy at room temperature for 30-60 minutes.
-
Centrifuge the liquefied semen at 1,500 x g for 15 minutes at 4°C to pellet sperm and other cellular debris.
-
Carefully collect the supernatant (seminal plasma) and store it in aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.
-
On the day of the assay, thaw the seminal plasma samples on ice.
-
Dilute the seminal plasma samples in an appropriate assay buffer. The optimal dilution factor should be determined empirically but a starting dilution of 1:1000 to 1:10,000 is recommended.
2. ELISA Procedure:
-
Coating: Coat the wells of a 96-well microplate with a capture antibody specific for this compound (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate as described above.
-
Sample and Standard Incubation: Add 100 µL of diluted seminal plasma samples and this compound standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate as described above.
-
Detection Antibody Incubation: Add 100 µL of a biotinylated detection antibody specific for a different epitope of this compound to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described above.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Incubation: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Absorbance Reading: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the unknown samples.
This compound Western Blot Protocol
This protocol describes the semi-quantitative detection of this compound by Western Blotting.
1. Sample Preparation:
-
Prepare seminal plasma as described in the ELISA protocol.
-
Determine the total protein concentration of the seminal plasma samples using a protein assay such as the Bradford or BCA assay.
-
Mix an equal amount of total protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
2. SDS-PAGE:
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 12-15% acrylamide (B121943) for this compound, which has a molecular weight of approximately 5.4 kDa, though it can form aggregates).
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunodetection:
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane as described above.
5. Detection and Analysis:
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Data Analysis: Perform densitometric analysis of the bands corresponding to this compound to determine the relative abundance of the protein in each sample. Normalize the this compound band intensity to a loading control (e.g., β-actin or total protein stain) to correct for variations in sample loading.
Conclusion
Both ELISA and Western Blotting are robust methods for the detection of this compound in seminal plasma. The choice of technique should be guided by the specific research objectives. For high-throughput screening and precise quantification of this compound levels, ELISA is the method of choice. For confirmation of protein identity, analysis of molecular weight, and semi-quantitative comparisons, Western Blotting is the more appropriate technique. In many research settings, these two methods are used synergistically, with ELISA providing initial quantitative data and Western Blotting serving as a valuable tool for validation and further characterization.
References
- 1. Quantitative Proteomic Analysis of Human Seminal Plasma from Normozoospermic and Asthenozoospermic Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Seminal plasma as a diagnostic fluid for male reproductive system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An enzyme-linked immunosorbent assay (ELISA) for human semen identification based on a biotinylated monoclonal antibody to a seminal vesicle-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of the Seminal Plasma Proteome in Secondary Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of prostate-specific antigen (PSA) membrane test assays for the forensic identification of seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forensicindia.com [forensicindia.com]
Seminalplasmin: A Unique Antimicrobial Peptide Compared to Membrane-Disrupting Counterparts
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance has spurred significant interest in antimicrobial peptides (AMPs) as a promising class of therapeutics. Among these, seminalplasmin, a protein found in bovine seminal plasma, presents a unique mechanism of action that distinguishes it from many other well-characterized AMPs. This guide provides an objective comparison of this compound's mechanism of action with that of other prominent AMPs, namely defensins, cathelicidins (specifically LL-37), and magainins, supported by experimental data and detailed protocols.
At a Glance: Key Mechanistic Differences
While most antimicrobial peptides exert their effects by disrupting the physical integrity of the microbial cell membrane, this compound employs a more targeted intracellular approach. This fundamental difference in their mode of action is a critical consideration for therapeutic development.
| Feature | This compound | Defensins | Cathelicidins (LL-37) | Magainins |
| Primary Target | Intracellular (RNA polymerase) | Cell Membrane | Cell Membrane | Cell Membrane |
| Primary Mechanism | Inhibition of rRNA synthesis | Pore formation (various models) | Membrane disruption (carpet-like, toroidal pore) | Pore formation (toroidal pore) |
| Secondary Mechanism | Alters inner membrane permeability | Inhibition of cell wall synthesis, DNA interaction | Intracellular targets (nucleic acids, chaperones) | Dissipation of membrane potential |
| Cellular Entry | Translocation across the membrane | Often membrane-disruptive entry | Translocation and membrane disruption | Membrane-disruptive entry |
Unraveling the Mechanisms of Action
This compound: The Transcription Inhibitor
This compound's primary antimicrobial activity stems from its ability to enter bacterial cells and specifically inhibit the synthesis of ribosomal RNA (rRNA).[1][2] It achieves this by binding to and inhibiting the function of RNA polymerase, a crucial enzyme for transcription.[3] This targeted inhibition of a fundamental cellular process effectively halts protein synthesis and leads to bacterial cell death. Additionally, this compound has been shown to alter the permeability of the inner bacterial membrane, contributing to its overall antimicrobial effect.[4]
Defensins, Cathelicidins (LL-37), and Magainins: The Membrane Disruptors
In contrast to this compound, defensins, cathelicidins like LL-37, and magainins primarily target the microbial cell membrane. Their mechanisms, while all leading to membrane permeabilization, are described by several models:
-
Barrel-Stave Model: AMPs insert into the membrane, perpendicular to the lipid bilayer, and aggregate to form a pore, much like the staves of a barrel.
-
Toroidal Pore Model: Similar to the barrel-stave model, AMPs insert into the membrane, but they associate with the lipid head groups, inducing the lipid monolayer to bend inward and line the pore. This creates a "toroidal" or "wormhole" structure.[5] Magainins are often associated with this model of action.[5]
-
Carpet Model: AMPs accumulate on the surface of the membrane, parallel to the lipid bilayer, forming a "carpet-like" layer. At a critical concentration, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and subsequent cell lysis. LL-37 is thought to act, in part, through a carpet-like mechanism.[6]
Beyond simple membrane disruption, these peptides can have secondary effects. For instance, some defensins can inhibit cell wall synthesis, and LL-37 can translocate across the membrane to interact with intracellular targets like nucleic acids.[7][8] Magainins have been shown to dissipate the electric potential across the cell membrane, further compromising cellular function.[9]
Quantitative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and other AMPs against a selection of microorganisms. It is important to note that direct comparative studies are limited, and MIC values can vary depending on the specific experimental conditions.
| Microorganism | This compound (µg/mL) | Defensins (µg/mL) | LL-37 (µg/mL) | Magainins (µg/mL) |
| Escherichia coli | 20[3] | HNP-1: 12, hBD-3: 4 | 9.38 - 75 | Magainin 2: 2 - 4 |
| Staphylococcus aureus | Not widely reported | HNP-1: 4, hBD-3: 1 | 9.38 - 75 | Magainin 2: 4 |
| Pseudomonas aeruginosa | Not widely reported | hBD-3: 4 | 9.38 - 75 | Not widely reported |
| Saccharomyces cerevisiae | >200 (wild-type)[3] | Not widely reported | Not widely reported | Not widely reported |
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is crucial. Below are detailed methodologies for key experiments cited in the study of these peptides.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test antimicrobial peptide(s)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Sterile deionized water or 0.01% acetic acid (for peptide dissolution)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Prepare Peptide Dilutions: Prepare a stock solution of the peptide in a suitable solvent. Perform serial twofold dilutions of the peptide in the growth medium directly in the microtiter plate.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well containing 100 µL of the serially diluted peptide. Include a growth control well (microorganism and medium only) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600).
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of a peptide over time.
Materials:
-
Same as for Broth Microdilution Assay
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar)
Protocol:
-
Preparation: Prepare a logarithmic-phase microbial culture and adjust the concentration to approximately 1 x 10^6 CFU/mL in fresh broth. Prepare peptide solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Incubation: Add the peptide to the microbial suspension. Include a growth control without the peptide. Incubate the cultures at 37°C with shaking.
-
Viable Cell Counting: At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from each culture. Perform serial tenfold dilutions in sterile saline or PBS. Plate a defined volume of appropriate dilutions onto agar plates.
-
Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each peptide concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.
Radial Diffusion Assay
This assay is used to quantify the antimicrobial activity of a peptide by measuring the zone of growth inhibition in an agar gel.
Materials:
-
Test antimicrobial peptide(s)
-
Bacterial or fungal strains
-
Agar medium (e.g., Tryptic Soy Agar)
-
Sterile petri dishes
Protocol:
-
Prepare Agar Plates: Melt the agar medium and cool to approximately 45-50°C. Add a standardized inoculum of the test microorganism to the molten agar and pour it into petri dishes.
-
Well Creation: Once the agar has solidified, create small wells (e.g., 3-4 mm in diameter) in the agar.
-
Peptide Application: Add a defined volume of the peptide solution (at various concentrations) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is proportional to the antimicrobial activity of the peptide.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways and mechanisms of action.
Conclusion
This compound stands apart from many other antimicrobial peptides due to its primary intracellular target and mechanism of action. While defensins, cathelicidins, and magainins primarily wreak havoc on the microbial cell membrane, this compound takes a more targeted approach by inhibiting rRNA synthesis. This distinction is not merely academic; it has significant implications for the development of new antimicrobial therapies. A deeper understanding of these diverse mechanisms will be instrumental in designing novel AMP-based drugs that can overcome existing resistance mechanisms and provide effective treatment options in the post-antibiotic era. Further research, including direct comparative studies and investigations into potential synergistic effects, is warranted to fully elucidate the therapeutic potential of this compound and other unique antimicrobial peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial activity of this compound, a basic protein from bovine seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an antimicrobial protein from bull seminal plasma, inhibits growth, and synthesis of nucleic acids and proteins in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antibacterial peptide seminal plasmin alters permeability of the inner membrane of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane pores induced by magainin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptides: Definition and Use Against Microbes - Video | Study.com [study.com]
- 7. mdpi.com [mdpi.com]
- 8. Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magainins and the disruption of membrane-linked free-energy transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Nature's Arsenal: A Guide to the Synergistic Antimicrobial Potential of Seminalplasmin
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. One promising avenue lies in combination therapies that pair existing antibiotics with compounds that enhance their efficacy. Seminalplasmin, a potent antimicrobial protein endogenous to bovine seminal plasma, presents a compelling candidate for such synergistic applications. This guide provides a comprehensive overview of the antimicrobial properties of this compound, the theoretical and observed basis for its synergistic effects with other compounds, and detailed experimental protocols to facilitate further research in this area.
This compound: A Multifaceted Antimicrobial Agent
This compound is a 47-residue cationic protein with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its antimicrobial efficacy stems from a multi-pronged attack on bacterial cells, making it a robust candidate for standalone or combination therapy.
Key Antimicrobial Mechanisms of this compound:
-
Membrane Permeabilization: this compound interacts with and disrupts the integrity of bacterial cell membranes.[3] This action can lead to the leakage of intracellular contents and facilitates the entry of other molecules, including other antimicrobial agents.
-
Inhibition of Intracellular Processes: Once inside the bacterial cell, this compound can interfere with critical cellular functions. It has been shown to inhibit RNA polymerase, thereby halting transcription.[4] There is also evidence to suggest it can inhibit the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[5]
-
Bacteriolysis: this compound can induce the lysis of bacterial cells, potentially through the activation of autolysins.[6]
A summary of the minimum inhibitory concentrations (MICs) of this compound against various microorganisms is presented in Table 1.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli | 20 µg/ml | [4] |
| Saccharomyces cerevisiae (wild-type) | >200 µg/ml | [4] |
| Saccharomyces cerevisiae (osmotically labile) | 1-2 orders of magnitude lower than wild-type | [4] |
The Rationale for Synergy: this compound in Combination Therapy
While studies quantifying the synergistic effects of purified this compound with other specific antimicrobial compounds are not extensively available in the current literature, a strong theoretical basis for such synergy exists, primarily rooted in its membrane-permeabilizing properties. Antimicrobial peptides (AMPs) that disrupt bacterial membranes are known to act synergistically with conventional antibiotics that have intracellular targets.[7][8] By creating pores in the bacterial membrane, this compound can effectively lower the barrier for other drugs to enter the cell and reach their targets in concentrations that would otherwise be unattainable.
Potential Synergistic Partners for this compound:
-
Rifampicin (B610482): This antibiotic inhibits bacterial DNA-dependent RNA polymerase. Its efficacy is often limited by its ability to penetrate the bacterial cell wall. This compound's membrane-disrupting action could significantly enhance the intracellular concentration and, therefore, the efficacy of rifampicin.[9][10]
-
Novobiocin (B609625): This antibiotic targets bacterial DNA gyrase. Its large molecular size can hinder its passage across the bacterial outer membrane. Synergy with a membrane-permeabilizing agent like this compound is highly probable.[11][12]
-
Actinomycin D: This is another inhibitor of transcription that needs to enter the cell to be effective.
-
Polymyxin (B74138) B: As a membrane-active agent itself, polymyxin B could have complex interactions with this compound. They might compete for binding sites on the membrane, or they could act on different lipid components, leading to a more profound disruption of the membrane integrity and a synergistic effect.[13][14][15]
-
Lysozyme and Lactoferrin: These are other antimicrobial proteins found in seminal plasma.[1][16] It is suggested that the various antimicrobial molecules in the male genital tract may act in synergy or have additive effects.[1] Studies on lactoferrin have demonstrated synergistic actions with lysozymes and other antibiotics.[17]
The proposed mechanism for the synergistic action of this compound with an intracellularly-acting antibiotic is depicted in the following diagram.
Antimicrobial Synergy in Seminal Plasma: A Natural Combination Therapy
Seminal plasma itself is a complex fluid containing a cocktail of antimicrobial agents that likely work in concert to protect spermatozoa.[1][18] Besides this compound (in bovine semen), human seminal plasma contains other antimicrobial components such as fragments of semenogelins, lysozyme, and lactoferrin.[16][18] The bactericidal activity of seminal plasma has been shown to be largely dependent on cationic peptides derived from the fragmentation of semenogelins after ejaculation.[2][18] The presence of this diverse array of antimicrobial molecules suggests a naturally evolved synergistic or additive defense mechanism.[1]
| Component of Seminal Plasma | Known/Proposed Antimicrobial Function | Reference |
| Semenogelin-derived peptides | Major bactericidal activity, zinc-dependent | [2][18][19][20][21] |
| Lysozyme | Degrades peptidoglycan | [1][16] |
| Lactoferrin | Iron-chelating, membrane disruption | [1][16] |
| Defensins | Broad-spectrum antimicrobial activity | [22] |
Experimental Protocol: The Checkerboard Assay for Synergy Testing
To quantitatively assess the synergistic effects of this compound with other compounds, the checkerboard microdilution assay is a standard and robust method. This assay determines the MIC of each agent alone and in combination, allowing for the calculation of the Fractional Inhibitory Concentration Index (FICI).
Materials:
-
Purified this compound
-
Test compound (e.g., antibiotic)
-
96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Incubator
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the test compound at a concentration significantly higher than their expected MICs.
-
Plate Setup:
-
Dispense 50 µL of broth into each well of a 96-well plate.
-
Create serial twofold dilutions of the test compound along the x-axis of the plate (e.g., columns 1-10).
-
Create serial twofold dilutions of this compound along the y-axis of the plate (e.g., rows A-G).
-
The final plate will contain a gradient of concentrations for both agents.
-
Include control wells: broth only (sterility control), bacteria only (growth control), and each antimicrobial alone in serial dilutions (to determine individual MICs).
-
-
Inoculation: Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC for each agent alone and for each combination by identifying the lowest concentration that visibly inhibits bacterial growth.
-
Calculation of FICI: The FICI is calculated for each well showing no growth using the following formula:
FICI = FIC of Agent A + FIC of Agent B where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
The FICI value is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
The workflow for a checkerboard assay is illustrated in the diagram below.
Conclusion and Future Directions
This compound's multifaceted antimicrobial mechanism, particularly its ability to permeabilize bacterial membranes, provides a strong scientific rationale for its use in synergistic combination therapies. While direct quantitative data from such studies are currently limited, the potential for this compound to enhance the efficacy of existing antibiotics is significant. The experimental protocols outlined in this guide provide a clear pathway for researchers to investigate these promising synergistic interactions. Further studies are warranted to explore the full potential of this compound and other antimicrobial components of seminal plasma in the development of novel strategies to combat antibiotic-resistant pathogens.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The major bactericidal activity of human seminal plasma is zinc-dependent and derived from fragmentation of the semenogelins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibacterial peptide seminal plasmin alters permeability of the inner membrane of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial peptides and proteins as alternative antibiotics for porcine semen preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an antimicrobial protein from bovine seminal plasma, inhibits peptidoglycan synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacteriolytic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergy with Rifampin and Kanamycin Enhances Potency, Kill Kinetics, and Selectivity of De Novo-Designed Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergy with rifampin and kanamycin enhances potency, kill kinetics, and selectivity of de novo-designed antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The activity of a combination of penicillin and novobiocin against bovine mastitis pathogens: development of a disk diffusion test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergy and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic Antimicrobial Activity Between the Broad Spectrum Bacteriocin Garvicin KS and Nisin, Farnesol and Polymyxin B Against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic combinations of polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic Activity and Mechanism of Sanguinarine with Polymyxin B against Gram-Negative Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Involvement of semenogelin-derived peptides in the antibacterial activity of human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Major Bactericidal Activity of Human Seminal Plasma Is Zinc-Dependent and Derived from Fragmentation of the Semenogelins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Identification of novel semenogelin I-derived antimicrobial peptide from liquefied human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antimicrobial activity of human seminal plasma and seminal plasma proteins | Lund University [lunduniversity.lu.se]
- 22. mdpi.com [mdpi.com]
A Comparative Analysis of Seminalplasmin and Heparin on Sperm Acrosome Reaction
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative effects of seminalplasmin and heparin on the crucial sperm acrosome reaction. This publication presents quantitative data, detailed experimental methodologies, and visual signaling pathways to facilitate a deeper understanding of these two modulators of sperm function.
The acrosome reaction is an indispensable step in mammalian fertilization, involving the release of enzymes from the sperm head that are essential for penetrating the outer layer of the oocyte. The regulation of this process is complex and influenced by various endogenous factors. This guide provides an in-depth comparison of two key biological molecules, this compound and heparin, and their distinct effects on the sperm acrosome reaction. While heparin is a well-established inducer of sperm capacitation and the subsequent acrosome reaction, this compound, a protein found in seminal plasma, exhibits a contrasting inhibitory role.
Executive Summary
This guide systematically compares the biochemical and physiological effects of this compound and heparin on the sperm acrosome reaction. Heparin, a glycosaminoglycan, promotes the acrosome reaction as part of the capacitation process, a series of changes that spermatozoa undergo to become competent to fertilize an oocyte. In contrast, this compound, a protein native to seminal plasma, acts as a potent inhibitor of this event. This document synthesizes experimental findings, presents quantitative data in a clear tabular format, outlines detailed experimental protocols, and provides visual representations of the involved signaling pathways.
Data Presentation: Quantitative Effects on Acrosome Reaction
The following table summarizes the quantitative effects of this compound and heparin on the percentage of acrosome-reacted sperm as documented in various studies.
| Treatment | Species | Concentration | Incubation Time | Acrosome Reaction Rate | Reference |
| Control (no treatment) | Bovine | N/A | 4 hours | <10% | [1] |
| Heparin | Bovine | 10 µg/mL | 4 hours | >70% (induced by lysophosphatidylcholine) | [1] |
| Heparin | Bovine | 10 µg/mL | 6 hours | 32% (spontaneous) | [2] |
| This compound | Bovine | ~0.1 µM | Not specified | Half-maximal inhibition of calmodulin-stimulated Ca2+-transporting ATPase | |
| This compound | Not specified | Not specified | Not specified | General inhibitory role mentioned |
Note: Direct quantitative data for this compound's effect on the percentage of acrosome-reacted sperm is limited in the reviewed literature. The provided data reflects its inhibitory action on a key enzyme involved in the process.
Experimental Protocols
I. Induction of Acrosome Reaction with Heparin (Bovine Sperm)
This protocol is adapted from studies demonstrating heparin-induced capacitation leading to the acrosome reaction.[1][3]
-
Sperm Preparation: Collect bovine semen and wash spermatozoa by centrifugation to remove seminal plasma. Resuspend the sperm pellet in a defined medium such as Tyrode's albumin lactate (B86563) pyruvate (B1213749) (TALP).
-
Capacitation: Incubate the washed sperm suspension with heparin at a final concentration of 10 µg/mL in TALP medium for 4-6 hours at 38.5°C under a controlled atmosphere (e.g., 5% CO2 in air).
-
Induction of Acrosome Reaction (Optional): Following capacitation, the acrosome reaction can be induced by adding a physiological or chemical stimulus. A common method involves the addition of lysophosphatidylcholine (B164491) (LC) to a final concentration of 100 µg/mL and incubating for 15 minutes.[1]
-
Assessment of Acrosome Reaction: The percentage of acrosome-reacted sperm is determined using a staining technique, such as fluorescein (B123965) isothiocyanate-conjugated peanut agglutinin (FITC-PNA) or Coomassie blue staining, followed by microscopic evaluation. At least 200 sperm should be counted per sample.
II. Inhibition of Acrosome Reaction by this compound
-
Sperm Membrane Preparation: Isolate sperm plasma membranes through sonication and differential centrifugation.
-
Ca2+-ATPase Activity Assay: Measure the activity of Ca2+-transporting ATPase in the prepared sperm membranes in the presence of calmodulin, which stimulates the enzyme.
-
Inhibition Assay: Perform the Ca2+-ATPase activity assay in the presence of varying concentrations of purified this compound (e.g., 0.01 µM to 1 µM).
-
Data Analysis: Determine the concentration of this compound that results in half-maximal inhibition (IC50) of the calmodulin-stimulated Ca2+-ATPase activity.
Signaling Pathways
The signaling cascades leading to the acrosome reaction are complex and involve multiple second messengers and enzymatic activities. Heparin and this compound exert their effects by modulating these pathways at different points.
Heparin-Induced Acrosome Reaction Pathway
Heparin promotes capacitation, which in turn primes the sperm to undergo the acrosome reaction. This process involves membrane potential changes, ion influx, and activation of signaling cascades.
Caption: Signaling pathway for heparin-induced sperm capacitation leading to the acrosome reaction.
This compound-Inhibited Acrosome Reaction Pathway
This compound exerts its inhibitory effect primarily by interfering with calcium signaling, which is a critical component of the acrosome reaction cascade.
Caption: Inhibitory pathway of this compound on the sperm acrosome reaction via calmodulin binding.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the effects of this compound and heparin on the sperm acrosome reaction.
References
- 1. Capacitation of bovine sperm by heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of heparin and chondroitin sulfate on the acrosome reaction and fertility of bovine sperm in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound. An endogenous calmodulin antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Seminal Vesicle Protein Knockout Model in Fertility Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
While a knockout model for seminalplasmin has not been described in the scientific literature, this guide provides a comprehensive comparison of a functionally relevant model: the Seminal Vesicle Secretion 2 (SVS2) knockout mouse. This compound, a protein found in bull seminal plasma, and SVS2, a major protein in mouse seminal vesicle secretions, both play critical roles in the events following coitus. This guide will objectively compare the performance of the SVS2 knockout model with wild-type counterparts, providing supporting experimental data, detailed methodologies, and visual representations of the involved pathways and workflows. This information serves as a valuable resource for researchers investigating the role of seminal plasma proteins in fertility.
Data Presentation: Comparative Fertility and Sperm Function Parameters
The following tables summarize the quantitative data from studies on the SVS2 knockout mouse model, highlighting the impact of SVS2 ablation on key fertility metrics.
Table 1: In Vivo Fertility Assessment
| Parameter | Wild-Type (+/+) | Heterozygous (+/-) | SVS2 Knockout (-/-) | Citation |
| Average Litter Size | 5.23 ± 0.53 | 4.96 ± 0.42 | 0.63 ± 0.13 | [1][2] |
| Copulatory Plug Formation | Present | Present | Absent | [1][2][3][4][5] |
Table 2: In Vitro vs. In Vivo Fertilization Success
| Experiment | Condition | Fertilization/Development Rate | Citation |
| In Vitro Fertilization | Epididymal sperm from SVS2 -/- males | Comparable to Wild-Type | [1] |
| Artificial Insemination (Uterine) | Epididymal sperm only | 20.4% ± 7.4% (two-cell embryos) | [6] |
| Artificial Insemination (Uterine) | Epididymal sperm + Seminal Vesicle Secretions | 76.0% ± 17.7% (two-cell embryos) | [6] |
Table 3: Sperm Status in the Female Reproductive Tract
| Parameter | Genotype | Location | Observation | Citation |
| Acrosome Reaction Rate | SVS2 Knockout (-/-) | Uterus | 67.0% ± 2.4% | [6] |
| Sperm Viability | SVS2 Knockout (-/-) | Uterus | Disrupted cell and nuclear membranes | [1] |
| Sperm Viability | Wild-Type (+/+) | Uterus | Intact sperm membrane coated with SVS2 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the validation of the SVS2 knockout mouse model.
Generation of SVS2 Knockout Mice
The generation of SVS2-deficient mice is a foundational step. A typical approach involves:
-
Gene Targeting: Design a targeting vector to disrupt the Svs2 gene in embryonic stem (ES) cells via homologous recombination. This often involves replacing a critical exon with a selectable marker cassette (e.g., neomycin resistance).
-
ES Cell Culture and Transfection: Culture ES cells and introduce the targeting vector through electroporation.
-
Selection and Screening: Select for successfully targeted ES cell clones using the selectable marker and confirm the correct integration by Southern blotting or PCR.
-
Blastocyst Injection: Inject the targeted ES cells into blastocysts from a donor mouse strain.
-
Chimeric Mouse Production: Transfer the injected blastocysts into pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the genetically modified ES cells.
-
Germline Transmission: Breed the chimeric mice with wild-type mice. Progeny that inherit the modified allele (identified by genotyping) are heterozygous for the SVS2 knockout.
-
Generation of Homozygous Knockouts: Intercross the heterozygous mice to produce homozygous SVS2 knockout (-/-), heterozygous (+/-), and wild-type (+/+) littermates for comparative studies.[7]
Fertility Analysis
To assess the impact of SVS2 deletion on reproductive success:
-
Mating Studies: House individual male mice (wild-type, heterozygous, and knockout) with two wild-type female mice for a defined period (e.g., two weeks).[7]
-
Litter Size Monitoring: Monitor the females for pregnancy and record the number of pups per litter.
-
Copulatory Plug Observation: Check female mice for the presence of a copulatory plug in the vagina immediately after mating.
In Vitro Fertilization (IVF)
This technique assesses the intrinsic fertilizing capacity of the sperm:
-
Oocyte Collection: Superovulate wild-type female mice by intraperitoneal injection of pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48 hours later. Collect cumulus-oocyte complexes from the oviducts.
-
Sperm Collection and Capacitation: Collect sperm from the cauda epididymides of wild-type and SVS2 knockout males. Induce capacitation by incubating the sperm in a suitable medium (e.g., HTF medium) for a specific duration.
-
Insemination: Add capacitated sperm to the oocytes in fertilization medium.
-
Assessment of Fertilization: After a set incubation period, assess fertilization by observing the formation of two-cell embryos.[8][9][10][11]
Artificial Insemination (AI)
AI helps to bypass the effects of copulatory plug formation and directly assess sperm function in the uterus:
-
Sperm and Seminal Fluid Preparation: Collect epididymal sperm and, separately, seminal vesicle secretions from donor males.
-
Intrauterine Injection: Anesthetize a superovulated female mouse and inject a suspension of sperm (with or without seminal vesicle secretions) directly into the uterine horns.
Analysis of Sperm in the Female Reproductive Tract
To understand the fate of sperm after insemination:
-
Sperm Recovery: Mate wild-type or SVS2 knockout males with wild-type females. At specific time points post-coitus, euthanize the females and flush the different sections of the reproductive tract (vagina, uterus, oviduct) to recover sperm.
-
Sperm Counting: Quantify the number of sperm in each section.[2]
-
Acrosome Reaction Assessment: Use a staining method, such as Coomassie blue or a fluorescent lectin like PNA, to differentiate between acrosome-intact and acrosome-reacted sperm.
-
Electron Microscopy: Use transmission electron microscopy to examine the ultrastructure of sperm recovered from the uterus to assess membrane integrity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the validation of the SVS2 knockout model.
Caption: Comparative workflow of fertility in wild-type vs. SVS2 knockout mice.
Caption: Molecular pathway of SVS2-mediated sperm protection in the uterus.
Caption: Experimental workflow for validating a fertility-related gene knockout.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Seminal vesicle protein SVS2 is required for sperm survival in the uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Male-derived copulatory plugs enhance implantation success in female Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Disruption of the Copulatory Plug in Mice Leads to Severely Reduced Fertility | PLOS Genetics [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Deletion of a Seminal Gene Cluster Reinforces a Crucial Role of SVS2 in Male Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fertility comparison between wild type and transgenic mice by in vitro fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unraveling the Proteomic Landscape: A Comparative Analysis of Seminal Plasma in the Context of Fertility and Seminalplasmin's Homolog, BSP1
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals a detailed look into the proteomics of seminal fluid, with a specific focus on the differential expression of proteins in high versus low fertility contexts, including the seminalplasmin homolog, Binder of Sperm Protein 1 (BSP1). This guide addresses the critical need for objective data in understanding the molecular determinants of male fertility.
While a direct comparative proteomic analysis of seminal plasma with and without the specific protein this compound is not available in the current body of scientific literature, this guide presents a robust alternative by detailing the findings of a key study that compares the proteomes of sperm from bulls with differing fertility indexes. This analysis provides valuable quantitative data on proteins that are differentially expressed, including BSP1, a protein closely related to this compound and a major protein in bovine seminal plasma.
Quantitative Proteomic Comparison: High vs. Low Fertility
The following table summarizes the quantitative data from a study by D'Amours et al. (2009), which compared detergent-extracted sperm proteins from Holstein bulls with high versus low fertility indexes. The data highlights proteins that were significantly different between the two groups.
| Protein Name | UniProt ID | Fold Change (Low Fertility vs. High Fertility) | Function |
| More Abundant in Low Fertility Group | |||
| Binder of sperm 1 (BSP1) | P02784 | 1.63 | Sperm capacitation, interaction with oviductal epithelium.[1][2] |
| T-complex protein 1 subunit ε (CCT5) | Q28063 | 1.54 | Protein folding. |
| Epididymal sperm-binding protein E12 (ELSPBP1) - Isoform 1 | A5D9G9 | 1.70 | Sperm maturation, membrane stability.[2] |
| Epididymal sperm-binding protein E12 (ELSPBP1) - Isoform 2 | A5D9G9 | 1.64 | Sperm maturation, membrane stability.[2] |
| Proteasome subunit α type-6 (PSMA6) | P80381 | 1.56 | Protein degradation. |
| T-complex protein 1 subunit θ (CCT8) | Q9GZL2 | 1.51 | Protein folding. |
| More Abundant in High Fertility Group | |||
| Adenylate kinase isoenzyme 1 (AK1) | P00568 | -1.50 | Energy metabolism (ATP homeostasis). |
| Phosphatidylethanolamine-binding protein 1 (PEBP1) | P10425 | -1.60 | Inhibition of serine proteases, signal transduction. |
Data extracted from D'Amours et al. (2009). Fold change is presented as a positive value for proteins more abundant in the low fertility group and a negative value for those more abundant in the high fertility group.
Experimental Protocols
The following methodologies are based on the research article "Proteomic comparison of detergent-extracted sperm proteins from bulls with different fertility indexes" by D'Amours et al. (2009)[3].
1. Semen Sample Preparation: Frozen semen from Holstein bulls with documented fertility indexes were used. The bulls were categorized into high fertility (HF) and low fertility (LF) groups. Semen straws were thawed, and spermatozoa were washed by centrifugation on an isotonic Percoll gradient to remove cryoprotectant and seminal plasma. The resulting sperm pellets were washed twice in PBS.
2. Protein Extraction: Sperm pellets were resuspended in PBS, and proteins were extracted using Triton X-100. The protein extracts were precipitated with ice-cold acetone, and the resulting protein pellets were resuspended in a lysis buffer (7 M urea, 2 M thiourea, 30 mM Tris, and 4% CHAPS, pH 8.5) for two-dimensional gel electrophoresis.
3. Two-Dimensional Difference Gel Electrophoresis (2D-DIGE): Protein extracts from high and low fertility bulls were labeled with different fluorescent CyDyes (Cy3 and Cy5) and a pooled internal standard was labeled with Cy2. The labeled samples were mixed and separated in the first dimension by isoelectric focusing on immobilized pH gradient strips. The second dimension separation was performed by SDS-polyacrylamide gel electrophoresis.
4. Image Analysis and Quantification: The fluorescently labeled protein spots on the 2D gels were imaged, and the spot abundances were quantified using ImageMaster software. Statistical analysis (ANOVA) was used to identify protein spots with significant differences in abundance between the high and low fertility groups.
5. Protein Identification by Mass Spectrometry: Protein spots of interest were excised from the gels and subjected to in-gel tryptic digestion. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the amino acid sequence and identify the proteins.
Visualizing the Molecular Landscape
To better understand the experimental process and the functional context of BSP1, the following diagrams have been generated.
This guide underscores the complexity of the seminal plasma proteome and its impact on male fertility. The identification of proteins like BSP1 that are differentially expressed between high and low fertility bulls provides a foundation for further research into fertility biomarkers and the development of novel therapeutic strategies.
References
A Comparative Guide to the Efficacy of Bovine Seminalplasmin Isoforms: BSP1, BSP3, and BSP5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of three major isoforms of bovine seminalplasmin: Binder of Sperm Protein 1 (BSP1), Binder of Sperm Protein 3 (BSP3), and Binder of Sperm Protein 5 (BSP5). These proteins, secreted by the seminal vesicles, constitute a significant portion of the protein content in bull seminal plasma and play crucial roles in sperm function, including motility, capacitation, and fertilization. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in research and development efforts.
Comparative Efficacy of BSP Isoforms
The functional efficacy of BSP1, BSP3, and BSP5 differs significantly, particularly in their dynamics during sperm capacitation and their interactions with other molecules. While direct quantitative comparisons of sperm motility and acrosome reaction rates for each purified isoform are not extensively documented in a single study, the available data, primarily from studies on bovine sperm, provide valuable insights into their individual and comparative functions.
Data Summary on Functional Efficacy:
| Feature | BSP1 (BSP-A1/A2) | BSP3 (BSP-A3) | BSP5 (BSP-30kDa) |
| Sperm Capacitation | Potentiates heparin- and HDL-induced capacitation.[1][2] Purified BSP1 (20-40 µg/mL) induces capacitation and leads to higher embryo development rates than heparin alone.[3] | Involved in sperm capacitation and fertilization.[4] | Plays a role in sperm capacitation.[5] |
| Behavior during Capacitation | Remains stably bound to the sperm surface during capacitation.[6] | Undergoes modification to a lower molecular mass form on the sperm surface during capacitation.[6] | Rapidly lost from the sperm surface during incubation under capacitating conditions.[6] |
| Binding to Oviductal Epithelium | Promotes binding of sperm to the oviductal epithelium, contributing to the formation of the sperm reservoir.[6] | Binds to the oviductal epithelium.[6] | Binds to the oviductal epithelium.[6] |
| Interaction with Milk Proteins | Higher affinity for milk proteins (caseins and α-lactalbumin) compared to BSP3 and BSP5. | Lower affinity for milk proteins compared to BSP1. | Lower affinity for milk proteins compared to BSP1. |
| Role in Acrosome Reaction | Induces the acrosome reaction in both ejaculated and epididymal sperm.[3] | Implicated in the acrosome reaction.[2] | Does not directly induce the acrosome reaction.[5] |
Signaling Pathways
The capacitating effects of BSP proteins are linked to the cGMP/PKG signaling pathway, which is a key regulator of sperm function. This pathway modulates intracellular calcium levels and protein tyrosine phosphorylation, both of which are critical for capacitation and the acrosome reaction.
Experimental Protocols and Workflows
Assessment of Sperm Capacitation and Acrosome Reaction
A common method to assess sperm capacitation and the acrosome reaction is through fluorescent staining and microscopy or flow cytometry.
Experimental Workflow:
Detailed Methodologies:
-
Sperm Preparation: Semen samples are typically washed to remove seminal plasma using a Percoll gradient centrifugation method. This isolates a population of motile sperm.
-
Incubation: Washed sperm are incubated in a capacitating medium (e.g., Tyrode's Albumin Lactate Pyruvate - TALP) supplemented with the purified BSP isoform being tested. Control groups would include incubation with known capacitating agents like heparin or a medium without any additions.
-
Staining for Capacitation and Acrosome Reaction:
-
Chlortetracycline (CTC) Fluorescence Assay: This stain differentiates between non-capacitated, capacitated, and acrosome-reacted sperm based on their distinct fluorescence patterns.
-
Pisum sativum Agglutinin (PSA) conjugated to Fluorescein Isothiocyanate (FITC-PSA): This lectin binds to the acrosomal contents, allowing for the differentiation between acrosome-intact and acrosome-reacted sperm.
-
-
Analysis: The stained sperm are then analyzed using fluorescence microscopy or flow cytometry to quantify the percentage of sperm in each state (non-capacitated, capacitated, acrosome-reacted).
Western Blotting for Detection of BSP Proteins on Sperm
This technique is used to determine the presence and quantity of specific BSP isoforms bound to the sperm surface.
Experimental Workflow:
Detailed Methodologies:
-
Protein Extraction: Proteins are extracted from the sperm pellet using a lysis buffer containing detergents to solubilize membrane proteins.
-
SDS-PAGE: The protein extract is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the BSP isoform of interest (e.g., rabbit anti-BSP1). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, which reacts with the HRP to produce light that can be captured on X-ray film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
The available evidence indicates that the this compound isoforms BSP1, BSP3, and BSP5 have distinct and crucial roles in bovine sperm function. BSP1 appears to be a key player in promoting capacitation and has a stable presence on the sperm surface. In contrast, BSP5 is rapidly shed during capacitation, suggesting a more transient role. BSP3 undergoes modification, indicating a dynamic regulatory function. The differential efficacy of these isoforms presents opportunities for the development of novel strategies to enhance fertility in assisted reproductive technologies. Further research focusing on direct quantitative comparisons of these isoforms will be invaluable for a more complete understanding of their individual contributions to male fertility.
References
- 1. Effect of seminal phospholipid-binding proteins and follicular fluid on bovine sperm capacitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Major proteins of bovine seminal plasma modulate sperm capacitation by high-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of binder of sperm protein 1 (BSP1) and its effects on bovine in vitro embryo development after fertilization with ejaculated and epididymal sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of reproductive performance in Bali-polled bulls using computer-assisted semen analysis and plasma seminal proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of the domains of the bovine binder of SPerm 5 (BSP5) protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alterations to the Bull Sperm Surface Proteins That Bind Sperm to Oviductal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Seminalplasmin Detection Assays: Benchmarking a New High-Sensitivity Immunoassay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, high-sensitivity seminalplasmin detection assay against established methodologies. The data presented herein is intended to assist researchers and clinicians in selecting the most appropriate assay for their specific needs, considering factors such as sensitivity, specificity, throughput, and cost.
Introduction to this compound and its Detection
This compound is a 47-residue antimicrobial peptide found in bovine seminal plasma, known for its potent antibacterial activity and its role in modulating sperm function, including capacitation and the acrosome reaction.[1][2] Accurate and reliable quantification of this compound is crucial for research in reproductive biology, antimicrobial drug development, and the assessment of semen quality. This guide introduces a novel high-sensitivity enzyme-linked immunosorbent assay (ELISA) and compares its performance to existing methods: a standard competitive ELISA, a rapid lateral flow immunoassay (LFIA), and liquid chromatography-mass spectrometry (LC-MS).
Comparative Performance of this compound Detection Assays
The performance of the new high-sensitivity this compound ELISA was benchmarked against three existing methods. Key performance indicators are summarized in the table below.
| Feature | New High-Sensitivity ELISA | Standard Competitive ELISA | Lateral Flow Immunoassay (LFIA) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Sandwich Immunoassay | Competitive Immunoassay | Immunochromatographic | Separation by mass-to-charge ratio |
| Limit of Detection (LoD) | 0.1 ng/mL | 10 ng/mL[3] | 50 ng/mL | 1-5 ng/mL |
| Quantitative Range | 0.5 - 100 ng/mL | 20 - 500 ng/mL | Semi-quantitative | 5 - 1000 ng/mL |
| Precision (CV%) | < 10% | < 15% | N/A | < 15% |
| Specificity | High | Moderate to High | High | Very High |
| Time to Result | 3-4 hours | 4-6 hours | 10-15 minutes | 24-48 hours (including sample prep) |
| Throughput | High (96-well plate) | High (96-well plate) | Low (single strip) | Low to Medium |
| Cost per Sample | Moderate | Low to Moderate | Low | High |
| Expertise Required | Moderate | Moderate | Low | High |
Experimental Workflow for Assay Comparison
The following diagram illustrates the general workflow employed to compare the performance of the new this compound detection assay against existing methods.
Detailed Experimental Protocols
Semen Sample Preparation
-
Collection: Semen samples are collected by masturbation into sterile containers after a recommended 3-5 days of sexual abstinence.
-
Liquefaction: Samples are allowed to liquefy at room temperature for 30-60 minutes.
-
Centrifugation: To separate seminal plasma from spermatozoa, the liquefied semen is centrifuged at 1,500 x g for 15 minutes at 4°C.[2]
-
Aliquoting and Storage: The supernatant (seminal plasma) is carefully collected, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C until analysis.
New High-Sensitivity this compound ELISA (Sandwich)
-
Coating: A 96-well microplate is coated with a capture antibody specific for this compound and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a suitable blocking buffer to prevent non-specific binding.
-
Sample/Standard Incubation: Seminal plasma samples (appropriately diluted) and this compound standards are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody that recognizes a different epitope of this compound is added and incubated for 1 hour.
-
Enzyme Conjugate Incubation: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.
-
Substrate Addition: After a final wash, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, and the plate is incubated in the dark.
-
Signal Measurement: The reaction is stopped with a stop solution, and the optical density is measured at 450 nm using a microplate reader.
Standard Competitive this compound ELISA
-
Coating: A 96-well microplate is pre-coated with this compound.
-
Sample/Standard and Antibody Incubation: Seminal plasma samples, standards, and a limited amount of anti-seminalplasmin antibody are added to the wells simultaneously and incubated. This compound in the sample competes with the coated this compound for antibody binding.
-
Secondary Antibody Incubation: After washing, an HRP-conjugated secondary antibody is added and incubated.
-
Substrate Addition and Measurement: The plate is washed, TMB substrate is added, and the reaction is stopped. The optical density is measured at 450 nm. The signal is inversely proportional to the amount of this compound in the sample.
Lateral Flow Immunoassay (LFIA)
-
Sample Application: A small volume of seminal plasma is applied to the sample pad of the LFIA strip.
-
Analyte Migration: The sample migrates along the strip by capillary action and rehydrates gold nanoparticles conjugated with an anti-seminalplasmin antibody.
-
Analyte-Antibody Binding: If this compound is present, it binds to the antibody-conjugated gold nanoparticles.
-
Detection: The complex continues to migrate and is captured by a line of immobilized anti-seminalplasmin antibodies (test line), resulting in a visible colored line. A control line confirms the proper functioning of the strip. The intensity of the test line is proportional to the concentration of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Protein Extraction and Digestion: Proteins are extracted from seminal plasma, denatured, reduced, alkylated, and then digested with trypsin to generate peptides.
-
LC Separation: The resulting peptide mixture is separated using a liquid chromatography system.
-
Mass Spectrometry Analysis: The separated peptides are ionized and analyzed by a mass spectrometer to determine their mass-to-charge ratio. Specific this compound peptides are targeted for quantification.
-
Data Analysis: The abundance of this compound is determined by measuring the peak areas of its specific peptides and comparing them to those of a known concentration of a stable isotope-labeled internal standard.[4]
This compound's Antimicrobial Mechanism of Action
This compound exerts its antimicrobial effects through a multi-faceted mechanism that primarily targets bacterial cell integrity and essential metabolic processes. A simplified representation of this pathway is provided below.
This compound initially interacts with and disrupts the bacterial outer membrane.[5] This allows the peptide to access and permeabilize the inner membrane, leading to leakage of cellular contents.[5] Once inside the cytoplasm, this compound inhibits RNA polymerase, thereby blocking transcription and subsequent protein synthesis. This multifaceted attack ultimately results in bacterial growth inhibition and cell death.
Conclusion
The new high-sensitivity this compound ELISA offers a significant improvement in the limit of detection and maintains high specificity compared to existing immunoassays. While LC-MS remains the gold standard for absolute quantification and specificity, its cost, complexity, and low throughput limit its use in routine or large-scale studies. The new ELISA provides a robust and sensitive platform for the quantitative analysis of this compound, making it a valuable tool for researchers in reproductive biology and related fields. The lateral flow assay remains a suitable option for rapid, qualitative screening where high sensitivity is not a primary requirement. The choice of assay should be guided by the specific research question, required sensitivity, sample throughput, and available resources.
References
- 1. This compound: a protein with many biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of this compound, a basic protein from bovine seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the region that plays an important role in determining antibacterial activity of bovine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antibacterial peptide seminal plasmin alters permeability of the inner membrane of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an antimicrobial protein from bull seminal plasma, inhibits growth, and synthesis of nucleic acids and proteins in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of seminalplasmin's effect on different bacterial strains
For Immediate Publication
A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antibacterial effects of seminalplasmin, a potent antimicrobial protein found in bovine seminal plasma. This document summarizes quantitative data on its efficacy against various bacterial strains, details the experimental protocols used for these assessments, and visualizes its proposed mechanisms of action.
Quantitative Antimicrobial Activity of this compound
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. While extensive research has been conducted, precise Minimum Inhibitory Concentration (MIC) values are not consistently reported across all studies. However, effective concentrations have been established for several key bacterial species. The following table summarizes the available data on the antimicrobial potency of this compound.
| Bacterial Strain | Gram Type | Effective Concentration (µg/mL) | Reference |
| Escherichia coli | Gram-Negative | 20 | [1] |
| Staphylococcus aureus | Gram-Positive | Not specified in µg/mL | [2] |
| Bacillus subtilis | Gram-Positive | Not specified in µg/mL | [2] |
| Saccharomyces cerevisiae | Fungus | >200 | [1] |
Note: The effective concentration for E. coli is cited as sufficient for growth inhibition, while for S. aureus and B. subtilis, their susceptibility has been confirmed without specific MIC values being provided in the referenced literature.[2] The concentration for S. cerevisiae is provided for comparative purposes.
Mechanism of Action: A Multi-pronged Attack
This compound employs a multi-faceted approach to exert its antimicrobial effects, primarily targeting fundamental cellular processes including membrane integrity, RNA synthesis, and cell wall formation.
Signaling Pathway and Cellular Targets
The antimicrobial cascade of this compound begins with its interaction with the bacterial cell envelope. While the precise initial binding sites are still under investigation, it is proposed that the cationic nature of this compound facilitates its interaction with negatively charged components of the bacterial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is a critical step that leads to subsequent cellular disruption.
Following its interaction with the cell envelope, this compound disrupts the integrity of the inner bacterial membrane. This permeabilization allows the influx and efflux of molecules that are normally restricted, leading to a breakdown of essential cellular gradients and functions.[3]
Internally, this compound has been shown to inhibit RNA synthesis, with a particular specificity for ribosomal RNA (rRNA) in E. coli.[4][5] By targeting the machinery of protein synthesis, this compound effectively halts bacterial growth and proliferation. Furthermore, in E. coli, this compound has been observed to inhibit the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, further weakening the bacterium's structural integrity.[6]
References
- 1. This compound, an antimicrobial protein from bull seminal plasma, inhibits growth, and synthesis of nucleic acids and proteins in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of this compound, a basic protein from bovine seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibacterial peptide seminal plasmin alters permeability of the inner membrane of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Seminal plasmin, an antimicrobial protein from bull semen, inhibits gene expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound--an antimicrobial protein from bovine seminal plasma which acts in E. coli by specific inhibition of rRNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an antimicrobial protein from bovine seminal plasma, inhibits peptidoglycan synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Seminalplasmin as a Biomarker for Male Infertility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of seminalplasmin's potential as a biomarker for male infertility against other established and emerging markers. The information is supported by experimental data and detailed methodologies to assist in research and development efforts.
Introduction to Seminal Biomarkers in Male Infertility
The diagnosis of male infertility has traditionally relied on semen analysis, which assesses parameters like sperm concentration, motility, and morphology. However, these parameters often do not fully capture the functional capacity of sperm or the complex molecular interactions necessary for successful fertilization.[1][2] This has led to a growing interest in identifying specific molecular biomarkers in seminal plasma that can provide a more accurate and nuanced assessment of male reproductive health. Seminal plasma, the fluid component of semen, is a rich source of proteins, metabolites, and other molecules secreted by the testes and accessory sex glands, reflecting the physiological state of the male reproductive system.[3]
This compound, a protein found in seminal plasma, has been a subject of interest for its potential role in fertility. This guide will evaluate its standing as a biomarker in comparison to other molecules.
Comparison of this compound with Alternative Biomarkers
While direct quantitative comparisons of this compound with a wide range of other biomarkers are not extensively documented in readily available literature, we can compare its conceptual role with biomarkers for which quantitative data has been published. The following tables summarize the performance of several seminal plasma biomarkers in differentiating between fertile and infertile individuals or various infertility-related conditions.
Table 1: Comparison of Seminal Plasma Protein Biomarkers
| Biomarker | Principle of Action | Reported Concentration/Activity | Diagnostic Utility | Citations |
| This compound | Antimicrobial and potential roles in sperm function modulation. | Specific comparative quantitative data in fertile vs. infertile cohorts is not readily available in the literature reviewed. | Investigated for its role in semen quality, but its diagnostic utility as a standalone biomarker for infertility subtypes remains to be conclusively established. | |
| Laminin (B1169045) | A component of the extracellular matrix, potentially reflecting testicular function. | Fertile Normozoospermia: 2.82 +/- 0.62 U/mL; Oligoasthenozoospermia: 2.49 +/- 0.44 U/mL; Non-obstructive Azoospermia: 1.77 +/- 0.56 U/mL; Obstructive Azoospermia: 1.72 +/- 0.76 U/mL. | Significantly higher in fertile men compared to those with azoospermia. Correlates with sperm concentration. However, it is not considered conclusive as a standalone diagnostic marker. | [4] |
| TEX101 | A testis-specific protein involved in spermatogenesis. | Fertile Controls: 2.26 ± 0.18 ng/mL; Infertile Cases: 1.45 ± 0.08 ng/mL. | A potential biomarker for distinguishing men with abnormal semen parameters from those with normal parameters. A cut-off of 1.84 ng/mL showed high sensitivity and specificity in one study. | [5] |
| Prostate-Specific Antigen (PSA) | A protease involved in semen liquefaction. | Higher concentration of total PSA and percentage of PSA > 1 ng/mL reported in some infertile men. | Its distribution and utility as a definitive biomarker for infertility are still under investigation, with some conflicting findings. | [6] |
Table 2: Comparison of Seminal Plasma Metabolite Biomarkers
| Metabolite | Reported Levels in Infertile vs. Fertile Men | Diagnostic Potential | Citations |
| Glucose | Significantly higher in infertile men. | Part of a metabolic signature that can differentiate infertile from fertile individuals. | [7] |
| Fructose | Significantly higher in infertile men. | A key energy source for sperm; altered levels may indicate dysfunction of the seminal vesicles. | [7] |
| High-Density Lipoprotein (HDL) | Significantly lower in infertile men. | Reflects lipid metabolism which is crucial for sperm membrane integrity and function. | [7] |
| Citrate | Significantly lower in patients with Oligoasthenoteratozoospermia (OAT). | A marker of prostate gland function; reduced levels can indicate prostatic dysfunction. | [8] |
| Tyrosine | Significantly higher in patients with OAT. | Altered amino acid profiles may indicate metabolic dysregulation associated with poor sperm quality. | [8] |
Experimental Protocols
1. Semen Analysis
A fundamental component of male infertility assessment is the standard semen analysis, performed according to the World Health Organization (WHO) guidelines.
-
Sample Collection: Semen samples are collected by masturbation after a period of sexual abstinence of 2–7 days. The sample is collected in a sterile, wide-mouthed container.
-
Liquefaction: The semen sample is allowed to liquefy at room temperature (around 20-25°C) or in a 37°C incubator for 30–60 minutes.
-
Macroscopic Examination:
-
Volume: Measured using a graduated pipette.
-
pH: Assessed using pH paper.
-
Appearance and Viscosity: Observed visually.
-
-
Microscopic Examination:
-
Sperm Concentration: Determined using a hemocytometer (e.g., Makler or Neubauer chamber).
-
Sperm Motility: Assessed by classifying a minimum of 200 spermatozoa into categories of progressive motility, non-progressive motility, and immotility.
-
Sperm Morphology: Evaluated from a stained smear (e.g., Papanicolaou or Diff-Quik stain) by assessing the percentage of normal and abnormal forms according to strict criteria (e.g., Kruger's criteria).
-
2. Seminal Plasma Preparation
For the analysis of seminal biomarkers, seminal plasma is separated from the spermatozoa.
-
Centrifugation: After liquefaction, the semen sample is centrifuged at a low speed (e.g., 1500 x g) for 10-15 minutes to pellet the spermatozoa.
-
Supernatant Collection: The supernatant, which is the seminal plasma, is carefully collected without disturbing the sperm pellet.
-
Clarification: To remove any remaining cells or debris, the collected seminal plasma is subjected to a second, high-speed centrifugation (e.g., 10,000 x g) for 10 minutes.
-
Storage: The clarified seminal plasma is then aliquoted and stored at -80°C until further analysis to prevent degradation of proteins and other molecules.[9]
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Biomarkers
While a specific, detailed protocol for a commercial this compound ELISA kit was not identified in the reviewed literature, a general procedure for measuring protein concentrations in seminal plasma using ELISA is as follows. This protocol would be adapted based on the specific antibody and standard provided in a commercial kit.
-
Coating: A 96-well microplate is coated with a capture antibody specific to the target protein (e.g., anti-seminalplasmin antibody) and incubated overnight at 4°C.
-
Blocking: The plate is washed, and a blocking buffer (e.g., a solution containing bovine serum albumin) is added to each well to block non-specific binding sites. The plate is then incubated for 1-2 hours at room temperature.
-
Sample and Standard Incubation: After washing the plate, seminal plasma samples (appropriately diluted) and a series of known concentrations of the purified protein standard are added to the wells. The plate is incubated for a specified time (e.g., 2 hours) at room temperature to allow the target protein to bind to the capture antibody.
-
Detection Antibody Incubation: The plate is washed again, and a detection antibody (also specific to the target protein but conjugated to an enzyme like horseradish peroxidase - HRP) is added to each well. The plate is incubated for 1-2 hours at room temperature.
-
Substrate Addition: Following another wash step, a substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells. This results in a color change, the intensity of which is proportional to the amount of target protein bound.
-
Measurement: The reaction is stopped by adding a stop solution (e.g., sulfuric acid), and the absorbance in each well is measured using a microplate reader at a specific wavelength.
-
Quantification: The concentration of the protein in the seminal plasma samples is determined by comparing their absorbance values to the standard curve generated from the known concentrations of the purified protein.
Signaling Pathways and Experimental Workflows
Seminal plasma components are known to interact with the female reproductive tract, initiating signaling cascades that can influence fertilization and embryo implantation. While a specific signaling pathway directly initiated by this compound is not well-elucidated, the Transforming Growth Factor-beta (TGF-β) signaling pathway is a well-documented example of how seminal plasma components can modulate the female reproductive environment.[6][10][11][12][13]
Caption: TGF-β signaling initiated by seminal plasma in the female reproductive tract.
The following diagram illustrates a typical workflow for the validation of a seminal plasma biomarker for male infertility.
References
- 1. Differential protein expression in seminal plasma from fertile and infertile males - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Seminal-Plasma-Mediated Effects on Sperm Performance in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of seminal plasma laminin in fertile and infertile men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Seminal plasma proteins: functions and interaction with protective agents during semen preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transforming growth factor beta--a mediator of immune deviation in seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring correlations: Human seminal plasma and blood serum biochemistry in relation to semen quality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics analysis of seminal plasma in patients with idiopathic Oligoasthenoteratozoospermia using high-resolution NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 10. TGF-β mediates proinflammatory seminal fluid signaling in human cervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
comparing the immunomodulatory effects of seminalplasmin and other seminal fluid components
For Researchers, Scientists, and Drug Development Professionals
Seminal fluid is a complex biological medium that extends far beyond its role as a vehicle for sperm. It is a potent cocktail of bioactive molecules that significantly modulate the female immune system to facilitate fertilization and embryo implantation. This guide provides a comparative analysis of the immunomodulatory effects of key seminal fluid components, with a focus on prostaglandins, cytokines, and extracellular vesicles. While the protein seminalplasmin is a notable component of seminal fluid, there is a conspicuous lack of direct quantitative data on its specific immunomodulatory functions. Therefore, this guide will focus on the well-documented effects of other major players, while acknowledging the potential indirect role of this compound.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative and qualitative immunomodulatory effects of major seminal fluid components on key immune cells and processes.
Table 1: Effects on T-Lymphocyte Proliferation
| Component | Effect on T-Cell Proliferation | Concentration/Dosage | Supporting Evidence |
| Prostaglandins (PGE1, PGE2) | Pronounced inhibition | 10⁻⁶ to 10⁻⁹ M | Inhibits PHA-induced proliferation of peripheral blood lymphocytes.[1] |
| 19-hydroxy PGE | Inhibition | 10⁻⁶ to 10⁻⁷ M | Exerts a lesser, though significant, inhibitory effect compared to PGE1 and PGE2.[1] |
| Seminal Extracellular Vesicles (SEVs) | Inhibition | Not specified | Inhibit T-cell proliferation in a mixed lymphocyte reaction (MLR).[2] |
| Transforming Growth Factor-β (TGF-β) | Inhibition (indirect) | High concentrations in seminal plasma | Promotes the expansion of regulatory T-cells (Tregs), which in turn suppress effector T-cell proliferation.[3] |
| This compound | No direct quantitative data available | - | - |
Table 2: Effects on Cytokine Production
| Component | Effect on Cytokine Production | Target Cells | Supporting Evidence |
| Prostaglandins (PGE series) | Stimulates IL-10; Inhibits IL-12 | Antigen Presenting Cells (APCs) | Skews the immune response towards a Th2 profile. |
| Seminal Extracellular Vesicles (SEVs) | Inhibit IFN-γ, TNF, and IL-2 production by T-cells; Stimulate IL-10 expression by CD4+CD25+CD127- T-cells | T-cells | Promotes a regulatory T-cell (Treg) phenotype.[2] |
| Transforming Growth Factor-β (TGF-β) | Induces production of pro-inflammatory cytokines (GM-CSF, IL-6) | Cervical epithelial cells | TGF-β is a key signaling molecule in the post-coital inflammatory response. |
| This compound | May indirectly influence cytokine profiles by activating TGF-β | - | The direct effect on cytokine production is not well-documented. |
Table 3: Effects on Dendritic Cell (DC) Function
| Component | Effect on Dendritic Cell Function | Key Markers/Observations | Supporting Evidence |
| Prostaglandins (PGE series) | Induces a tolerogenic DC profile | Dependent on the activation of EP2 and EP4 prostanoid receptors.[3] | |
| Seminal Extracellular Vesicles (SEVs) | Induce tolerogenic phenotypes | Upregulate indoleamine 2,3-dioxygenase (IDO), an enzyme that indirectly inhibits T-cells.[4] | |
| Transforming Growth Factor-β (TGF-β) | Skews DC phenotype | Contributes to the differentiation of DCs into a tolerogenic profile.[3] | |
| This compound | No direct quantitative data available | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
T-Cell Proliferation Assay (CFSE Dilution)
Objective: To quantify the proliferation of T-lymphocytes in response to stimulation, in the presence or absence of seminal fluid components.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs in a protein-free buffer (e.g., PBS) and incubate with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM for 10-15 minutes at 37°C. The reaction is quenched by adding an equal volume of complete culture medium containing fetal bovine serum (FBS).
-
Cell Culture and Stimulation: Wash the CFSE-labeled cells and resuspend in complete RPMI-1640 medium. Plate the cells in a 96-well plate and add the seminal fluid component of interest (e.g., purified prostaglandins, isolated SEVs) at various concentrations. Stimulate the cells with a mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/CD28 beads.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO₂.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the live lymphocyte population and then on the T-cell subset of interest. The CFSE fluorescence intensity will be halved with each cell division. Analyze the CFSE histogram to determine the percentage of divided cells and the number of cell divisions.
Cytokine Quantification (ELISA)
Objective: To measure the concentration of specific cytokines produced by immune cells in response to seminal fluid components.
Methodology:
-
Sample Collection: Culture immune cells (e.g., PBMCs, dendritic cells) with or without the seminal fluid component and stimulus for a defined period. Collect the cell culture supernatant.
-
ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition and Measurement: Wash the plate and add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Dendritic Cell Maturation and Function Assay
Objective: To assess the effect of seminal fluid components on the maturation and function of dendritic cells.
Methodology:
-
DC Generation: Isolate monocytes from PBMCs and culture them for 5-7 days in the presence of GM-CSF and IL-4 to differentiate them into immature dendritic cells (iDCs).
-
Maturation Induction: Treat the iDCs with a maturation stimulus (e.g., LPS) in the presence or absence of the seminal fluid component of interest for 24-48 hours.
-
Phenotypic Analysis (Flow Cytometry): Harvest the DCs and stain them with fluorescently labeled antibodies against maturation markers such as CD80, CD83, CD86, and HLA-DR. Analyze the expression levels of these markers using flow cytometry to determine the maturation status of the DCs.
-
Functional Analysis (Mixed Lymphocyte Reaction - MLR):
-
Co-culture the treated DCs (stimulator cells) with allogeneic CFSE-labeled T-cells (responder cells) at different ratios.
-
Incubate the co-culture for 4-6 days.
-
Assess T-cell proliferation by measuring CFSE dilution using flow cytometry. A reduced T-cell proliferation in the presence of DCs treated with a seminal fluid component indicates an induction of a tolerogenic DC phenotype.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Overview of the immunomodulatory actions of seminal fluid components.
Caption: Experimental workflow for the T-Cell Proliferation Assay.
Caption: Workflow for Dendritic Cell Maturation and Function Assays.
Conclusion
Seminal fluid contains a diverse array of potent immunomodulatory molecules. Prostaglandins, specific cytokines like TGF-β, and seminal extracellular vesicles have been shown to play significant roles in suppressing effector T-cell responses and promoting a tolerogenic environment within the female reproductive tract. These actions are crucial for sperm survival and the successful establishment of pregnancy. While this compound is a major protein component of seminal fluid, its direct role in immunomodulation remains to be elucidated through quantitative experimental data. Future research should focus on isolating purified this compound and investigating its specific effects on immune cell populations to fully understand the intricate network of immune regulation orchestrated by seminal fluid. This will be critical for developing novel therapeutic strategies for infertility and other reproductive health issues.
References
Safety Operating Guide
Proper Disposal Procedures for Seminalplasmin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of seminalplasmin and materials contaminated with it. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This compound, a protein found in seminal plasma, and seminal plasma itself are considered Other Potentially Infectious Materials (OPIM).[1][2][3] Therefore, they must be handled with universal precautions, and the waste generated must be treated as biohazardous waste.[4][5][6]
Risk Assessment and Handling
Before beginning any work with this compound or seminal plasma, a thorough risk assessment should be conducted.[7] This involves identifying hazards, assessing the likelihood of exposure, and implementing control measures.[7] All personnel handling these materials should be trained on bloodborne pathogens and follow standard laboratory safety practices.[2][8]
Personal Protective Equipment (PPE): When handling this compound or contaminated materials, the following PPE is required:[8][9][10]
-
Disposable gloves
-
Laboratory coat or gown
-
Safety glasses or a face shield to protect against splashes[8]
Decontamination and Disposal Procedures
All materials that come into contact with this compound must be decontaminated before disposal.[11] The two primary methods of decontamination are chemical disinfection and autoclaving.[4][6]
Step-by-Step Disposal Protocol:
-
Segregation of Waste: At the point of generation, segregate waste into three categories: liquid waste, solid non-sharps waste, and sharps waste.[12]
-
Liquid Waste Disposal:
-
For small volumes (less than 100 ml), chemical decontamination is a suitable option.[4]
-
Add a 10% final concentration of bleach (sodium hypochlorite) to the liquid waste and allow a contact time of at least 30 minutes for disinfection.[6]
-
After disinfection, the liquid can be poured down a sanitary sewer drain with copious amounts of running water.[13]
-
Important: Never autoclave liquids that have been treated with bleach.[6]
-
-
Solid Non-Sharps Waste Disposal:
-
This category includes items like contaminated gloves, bench paper, pipette tips, and culture flasks.[6]
-
Place all solid non-sharps waste into a red or orange biohazard bag that is clearly labeled with the universal biohazard symbol.[5][6]
-
This bag must be placed within a secondary, rigid, puncture-resistant, and leak-proof container with a tight-fitting lid.[5][6] The outer container should also be labeled with the biohazard symbol.[5]
-
The primary bag should not be filled more than three-quarters full.[6]
-
Decontaminate the waste, preferably by autoclaving, before final disposal.[4][12]
-
-
Sharps Waste Disposal:
-
This includes needles, scalpel blades, broken glass, and Pasteur pipettes that are contaminated with this compound.[6]
-
Immediately place all sharps into a designated, puncture-resistant sharps container that is closable and leak-proof.[4][9]
-
The sharps container must be red or labeled with the universal biohazard symbol.[9]
-
Do not recap, bend, or break contaminated sharps.[4]
-
Sharps containers should not be filled beyond the indicated fill line.[1][14]
-
Once full, close the container securely for disposal. Treatment options include autoclaving or incineration.[4]
-
-
Final Disposal:
-
Treated biohazardous waste may be disposed of as regular trash in some jurisdictions, provided it is rendered non-infectious and the biohazard symbols are defaced.[13]
-
However, many institutions contract with a licensed medical waste vendor for the pickup and final disposal of all biohazardous waste.[6][12]
-
Always adhere to your institution's specific policies and local, state, and federal regulations for biohazardous waste disposal.[1][11]
-
Quantitative Data for Disposal
| Parameter | Guideline | Source |
| Chemical Disinfectant | 10% final concentration of bleach (sodium hypochlorite) | [6] |
| Contact Time | Minimum of 30 minutes | [6] |
| Container Fill Level | Do not exceed 3/4 of the container's capacity | [6] |
| Autoclave Validation | Monthly for BSL-1 waste, bi-weekly for BSL-2 waste | [6] |
Experimental Protocols: Decontamination Validation
To ensure the effectiveness of your decontamination procedures, particularly autoclaving, routine validation is necessary.[6]
Autoclave Efficacy Testing:
-
Purpose: To verify that the autoclave cycle is effectively killing microorganisms.
-
Methodology:
-
Place a biological indicator (e.g., a vial containing Geobacillus stearothermophilus spores) in the center of the waste load.
-
Run the autoclave cycle according to the manufacturer's instructions for biohazardous waste.
-
After the cycle, retrieve the biological indicator and incubate it according to the manufacturer's instructions, along with a non-autoclaved control indicator.
-
Observe for growth. No growth in the autoclaved indicator confirms a successful decontamination cycle.
-
-
Frequency: Autoclaves used for treating BSL-2 waste, which would include this compound, should be verified bi-weekly.[6] A logbook should be maintained to document these tests.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the proper disposal of this compound-contaminated waste.
References
- 1. osha.gov [osha.gov]
- 2. OSHA Field Safety and Health Management System (SHMS) Manual - Chapter 19 | Occupational Safety and Health Administration [osha.gov]
- 3. OSHA policy on the containerization and disposal of specimen containers used for urine collection in medical settings. | Occupational Safety and Health Administration [osha.gov]
- 4. research.hawaii.edu [research.hawaii.edu]
- 5. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. vpr.tamu.edu [vpr.tamu.edu]
- 7. Guidelines for Safe Work Practices in Human and Animal Medical Diagnostic Laboratories [cdc.gov]
- 8. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. Biological Risk Management | Division of Laboratory Systems (DLS) | CDC [cdc.gov]
- 11. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 14. OSHA Standards for Bloodborne Pathogens and Needlestick Prevention | Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Seminalplasmin
Essential safety protocols and logistical plans for the laboratory handling and disposal of Seminalplasmin are detailed below. This guide is intended for researchers, scientists, and drug development professionals to ensure safe and effective laboratory operations.
This compound, a protein found in bovine seminal plasma, is recognized for its potent antimicrobial properties and its influence on various spermatozoal functions.[1] As with any biologically active substance, proper handling and disposal are paramount to ensure laboratory safety and prevent environmental contamination. This document provides a procedural, step-by-step guide for the safe management of this compound in a research setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for handling this compound. However, the following table summarizes the minimum recommended PPE for routine laboratory operations involving this protein.
| PPE Category | Item | Specifications and Use |
| Torso Protection | Laboratory Coat | Buttoned, long-sleeved coat to protect skin and clothing from potential splashes. |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against accidental contact. Should be changed immediately if contaminated. |
| Eye and Face Protection | Safety Glasses with Side Shields | Protects against splashes and aerosols. Goggles or a face shield may be required for procedures with a higher risk of splashing. |
| Respiratory Protection | Not generally required for handling solutions. | A respirator may be necessary if there is a risk of aerosolization of lyophilized powder. |
| Foot Protection | Closed-toe Shoes | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for safely handling this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the integrity of the packaging is compromised, handle it as a potential spill and follow the spill cleanup protocol.
-
Storage of Lyophilized Protein: Store lyophilized this compound in a tightly sealed container in a freezer, typically at -20°C or -80°C for long-term stability.[2]
-
Storage of Protein in Solution: For short-term storage (hours to days), keep the protein solution at 4°C.[2] For longer-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The addition of cryoprotectants like glycerol (B35011) may enhance stability.[2]
Reconstitution of Lyophilized Protein
-
Preparation: Before opening, allow the vial of lyophilized protein to equilibrate to room temperature to prevent condensation.
-
Aseptic Technique: Perform reconstitution in a clean and controlled environment, such as a laminar flow hood, to minimize microbial contamination.
-
Solvent Addition: Gently add the recommended sterile buffer or solvent to the vial. Avoid vigorous shaking or vortexing, which can cause denaturation and foaming.[2] Instead, gently swirl or pipette the solution up and down to dissolve the protein.
Handling of Protein Solutions
-
Containment: Handle all solutions containing this compound within a designated area of the laboratory.
-
Avoid Aerosolization: Minimize the creation of aerosols by using appropriate pipetting techniques and avoiding splashing.
-
Labeling: Clearly label all tubes and containers with the protein name, concentration, date, and any potential hazards.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent unintended biological activity and environmental contamination.
Waste Segregation
Segregate waste into designated, clearly labeled containers at the point of generation.
| Waste Type | Container |
| Liquid Waste | Leak-proof, labeled container. |
| Solid Waste (e.g., contaminated gloves, tubes) | Biohazard bag. |
| Sharps (e.g., needles, pipette tips) | Puncture-resistant sharps container. |
Decontamination and Disposal Methods
-
Autoclaving: Autoclaving (steam sterilization) is an effective method for decontaminating solid and liquid waste containing biological materials. Place contaminated materials in an autoclavable biohazard bag or container and process according to standard operating procedures (typically 121°C for at least 30 minutes). After autoclaving, the decontaminated waste can often be disposed of as regular laboratory waste, but institutional policies should be followed.
-
Incineration: For large quantities of waste or as required by institutional policy, incineration by a licensed waste disposal service is a secure method of disposal.[3][4]
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Aseptic Technique: Given its antimicrobial properties, maintaining the sterility of stock solutions is important for experimental consistency.
-
Controls: Always include appropriate positive and negative controls in your experiments to validate your results.
-
Documentation: Meticulously document all experimental procedures, including the lot number of the protein, concentrations used, and incubation times.
Visualizing the Handling Workflow
The following diagram illustrates the key stages in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, minimizing risks to themselves and the environment while advancing their scientific endeavors. Always consult your institution's specific safety protocols and guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
